molecular formula C13H30IP B154548 Tributylmethylphosphonium Iodide CAS No. 1702-42-7

Tributylmethylphosphonium Iodide

Cat. No.: B154548
CAS No.: 1702-42-7
M. Wt: 344.26 g/mol
InChI Key: RLZMYANQLOCZOB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylmethylphosphonium Iodide is a useful research compound. Its molecular formula is C13H30IP and its molecular weight is 344.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41941. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tributyl(methyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZMYANQLOCZOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375025
Record name Tributyl(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-42-7
Record name Tributylmethylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1702-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tributylmethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1702-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonium, tributylmethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tributyl(methyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tributylmethylphosphonium Iodide (CAS 1702-42-7)

Introduction: Unveiling a Versatile Workhorse in Synthesis

This compound, identified by CAS number 1702-42-7, is a quaternary phosphonium salt that has carved out a significant niche in modern organic and materials chemistry.[1][2] While its structure—a central phosphorus atom bonded to three butyl groups and one methyl group with an iodide counterion—is straightforward, its utility is remarkably diverse.[2] For professionals in drug development and synthetic chemistry, this compound is not merely a reagent but a powerful facilitator of complex chemical transformations.

This guide moves beyond a simple recitation of properties to provide a deeper understanding of its core applications, the mechanistic principles behind its efficacy, and the practical considerations for its use. We will explore its critical roles as a phase-transfer catalyst, its emerging potential in the field of ionic liquids, and its foundational connection to olefination chemistry, offering field-proven insights into its application.[1][2][3]

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is the bedrock of successful experimental design. This compound is typically a white to light yellow crystalline powder, a physical state that dictates its handling and storage requirements.[1][4] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 1702-42-7[1][5][6]
Molecular Formula C₁₃H₃₀IP[1][5][6]
Molecular Weight 344.26 g/mol [1][6][7]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 133.5 °C[5][8]
Solubility Soluble in methanol and other polar organic solvents[2][5]
SMILES CCCC(CCCC)CCCC.[I-][6][8]
InChIKey RLZMYANQLOCZOB-UHFFFAOYSA-M[6]

Synthesis: A Foundational Quaternization Protocol

The primary route to this compound is a classic Sₙ2 reaction, a quaternization of tributylphosphine with methyl iodide.[5] This reaction is efficient and high-yielding, making the phosphonium salt readily accessible for laboratory and industrial use.

Mechanism and Rationale

The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced, subsequently forming an ionic bond with the newly created tributylmethylphosphonium cation. The choice of solvent is critical; a non-polar solvent like benzene can be used to facilitate the precipitation of the product as it forms.[9]

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product TBP Tributylphosphine (C₁₂H₂₇P) Reaction Sₙ2 Reaction (e.g., in Benzene) TBP->Reaction MeI Methyl Iodide (CH₃I) MeI->Reaction Product Tributylmethylphosphonium Iodide (C₁₃H₃₀IP) Reaction->Product High Yield (e.g., 97.5%) PTC_Cycle Aqueous Aqueous Phase (M⁺A⁻) IonPair_Aq Q⁺A⁻ (Ion Pair) Aqueous->IonPair_Aq Ion Exchange Organic Organic Phase (RX) Reaction RX + A⁻ → RA + X⁻ Organic->Reaction Catalyst_Aq Q⁺I⁻ (Catalyst) Catalyst_Aq->IonPair_Aq IonPair_Org Q⁺A⁻ IonPair_Aq->IonPair_Org Phase Transfer IonPair_Org->Reaction Catalyst_Return_Org Q⁺X⁻ Reaction->Catalyst_Return_Org Product RA formed Catalyst_Return_Aq Q⁺I⁻ Catalyst_Return_Org->Catalyst_Return_Aq Phase Transfer Catalyst_Return_Aq->Catalyst_Aq Regeneration

Caption: Mechanism of this compound in PTC.

Precursor for Wittig Reagents

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones with high regioselectivity. [10][11]While this compound is not the Wittig reagent itself, it is the direct precursor—the phosphonium salt—from which the reactive ylide is generated.

Workflow:

  • Salt Formation: The synthesis of this compound is the first step.

  • Ylide Generation: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium, sodium hydride). The base removes a proton from the methyl group, which is acidic due to the adjacent positively charged phosphorus atom. This creates the phosphonium ylide, a neutral species with adjacent positive and negative charges.

  • Reaction: The ylide then reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide as a byproduct. [12]The fixed location of the double bond is a major advantage of this method over traditional elimination reactions. [10]

Diagram: Wittig Reaction Pathway

Wittig Salt Tributylmethyl- phosphonium Iodide Ylide Phosphonium Ylide (Wittig Reagent) Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene (R₂C=CH₂) Oxaphosphetane->Alkene Decomposition Byproduct Tributylphosphine Oxide Oxaphosphetane->Byproduct

Caption: From phosphonium salt to alkene via the Wittig reaction.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. [3]They are lauded as "green solvents" due to their negligible vapor pressure, non-flammability, and high thermal stability. [3]this compound and its derivatives are valuable in this field. [1]They can be used as environmentally friendly solvents that enhance reaction efficiency or as components in electrolytes for applications like dye-sensitized solar cells and batteries. [1][13]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. While detailed spectra are proprietary to databases, the expected characterization data includes:

  • ¹H NMR: Signals corresponding to the protons on the three butyl chains and the unique methyl group attached to the phosphorus.

  • ³¹P NMR: A characteristic peak in the phosphonium salt region of the spectrum. A reference to 31P NMR data for this compound exists in the literature. [14]* FTIR: Analysis can confirm the presence of C-H bonds and the overall structure.

Commercial suppliers confirm the structure and purity using methods including NMR, GC, HPLC, and IR. [8]

Safety, Handling, and Disposal: A Protocol for Prudence

As with any chemical reagent, safety is paramount. This compound is classified as causing skin and serious eye irritation. [4][6][15]

Mandatory Safety Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion. [4][15]An eyewash station and safety shower must be readily accessible. [4]2. Personal Protective Equipment (PPE) :

    • Gloves : Wear impervious chemical-resistant gloves.

    • Eye Protection : Use safety glasses with side shields or chemical goggles. [4][8] * Lab Coat : A standard lab coat is required to prevent skin contact. [4]3. Handling :

    • Avoid generating dust. [4] * Wash hands thoroughly after handling. [4][15] * Avoid contact with skin, eyes, and clothing. [4][15]4. Storage :

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area. [4] * Protect from moisture, as the compound can be hygroscopic. Storing under an inert gas is recommended for long-term stability. [15] * Keep away from incompatible substances such as strong oxidizing agents. 5. First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [4] * Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention. [4] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid. [4] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]6. Disposal :

    • Chemical waste must be disposed of in accordance with all federal, state, and local regulations. [4] * Do not dispose of it in standard waste or down the drain. It should be handled as hazardous waste.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple catalog chemical. It is a strategic tool for chemists, offering robust performance as a phase-transfer catalyst, a reliable precursor for olefination, and a building block for advanced materials like ionic liquids. Its excellent thermal stability and solubility profile make it indispensable for a wide range of synthetic challenges. By understanding its underlying chemical principles and adhering to rigorous safety protocols, researchers can fully leverage the power of this versatile phosphonium salt to drive innovation in drug discovery, process development, and materials science.

References

  • This compound. LookChem. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1).
  • This compound. CD BioSustainable-Green Chemistry. [Link]
  • SAFETY DATA SHEET - TBPMI.
  • Tri-n-butylmethyl phosphonium iodide. Nippon Chemical Industrial Co., LTD. [Link]
  • The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]
  • Significant New Use Rules on Certain Chemical Substances (19-6.B). Federal Register. [Link]
  • methyltributylphosphonium iodide - Optional[31P NMR]. SpectraBase. [Link]
  • Illustrated Glossary of Organic Chemistry - Wittig reaction. UCLA Chemistry and Biochemistry. [Link]
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • (E)
  • Wittig Reaction. Organic Chemistry Portal. [Link]

Sources

Introduction to Quaternary Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyltributylphosphonium Iodide

Abstract: This technical guide provides a comprehensive overview of methyltributylphosphonium iodide (MTBPI), a quaternary phosphonium salt with significant utility in scientific research and development. This document delves into the core physicochemical properties, detailed synthesis protocols, key applications, and critical safety and toxicological data. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate the effective and safe use of this versatile compound.

Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. They are structural analogs of quaternary ammonium salts, where the central nitrogen atom is replaced by a phosphorus atom. This substitution imparts distinct properties, including generally higher thermal stability and unique reactivity.[1][2] Phosphonium salts, particularly those with lipophilic alkyl chains, have garnered significant interest for their roles as phase transfer catalysts, precursors to ionic liquids, and as active agents in materials science and biological studies.[3][4][5] Methyltributylphosphonium iodide, the focus of this guide, is a representative example, combining a compact methyl group with three larger butyl chains, creating a balance of reactivity and steric hindrance.

Core Properties of Methyltributylphosphonium Iodide

Chemical Identity

Methyltributylphosphonium iodide is an ionic compound consisting of a positively charged methyltributylphosphonium cation and an iodide anion. Its structure is key to its function, with the bulky, non-polar butyl groups contributing to its solubility in organic solvents and its utility in phase transfer catalysis.

P P+ C_Me CH₃ P->C_Me C_Bu1_1 CH₂ P->C_Bu1_1 C_Bu2_1 CH₂ P->C_Bu2_1 C_Bu3_1 CH₂ P->C_Bu3_1 C_Bu1_2 CH₂ C_Bu1_1->C_Bu1_2 C_Bu1_3 CH₂ C_Bu1_2->C_Bu1_3 C_Bu1_4 CH₃ C_Bu1_3->C_Bu1_4 C_Bu2_2 CH₂ C_Bu2_1->C_Bu2_2 C_Bu2_3 CH₂ C_Bu2_2->C_Bu2_3 C_Bu2_4 CH₃ C_Bu2_3->C_Bu2_4 C_Bu3_2 CH₂ C_Bu3_1->C_Bu3_2 C_Bu3_3 CH₂ C_Bu3_2->C_Bu3_3 C_Bu3_4 CH₃ C_Bu3_3->C_Bu3_4 I I⁻

Caption: Chemical structure of Methyltributylphosphonium Iodide.

Physicochemical Properties

The physical and chemical properties of methyltributylphosphonium iodide are summarized in the table below. These characteristics are fundamental to its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 1702-42-7[6][7][8]
Molecular Formula C₁₃H₃₀IP[3][7][9]
Molecular Weight 344.26 g/mol [3][7]
Appearance White to light yellow crystalline powder[3][8]
Melting Point 133.5 - 135 °C[9][10][11]
Solubility Soluble in methanol and acetone; partly soluble in water.[8][9][11]
Hygroscopicity Hygroscopic; protect from moisture.
Thermal Stability Phosphonium salts generally exhibit high thermal stability.[2][12]

Synthesis and Characterization

Synthetic Pathway: Quaternization of Tributylphosphine

The most direct and common method for synthesizing methyltributylphosphonium iodide is through a quaternization reaction. This is an Sₙ2 type reaction where the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The resulting product is a stable phosphonium salt.

G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Tributylphosphine D Combine reactants in flask under inert atmosphere (N₂ or Ar) A->D B Methyl Iodide B->D C Anhydrous Solvent (e.g., Benzene) C->D E Stir at room temperature (Exothermic reaction may occur) D->E F Precipitation of product occurs E->F G Filter the solid precipitate F->G H Wash with non-polar solvent (e.g., Benzene, Hexane) G->H I Dry under reduced pressure H->I J Pure Methyltributylphosphonium Iodide I->J

Sources

Tributylmethylphosphonium iodide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tributylmethylphosphonium Iodide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1702-42-7), a quaternary phosphonium salt with significant applications in chemical synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, a validated synthesis protocol, its mechanistic function as a phase-transfer catalyst, and essential safety protocols.

Core Physicochemical & Structural Characteristics

This compound presents as a white to light-yellow crystalline powder.[1] It is a salt composed of a central phosphorus atom bonded to three butyl groups and one methyl group, forming a positively charged phosphonium cation, with an iodide anion providing the charge balance. This structure is key to its utility, particularly its efficacy as a phase-transfer catalyst.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from determining reaction stoichiometry to selecting appropriate solvent systems.

PropertyValueSource(s)
Molecular Weight 344.26 g/mol [1][2][3][4][5]
Molecular Formula C₁₃H₃₀IP[1][2][4]
CAS Number 1702-42-7[1][2][6]
Melting Point 133.5 °C[4][6]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in Methanol[6]
Exact Mass 344.11299 Da[5][6]
Hydrogen Bond Donor Count 0[5][6]
Hydrogen Bond Acceptor Count 1[5][6]
Rotatable Bond Count 9[5][6]

Synthesis Protocol: Quaternization of Tributylphosphine

The synthesis of this compound is a classic example of a Menschutkin reaction, specifically, the quaternization of a tertiary phosphine. The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This forms a new phosphorus-carbon bond and results in the quaternary phosphonium salt.

Experimental Workflow: Step-by-Step

This protocol describes a representative lab-scale synthesis.

Materials:

  • Tributylphosphine (P(C₄H₉)₃)

  • Iodomethane (CH₃I)

  • Anhydrous Diethyl Ether or Benzene

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere apparatus

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Inert Atmosphere Preparation: Assemble the glassware (round-bottom flask, condenser) and dry thoroughly in an oven. Assemble while hot and flush the system with an inert gas (Nitrogen or Argon) to remove oxygen and moisture, which could otherwise oxidize the tributylphosphine.

  • Reagent Addition: In the reaction flask under a positive pressure of inert gas, dissolve tributylphosphine in a minimal amount of anhydrous solvent (e.g., benzene).[7]

  • Initiation of Reaction: While stirring the solution, slowly add a slight molar excess (approx. 1.05 to 1.1 equivalents) of iodomethane. The reaction is typically exothermic; addition should be controlled to maintain a gentle reflux or room temperature, depending on the scale.

  • Reaction Progression: Allow the mixture to stir at room temperature. The formation of a white precipitate, the target phosphonium salt, indicates the reaction is proceeding.[7] The reaction can be stirred for 12-24 hours to ensure completion.[7]

  • Product Isolation: Once the reaction is complete, the solid product is isolated by filtration. The precipitate should be washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: The resulting white crystalline powder is dried under vacuum over a desiccant like phosphorus pentoxide to remove residual solvent and moisture.[7] The purity is typically high (≥98%).[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification TBP Tributylphosphine ReactionVessel Reaction in Anhydrous Solvent (e.g., Benzene) Stir at Room Temp, 12-24h TBP->ReactionVessel Dissolve MeI Iodomethane MeI->ReactionVessel Add slowly Setup Inert Atmosphere Setup (N₂ or Ar) Setup->ReactionVessel Filtration Filtration ReactionVessel->Filtration Precipitate forms Wash Wash with Diethyl Ether Filtration->Wash Drying Vacuum Drying Wash->Drying Product Tributylmethylphosphonium Iodide (Final Product) Drying->Product

Caption: Workflow for the synthesis of this compound.

Core Application: Phase-Transfer Catalysis

A primary application of this compound is its role as a Phase-Transfer Catalyst (PTC).[1] This is particularly valuable in reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase.

Mechanism of Action

The phosphonium salt facilitates the reaction by acting as a shuttle for one of the reactants across the phase boundary.

  • Anion Exchange: In a typical scenario, an inorganic nucleophile (e.g., CN⁻, OH⁻ from a salt like NaCN) is dissolved in the aqueous phase. The this compound, which has some solubility in both phases, exchanges its iodide anion for the nucleophile anion at the phase interface.

  • Transport to Organic Phase: The newly formed tributylmethylphosphonium nucleophile salt, [P(C₄H₉)₃CH₃]⁺[Nu]⁻, is lipophilic due to the long butyl chains. This allows the complex to dissolve in the organic phase, transporting the nucleophile with it.

  • Reaction: Once in the organic phase, the "naked" nucleophile is highly reactive and can readily react with the organic substrate.

  • Catalyst Regeneration: After the reaction, the phosphonium cation shuttles back to the aqueous interface, often with the leaving group anion from the organic substrate, to repeat the cycle.

This mechanism significantly increases reaction rates that would otherwise be impractically slow due to the inability of the reactants to interact.[8]

Phase-Transfer Catalysis Diagram

PTC_Mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ Catalyst_I [P]⁺ I⁻ Na_Nu->Catalyst_I Anion Exchange Na_I Na⁺ I⁻ R_Nu R-Nu (Product) R_X R-X (Substrate) R_X->R_Nu X_ion X⁻ R_X->X_ion Catalyst_I->Na_I Catalyst_Nu [P]⁺ Nu⁻ Catalyst_Nu->R_X Reaction Catalyst_Nu->Catalyst_I Regeneration

Caption: Mechanism of this compound ([P]⁺ I⁻) as a PTC.

Safety & Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[4][10] A face shield may be required for larger quantities.

  • Handling: Wash hands and face thoroughly after handling.[9] Avoid generating dust. Use in a well-ventilated area or under a fume hood.[10]

  • Storage: Store in a tightly-closed container in a cool, dry place away from moisture.[4][10]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][10]

Broader Applications & Future Outlook

Beyond its role as a PTC, this compound is utilized in various areas of research and development:

  • Organic Synthesis: It serves as a versatile reagent for various chemical transformations, including alkylation and phosphorylation reactions essential for building complex molecules.[1]

  • Ionic Liquids: The compound has shown potential in the field of ionic liquids, where it can be used to create environmentally friendlier solvents that improve reaction efficiency.[1]

  • Pharmaceutical Development: It can be used as a solvent or reaction medium in the synthesis of compounds with specific biological activities.[4]

The stability, solubility, and catalytic efficiency of this compound ensure its continued relevance in both academic and industrial research, driving advancements in fine chemical manufacturing, green chemistry, and pharmaceutical synthesis.[1]

References

  • This compound. LookChem. [Link]
  • This compound. CD BioSustainable-Green Chemistry. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1).
  • The Power of Phosphonium Salts: Methyltriphenylphosphonium Iodide in Action. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tributylmethylphosphonium Iodide

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one methyl group, with an iodide counter-ion.[1] Its utility in the chemical sciences is primarily derived from its function as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[2] This property is invaluable in the synthesis of complex organic molecules and pharmaceuticals, where it can enhance reaction rates and improve yields.[2] Furthermore, its stability and solubility in organic solvents make it a valuable reagent in a variety of synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1702-42-7[1]
Molecular Formula C₁₃H₃₀IP[1]
Molecular Weight 344.26 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 133.5 °C[3][4]
Solubility Soluble in Methanol[3]

The Chemistry of Synthesis: A Nucleophilic Substitution Approach

The synthesis of this compound is a classic example of a quaternization reaction, a type of nucleophilic substitution. The core of this transformation involves the reaction of a tertiary phosphine, tributylphosphine, with an alkyl halide, methyl iodide.

Reaction Mechanism

The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This concerted process results in the formation of a new carbon-phosphorus bond and the displacement of the iodide ion, which then serves as the counter-ion to the newly formed phosphonium cation.

G

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on established methods for the synthesis of analogous phosphonium salts and principles of organic synthesis.

Reagents and Equipment

Table 2: Reagents Required for Synthesis

ReagentFormulaCAS NumberKey Properties
TributylphosphineP(C₄H₉)₃998-40-3Pyrophoric, toxic
Methyl IodideCH₃I74-88-4Toxic, carcinogen
Anhydrous Diethyl Ether(C₂H₅)₂O60-29-7Flammable, peroxide-former
Anhydrous HexaneC₆H₁₄110-54-3Flammable

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles for transfer of air-sensitive reagents

  • Büchner funnel and filter flask

  • Rotary evaporator

Synthesis Procedure
  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: In the flask, dissolve tributylphosphine (1.0 eq) in anhydrous diethyl ether. To this stirred solution, add methyl iodide (1.05 eq) dropwise via syringe at room temperature.

  • Reaction: The reaction is typically exothermic. After the initial reaction subsides, stir the mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates product formation.

  • Isolation of Crude Product: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold, anhydrous diethyl ether or hexane to remove any unreacted starting materials.

  • Drying: Dry the crude this compound under vacuum to remove residual solvent.

G A Setup Reaction Under Inert Atmosphere B Dissolve Tributylphosphine in Anhydrous Diethyl Ether A->B C Add Methyl Iodide Dropwise B->C D Stir at Room Temperature (12-24h) C->D E Isolate Product by Vacuum Filtration D->E F Wash with Cold Anhydrous Solvent E->F G Dry Product Under Vacuum F->G

Purification and Characterization

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound. The choice of solvent is critical for effective purification.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of dichloromethane and ethyl acetate).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Common solvent systems for the recrystallization of phosphonium salts include toluene/ethyl acetate/diethyl ether and acetonitrile/ethyl acetate/diethyl ether.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the methyl and butyl groups attached to the phosphorus atom.

    • ¹³C NMR: Will provide information on the carbon framework of the molecule.

    • ³¹P NMR: A single peak is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphonium salt. The chemical shift provides information about the electronic environment of the phosphorus atom.[6]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the tributylmethylphosphonium cation.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

  • Tributylphosphine: Is pyrophoric and can ignite spontaneously on contact with air. It is also toxic and should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Methyl Iodide: Is a known carcinogen and is toxic. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: Causes skin and serious eye irritation.[1] Wear protective gloves, clothing, and eye protection when handling the solid product.[1] In case of contact, wash the affected area thoroughly with water.[1]

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of this compound via the quaternization of tributylphosphine with methyl iodide is a straightforward and efficient method for producing this valuable laboratory reagent. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize and purify this compound for its various applications in organic synthesis and catalysis. Careful characterization is essential to ensure the quality and purity of the final product.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).
  • LookChem. (n.d.). This compound.
  • CD BioSustainable-Green Chemistry. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • SpectraBase. (n.d.). methyltributylphosphonium iodide - Optional[31P NMR] - Chemical Shifts.

Sources

Synthesis of tributyl(methyl)phosphanium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tributyl(methyl)phosphanium Iodide

Abstract

Tributyl(methyl)phosphanium iodide, a quaternary phosphonium salt, is a compound of significant interest in various chemical fields. Its utility as a phase-transfer catalyst, a precursor for ionic liquids, and a versatile reagent in organic synthesis underscores the need for a reliable and well-understood synthetic protocol.[1][2] This guide provides a comprehensive overview of the synthesis of tributyl(methyl)phosphanium iodide, grounded in the principles of chemical reactivity and laboratory safety. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, discuss critical characterization techniques, and address the essential safety considerations for handling the reagents involved. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous guide to the preparation of this important chemical compound.

Introduction and Scientific Context

Quaternary phosphonium salts represent a cornerstone class of organophosphorus compounds, characterized by a central phosphorus atom bonded to four organic residues, bearing a positive charge.[3] Tributyl(methyl)phosphanium iodide, with its unique combination of three butyl chains and one methyl group, exhibits properties that make it highly valuable. The long alkyl chains confer solubility in a range of organic solvents, while the ionic nature of the salt dictates its behavior in various applications.[1]

It is frequently employed as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases, a technique crucial in the synthesis of fine chemicals and pharmaceuticals.[1] Furthermore, phosphonium-based ionic liquids, including derivatives of tributyl(methyl)phosphanium, are recognized for their high thermal stability and wide electrochemical windows, making them suitable for applications in electrochemistry and as specialized reaction media.[4]

The synthesis detailed herein is a classic example of a quaternization reaction, specifically the Menschutkin reaction, which involves the alkylation of a tertiary phosphine.[5][6][7] Understanding the causality behind each step of this SN2 reaction is paramount to achieving a high yield and purity of the target compound.

Reaction Mechanism: The Nucleophilic Power of Phosphorus

The formation of tributyl(methyl)phosphanium iodide from tributylphosphine and methyl iodide is a direct and efficient SN2 (bimolecular nucleophilic substitution) reaction. The core of this transformation lies in the nucleophilic character of the phosphorus atom in tributylphosphine.

  • Nucleophilic Attack: The phosphorus atom possesses a lone pair of electrons, making it an excellent nucleophile. It attacks the electrophilic methyl carbon of methyl iodide. The carbon is electrophilic due to the polarization of the C-I bond, caused by the higher electronegativity of iodine.

  • Transition State: As the P-C bond begins to form, the C-I bond simultaneously begins to break. This occurs through a trigonal bipyramidal transition state where the phosphorus, carbon, and iodine atoms are momentarily aligned.

  • Product Formation: The reaction concludes with the complete formation of a new, stable phosphorus-carbon bond and the departure of the iodide ion as the leaving group. The result is the ionic salt, tributyl(methyl)phosphanium iodide, composed of a positively charged phosphonium cation and a negatively charged iodide anion.

The reaction is typically exothermic and proceeds readily. The choice of solvent can influence the reaction rate; polar aprotic solvents can stabilize the charged transition state, thereby accelerating the reaction. However, for this specific synthesis, the reaction often proceeds efficiently without a solvent or in a non-polar solvent, which facilitates product precipitation and isolation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and observation at each stage ensure the integrity of the final product.

Materials and Equipment

Reagents:

  • Tributylphosphine (P(C₄H₉)₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or hexane (for washing)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile, optional)

Equipment:

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Dropping funnel or syringe

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

Reagent Data
CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
Tributylphosphine202.32-60240Pyrophoric, Air & Moisture Sensitive, Toxic
Methyl Iodide141.94-66.542.4Highly Toxic, Volatile, Suspected Carcinogen[8][9]
Tributyl(methyl)phosphanium Iodide344.26133.5N/ASkin & Eye Irritant[2][10][11]
Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood due to the high toxicity and volatility of methyl iodide and the air-sensitivity of tributylphosphine. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

  • Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a stream of dry nitrogen or argon. This inert atmosphere is critical to prevent the oxidation of the tributylphosphine starting material.

  • Reagent Addition:

    • Using an airtight syringe, transfer a known molar amount of tributylphosphine into the reaction flask. If using an optional solvent, add it at this stage.

    • Place the flask in an ice bath to dissipate the heat that will be generated during the exothermic reaction.

    • Slowly add one molar equivalent of methyl iodide to the stirring tributylphosphine solution via a dropping funnel or syringe over 15-30 minutes. A white precipitate of the product should begin to form immediately.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The mixture will likely become a thick, white slurry.

  • Product Isolation and Purification:

    • Add anhydrous diethyl ether or hexane to the reaction mixture and stir vigorously. This step is crucial for washing away any unreacted, non-polar starting materials.

    • Isolate the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid on the filter with several portions of cold, anhydrous diethyl ether or hexane to remove any residual impurities.

  • Drying:

    • Transfer the purified white solid to a pre-weighed flask.

    • Dry the product under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved. This removes residual solvent and any moisture. The final product should be a fine, white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation Reagents Reagents: Tributylphosphine Methyl Iodide Setup Reaction Setup (Inert Atmosphere) Reagents->Setup 1. Assemble Addition Slow Addition of Methyl Iodide @ 0°C Setup->Addition 2. Charge Reactor Stirring Stir @ Room Temp (2-4 hours) Addition->Stirring 3. React Washing Wash with Anhydrous Ether/Hexane Stirring->Washing 4. Quench/Dilute Filtration Vacuum Filtration Washing->Filtration 5. Isolate Solid Drying Dry Under Vacuum Filtration->Drying 6. Purify Product Final Product: Tributyl(methyl)phosphanium iodide Drying->Product 7. Obtain Pure Product Characterization Characterization (NMR, FT-IR, MS) Product->Characterization 8. Verify Structure

Caption: Experimental workflow for the synthesis of tributyl(methyl)phosphanium iodide.

Product Characterization: A Triad of Validation

Confirming the identity and purity of the synthesized tributyl(methyl)phosphanium iodide is essential. A combination of spectroscopic techniques provides irrefutable evidence of the product's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: The spectrum will show characteristic signals for the butyl groups (triplet for the terminal CH₃, multiplets for the three CH₂ groups) and a distinct signal for the single methyl group attached to the phosphorus, which will appear as a doublet due to coupling with the phosphorus atom.

    • ³¹P NMR: A single peak in the phosphonium salt region (typically > +20 ppm) confirms the quaternary nature of the phosphorus center.[12] This is a definitive test for successful quaternization.

    • ¹³C NMR: Will show four distinct signals corresponding to the four unique carbon atoms in the butyl chains and one signal for the methyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: While less definitive than NMR, the IR spectrum can confirm the presence of key functional groups. Expect to see strong C-H stretching vibrations from the alkyl chains (~2800-3000 cm⁻¹) and characteristic P-C vibrations.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode will show a prominent peak corresponding to the mass of the tributyl(methyl)phosphanium cation ([C₁₃H₃₀P]⁺), confirming the molecular composition.

Critical Safety and Handling Protocols

Scientific integrity necessitates an unwavering commitment to safety. The reagents used in this synthesis present significant hazards that must be managed with stringent protocols.

  • Methyl Iodide (CH₃I): This is a highly toxic and volatile substance and a suspected carcinogen.[8][9] All handling must occur within a certified chemical fume hood. Inhalation, ingestion, and skin contact must be avoided. Acute exposure can lead to severe health effects, including pulmonary edema and neurological damage.[8][9]

  • Tributylphosphine (P(C₄H₉)₃): This reagent is air-sensitive and can be pyrophoric (ignite spontaneously on contact with air). It is also toxic and has a strong, unpleasant odor. It must be handled exclusively under an inert atmosphere using Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): At a minimum, users must wear safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.

  • Waste Disposal: All waste, including residual reagents, wash solvents, and contaminated materials, must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.

By adhering to this comprehensive guide, researchers can safely and reliably synthesize high-purity tributyl(methyl)phosphanium iodide, enabling further innovation in the fields of catalysis, material science, and pharmaceutical development.

References

  • Gabbutt, C. D., et al. (2020). Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications.
  • Denton, R., et al. (2016). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Chemical Communications.
  • Fan, B., et al. (2019). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Organic & Biomolecular Chemistry.
  • Google Patents. (2015). CN104710475A - Preparation method of quaternary phosphonium salt.
  • Z. Zhang, et al. (2003). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry.
  • Maji, B., et al. (2022). Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications.
  • A. Yokozeki, et al. (2020). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega.
  • L. Yan, et al. (2014). Synthesis and Characterization of Alkeyl Imidazolium Ionic Liquids. Advanced Materials Research.
  • Nandwani, S., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules.
  • Wang, J., et al. (2020). Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics.
  • CD BioSustainable-Green Chemistry. Tributylmethylphosphonium iodide.
  • Ahmad, S., et al. (2024). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. MDPI.
  • Kondo, Y., Zanka, A., & Kusabayashi, S. (1985). Reaction of Triphenylphosphine with Methyl Iodide. Transfer Thermodynamic Quantities and Various Extended Bronsted Treatments. Journal of the Chemical Society, Perkin Transactions 2.
  • New Jersey Department of Health. (1999). HAZARD SUMMARY: Methyl Iodide.
  • PubChem. (2024). Phosphonium, tributylmethyl-, iodide (1:1).
  • LookChem. This compound.
  • Kondo, Y., Zanka, A., & Kusabayashi, S. (1985). Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments. Journal of the Chemical Society, Perkin Transactions 2.
  • Journal of the Chemical Society, Perkin Transactions 2. (1985). Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments.
  • SpectraBase. (2025). methyltributylphosphonium iodide - Optional[31P NMR] - Chemical Shifts.

Sources

Introduction: The Role of Quaternary Phosphonium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tributylmethylphosphonium Iodide for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound (TBMP-I), a quaternary phosphonium salt of significant interest to researchers, scientists, and professionals in drug discovery and development. We will delve into its core chemical structure, synthesis, characterization, and critical applications, with a focus on the underlying principles that make it a valuable tool in modern organic synthesis.

Quaternary phosphonium salts are a class of organic compounds featuring a positively charged phosphorus atom bonded to four organic groups. Their stability, solubility in organic solvents, and ability to act as phase transfer catalysts make them indispensable in a variety of chemical transformations.[1] this compound, in particular, has emerged as a versatile and efficient reagent, especially in applications demanding high reaction rates and yields in complex molecular synthesis.[1] This guide aims to provide the foundational knowledge and practical insights required to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

This compound is a white to light yellow crystalline powder.[1] The core of its functionality lies in its ionic structure: a bulky, lipophilic tributylmethylphosphonium cation and an iodide anion. The three butyl chains contribute to its solubility in a range of organic solvents, a critical feature for its role in catalysis.

Chemical Structure

The structure consists of a central phosphorus atom forming covalent bonds with three butyl groups and one methyl group, resulting in a permanent positive charge on the phosphorus. This cation is ionically associated with an iodide anion.

chemical_structure Figure 1: 2D Structure of this compound cluster_butyl1 cluster_butyl2 cluster_butyl3 P P+ C1_1 CH₂ P->C1_1 C2_1 CH₂ P->C2_1 C3_1 CH₂ P->C3_1 C_methyl CH₃ P->C_methyl I I- C1_2 CH₂ C1_1->C1_2 C1_3 CH₂ C1_2->C1_3 C1_4 CH₃ C1_3->C1_4 C2_2 CH₂ C2_1->C2_2 C2_3 CH₂ C2_2->C2_3 C2_4 CH₃ C2_3->C2_4 C3_2 CH₂ C3_1->C3_2 C3_3 CH₂ C3_2->C3_3 C3_4 CH₃ C3_3->C3_4

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for planning experimental work, including solvent selection and reaction condition optimization.

PropertyValueReference
CAS Number 1702-42-7[2][3]
Molecular Formula C₁₃H₃₀IP[2][4]
Molecular Weight 344.26 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 133.5 °C[2][5]
Solubility Soluble in Methanol[2]
IUPAC Name tributyl(methyl)phosphanium;iodide[3]
SMILES CCCC(CCCC)CCCC.[I-][3][5]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
Rotatable Bond Count 9[2][3]

Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic substitution reaction (quaternization) that is both high-yielding and scalable.

Synthesis Pathway

The reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tributylphosphine on the electrophilic methyl group of methyl iodide. This forms the stable C-P bond and results in the quaternary phosphonium salt.

synthesis_pathway Figure 2: Synthesis of this compound TBP Tributylphosphine (C₁₂H₂₇P) Product This compound (C₁₃H₃₀IP) TBP->Product MI Methyl Iodide (CH₃I) MI->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for preparing this compound with a high yield, as referenced in the literature.[2]

Materials:

  • Tributylphosphine (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous Toluene (as solvent)

  • Anhydrous Hexane (for washing)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere to prevent the oxidation of tributylphosphine, which is air-sensitive. Dry all glassware thoroughly before use.

  • Reactant Addition: Charge the round-bottom flask with tributylphosphine and anhydrous toluene.

  • Reaction Initiation: While stirring the solution, add methyl iodide dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed. If necessary, cool the flask with a water bath to maintain a controlled reaction temperature.

    • Causality Insight: The quaternization of phosphines is typically a rapid and exothermic process. The slow addition of the alkylating agent (methyl iodide) prevents a dangerous temperature spike and potential side reactions. Toluene is an excellent solvent choice as it is non-reactive and facilitates a homogenous reaction environment.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The product will often precipitate out of the toluene as a white solid.

  • Isolation: Filter the solid precipitate from the reaction mixture.

  • Purification: Wash the collected solid with anhydrous hexane. This step is crucial for removing any unreacted starting materials and non-polar byproducts.

    • Causality Insight: The desired phosphonium salt is ionic and thus insoluble in non-polar solvents like hexane, while the starting tributylphosphine and any potential impurities are more soluble, allowing for effective purification by washing.

  • Drying: Dry the purified white solid under vacuum to obtain this compound. A typical yield for this reaction is around 97.5%.[2]

Structural Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the methyl and butyl groups attached to the phosphorus atom. ³¹P NMR spectroscopy is particularly definitive, showing a single peak in the phosphonium salt region, confirming the formation of the quaternary center.[6]

  • Mass Spectrometry (MS): Analysis will show the mass of the tributylmethylphosphonium cation (C₁₃H₃₀P⁺) at m/z 217.21.[7]

  • Melting Point Analysis: A sharp melting point consistent with the literature value (133.5 °C) indicates high purity.[2]

Core Applications in Research and Drug Development

The utility of this compound stems primarily from its effectiveness as a phase transfer catalyst and as a reagent in organic synthesis.

Phase Transfer Catalysis (PTC)

In many organic reactions, the reactants are immiscible (e.g., an aqueous solution of a nucleophile and an organic solution of an electrophile). PTC facilitates the reaction by transporting the aqueous reactant into the organic phase.

The bulky, lipophilic cation of this compound can pair with an aqueous anion (like OH⁻ or CN⁻) and shuttle it into the organic phase, where it can react with the organic substrate. This enhances reaction rates, improves yields, and often allows for milder reaction conditions.[1]

ptc_cycle Figure 3: Phase Transfer Catalysis (PTC) Cycle cluster_org Organic Phase cluster_aq Aqueous Phase OrganicPhase Organic Phase (R-X + [Q⁺Nu⁻]) AqueousPhase Aqueous Phase (M⁺Nu⁻ + Q⁺X⁻) QX_org Q⁺X⁻ QNu_org Q⁺Nu⁻ QX_org->QNu_org Anion Exchange RNu R-Nu QNu_org->RNu Reaction RX R-X RX->RNu RNu->QX_org Product Formation MNu_aq M⁺Nu⁻ QX_aq Q⁺X⁻ MNu_aq->QX_aq QX_aq->QX_org Phase Transfer

Caption: Generalized Phase Transfer Catalysis (PTC) Cycle.

Applications in Pharmaceutical Synthesis

The ability to facilitate reactions like alkylations and phosphorylations makes this compound a valuable tool in drug development, where the construction of complex molecular architectures is paramount.[1][8]

  • Alkylation Reactions: It can catalyze the C-alkylation, O-alkylation, and N-alkylation of various substrates, which are fundamental bond-forming reactions in medicinal chemistry.

  • Wittig-type Reactions: While not a direct Wittig reagent itself, related phosphonium salts are precursors to ylides used in the Wittig reaction to form alkenes, a common structural motif in drug molecules.[9]

  • Ionic Liquids: Phosphonium-based ionic liquids are being explored as "green" solvents that can enhance reaction efficiency and minimize waste, a growing priority in pharmaceutical manufacturing.[1][5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as a skin and eye irritant.[3][10]

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationEye Damage/Irritation (Category 2A)
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[10][11]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[11][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

  • Inhalation: Move the person to fresh air.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek immediate medical advice/attention.[10][11]

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11] For long-term stability, storage under an inert gas is recommended.[11]

Conclusion

This compound is a highly effective and versatile quaternary phosphonium salt with significant applications in organic synthesis, particularly as a phase transfer catalyst. Its straightforward, high-yield synthesis, combined with its favorable solubility and stability, makes it an invaluable asset for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable scientists to leverage its full potential in the creation of complex and novel molecules.

References

  • LookChem. This compound. [Link][2]
  • PubChem. Phosphonium, tributylmethyl-, iodide (1:1). [Link][3]
  • CD BioSustainable-Green Chemistry. This compound. [Link][5]
  • SpectraBase. methyltributylphosphonium iodide - Optional[31P NMR]. [Link][6]
  • PubChem. Tributyl(methyl)phosphonium ion. [Link][7]
  • Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) -. [Link][13]
  • RTI International. Drug Discovery and Development. [Link][8]

Sources

An In-depth Technical Guide to the Solubility of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tributylmethylphosphonium iodide, a quaternary phosphonium salt, is a compound of significant interest across various scientific disciplines, including organic synthesis, catalysis, and materials science. Its utility as a phase-transfer catalyst and its potential applications in the formulation of ionic liquids underscore the importance of a thorough understanding of its physicochemical properties.[1] A critical parameter governing its application is its solubility in various media. This guide provides a comprehensive overview of the solubility of this compound, detailing the theoretical underpinnings of its dissolution, practical methodologies for solubility determination, and a summary of available solubility data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of processes involving this versatile compound.

Core Concepts in the Solubility of Ionic Compounds

The solubility of an ionic compound like this compound in a particular solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle. Dissolution is governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the process. A negative ΔG, indicating a spontaneous process, is favored by a minimal enthalpy change and a maximal entropy increase.

For an ionic solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released when the ions are solvated by the solvent molecules (solvation energy). In the case of this compound, the key interactions are:

  • Ion-Dipole Interactions: Polar solvent molecules arrange themselves around the tributylmethylphosphonium cation ([P(CH₃)(C₄H₉)₃]⁺) and the iodide anion (I⁻), stabilizing them in solution. The strength of these interactions is dependent on the solvent's polarity and its ability to form hydrogen bonds.

  • Van der Waals Forces: The nonpolar butyl chains of the cation can interact favorably with nonpolar or moderately polar organic solvents through dispersion forces.

  • Hydrogen Bonding: While the tributylmethylphosphonium cation cannot donate hydrogen bonds, the iodide anion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding can, therefore, effectively solvate the anion.[2]

The balance of these forces dictates the extent to which this compound will dissolve in a given solvent.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, several theoretical models can provide valuable insights into the solubility of ionic liquids like this compound.

Hildebrand and Hansen Solubility Parameters

The Hildebrand solubility parameter (δ) is a numerical value that represents the cohesive energy density of a substance and provides an estimation of its solvency behavior.[3] Materials with similar solubility parameters are more likely to be miscible. For more complex systems involving polar and hydrogen-bonding interactions, the Hansen solubility parameters (HSPs) offer a more nuanced prediction by dividing the total Hildebrand parameter into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach can be particularly useful for screening potential solvents for a given ionic liquid without the need for extensive experimental work.

Quantitative Solubility Data of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on chemical supplier information and safety data sheets, the following qualitative and semi-quantitative information has been compiled.

SolventChemical FormulaTypeReported SolubilitySource(s)
WaterH₂OPolar ProticPartly Soluble (3 wt% at 10°C)[6]
MethanolCH₃OHPolar ProticSoluble[2]
EthanolC₂H₅OHPolar ProticSoluble[7]
AcetoneC₃H₆OPolar AproticSoluble[6][7]
DichloromethaneCH₂Cl₂Polar AproticSoluble[7]
ChloroformCHCl₃Polar AproticSoluble[7]
Diethyl Ether(C₂H₅)₂ONonpolarAlmost Insoluble[7]
Petroleum Ether-NonpolarAlmost Insoluble[7]

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility at the desired temperature is highly recommended.

Experimental Determination of Solubility: A Self-Validating Protocol

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[8][9] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Causality Behind Experimental Choices
  • Excess Solute: The use of an excess amount of this compound ensures that the solution reaches saturation, a critical requirement for determining equilibrium solubility.[9]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the equilibration process is crucial for obtaining accurate data.[8]

  • Prolonged Agitation: Continuous agitation for an extended period (24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium.[9]

  • Filtration: Filtration of the saturated solution is essential to separate the undissolved solid from the liquid phase, preventing artificially high solubility measurements.[10]

  • Gravimetric Analysis: The gravimetric method, involving the evaporation of the solvent and weighing the residual solute, is a direct and accurate method for quantifying the amount of dissolved solid.[10]

Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed container.

  • Quantification:

    • Accurately weigh the container with the saturated solution.

    • Carefully evaporate the solvent using a vacuum oven or rotary evaporator until a constant weight of the dried this compound is achieved.

    • Reweigh the container to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

Visualization of the Experimental Workflow

G Diagram 1: Isothermal Saturation Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_quantification Quantification cluster_calculation Calculation A Weigh excess This compound B Add known amount of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter into pre-weighed container E->F G Weigh saturated solution F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Diagram 1: A step-by-step workflow for determining the solubility of this compound using the isothermal saturation method.

Applications in Drug Development and Research

The solubility characteristics of this compound are directly relevant to its applications in the pharmaceutical and research sectors.

  • Phase-Transfer Catalysis: As a phase-transfer catalyst, it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic).[1] Its solubility in both polar and nonpolar environments, even if limited, is key to its function of transporting ionic species across the phase boundary.

  • Drug Delivery: While not a direct therapeutic agent, the principles governing the solubility of phosphonium salts are relevant to the design of drug delivery systems. For instance, the lipophilic nature of the cation can be exploited to enhance the delivery of drugs across biological membranes.

  • Ionic Liquids in Pharmaceutical Synthesis: The use of ionic liquids as "green" solvents in pharmaceutical synthesis is a growing area of interest.[11] Understanding the solubility of phosphonium-based ionic liquids is crucial for designing efficient and sustainable synthetic routes.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While comprehensive quantitative data remains a subject for further investigation, the theoretical principles and experimental methodologies outlined herein offer a robust framework for researchers, scientists, and drug development professionals. A thorough understanding of solubility is paramount for harnessing the full potential of this versatile phosphonium salt in a wide array of chemical applications. The provided self-validating experimental protocol serves as a reliable method for generating the specific solubility data required for optimizing reaction conditions, purification processes, and formulation development.

References

  • Afshin, A., et al. (2021). Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method. MDPI.
  • LookChem. (n.d.). This compound.
  • Paduszyński, K., & Domańska, U. (2012). Thermodynamic Modeling of Ionic Liquid Systems: Development and Detailed Overview of Novel Methodology Based on the PC-SAFT. The Journal of Physical Chemistry B, 116(16), 5002-5018.
  • (2021). Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method.
  • Jouyban, A., et al. (2018).
  • Paluch, A. S., & Vlasiuk, D. (2014). Molecular Modeling Simulations to Predict Density and Solubility Parameters of Ionic Liquids.
  • Keskin, S., et al. (2021). Predicting water solubility in ionic liquids using machine learning towards design of hydro-philic/phobic ionic liquids. Akademik Veri Yönetim Sistemi | AVESİS.
  • Sánchez-Vidal, J., et al. (2012).
  • (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state.
  • Forte, E., et al. (2022). Molecular Thermodynamic Modeling of Hybrid Ionic Liquids for Biogas Upgrading. Industrial & Engineering Chemistry Research, 61(20), 7016-7031.
  • Cebula, J., & Smolen, S. (2021).
  • CD BioSustainable-Green Chemistry. (n.d.). This compound.
  • Regulations.gov. (n.d.). SAFETY DATA SHEET.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Gafurov, Z. N., et al. (2020).
  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).
  • Wikipedia. (n.d.). Phosphonium.
  • Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Adams, E. M., et al. (2022). Solvents and Stabilization in Ionic Liquid Films. Langmuir, 38(30), 9229-9238.
  • Al-Dhalaen, F. M., et al. (2022). Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids. MDPI.
  • Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. PMC.
  • Shinde, U. P., et al. (2017). Solubility and Density of Silver Iodide in Water and DMF at Various Temperatures as Function of Potassium Iodide.
  • Kirsh, Y. E., et al. (2018). Temperature dependences of iodine solubility in (1) water and (2) 0.1...
  • Maczynski, A. (1982). 3-Pentanol.
  • Maczynski, A. (1982). Lithium Chloride.

Sources

An In-depth Technical Guide to the Stability and Storage of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of tributylmethylphosphonium iodide. As a quaternary phosphonium salt, it finds utility in various chemical applications, including as a phase transfer catalyst and in organic synthesis.[1] A thorough understanding of its chemical and physical properties is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₃₀IP, is typically a white to light yellow crystalline powder.[1][2] Its stability and utility are intrinsically linked to its physical characteristics.

PropertyValueSource(s)
CAS Number 1702-42-7[3][4]
Molecular Weight 344.26 g/mol [4][5]
Melting Point 133.5 °C[2][5][6]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in methanol[2][3]

Stability Profile of this compound

The stability of this compound is influenced by several environmental factors. Understanding these is key to preventing degradation and ensuring the compound's efficacy in research and development.

Thermal Stability
Sensitivity to Moisture (Hygroscopicity)

A critical characteristic of many phosphonium salts is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere.[8][9][10] Exposure to moisture should be avoided for this compound. The absorption of water can lead to physical changes, such as clumping, and may introduce an unintended reactant in moisture-sensitive reactions, thereby affecting reaction kinetics and product purity.[10] Therefore, handling in a dry, inert atmosphere is highly recommended.[9]

Sensitivity to Air and Light

While the primary sensitivity of this compound is to moisture, prolonged exposure to air and light should also be considered. Some phosphonium salts are sensitive to oxidation by air.[11] Additionally, some iodide-containing compounds can be light-sensitive.[8] To mitigate potential degradation from these sources, storage in a tightly sealed, opaque container under an inert atmosphere is the best practice.

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of the compound, this compound should be stored away from strong oxidizing agents.[3][8]

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential for maintaining the quality and ensuring the safety of personnel working with this compound.

Long-Term Storage

For long-term storage, this compound should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[3][12] The recommended storage temperature is between 2-8°C.[5] Storing under an inert atmosphere, such as nitrogen or argon, is also advised to protect from moisture.[8]

Handling Procedures

When handling this compound, it is crucial to minimize dust generation and accumulation.[3] Use of personal protective equipment (PPE) is mandatory, including:

  • Gloves: To prevent skin contact.[5]

  • Safety glasses or goggles: To protect the eyes from dust particles.[5]

  • Face mask: To avoid inhalation of dust.[5]

Handling should be performed in a well-ventilated area, preferably in a fume hood or glovebox to control exposure and maintain a dry atmosphere.[3][9] Wash hands thoroughly after handling.[3]

Experimental Workflow: Handling and Dispensing of this compound

This protocol outlines the recommended steps for safely handling and dispensing this compound in a laboratory setting.

Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture and ensuring user safety.

Materials:

  • This compound in its original container

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Reaction vessel or secondary container

  • Appropriate PPE (gloves, safety glasses, lab coat, face mask)

  • Inert atmosphere environment (glovebox or Schlenk line with nitrogen or argon)

Methodology:

  • Preparation of Inert Atmosphere:

    • If using a glovebox, ensure the antechamber is properly purged and the internal atmosphere is dry and inert.

    • If using a Schlenk line, ensure all glassware is dry and the line is filled with a positive pressure of inert gas.

  • Equilibration of Material:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Dispensing in an Inert Atmosphere:

    • Transfer the sealed container of this compound into the glovebox or handle under a positive flow of inert gas.

    • Carefully open the container.

    • Using a clean, dry spatula, dispense the desired amount of the solid onto a pre-tared weighing paper or into a weighing boat on an analytical balance.

    • Promptly and securely reseal the main container of this compound.

  • Transfer to Reaction Vessel:

    • Carefully transfer the weighed solid into the reaction vessel.

    • If the reaction is moisture-sensitive, ensure the reaction vessel has been properly dried and is under an inert atmosphere.

  • Post-Handling Procedures:

    • Remove all equipment from the inert atmosphere environment.

    • Clean the spatula and any other contaminated surfaces.

    • Properly dispose of the weighing paper and any residual material according to institutional safety guidelines.

    • Wash hands thoroughly with soap and water after removing gloves.

Visualization of Key Concepts

Degradation Pathway Decision Tree

The following diagram illustrates the decision-making process for mitigating the primary degradation pathways of this compound.

start This compound Stability moisture Exposure to Moisture? start->moisture heat Exposure to High Heat? start->heat air_light Exposure to Air/Light? start->air_light oxidizers Contact with Strong Oxidizers? start->oxidizers hygroscopic_degradation Hygroscopic Degradation (Clumping, Hydrolysis) moisture->hygroscopic_degradation Yes store_dry Store in a dry, inert atmosphere moisture->store_dry No thermal_decomposition Thermal Decomposition (Release of toxic gases) heat->thermal_decomposition Yes store_cool Store in a cool place heat->store_cool No oxidative_photodegradation Oxidative/Photochemical Degradation air_light->oxidative_photodegradation Yes store_dark Store in an opaque, sealed container air_light->store_dark No hazardous_reaction Hazardous Reaction oxidizers->hazardous_reaction Yes store_separate Store separately oxidizers->store_separate No stable Compound Remains Stable store_dry->stable store_cool->stable store_dark->stable store_separate->stable

Caption: Decision tree for mitigating degradation of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the proper handling and dispensing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_inert Prepare Inert Atmosphere prep_ppe->prep_inert equilibrate Equilibrate Container to RT prep_inert->equilibrate dispense Dispense in Inert Atmosphere equilibrate->dispense transfer Transfer to Reaction Vessel dispense->transfer cleanup Clean Equipment transfer->cleanup dispose Dispose of Waste cleanup->dispose wash Wash Hands dispose->wash

Caption: Workflow for handling this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. The primary sensitivities of this compound are to moisture and high temperatures. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of the material, obtain reliable and reproducible experimental results, and maintain a safe laboratory environment.

References

  • CD BioSustainable-Green Chemistry. (n.d.). This compound.
  • Regulations.gov. (n.d.). CYPHOS® IL 169 PHOSPHONIUM SALT SAFETY DATA SHEET.
  • MDPI. (n.d.). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).
  • ResearchGate. (n.d.). Thermal stability of trihexyl(tetradecyl)phosphonium chloride.
  • Royal Society of Chemistry. (2024). Phosphonium salts and P-ylides.
  • SciSpace. (n.d.). Trialkylammonium salt degradation: implications for methylation and cross-coupling.
  • LookChem. (n.d.). This compound.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • National Institutes of Health. (2024). Structure and thermal stability of phosphorus-iodonium ylids.
  • ResearchGate. (n.d.). First proposed degradation pathway of N,N,N-trimethylanilinium iodide....
  • National Institutes of Health. (n.d.). Spontaneous Iodide Activation at the Air–Water Interface of Aqueous Droplets.
  • ChemRxiv. (n.d.). Competitive Adsorption and Reaction at the Air-Water Interface studied by Iodide Ozonolysis in Microdroplets.
  • National Institutes of Health. (n.d.). Spontaneous Appearance of Triiodide Covering the Topmost Layer of the Iodide Solution Interface Without Photo-Oxidation.
  • ResearchGate. (n.d.). Moisture‒Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films.

Sources

Spectroscopic Data of Tributylmethylphosphonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of tributylmethylphosphonium iodide [(CH₃)(C₄H₉)₃P]⁺I⁻, a quaternary phosphonium salt with applications in various chemical syntheses. This document delves into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. Detailed analyses of ¹H, ¹³C, and ³¹P NMR spectra are presented, alongside a thorough interpretation of its infrared vibrational modes. Experimental protocols, data tables, and visual diagrams are included to offer a complete reference for researchers.

Introduction

This compound, with the CAS number 1702-42-7, is a quaternary phosphonium salt that serves as a versatile phase-transfer catalyst and synthetic intermediate.[1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and the electronic environment around the central phosphorus atom. Spectroscopic techniques are paramount for the structural elucidation and quality control of such compounds. This guide focuses on the two primary spectroscopic methods for the characterization of this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

A thorough understanding of the spectroscopic signature of this compound is crucial for its application in research and development, particularly in pharmaceutical sciences where purity and structural integrity are of utmost importance.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, consisting of a central phosphorus atom bonded to three butyl groups and one methyl group with an iodide counter-ion, dictates its spectroscopic characteristics. The tetrahedral arrangement around the phosphonium center and the nature of the alkyl substituents give rise to distinct signals in both NMR and IR spectra.

G P P+ C_methyl CH₃ P->C_methyl C_butyl1 CH₂ P->C_butyl1 C_butyl2 CH₂ P->C_butyl2 C_butyl3 CH₂ P->C_butyl3 C2_butyl1 CH₂ C_butyl1->C2_butyl1 C2_butyl2 CH₂ C_butyl2->C2_butyl2 C2_butyl3 CH₂ C_butyl3->C2_butyl3 C3_butyl1 CH₂ C2_butyl1->C3_butyl1 C4_butyl1 CH₃ C3_butyl1->C4_butyl1 C3_butyl2 CH₂ C2_butyl2->C3_butyl2 C4_butyl2 CH₃ C3_butyl2->C4_butyl2 C3_butyl3 CH₂ C2_butyl3->C3_butyl3 C4_butyl3 CH₃ C3_butyl3->C4_butyl3 I I⁻

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H, ¹³C, and ³¹P nuclei are all NMR-active and provide complementary information.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon environment.

  • ³¹P NMR: Acquire the phosphorus spectrum, which will typically show a single resonance for the phosphonium cation. Proton decoupling is also commonly used.

  • Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (TMS) at 0 ppm. The ³¹P NMR spectrum is referenced to 85% H₃PO₄ as an external standard (0 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and butyl groups attached to the phosphorus atom. The protons on the carbons alpha to the phosphorus will show coupling to the ³¹P nucleus.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
P-CH₃ ~ 2.0 - 2.5Doublet²JP-H ≈ 13-15
P-CH₂ -CH₂-CH₂-CH₃~ 2.2 - 2.6Multiplet
P-CH₂-CH₂ -CH₂-CH₃~ 1.4 - 1.7Multiplet
P-CH₂-CH₂-CH₂ -CH₃~ 1.4 - 1.7Multiplet
P-CH₂-CH₂-CH₂-CH₃ ~ 0.9 - 1.0Triplet³JH-H ≈ 7

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The doublet for the methyl protons arises from coupling to the phosphorus atom (²JP-H). The butyl group protons will appear as overlapping multiplets, with the terminal methyl group exhibiting a characteristic triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each carbon atom in a unique chemical environment. The carbons directly bonded to phosphorus will exhibit coupling to the ³¹P nucleus.

Carbon Assignment Typical Chemical Shift (δ, ppm) Coupling to ³¹P
P-C H₃~ 10 - 15Yes (¹JP-C)
P-C H₂-CH₂-CH₂-CH₃~ 20 - 25Yes (¹JP-C)
P-CH₂-C H₂-CH₂-CH₃~ 23 - 27Yes (²JP-C)
P-CH₂-CH₂-C H₂-CH₃~ 23 - 27Yes (³JP-C)
P-CH₂-CH₂-CH₂-C H₃~ 13 - 14No

Note: Specific chemical shifts can vary depending on the solvent and concentration.

The one-bond phosphorus-carbon coupling constants (¹JP-C) are typically in the range of 50-60 Hz for tetraalkylphosphonium salts.

³¹P NMR Spectral Data and Interpretation

The ³¹P NMR spectrum of this compound provides a direct probe of the phosphorus center. A single resonance is expected in the proton-decoupled spectrum.

Nucleus Typical Chemical Shift (δ, ppm)
P~ +25 to +35

Note: The chemical shift is relative to 85% H₃PO₄. The specific shift can be influenced by the solvent and the counter-ion.

A study on the thermal decomposition of tributylmethylphosphonium dimethylphosphate reported the ³¹P chemical shift for the tributylmethylphosphonium cation.[3] While the counter-ion is different, it provides a reasonable estimate for the expected chemical shift region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. The sample should be thoroughly ground with dry KBr to ensure a uniform dispersion. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid. The IR spectrum of this compound is often acquired using a KBr wafer technique.[4]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the pure KBr pellet (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions arising from the vibrations of the alkyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
2960 - 2850C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groupsStrong
1470 - 1450C-H bending (scissoring) of CH₂ groupsMedium
1380 - 1370C-H bending (symmetric) of CH₃ groupsMedium
~1100P-C stretchingMedium-Weak
750 - 720CH₂ rockingMedium-Weak

The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm⁻¹. The P-C stretching vibration is a key indicator of the phosphonium structure, although it can sometimes be weak and coupled with other vibrations in the fingerprint region.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H1_NMR ¹H NMR (Proton Environment) C13_NMR ¹³C NMR (Carbon Skeleton) P31_NMR ³¹P NMR (Phosphorus Center) IR Vibrational Modes (Functional Groups) Tributylmethylphosphonium_Iodide Tributylmethylphosphonium Iodide Tributylmethylphosphonium_Iodide->H1_NMR Tributylmethylphosphonium_Iodide->C13_NMR Tributylmethylphosphonium_Iodide->P31_NMR Tributylmethylphosphonium_Iodide->IR

Caption: Spectroscopic characterization workflow for this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. NMR spectroscopy offers detailed insights into the connectivity and electronic environment of the molecule, while IR spectroscopy confirms the presence of the alkyl functionalities. Researchers and scientists can utilize this information for compound identification, purity assessment, and for monitoring chemical transformations involving this important phosphonium salt. The provided protocols and data serve as a reliable reference for the routine analysis of this compound in a laboratory setting.

References

  • PubChem. This compound.
  • LookChem. This compound. [Link]
  • SpectraBase. methyltributylphosphonium iodide. Wiley-VCH GmbH. [Link]
  • Fuentes, F., Heidema, J., Ramasamy, S., & Williams, S. (2022). 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE.

Sources

An In-Depth Technical Guide to the Safety and Hazards of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tributylmethylphosphonium iodide (CAS No. 1702-42-7), also known as methyltributylphosphonium iodide, is a quaternary phosphonium salt widely utilized in scientific research and development.[1][2] Its efficacy as a phase transfer catalyst and its applications in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, make it a valuable tool in the modern laboratory.[1] However, like any chemical reagent, its utility is predicated on a thorough understanding and rigorous application of safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety profile, hazards, and handling procedures for this compound. The focus is not merely on procedural steps but on the underlying principles of chemical safety, empowering users to manage risk effectively.

Section 1: Hazard Identification and GHS Classification

This compound is classified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. The primary hazards are associated with direct contact, specifically to the skin and eyes.[3][4]

GHS Classification Summary

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation

Source: AK Scientific, Inc.[3], TCI Chemicals[5], PubChem[4]

The GHS pictogram associated with these hazards is the exclamation mark, which universally signals the presence of a substance that can cause irritation, skin sensitization, or other less severe toxic effects.[3][5]

Caption: GHS Pictogram and Hazard Statements.

Section 2: Toxicological Profile and Routes of Exposure

A comprehensive toxicological profile for this compound is not available in published literature; data regarding acute toxicity, carcinogenicity, and mutagenicity have not been established.[3][5] This absence of data necessitates a conservative approach, treating the compound with the respect due to any substance with an uncharacterized long-term health profile. The known toxicological effects are based on its irritant properties.

  • Skin (Dermal) Contact : Direct contact with the solid powder or solutions causes skin irritation.[3][5] Symptoms can include redness, itching, scaling, and in some cases, blistering or dryness.[3] The causality stems from the chemical's ability to disrupt the lipid barrier of the epidermis, leading to an inflammatory response.

  • Eye Contact : This is the most significant route of acute hazard. The compound causes serious eye irritation, which can manifest as redness, pain, watering, and itching.[3] Prolonged contact without immediate and thorough rinsing could lead to severe eye damage.[3]

  • Inhalation : Inhaling the dust can cause irritation to the lungs and respiratory system.[3] While no occupational exposure limits (PEL, TLV) have been established, the principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize dust generation and inhalation.[3]

  • Ingestion : While less common in a laboratory setting, accidental ingestion can occur. Specific data is limited, but overexposure could result in serious illness.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A robust safety protocol relies on the hierarchy of controls to mitigate risk. The primary goal is to minimize exposure through engineering solutions before relying on personal protective equipment.

Engineering Controls

  • Ventilation : All handling of this compound powder should be performed in a well-ventilated area. A certified chemical fume hood or a local exhaust ventilation system is mandatory when weighing or transferring the solid to prevent the accumulation of airborne dust.[3][5]

    • Expert Insight : Local exhaust ventilation is superior to general room ventilation because it captures contaminants at the source, preventing them from dispersing into the researcher's breathing zone.

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[3][6] Their location should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[6]Protects against airborne dust particles and accidental splashes, directly mitigating the H319 "serious eye irritation" hazard.
Skin Protection Nitrile or other chemically resistant gloves. A full-length laboratory coat. Close-toed footwear is mandatory.[3][6]Prevents direct dermal contact, mitigating the H315 "skin irritation" hazard. Contaminated clothing must be removed and washed before reuse.[5]
Respiratory Protection Generally not required if work is conducted within a fume hood. If engineering controls are inadequate or during a large spill clean-up, a NIOSH-approved respirator (e.g., an N95 dust mask for powder) should be used based on a workplace hazard assessment.[3][6]Protects against inhalation of irritating dust particles. Respirators are not a substitute for proper engineering controls.[3]

Section 4: Safe Handling, Storage, and Incompatibility

Standard Protocol for Handling this compound Powder

  • Preparation : Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing : Conduct all weighing operations on a tared weigh boat or paper inside the fume hood. Use spatulas and tools gently to avoid creating airborne dust.

  • Transfer : If transferring to a reaction vessel, do so carefully within the fume hood. If dissolving, add the solid to the solvent slowly.

  • Post-Handling : After use, tightly close the container.[3][5] Decontaminate all tools and the work surface.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[3][5] Do not eat, drink, or smoke in the handling area.[3]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

  • Store in a tightly-closed container to prevent exposure to air and moisture.[3][5]

  • Keep in a cool, dry, and well-ventilated area.[3][5]

  • Store away from incompatible substances, particularly strong oxidizing agents.[3][5]

  • Protect from sources of ignition.[3]

Chemical Incompatibility

  • Strong Oxidizing Agents : Avoid contact with strong oxidizers. Phosphonium salts can react exothermically with these materials, potentially leading to ignition.[3][5]

  • Thermal Decomposition : In the event of a fire, this compound can decompose to produce highly toxic and irritating gases, including carbon oxides, phosphorus oxides, and hydrogen iodide.[3][5][6]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of an exposure or spill.

Accidental Release (Spill) Protocol

  • Alert & Isolate : Immediately alert personnel in the vicinity. If the spill is large or dust is airborne, evacuate the immediate area.

  • Protect : Don all necessary PPE, including respiratory protection if required.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Clean :

    • Prevent the powder from becoming airborne.

    • Carefully sweep up, vacuum (with a HEPA-filtered vacuum), or absorb the material with an inert substance (e.g., vermiculite, dry sand).[3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the waste according to institutional and local regulations.[3]

Spill_Response start Spill Detected alert Alert Personnel Isolate Area start->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->don_ppe assess Assess Spill Size don_ppe->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large Spill or Airborne Dust assess->large_spill Large contain Gently Cover & Contain Avoid Raising Dust small_spill->contain evacuate Evacuate Area Call EHS large_spill->evacuate cleanup Sweep/Vacuum (HEPA) into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for laboratory spill response.

First Aid Measures

Immediate action is crucial in the event of personal exposure.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Wash the area with soap and water. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Section 6: Physical and Chemical Properties Summary

PropertyValue
CAS Number 1702-42-7[3][4]
Molecular Formula C₁₃H₃₀IP[3][4]
Molecular Weight 344.26 g/mol [4][7]
Appearance White to light yellow powder or crystal[3][5]
Melting Point 133.5 °C[7][8]
Solubility Soluble in methanol[3][8]

Section 7: Waste Disposal

Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[3] this compound and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup materials) should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for proper disposal.[3]

This compound is a valuable reagent whose primary hazards are skin and serious eye irritation. The risks associated with its use are readily manageable through the consistent application of standard chemical hygiene practices, including the use of appropriate engineering controls and personal protective equipment. The key to safety lies in preventing direct contact and minimizing the generation of airborne dust. By understanding the specific hazards and implementing the protocols outlined in this guide, researchers can confidently and safely utilize this compound in their work.

References

  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1). National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.
  • Regulations.gov. (n.d.). SAFETY DATA SHEET: Tri-n-butyl methyl phosphonium iodide.
  • CD BioSustainable-Green Chemistry. (n.d.). This compound.

Sources

Mastering the Challenge: A Technical Guide to Handling Hygroscopic Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond mere procedural lists to offer a deep-dive into the causality and critical considerations for handling tributylmethylphosphonium iodide. This phosphonium salt, while a versatile and powerful reagent in organic synthesis and materials science, possesses a significant challenge: its hygroscopic nature. Failure to properly manage moisture exposure can lead to catastrophic experimental failure, compromising data integrity and wasting valuable resources. This document provides a self-validating system of protocols and insights to ensure reproducible, reliable results.

Understanding this compound: Properties and Impact of Hygroscopicity

This compound, with the chemical formula C₁₃H₃₀IP, is a quaternary phosphonium salt.[1][2] It functions effectively as a phase transfer catalyst and shows promise in the development of ionic liquids, facilitating reactions and enabling new synthetic pathways.[3] However, its utility is intrinsically linked to its purity, which is directly threatened by its tendency to absorb moisture from the atmosphere.

What is Hygroscopicity?

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. For ionic compounds like this compound, this process is driven by the strong electrostatic interactions between the ions of the salt and the polar water molecules.

The Cascade of Problems Caused by Water Contamination:

Even trace amounts of water can profoundly alter the fundamental properties of phosphonium salts and ionic liquids, leading to a cascade of negative experimental consequences.[4][5]

  • Altered Physicochemical Properties: The presence of water can decrease viscosity, and alter density and conductivity, changing the fundamental environment in which a reaction occurs.[5]

  • Compromised Reaction Integrity: Moisture can act as an unwanted nucleophile, participate in side reactions, or even hydrolyze the phosphonium salt itself, leading to unexpected byproducts and reduced yields.[4]

The following diagram illustrates the logical progression from moisture exposure to experimental failure.

G A Atmospheric Moisture B Hygroscopic Salt Exposure (this compound) A->B Ambient Conditions C Water Absorption B->C Intrinsic Property D Altered Physicochemical Properties (Viscosity, Density, Polarity) C->D E Altered Chemical Reactivity (Hydrolysis, Side Reactions) C->E F Experimental Failure & Poor Reproducibility D->F E->F

Caption: The impact of atmospheric moisture on experimental outcomes.

Foundational Protocols: Storage and Safety

Proper storage is the first line of defense against moisture contamination. The goal is to create a multi-barrier system that isolates the compound from the ambient atmosphere.

Recommended Storage Conditions:

ParameterRecommendationRationale
Container Tightly sealed, preferably with a PTFE-lined cap or a vacuum-sealable closure.Prevents ingress of atmospheric moisture during storage.[6][7]
Environment Cool, dry, well-ventilated area. Store at 2-8°C for long-term stability.[6][7]Low temperatures reduce the vapor pressure of any residual moisture.
Atmosphere Store under a dry, inert gas (e.g., Argon, Nitrogen).[8]Displaces moist air from the container's headspace.
Secondary Containment Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, Drierite).Provides an additional layer of protection against moisture.

Safety and Personal Protective Equipment (PPE):

This compound is classified as a hazardous substance that requires careful handling to avoid personal injury.

  • Hazards: Causes skin irritation and serious eye irritation.[1][6][8]

  • Required PPE:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended if there is a risk of splashing.[1][8]

    • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile).[1][6]

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6][8]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][8]

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[1][6]

Core Experimental Workflows: Handling Hygroscopic Solids

The choice of handling technique depends on the sensitivity of the experiment and the equipment available. The gold standard is an inert atmosphere glovebox, but reliable results can also be achieved using Schlenk line techniques.

Protocol 1: Handling in an Inert Atmosphere Glovebox

This method provides the highest level of protection from atmospheric moisture and oxygen.

Methodology:

  • Material Transfer: Place the sealed container of this compound, along with all necessary spatulas, weigh boats, and vials, into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas (e.g., Argon) for a minimum of three cycles to remove atmospheric contaminants.

  • Introduction to Main Chamber: Transfer the items from the antechamber into the main glovebox chamber. Allow the compound's container to equilibrate to the glovebox temperature before opening.

  • Weighing: Open the container and quickly weigh the desired amount of the solid into a tared vial. Immediately and tightly reseal the main container.

  • Dissolution/Reaction: Add the desired anhydrous solvent to the vial containing the weighed solid and proceed with the reaction setup, all within the confines of the glovebox.

  • Sealing: Securely seal the final reaction vessel before removing it from the glovebox through the antechamber purge cycle.

G cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) A 1. Place Materials in Antechamber B 2. Purge Cycles (Evacuate/Refill x3) A->B C 3. Transfer to Main Chamber B->C D 4. Weigh Hygroscopic Solid C->D E 5. Prepare Solution/Reaction D->E F 6. Seal Final Vessel E->F G Experiment Ready F->G Remove via Antechamber

Caption: Workflow for handling hygroscopic compounds in a glovebox.

Protocol 2: Handling via Schlenk Techniques

For laboratories without a glovebox, this technique uses a positive pressure of inert gas to protect the compound from air.

Methodology:

  • Vessel Preparation: Flame-dry a flask or vial under vacuum and backfill with dry, inert gas (e.g., Argon from a Schlenk line).

  • Quick Weighing: Briefly remove the stopper or septum from the vessel. Quickly add the approximate amount of this compound. This step should be performed as rapidly as possible to minimize air exposure.

  • Purge Cycle: Immediately re-seal the vessel and connect it to the Schlenk line. Perform three vacuum/inert gas backfill cycles to remove any air that entered during the transfer.

  • Solvent Addition: Add anhydrous solvent via a gas-tight syringe through the septum.

  • Reaction Setup: Continue the rest of the experimental setup under a positive pressure of inert gas.

Quality Control and Remediation

It is crucial to verify the dryness of the compound and have protocols in place to remediate it if necessary.

Protocol 3: Drying this compound

If moisture contamination is suspected or if the compound has been stored improperly, it must be dried before use.

Methodology: High-Vacuum Oven Drying This method is suitable for thermally stable salts. The thermal stability of this compound should be confirmed via TGA or literature data before proceeding with high temperatures.

  • Preparation: Place the this compound in a suitable flask (e.g., a round-bottom flask).

  • Connection to Vacuum: Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen).

  • Drying: Heat the sample gently under dynamic high vacuum. The temperature and duration will depend on the salt's stability and the extent of water contamination. A common starting point for many ionic liquids is 70-80°C for several hours.[9][10]

  • Cooling and Storage: After drying, allow the compound to cool to room temperature under vacuum before backfilling with an inert gas. Immediately transfer to a desiccator or glovebox for storage.

Protocol 4: Assessing Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the definitive method for accurately quantifying water content in chemical samples.[5][11] Its high selectivity for water makes it superior to other methods like loss on drying, which may also detect volatile solvents.[12]

Simplified Overview of the Method:

  • Sample Preparation: A precise amount of the this compound is dissolved in a suitable anhydrous solvent within the sealed titration vessel.

  • Titration: The Karl Fischer reagent, which contains iodine, is added to the sample. The iodine reacts stoichiometrically with any water present.

  • Endpoint Detection: The endpoint of the titration is typically detected electrochemically. When all the water has been consumed, excess iodine is detected, signaling the end of the titration.

  • Calculation: The instrument calculates the amount of water in the original sample based on the volume of KF reagent used.

Troubleshooting Common Issues

Observed ProblemProbable CauseRecommended Solution
Solid appears clumped or "wet" Significant moisture absorption.Dry the compound thoroughly using the vacuum drying protocol (Protocol 3). Improve storage conditions by using a desiccator and inert gas overlay.
Inconsistent reaction yields or times Variable water content in the reagent between experiments.Standardize handling procedures using a glovebox or rigorous Schlenk techniques. Routinely check water content with Karl Fischer titration (Protocol 4).
Formation of unexpected byproducts Water participating in side reactions.Ensure all solvents and reagents are rigorously dried. Handle the phosphonium salt under a strictly inert atmosphere.

Conclusion

The successful use of hygroscopic this compound in research and development hinges on a disciplined and informed approach to its handling. By understanding the detrimental effects of moisture, implementing robust storage and handling protocols, and utilizing quality control measures like Karl Fischer titration, scientists can mitigate the risks of experimental variability and failure. The methodologies outlined in this guide provide a framework for achieving the scientific integrity and reproducibility essential for advancing drug development and chemical innovation.

References

  • CD BioSustainable-Green Chemistry. This compound. [Link]
  • Heym, F., et al. (2016). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik. [Link]
  • Gatsonis, N., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois IDEALS. [Link]
  • Sulaiman, M. N. b. (2012). Drying of Ionic Liquid. UTPedia. [Link]
  • ResearchGate. Chlorine drying with hygroscopic ionic liquids. (2021). [Link]
  • Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47. [Link]
  • HepatoChem. How do you handle hygroscopic salts?. [Link]
  • MDPI.
  • LookChem. This compound. [Link]
  • TA Instruments.
  • DR-NTU, Nanyang Technological University. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. (2022). [Link]
  • National Institutes of Health (NIH).
  • ResearchGate.
  • Reddit. purification of phosphonium hydride salts. (2025). [Link]
  • ResearchGate.
  • MDPI. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. (2021). [Link]
  • ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). [Link]
  • U.S. Pharmacopeial Convention.

Sources

Tributylmethylphosphonium iodide purity assay and titration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assay and Titration of Tributylmethylphosphonium Iodide

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity in Phosphonium Salt Applications

This compound (TMBPI) is a quaternary phosphonium salt with significant utility across various chemical domains, including as a phase transfer catalyst, a reagent in organic synthesis, and a component in the formulation of ionic liquids.[1] Its effectiveness in these applications is intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to unpredictable reaction kinetics, reduced yields, and the introduction of contaminants into final products. For researchers and professionals in drug development, where precision and reproducibility are paramount, a comprehensive understanding of purity assessment is not merely a quality control measure but a fundamental component of reliable scientific investigation.

This guide provides a multi-faceted approach to the purity analysis of this compound. We will move beyond simple protocols to explore the underlying principles of each analytical technique, ensuring a robust and validated assessment of the material's quality. The methodologies discussed herein are designed to provide a complete purity profile, encompassing the quantification of the salt itself, the identification of organic and inorganic impurities, and the determination of water content.

Property Value Reference
Chemical Name This compound[2]
CAS Number 1702-42-7[1]
Molecular Formula C₁₃H₃₀IP[3]
Molecular Weight 344.26 g/mol [1][3]
Appearance White to light yellow crystalline powder[1]
Common Purity Spec. ≥98% (Assay by titration)[1]

Logical Framework for Purity Assessment

A comprehensive purity analysis of an ionic salt like TMBPI cannot rely on a single technique. A multi-pronged strategy is required to account for different types of potential impurities. The following workflow illustrates a logical approach to obtaining a complete purity profile.

Diagram 1: Comprehensive Purity Analysis Workflow for TMBPI cluster_0 Initial Assessment cluster_1 Core Assays cluster_2 Structural & Impurity Profiling cluster_3 Final Purity Calculation TMBPI_Sample This compound Sample Titration Argentometric Titration (Iodide Content) TMBPI_Sample->Titration Assay of Salt % KF_Titration Karl Fischer Titration (Water Content) TMBPI_Sample->KF_Titration Quantify Water NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Structural Integrity & Organic Impurities TMBPI_Sample->NMR Confirm Structure Chromatography Chromatography (IC/HPLC) Ionic Stoichiometry & Non-volatile Impurities TMBPI_Sample->Chromatography Separate Components Purity_Calc Overall Purity Calculation (Mass Balance) Titration->Purity_Calc KF_Titration->Purity_Calc NMR->Purity_Calc Chromatography->Purity_Calc

Caption: Diagram 1: Comprehensive Purity Analysis Workflow for TMBPI.

Part 1: Titrimetric Assay for Total Salt Content

The most direct method for quantifying the overall percentage of this compound in a sample is through the titration of its iodide counter-ion. Argentometric titration, a precipitation-based method, is the gold standard for halide determination.[4]

Principle of Argentometric Titration (Fajans Method)

The Fajans method, named after Kazimierz Fajans, is particularly well-suited for iodide.[5] It involves the direct titration of the iodide sample with a standardized solution of silver nitrate (AgNO₃). The reaction forms a silver iodide precipitate:

Ag⁺(aq) + I⁻(aq) → AgI(s)

The key to this method is the use of an adsorption indicator, typically an anionic dye like eosin (tetrabromofluorescein).[5]

  • Before the Equivalence Point: The surface of the colloidal AgI precipitate is negatively charged due to an excess of adsorbed I⁻ ions from the sample. The anionic eosin indicator is repelled and remains in solution, imparting its characteristic color.

  • At/After the Equivalence Point: A slight excess of Ag⁺ ions from the titrant is added. These ions adsorb onto the AgI precipitate, creating a positively charged surface. This attracts the anionic eosin indicator, causing it to adsorb onto the precipitate. This adsorption process induces a color change in the dye, signaling the endpoint of the titration. For eosin, this is a sharp change to a reddish-pink.[5]

Experimental Protocol: Argentometric Titration

This protocol is a self-validating system, beginning with the crucial step of standardizing the titrant.

1. Preparation and Standardization of 0.1 M Silver Nitrate (AgNO₃) Titrant:

  • Preparation: Accurately weigh approximately 17.0 g of primary standard grade AgNO₃. Dissolve in deionized water and make up to 1000 mL in a volumetric flask. Store in an amber bottle to protect from light.
  • Standardization:
  • Accurately weigh ~0.1 g of dried, primary standard grade sodium chloride (NaCl) into an Erlenmeyer flask.
  • Dissolve in ~75 mL of deionized water.
  • Add a few drops of the eosin indicator solution.
  • Titrate with the prepared AgNO₃ solution until the endpoint is reached (color change).
  • Calculate the exact molarity of the AgNO₃ solution. Repeat at least three times for precision.

2. Titration of this compound:

  • Accurately weigh approximately 0.25-0.30 g of the TMBPI sample into a 250 mL Erlenmeyer flask.
  • Dissolve the sample in ~100 mL of deionized water. The salt is soluble in water.
  • Add 5-10 drops of eosin indicator solution. The solution should appear yellowish-pink.
  • Titrate with the standardized 0.1 M AgNO₃ solution, swirling the flask constantly.
  • As the endpoint approaches, the AgI precipitate will coagulate. The endpoint is reached when the precipitate sharply changes color to reddish-pink. Record the volume of AgNO₃ added.
  • Perform a blank titration with the same volume of water and indicator to account for any impurities.

prep [label="1. Prepare & Standardize\n0.1 M AgNO₃ Titrant", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="2. Accurately Weigh\nTMBPI Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="3. Dissolve Sample\nin Deionized Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indicator [label="4. Add Eosin\nAdsorption Indicator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [label="5. Titrate with AgNO₃\nuntil Endpoint", fillcolor="#EA4335", fontcolor="#FFFFFF"]; endpoint [label="Endpoint:\nPrecipitate turns\nreddish-pink", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="6. Calculate Purity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

prep -> titrate [label="Standardized Titrant"]; weigh -> dissolve -> indicator -> titrate; titrate -> endpoint [label="Color Change"]; endpoint -> calculate [label="Volume Used"]; }

Caption: Diagram 2: Argentometric Titration Workflow.

Data Analysis and Calculation

The purity of TMBPI is calculated based on the amount of iodide detected.

Formula: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_TMBPI) / (W_sample × 10)

Where:

  • V_AgNO₃ : Volume of AgNO₃ titrant used (in mL), corrected for the blank.

  • M_AgNO₃ : Molarity of the standardized AgNO₃ solution (in mol/L).

  • MW_TMBPI : Molecular weight of this compound (344.26 g/mol ).[1]

  • W_sample : Weight of the TMBPI sample (in g).

Parameter Example Value
Sample Weight (W_sample)0.2855 g
Standardized M_AgNO₃0.1002 mol/L
Titrant Volume (V_AgNO₃)8.25 mL
Calculated Purity 99.1%

Part 2: Spectroscopic and Chromatographic Profiling

While titration provides the overall salt content, it does not offer insights into the structural integrity or the nature of other potential impurities. For this, we turn to more sophisticated techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural characterization of ionic liquids and phosphonium salts.[6][7] It provides unambiguous confirmation of the tributylmethylphosphonium cation and can be used to detect and quantify organic impurities.

  • ¹H NMR: Will confirm the presence and integration of the methyl and butyl groups on the phosphonium cation. Impurities such as residual tributylphosphine or its oxide would present distinct signals.

  • ³¹P NMR: This is highly specific for phosphorus-containing compounds. A single, sharp peak will confirm the presence of the quaternary phosphonium salt. Unreacted tributylphosphine or by-products like tributylphosphine oxide will appear as separate, well-resolved peaks at different chemical shifts, allowing for their detection.[8]

  • ¹³C NMR: Provides further structural confirmation of the carbon backbone.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, the precise amount of TMBPI and any phosphorus-containing impurities can be determined, offering an orthogonal method to titration for assay determination.

Chromatographic Methods (IC/HPLC)

Chromatography physically separates the components of a mixture, allowing for their individual detection and quantification.

  • Ion Chromatography (IC): IC is ideal for analyzing ionic species.[9] It can be used to separate and quantify the tributylmethylphosphonium cation and the iodide anion, verifying the 1:1 stoichiometry of the salt. It is also excellent for detecting other inorganic ionic impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for separating and quantifying non-volatile organic impurities.[10] A gradient elution method can separate the main TMBPI peak from potential impurities like unreacted tributylphosphine and its more polar oxide derivative.

Part 3: Determination of Water Content

Water is a common impurity in hygroscopic salts and can significantly impact many chemical reactions. Karl Fischer titration is the definitive method for accurately determining water content.[11]

Principle of Karl Fischer (KF) Titration

The KF reaction is a specific chemical analysis based on the oxidation of sulfur dioxide by iodine, where water is consumed in a stoichiometric manner.[12]

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I (where RN is a base)

The titration can be performed volumetrically for higher water content or coulometrically for trace amounts (ppm levels).[12] For a crystalline solid like TMBPI, the volumetric method is typically sufficient.

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator, ensuring the titration cell is anhydrous by running a pre-titration with the KF reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the TMBPI sample (typically 0.5-1.0 g) directly into the conditioned titration vessel.

  • Titration: Start the titration. The instrument will automatically add the iodine-containing KF reagent until the endpoint is detected potentiometrically.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and its predetermined titer (mg H₂O / mL reagent).

The final purity of the TMBPI should be reported as a mass balance, subtracting the percentage of water and any other quantified impurities from 100%.

Conclusion: A Validated Approach to Purity

The purity assessment of this compound is a comprehensive process that leverages multiple analytical techniques. Argentometric titration provides a robust and reliable assay of the total salt content. This is complemented by NMR spectroscopy for structural verification and organic impurity profiling, chromatography for separating ionic and non-volatile components, and Karl Fischer titration for precise water determination. By integrating these methods, researchers and drug development professionals can ensure the quality, consistency, and reliability of this important chemical reagent, thereby upholding the integrity of their scientific outcomes.

References

  • This compound. LookChem. [Link]
  • What are some example of the use of argentometric titr
  • China Quaternary Phosphonium Salts Manufacturers Suppliers Factory. sfj-chem.com. [Link]
  • Argentometry. Wikipedia. [Link]
  • Argentometry iodometry and iodimetry.
  • Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Royal Society of Chemistry. [Link]
  • Recent advances in NMR spectroscopy of ionic liquids. PubMed. [Link]
  • Ion chromatographic separations of phosphorus species: a review. PubMed. [Link]
  • Argentometric Titr
  • Phosphonium, tributylmethyl-, iodide (1:1). PubChem. [Link]
  • This compound. CD BioSustainable-Green Chemistry. [Link]
  • Argentometry. Wikipedia. [Link]
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpret
  • (PDF) NMR of ionic liquids.
  • Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/W
  • Karl Fischer titr
  • Ion chromatographic separations of phosphorus species: a review. PubMed. [Link]
  • Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints. [Link]
  • Karl Fischer Titration Guide to Water Determin
  • Karl Fischer Titration Guide to Water Determin
  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

Sources

Introduction: The Role of Tributylmethylphosphonium Iodide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of Tributylmethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1702-42-7) is a quaternary phosphonium salt that has gained significant traction as a highly effective phase transfer catalyst (PTC).[1] Its structure, featuring a positively charged phosphorus atom surrounded by three butyl groups and one methyl group, imparts a unique combination of thermal stability and solubility in a wide range of organic solvents.[1] These characteristics make it an indispensable tool for chemists, particularly in the pharmaceutical industry, where it facilitates reactions between reagents in immiscible phases, leading to higher yields, milder reaction conditions, and improved selectivity.[1]

Beyond its catalytic prowess, TBMPI is also explored in the development of ionic liquids and as a reagent in various organic transformations, including alkylation and phosphorylation reactions, which are fundamental to the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This guide delves into the practical aspects of sourcing high-quality TBMPI, validating its specifications, and applying it effectively and safely in a laboratory setting.

Commercial Landscape: Sourcing and Procurement

The procurement of high-purity reagents is the foundational step for reproducible and reliable experimental outcomes. This compound is commercially available from a variety of chemical suppliers, catering to different scales, from research-grade grams to bulk quantities for process development.

Supplier and Pricing Analysis

The selection of a supplier often involves a trade-off between cost, purity, availability, and the quality of documentation provided (e.g., Certificate of Analysis). Below is a comparative summary of prominent suppliers.

SupplierPurity SpecificationAvailable Pack SizesIndicative Pricing (USD)
TCI Chemicals >98.0% (T)5 g, 25 g$30.00 (5g), $90.00 (25g)[3]
Fisher Scientific (distributing TCI) 98.0+%5 g, 25 g$38.75 - $55.92 (5g), $167.76 (25g)[4][5]
Chem-Impex ≥98% (Assay by titration)5 g, 25 g~$41.93 -

136.64 (25g)[1][3]
AK Scientific 98%1 g$64.00 (1g)[3]
CD BioSustainable 97%5 g, 10 g, 20 g, 50 gInquiry-based[2]
LookChem (Aggregator) Varies (95% to >98%)VariesWide range, e.g., $27.00 to $1164.72 for 25g[3]

Disclaimer: Prices are subject to change and may vary based on institutional agreements and location. The listed prices are for reference as of early 2026.

Key Procurement Considerations
  • Purity vs. Cost: For most applications in drug discovery and early development, a purity of ≥98% is recommended and readily available.[1] Higher purity grades may be available at a premium but are often unnecessary unless trace impurities are shown to interfere with a specific reaction.

  • Documentation: Always request a lot-specific Certificate of Analysis (CoA). This document is critical for confirming that the material meets the required specifications for identity, purity, and impurity profile.

  • Supplier Reliability: Established suppliers like TCI Chemicals often provide extensive documentation and have robust quality management systems, ensuring lot-to-lot consistency.[6]

Supplier & Quality Validation Workflow

The following diagram outlines a logical workflow for selecting a supplier and validating the quality of the procured this compound.

A Identify Potential Suppliers (e.g., TCI, Chem-Impex) B Request & Compare - Price - Purity Specs - Availability - CoA / SDS A->B C Select Supplier & Place Order B->C D Receive Material & Quarantine C->D E Perform Incoming QC - Visual Inspection - Documentation Review (CoA) - Solubility Check D->E F Advanced QC (if required) - NMR / FTIR - Titration Assay E->F High-stakes application or discrepancy noted G Does it meet spec? E->G F->G H Release to Lab Inventory G->H Yes I Reject Lot & Contact Supplier G->I No

Caption: Supplier selection and incoming quality control workflow.

Physicochemical Properties and Quality Assessment

Verifying the identity and purity of the received material is a cornerstone of good laboratory practice. The following table summarizes the key properties of TBMPI.

PropertyValueSource
CAS Number 1702-42-7[7][8]
Molecular Formula C₁₃H₃₀IP[1][3]
Molecular Weight 344.26 g/mol [1][5]
Appearance White to light yellow crystalline powder[1]
Melting Point ~133.5 °C[2][3]
Solubility Soluble in Methanol[3]
Experimental Protocol: Incoming Quality Control (QC)

This protocol ensures that the commercial TBMPI meets the expected standards before use in critical experiments.

Objective: To verify the identity and purity of a newly received lot of this compound.

Materials:

  • This compound (new lot)

  • Methanol (ACS grade or higher)

  • Vials, spatulas, and standard laboratory glassware

  • Access to an NMR spectrometer (optional, but recommended)

Methodology:

  • Documentation Review:

    • Cross-reference the Certificate of Analysis (CoA) with the product label.[1] Ensure the CAS number, product name, and lot number match.

    • Review the purity reported on the CoA. It should be within the acceptable range for your application (typically ≥98%).

  • Visual Inspection:

    • Observe the physical appearance of the material. It should be a white to light yellow crystalline powder, free of large clumps or discoloration.[1] Any significant deviation may indicate degradation or contamination.

  • Solubility Test (Qualitative):

    • Add ~10 mg of TBMPI to a vial.

    • Add 1 mL of methanol.

    • Agitate the vial. The solid should dissolve completely, yielding a clear, colorless to pale yellow solution. Incomplete dissolution or the presence of particulates suggests impurities.[3]

  • Identity Confirmation (Advanced):

    • For GMP or other highly regulated environments, identity confirmation via spectroscopic methods is mandatory.

    • ¹H NMR (in CDCl₃ or MeOD): The proton NMR spectrum should show characteristic peaks for the methyl and butyl groups. The integration of these peaks should correspond to the 3:27 (or 1:9 simplified) proton ratio. This provides unambiguous structural confirmation.

Core Application: Phase Transfer Catalysis

TBMPI excels as a phase transfer catalyst, shuttling anionic reagents from an aqueous phase into an organic phase where the reaction with an organic substrate can occur.

Mechanism of Action & Causality

The efficacy of TBMPI stems from its amphipathic nature. The bulky, nonpolar butyl groups confer high solubility in organic solvents, while the cationic phosphonium center can pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase. This ion pair is then soluble in the organic medium, allowing the anion to participate in the desired reaction. The choice of a phosphonium salt over a more common ammonium salt is often driven by the former's superior thermal stability, making it suitable for reactions requiring elevated temperatures.

General Workflow for Phase Transfer Catalysis

A Setup Biphasic System - Organic Substrate in Solvent - Aqueous Reagent B Add TBMPI Catalyst (typically 1-5 mol%) A->B C Heat & Stir Vigorously to maximize interfacial area B->C D Monitor Reaction (TLC, GC, LC-MS) C->D E Reaction Complete? D->E E->C No F Workup - Separate Layers - Wash Organic Phase E->F Yes G Purification (Crystallization, Chromatography) F->G H Characterize Product G->H

Caption: Generalized experimental workflow for a PTC reaction.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.

Safety Information Summary
CategoryInformationSource(s)
GHS Pictogram [7]
Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.[7]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling TBMPI.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6][7] Minimize dust generation during weighing and transfer.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2][7] The compound can be sensitive to moisture; some suppliers recommend storing under an inert gas.[6]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[7]

Conclusion

This compound is a readily available and highly effective phase transfer catalyst with significant utility in pharmaceutical and chemical research. By carefully selecting a reputable supplier, performing diligent incoming quality control, and adhering to safe handling practices, researchers can confidently leverage the benefits of this reagent to accelerate their synthetic chemistry programs. The insights and protocols provided in this guide serve as a practical resource for scientists aiming to achieve consistent and reliable results.

References

  • This compound - LookChem. [Link]
  • This compound - CD BioSustainable-Green Chemistry. [Link]
  • This compound, 25g, Each - CP Lab Safety. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem. [Link]

Sources

Introduction: Understanding Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of Tributylmethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS RN: 1702-42-7), also known as methyltributylphosphonium iodide, is a quaternary phosphonium salt with the chemical formula C₁₃H₃₀IP.[1][2] This compound is characterized by a central phosphorus atom bonded to three butyl groups and one methyl group, with an iodide anion. It typically appears as a white to light yellow crystalline powder.[1]

Due to its unique structure, this compound serves as a versatile and effective phase transfer catalyst, facilitating reactions between substances in immiscible phases, which is highly valuable in organic synthesis.[1] Its stability and solubility in organic solvents make it a crucial reagent in the synthesis of complex organic molecules, fine chemicals, agrochemicals, and pharmaceuticals.[1] Furthermore, it has gained attention in the field of ionic liquids, where it can be used to formulate environmentally friendlier solvents that may improve reaction efficiency.[1][3]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1702-42-7[1][2][4]
Molecular Formula C₁₃H₃₀IP[1][2]
Molecular Weight 344.26 g/mol [1][2]
Appearance White to light yellow/orange crystalline powder[1][5]
Purity ≥95% - >98.0% (Varies by supplier)[1][4][6]
Solubility Soluble in methanol, alcohol, and acetone. Partly soluble in water (3 wt% at 10°C).[5][6]
Canonical SMILES CCCC(CCCC)CCCC.[I-][2][6]

Melting Point: A Critical Thermal Characteristic

The melting point is a crucial parameter, indicating not only the transition from solid to liquid phase but also providing an initial assessment of a substance's purity. For this compound, various sources report a range of melting points, highlighting the importance of standardized measurement and sample purity.

Reported Melting PointPuritySource
130 - 140 °C95%[4]
133.5 °C97%[3][6]
135 °CNot Specified[5]
Expert Analysis of Melting Point Discrepancies

The variation in the reported melting point, from a distinct 133.5 °C to a broader range of 130-140 °C, is not uncommon for chemical reagents and can be attributed to several key factors:

  • Purity: The presence of impurities, such as residual reactants from synthesis (e.g., tributylphosphine and methyl iodide) or solvents, is the most common cause of a depressed and broadened melting point range.[6] As seen in the table, the sample with 95% purity exhibits the widest melting range.[4]

  • Experimental Technique: The method used for determination significantly influences the observed value. Automated systems using digital image analysis may yield more precise results than manual methods relying on visual inspection.

  • Heating Rate: A faster heating rate during analysis can lead to an artificially elevated observed melting point because there is a lag in thermal equilibrium between the heating block, the thermometer, and the sample. A slow, controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point is critical for accuracy.

  • Thermal Stability: While phosphonium salts are generally considered thermally stable, decomposition can sometimes occur at or near the melting point.[7] This decomposition can introduce impurities in-situ, altering the melting behavior. A safety data sheet for the compound notes that in a fire, it can produce irritating gases like phosphorus pentaoxide (P₂O₅) and hydrogen iodide (HI).[5]

Standardized Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, a standardized protocol is essential. The following describes a self-validating system for determining the melting point of this compound using a capillary melting point apparatus.

I. Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dried)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

  • Certified melting point standards (for calibration)

II. Experimental Workflow
  • Instrument Calibration: Verify the accuracy of the melting point apparatus using certified standards (e.g., benzophenone, 48.5 °C; acetanilide, 114.3 °C) that bracket the expected melting point of the sample.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A densely packed sample is crucial for accurate measurement.

  • Measurement Procedure:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the lowest expected melting point (~110 °C).

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for ensuring thermal equilibrium.

  • Observation and Recording:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last trace of solid melts completely.

    • The melting point is reported as the range T₁ - T₂. A pure substance should exhibit a sharp melting range of 1-2 °C.

  • Safety Precautions:

    • Always wear safety glasses or goggles.[3]

    • Handle this compound with gloves, as it is a skin and eye irritant.[2][3]

    • Perform the procedure in a well-ventilated area or fume hood.

Workflow Visualization

The following diagram illustrates the key stages of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_report Phase 3: Reporting Calibrate Calibrate Apparatus (with standards) Dry Dry Sample (under vacuum if needed) Calibrate->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Heat_Fast Rapid Heat (to ~115°C) Pack->Heat_Fast Insert Sample Heat_Slow Slow Heat Rate (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe & Record (T1: First liquid, T2: All liquid) Heat_Slow->Observe Report Report Melting Range (T1 - T2) Observe->Report

Caption: Experimental workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a key specification for its use in research and development. While published values typically center around 133-135 °C , a broader range of 130-140 °C is also reported, likely reflecting variations in sample purity.[4][5][6] For professionals in drug development and organic synthesis, understanding the factors that influence this value—purity, experimental technique, and heating rate—is paramount. Adherence to a standardized and carefully executed protocol, as detailed in this guide, is essential for obtaining accurate and reliable data, ensuring the quality and consistency of this important phosphonium salt in its various applications.

References

  • This compound. LookChem. [Link]
  • Structure and thermal stability of phosphorus-iodonium ylids. PMC - NIH. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114. PubChem. [Link]
  • SAFETY DATA SHEET - TBPMI.
  • Structure and thermal stability of phosphorus-iodonium ylids. ChemRxiv. [Link]
  • Structure and thermal stability of phosphorus-iodonium ylids.
  • This compound. CD BioSustainable-Green Chemistry. [Link]
  • Thermal stability and flammability of several quaternary phosphonium ionic liquids.

Sources

Methodological & Application

Introduction: The Versatility of a Quaternary Phosphonium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Tributylmethylphosphonium Iodide in Modern Organic Synthesis

This compound, with the chemical formula C₁₃H₃₀IP, is a quaternary phosphonium salt that has carved a significant niche in organic synthesis.[1][2] Unlike its more common triphenylphosphine-derived counterparts, the tributyl-substituted cation imparts unique solubility and reactivity characteristics. Its utility stems primarily from its roles as a highly effective phase-transfer catalyst, a precursor to Wittig reagents, and a component in the formulation of ionic liquids.[3][4] This guide will explore these key applications, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use. This compound is a white to slightly pale reddish-yellow crystalline powder that is soluble in solvents like methanol.[1][5]

Table 1: Physicochemical Data for this compound
PropertyValueReference
CAS Number 1702-42-7[1]
Molecular Formula C₁₃H₃₀IP[1][6]
Molecular Weight 344.26 g/mol [1][2][6]
Melting Point 133.5 °C[1][6]
Appearance White to slightly pale reddish-yellow crystal/powder[5]
Solubility Soluble in Methanol[1]
SMILES CCCC(CCCC)CCCC.[I-][2][6]
Safety and Handling Protocol

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a substance that causes skin and serious eye irritation.[5][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6][7]

  • Handling: Handle the solid in a well-ventilated area or a fume hood to minimize dust generation.[7] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly-closed container in a cool, dry place, away from moisture.[6][7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[5][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][8]

Core Applications in Organic Synthesis

The utility of this compound is demonstrated across several key areas of organic chemistry.

Application as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[9] this compound excels in this role, acting as a shuttle for anions from the aqueous phase into the organic phase, where the reaction can proceed.[3] The lipophilic nature of the four alkyl chains on the phosphorus atom enhances its solubility in the organic phase, making it an efficient catalyst.

Mechanism of Action: The phosphonium cation pairs with the reactant anion (e.g., hydroxide, cyanide) in the aqueous phase. This ion pair, now possessing significant organic character, migrates across the phase boundary into the organic solvent. Here, the anion is poorly solvated and thus highly reactive, readily participating in the desired transformation (e.g., nucleophilic substitution). After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Reactant Anion (Y⁻) Catalyst_Org [P(Bu)₃Me]⁺Y⁻ Aq_Reactant->Catalyst_Org Iodide Iodide (I⁻) Org_Substrate Organic Substrate (R-X) Product Product (R-Y) Org_Substrate->Product Byproduct Byproduct (X⁻) Product->Byproduct Byproduct->Iodide Phase Transfer Catalyst_Aq [P(Bu)₃Me]⁺I⁻ Catalyst_Aq->Catalyst_Org Ion Exchange Catalyst_Org->Product Reaction Catalyst_Org->Catalyst_Aq Regeneration Wittig_Mechanism Phosphonium [P(Bu)₃Me]⁺I⁻ Ylide Ylide (Bu₃P=CH₂) Phosphonium->Ylide Deprotonation Base Strong Base (B⁻) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R₂C=CH₂) Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Tributylphosphine Oxide (Bu₃P=O) Oxaphosphetane->PhosphineOxide Synthesis_Workflow Tributylphosphine Tributylphosphine P(Bu)₃ Reaction Stir at RT (Sₙ2 Reaction) Tributylphosphine->Reaction MethylIodide Methyl Iodide CH₃I MethylIodide->Reaction Solvent Solvent (e.g., Benzene) Solvent->Reaction Precipitate Precipitate Formation Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying under Vacuum Filtration->Drying Product Tributylmethylphosphonium Iodide Product Drying->Product

Sources

Application Notes & Protocols: Tributylmethylphosphonium Iodide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tributylmethylphosphonium Iodide

This compound (TBMPI) is a quaternary phosphonium salt recognized for its utility as a versatile reagent in organic synthesis.[1][2][3][4] With its distinct structure, featuring a positively charged phosphorus atom surrounded by bulky, lipophilic butyl groups and a methyl group, TBMPI excels as a Phase-Transfer Catalyst (PTC).[1] This capability allows it to facilitate reactions between reagents located in separate, immiscible phases—typically an aqueous phase and an organic phase.[5][6] By effectively transporting ionic reactants from the aqueous layer into the organic layer where the substrate resides, TBMPI significantly accelerates reaction rates, enhances yields, and often permits the use of milder reaction conditions.[5]

These attributes make it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][7] This guide provides an in-depth exploration of TBMPI's application in two critical classes of reactions: alkylation and phosphorylation, complete with mechanistic insights and detailed experimental protocols for research and development professionals.

Essential Safety & Handling

Before proceeding with any experimental work, it is critical to understand the hazards associated with this compound and to implement appropriate safety measures.

1.1 Hazard Identification

  • Causes skin irritation (H315) and serious eye irritation (H319) .[8][9]

  • The compound is a white to light yellow crystalline powder.[1][8]

  • Avoid generating dust during handling.

1.2 Recommended Handling & Storage

  • Engineering Controls : Handle in a well-ventilated fume hood. Use a local exhaust system to prevent dust dispersion.[8] Safety showers and eye wash stations should be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side shields or a face shield.[8]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[8]

    • Skin and Body Protection : Wear a lab coat. Protective boots may be required depending on the scale.[8]

    • Respiratory Protection : If ventilation is inadequate, use a dust respirator.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. For long-term stability, keep under an inert gas atmosphere.

1.3 First Aid Measures

  • If on Skin : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

  • If Swallowed : Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.[9]

  • If Inhaled : Move the person to fresh air. If feeling unwell, seek medical advice.

Application in Alkylation Reactions: Phase-Transfer Catalysis

One of the most powerful applications of this compound is in facilitating alkylation reactions under phase-transfer conditions. PTC is particularly useful when an anionic nucleophile, soluble in water but not in organic solvents, needs to react with an organic substrate.[10][5]

2.1 Mechanistic Rationale

The efficacy of TBMPI lies in the lipophilic nature of its tributylmethylphosphonium cation ([Bu₃PMe]⁺). This cation can pair with an anion (e.g., CN⁻, RO⁻, RS⁻) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "ferries" the nucleophile into the organic medium to react with the electrophilic substrate.[5][11] After the reaction, the iodide anion is brought back by the cation to the aqueous interface to repeat the cycle. This process avoids the need for expensive, anhydrous polar aprotic solvents.

The diagram below illustrates the catalytic cycle for a generic nucleophilic substitution.

PTC_Alkylation cluster_phases Phase-Transfer Catalysis (Alkylation) cluster_aq Aqueous Phase cluster_org Organic Phase aq_reagents Na⁺Nu⁻ (Aqueous Nucleophile) catalyst_aq [Bu₃PMe]⁺I⁻ aq_reagents->catalyst_aq Anion Exchange org_reagents R-X (Organic Substrate) product R-Nu (Product) org_reagents->product Alkylation (SN2) catalyst_org [Bu₃PMe]⁺Nu⁻ catalyst_aq->catalyst_org Phase Transfer catalyst_org->product catalyst_org->catalyst_aq Returns to Aq. Phase PTC_Phosphorylation cluster_phases Phase-Transfer Catalysis (Phosphorylation) cluster_aq Aqueous Phase cluster_org Organic Phase aq_reagents Na⁺ ⁻O-P(OR)₂ (Phosphate Nucleophile) catalyst_aq [Bu₃PMe]⁺I⁻ aq_reagents->catalyst_aq Anion Exchange org_reagents R'-X (Organic Substrate) product R'-P(O)(OR)₂ (Phosphonate Product) org_reagents->product Phosphorylation catalyst_org [Bu₃PMe]⁺ ⁻O-P(OR)₂ catalyst_aq->catalyst_org Phase Transfer catalyst_org->product catalyst_org->catalyst_aq Returns to Aq. Phase Workflow A 1. Reagent Setup - Dissolve organic substrate & TBMPI in organic solvent. - Prepare aqueous solution of nucleophile/base. B 2. Reaction - Combine phases in reactor. - Stir vigorously at desired temperature. A->B C 3. Monitoring - Track reaction progress via TLC, GC, or NMR. B->C D 4. Workup - Cool reaction. - Separate aqueous and organic layers. C->D E 5. Washing & Drying - Wash organic phase with water/brine. - Dry over anhydrous salt (e.g., MgSO₄). D->E F 6. Purification - Concentrate solvent via rotary evaporation. - Purify by distillation, crystallization, or chromatography. E->F G 7. Analysis - Confirm product identity and purity (NMR, MS, etc.). F->G

Sources

Tributylmethylphosphonium Iodide: A High-Performance Catalyst for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Tributylmethylphosphonium Iodide in API Synthesis

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process viability. This compound has emerged as a superior phase-transfer catalyst (PTC) and a versatile ionic liquid for a range of transformations crucial to modern drug development.[1] Its unique structural and chemical properties offer significant advantages over traditional quaternary ammonium-based catalysts, particularly in terms of thermal and chemical stability. This stability is paramount in pharmaceutical manufacturing, where robust and reproducible processes are essential.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.

PropertyValueReference
CAS Number 1702-42-7[1]
Molecular Formula C13H30IP[1]
Molecular Weight 344.26 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 133.5 °C
Solubility Soluble in Methanol

Safety and Handling: this compound is an irritant to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Applications in Pharmaceutical Synthesis

This compound's utility in pharmaceutical synthesis is primarily centered on its exceptional performance as a phase-transfer catalyst in a variety of nucleophilic substitution reactions.

Phase-Transfer Catalysis: Bridging Immiscible Phases for Enhanced Reactivity

Many critical reactions in pharmaceutical synthesis involve reactants that are soluble in immiscible solvent systems (e.g., an aqueous phase and an organic phase). Phase-transfer catalysis addresses this challenge by facilitating the transport of a reactant from one phase to another, thereby enabling the reaction to proceed.

This compound excels as a phase-transfer catalyst due to the lipophilic nature of its tributyl- and methyl-substituted phosphonium cation. This cation pairs with an anionic nucleophile (e.g., an alkoxide or phenoxide in the aqueous phase) to form a lipophilic ion pair that is soluble in the organic phase. Once in the organic phase, the "naked" and highly reactive anion can readily react with the organic substrate.

Caption: Phase-Transfer Catalysis (PTC) Mechanism.

A significant advantage of phosphonium-based catalysts like this compound is their enhanced thermal and chemical stability compared to their ammonium counterparts. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures or in the presence of strong bases, leading to catalyst degradation and the formation of impurities. Phosphonium salts are not susceptible to this degradation pathway, making them more robust for a wider range of reaction conditions.

Williamson Ether Synthesis: A Cornerstone of Drug Scaffolding

The Williamson ether synthesis is a fundamental C-O bond-forming reaction widely employed in the synthesis of pharmaceutical intermediates and APIs.[3] This reaction often involves the O-alkylation of phenols or alcohols, which can be challenging when using biphasic reaction conditions.

This compound is an excellent catalyst for promoting Williamson ether synthesis under phase-transfer conditions. It efficiently transports the phenoxide or alkoxide from the aqueous basic phase to the organic phase containing the alkylating agent.

Application Example: Synthesis of 4-Alkoxypyridines

4-Alkoxypyridines are important building blocks in medicinal chemistry. The following protocol outlines a general procedure for their synthesis via a phase-transfer catalyzed Williamson ether synthesis using this compound.

Protocol 1: Synthesis of 4-Benzyloxypyridine

This protocol describes the O-alkylation of 4-hydroxypyridine with benzyl bromide, a common transformation in the synthesis of various pharmaceutical agents.

Materials:

  • 4-Hydroxypyridine

  • Benzyl bromide

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq.), this compound (0.05 - 0.1 eq.), and toluene.

  • Base Addition: In a separate flask, prepare a 50% (w/v) aqueous solution of KOH or NaOH. Add the basic solution to the reaction mixture.

  • Alkylation: With vigorous stirring, add benzyl bromide (1.1 eq.) dropwise to the biphasic mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC or GC/MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water and dichloromethane.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzyloxypyridine.

Rationale for Experimental Choices:

  • Catalyst Loading: A catalytic amount (5-10 mol%) of this compound is typically sufficient to achieve a high reaction rate.

  • Base Concentration: A concentrated aqueous solution of a strong base like KOH or NaOH is used to deprotonate the 4-hydroxypyridine, forming the nucleophilic phenoxide.

  • Solvent: Toluene is a common choice for the organic phase due to its ability to dissolve the organic reactants and its suitable boiling point for the reaction.

  • Vigorous Stirring: Efficient mixing is crucial in phase-transfer catalysis to maximize the interfacial area between the two phases, facilitating the transfer of the ion pair.

N-Alkylation of Heterocycles: Accessing Key Pharmaceutical Motifs

The N-alkylation of nitrogen-containing heterocycles, such as indoles, is a vital transformation in the synthesis of a vast array of pharmaceuticals.[4] Indole scaffolds are present in numerous natural products and approved drugs. Phase-transfer catalysis provides a mild and efficient method for the N-alkylation of indoles, which can be challenging due to the ambident nucleophilicity of the indole anion (N- vs. C3-alkylation).

This compound can be effectively employed to catalyze the N-alkylation of indoles with various alkyl halides. The choice of reaction conditions can often influence the regioselectivity of the alkylation.

Protocol 2: N-Alkylation of Indole

This protocol provides a general procedure for the N-alkylation of indole with an alkyl halide using this compound as the phase-transfer catalyst.

Materials:

  • Indole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • This compound

  • Potassium hydroxide (KOH) powder

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and this compound (0.1 eq.).

  • Solvent and Alkylating Agent: Add anhydrous acetonitrile or DMF to the flask, followed by the dropwise addition of the alkyl halide (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.

Caption: Workflow for the N-Alkylation of Indole.

This compound as an Ionic Liquid in Pharmaceutical Synthesis

Beyond its role as a phase-transfer catalyst, this compound can also function as an ionic liquid. Ionic liquids are salts with melting points below 100 °C, and they are gaining increasing attention as "green" solvents in chemical synthesis due to their low vapor pressure, high thermal stability, and tunable properties.[5]

In pharmaceutical synthesis, using an ionic liquid like this compound as the reaction medium can offer several benefits:

  • Enhanced Reaction Rates: The polar and ionic nature of the solvent can stabilize charged intermediates and transition states, leading to accelerated reaction rates.

  • Improved Selectivity: The unique solvent-solute interactions in ionic liquids can influence the regioselectivity and stereoselectivity of reactions.

  • Simplified Product Isolation: The non-volatile nature of ionic liquids can facilitate product separation by distillation or extraction.

  • Catalyst/Solvent Recycling: In many cases, the ionic liquid can be recovered and reused, improving the overall sustainability of the process.

While specific, detailed protocols for using this compound as an ionic liquid in large-scale pharmaceutical synthesis are still emerging in the literature, its potential in this area is a subject of ongoing research and development.

Conclusion and Future Outlook

This compound is a powerful and versatile tool for the modern pharmaceutical chemist. Its superior stability and catalytic efficiency in phase-transfer reactions, such as Williamson ether synthesis and N-alkylation of heterocycles, make it a valuable asset in the construction of complex drug molecules. As the pharmaceutical industry continues to embrace greener and more efficient synthetic methodologies, the application of this compound, both as a catalyst and as an ionic liquid, is poised for significant growth. The development of novel synthetic routes and processes leveraging the unique properties of this phosphonium salt will undoubtedly contribute to the more sustainable and cost-effective production of life-saving medicines.

References

  • MDPI.
  • CD BioSustainable-Green Chemistry. This compound. [Link]
  • LookChem. This compound. [Link]
  • PubChem. Phosphonium, tributylmethyl-, iodide (1:1). [Link]
  • NIH. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. [Link]
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • ResearchGate. (PDF) Ionic Liquid Tributyl (Carboxymethyl) Phosphonium Bromide as an efficient Catalyst for the Synthesis of bis(indolyl)Methanes under Solvent-Free Conditions. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • Grokipedia. Williamson ether synthesis. [Link]
  • Organic Chemistry Portal.
  • NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Francis Academic Press.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. Mechanistic studies. (A)
  • NIH.

Sources

Application Notes & Protocols for Phase Transfer Catalysis with Phosphonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Immiscibility in Chemical Synthesis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that resolves the challenge of reacting chemical species located in separate, immiscible phases.[1] In a typical biphasic system, such as an organic solvent and water, an organic-soluble substrate cannot readily react with a water-soluble nucleophile because of the phase boundary. PTC introduces a catalyst, the phase-transfer agent, which acts as a shuttle, transporting a reactant from one phase into the other where the reaction can proceed.[2][3] This technique is a cornerstone of green chemistry, as it often allows for the use of water instead of expensive or hazardous organic solvents, reduces waste, and enables reactions under milder conditions, leading to higher yields and fewer byproducts.[1][4]

The catalyst, typically a quaternary 'onium' salt, facilitates the reaction by forming a lipophilic ion pair with the anion of the water-soluble reactant.[5] This ion pair is soluble in the organic phase, allowing the anion to be transported across the phase boundary where it can react with the organic substrate.[1][3] After the reaction, the catalyst returns to the aqueous phase to begin the cycle anew, meaning only catalytic amounts are required.[3]

The Phosphonium Salt Advantage in Phase Transfer Catalysis

While quaternary ammonium salts are widely used as phase-transfer catalysts, quaternary phosphonium salts offer distinct and significant advantages, particularly for demanding reaction conditions.[6]

  • Enhanced Thermal Stability: Phosphonium salts generally exhibit superior thermal stability compared to their ammonium counterparts.[7][8] Ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that occurs at elevated temperatures, especially in the presence of a strong base.[8] The greater stability of phosphonium salts makes them the catalyst of choice for reactions requiring high temperatures.[6]

  • Increased Reactivity: The phosphorus cation is larger and more polarizable than the nitrogen cation in an analogous ammonium salt.[9][10] This results in a "looser" or more dissociated ion pair between the phosphonium cation and the transported anion in the organic phase.[9] The anion is less encumbered and therefore more "naked" and nucleophilic, often leading to significantly higher reaction rates.

  • Robustness in Harsh Conditions: The inherent stability of phosphonium salts makes them particularly effective for reactions conducted under conditions of strong alkalinity or high temperatures, where other catalysts might decompose.[11]

These properties have led to the widespread use of phosphonium salts in diverse applications, including C-, N-, O-, and S-alkylation reactions, cycloadditions, and polymer synthesis.[7][12][13]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a phosphonium salt as a phase-transfer catalyst is rooted in its ability to cycle between the aqueous and organic phases, shuttling the reactive anion. The generally accepted mechanism for a liquid-liquid PTC system is illustrated below.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ interface Phase Interface NaY->interface QPY [R₄P]⁺Y⁻ RY R'-Y (Product) QPY->RY Nucleophilic Attack QPX [R₄P]⁺Br⁻ QPX->interface Catalyst at Interface QPX->interface Return to Interface RX R'-X RX->RY RY->QPX Catalyst Regeneration interface->QPY Anion Exchange

Caption: Mechanism of Phase Transfer Catalysis using a phosphonium salt.

The process unfolds in several key steps:

  • Anion Exchange: At the aqueous-organic interface, the phosphonium salt (e.g., [R₄P]⁺Br⁻) exchanges its initial anion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase (e.g., from Na⁺Y⁻).[14]

  • Phase Transfer: The newly formed lipophilic ion pair, [R₄P]⁺Y⁻, diffuses from the interface into the bulk organic phase.[2]

  • Organic Phase Reaction: In the organic phase, the poorly solvated and highly reactive "naked" anion (Y⁻) performs a nucleophilic attack on the organic substrate (R'-X), forming the desired product (R'-Y).[1]

  • Catalyst Regeneration: The phosphonium cation now pairs with the leaving group anion (X⁻), regenerating the catalyst ([R₄P]⁺X⁻), which then diffuses back to the interface to restart the cycle.[14]

Experimental Protocols and Methodologies

The success of a PTC reaction hinges on careful selection of the catalyst, solvent, and reaction conditions. Vigorous agitation is critical to maximize the interfacial surface area between the phases, which directly enhances the rate of anion transfer.[3]

General Experimental Workflow

A typical workflow for a phase-transfer catalyzed reaction is outlined below. This process provides a robust framework for various synthetic applications.

Caption: General experimental workflow for a PTC reaction.[14][15]

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol details the synthesis of an ether from a phenol and an alkyl halide, a classic transformation where PTC avoids the need for hazardous reagents like sodium hydride.[13][15]

Objective: To synthesize o-nitrodiphenyl ether from o-chloronitrobenzene and potassium phenoxide using Tetrabutylphosphonium Bromide (TBPB) under solid-liquid PTC conditions.[13][16]

Materials:

  • o-Chloronitrobenzene (1.0 eq)

  • Solid Potassium Phenoxide (1.2 eq)

  • Tetrabutylphosphonium Bromide (TBPB) (0.05 eq)

  • Toluene (anhydrous)

  • Standard workup reagents (Water, Brine, Anhydrous Sodium Sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-chloronitrobenzene (1.0 eq) and toluene.

  • Add solid potassium phenoxide (1.2 eq) to the flask.

  • Add the phase-transfer catalyst, TBPB (0.05 eq).

  • Heat the mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash the filter cake with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: C-Alkylation of an Active Methylene Compound

This protocol describes the alkylation of a compound with an acidic C-H bond, such as fluorene, using a multi-site phosphonium salt catalyst.[12]

Materials:

  • Fluorene (1.0 eq)

  • Benzyl Bromide (2.2 eq)

  • Aqueous Sodium Hydroxide (50% w/v)

  • Toluene

  • Tetrabutylphosphonium Bromide (TBPB) (0.02 eq)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve fluorene (1.0 eq) and benzyl bromide (2.2 eq) in toluene.

  • Add the phase-transfer catalyst, TBPB (0.02 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution. An exothermic reaction may be observed.

  • Continue to stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous phase with toluene (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography.

Data Presentation: Catalyst Selection and Performance

Choosing the right catalyst is crucial for optimizing a PTC reaction. The following tables provide a comparative overview and selection guide.

Table 1: Comparison of Quaternary Phosphonium vs. Ammonium Salts

FeatureQuaternary Phosphonium Salts (QPS)Quaternary Ammonium Salts (QAS)Rationale & References
Thermal Stability Generally higher; stable at >150-180°CLower; susceptible to Hofmann elimination above ~100°CThe P-C bond is more stable than the N-C bond under basic, high-temperature conditions.[6][8][9]
Reactivity Often higherGenerally lowerThe larger, more polarizable P⁺ cation forms a looser ion pair with the anion, increasing its nucleophilicity.[9]
Cost Generally higherLower and more widely availableSynthesis routes for common QAS are often more direct and use cheaper starting materials.
Base Stability Can degrade to phosphine oxides under very strong base/oxidative conditionsProne to Hofmann elimination with strong bases (e.g., >50% NaOH) and heat.[8][17]
Typical Use Case High-temperature reactions, sterically demanding substrates, or when higher reactivity is required.General purpose PTC, reactions at or below 100°C, cost-sensitive processes.[5]

Table 2: Guide to Phosphonium Salt Selection for Common Anions

Anion NucleophileRecommended Catalyst StructureRationale
F⁻, OH⁻, OAc⁻ (Hard Anions)Symmetrical, less lipophilic cations (e.g., Tetrabutylphosphonium)"Hard" cations pair more effectively with "hard" anions, facilitating their transfer.[7]
I⁻, SCN⁻, CN⁻ (Soft Anions)Asymmetrical, highly lipophilic cations (e.g., Hexadecyltributylphosphonium)The large, "soft" cation effectively shields the large, "soft" anion, promoting solubility in the organic phase.[1][6]
Phenoxides, CarboxylatesTetrabutylphosphonium or Tetraphenylphosphonium saltsOffer a good balance of lipophilicity and reactivity for these moderately soft anions.[13]
Chiral SynthesisChiral, non-racemic phosphonium salts (e.g., derived from BINAP or amino acids)The chiral catalyst environment induces enantioselectivity in the product formation.[18][19][20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient agitation. 2. Catalyst poisoning (e.g., by certain anions). 3. Catalyst loading is too low. 4. Incorrect solvent choice.1. Increase stirring speed to create a fine emulsion, maximizing interfacial area.[3] 2. Use a catalyst with a different counter-ion (e.g., chloride instead of bromide if bromide is inhibitory). 3. Increase catalyst loading incrementally from 1 mol% to 5 mol%.[21] 4. Screen aprotic, water-immiscible solvents like toluene, chlorobenzene, or heptane.[21]
Low Product Yield 1. Catalyst degradation. 2. Undesired side reactions (e.g., elimination, hydrolysis). 3. Product is unstable under reaction conditions.1. If using high temperatures (>120°C) and strong base, ensure a phosphonium salt is used.[8] 2. Lower the reaction temperature; adjust the concentration of the base.[21] 3. Monitor the reaction closely and work up immediately upon completion to minimize product degradation.[21]
Difficult Work-up 1. Emulsion formation. 2. Catalyst is difficult to remove from the product.1. Add brine during the aqueous wash to help break the emulsion. 2. Perform multiple washes with water to partition the ionic catalyst into the aqueous phase. For nonpolar products, washing with dilute acid can help remove amine impurities if ammonium salts were used.[21]

References

  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Maruoka, K. (2016).
  • BenchChem. (2025). Application Notes and Protocols: Tetrabutylphosphonium Bromide as a Phase Transfer Catalyst in Alkylation Reactions.
  • Alfa Chemistry. (n.d.). Phosphonium Salts - Catalysts.
  • NPTEL Archive. (n.d.). Lecture 41: Phase Transfer Catalysis.
  • ResearchGate. (2025). ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis.
  • Semantic Scholar. (2016).
  • BenchChem. (2025). A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts.
  • BenchChem. (n.d.). Application Notes and Protocols for Phase-Transfer Catalyzed Reactions.
  • Kumaraguru, D., et al. (2016). New quaternary phosphonium salt as a multi-site phase-transfer catalyst for various alkylation reactions.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • ResearchGate. (2025).
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • BenchChem. (2025). An In-depth Technical Guide on the Early Applications of Tetrabutylphosphonium Bromide in Organic Chemistry.
  • CRDEEP Journals. (n.d.).
  • Jetir.Org. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health. (2022).
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[26]
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Scribd. (n.d.). Phase Transfer Catalyst.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.[4]
  • PTC Organics, Inc. (n.d.). Tetrabutyl Phosphonium Bromide.
  • YouTube. (2020).
  • BenchChem. (2025). Technical Support Center: Improving the Efficiency of Tetrabutylphosphonium Bromide (TBPB)
  • Phase Transfer Catalysis Lab Report. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.[18]
  • ResearchGate. (2025). Effect of the structure of chitosan quaternary phosphonium salt and chitosan quaternary ammonium salt on the antibacterial and antibiofilm activity.[10]

Sources

Introduction: Situating Tributylmethylphosphonium Iodide in Electrolyte Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of tributylmethylphosphonium iodide in ionic liquid electrolyte formulations. This document is intended for researchers, scientists, and professionals in drug development and materials science.

This compound, [(CH₃CH₂CH₂)₃PCH₃]⁺I⁻, is a quaternary phosphonium salt that, while not a room-temperature ionic liquid on its own due to a melting point typically above 100°C, serves as a critical component in the formulation of advanced electrolytes. Its primary utility is realized when combined with other elements, such as iodine, to form binary ionic liquid systems or when used as a salt additive in conventional solvent-based electrolytes. These formulations are particularly prominent in the field of dye-sensitized solar cells (DSSCs), where the iodide/triiodide (I⁻/I₃⁻) redox couple is the standard mediator.

The selection of the cation, in this case, tributylmethylphosphonium, is a deliberate choice driven by its specific physicochemical properties. Compared to more common imidazolium or pyridinium cations, phosphonium cations like this one offer distinct advantages, including higher thermal stability and a wider electrochemical window. However, they can also lead to higher viscosity, presenting a trade-off that must be managed in electrolyte optimization. This guide provides a detailed exploration of how to prepare, characterize, and utilize this compound in high-performance electrolyte systems.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of the salt is essential before formulating electrolytes. The data presented below has been consolidated from various supplier and literature sources.

PropertyValueSignificance in Electrolyte Formulation
Molecular Formula C₁₃H₃₀IPDefines the basic identity and stoichiometry of the salt.
Molecular Weight 344.26 g/mol Crucial for accurate molar concentration calculations during electrolyte preparation.
Appearance White to off-white crystalline solidA visual check for purity; discoloration may indicate the presence of impurities or degradation (e.g., oxidation to iodine).
Melting Point >100 °C (Varies with purity)Confirms its nature as a salt rather than a room-temperature ionic liquid. This property is lowered when forming eutectic mixtures.
Solubility Soluble in polar aprotic solvents (e.g., acetonitrile, propylene carbonate), alcohols, and water.Dictates the choice of co-solvents for creating a homogenous and stable electrolyte solution.

Application Protocol I: Formulation of a Binary Ionic Liquid Electrolyte for Dye-Sensitized Solar Cells (DSSCs)

This protocol details the preparation of a solvent-free, binary ionic liquid electrolyte where this compound is mixed with iodine. The melting point of the mixture is significantly depressed, forming a liquid that acts as the charge-carrying medium.

Rationale and Experimental Design

The goal is to create an I⁻/I₃⁻ redox electrolyte. This is achieved by reacting the iodide ions (I⁻) from the phosphonium salt with solid iodine (I₂) to form triiodide (I₃⁻) in situ:

I⁻ + I₂ ⇌ I₃⁻

The ratio of this compound to iodine is a critical parameter. A common molar ratio is 10:1, which ensures a sufficient concentration of the redox couple while maintaining a fluid state. The phosphonium cation's bulkiness helps to disrupt the crystal lattice, contributing to the formation of the ionic liquid state.

Experimental Workflow Diagram

DSSC_Electrolyte_Preparation cluster_prep Preparation Steps cluster_char Characterization cluster_device Device Integration A 1. Weighing This compound & Iodine (10:1 molar ratio) B 2. Transfer to Vial Use an inert atmosphere (glovebox) to prevent moisture contamination. A->B Precise Stoichiometry C 3. Mixing & Heating Stir magnetically at 60-70°C until a homogenous dark brown/red liquid forms. B->C Controlled Environment D 4. Degassing Vacuum degas briefly to remove any dissolved air. C->D Ensure Homogeneity E 5. Physicochemical Analysis - Viscosity Measurement - Ionic Conductivity (EIS) D->E Quality Control F 6. Electrochemical Analysis - Cyclic Voltammetry (CV) - Diffusion Coefficient Measurement E->F Performance Metrics G 7. DSSC Assembly Inject electrolyte into the cell and seal. F->G Application

Caption: Workflow for preparing and characterizing a binary ionic liquid electrolyte.

Step-by-Step Protocol
  • Materials & Reagents:

    • This compound (≥99% purity)

    • Iodine (resublimed, ≥99.8% purity)

    • Argon or Nitrogen gas supply (for glovebox)

    • Anhydrous acetonitrile (for cleaning, if needed)

    • Glass vial with a magnetic stir bar

  • Procedure:

    • Pre-Drying: Dry the this compound under vacuum at 60°C for 12-24 hours to remove any absorbed water. Water can negatively impact the performance of DSSCs.

    • Weighing (Inert Atmosphere): Transfer the dried salt and iodine to an argon- or nitrogen-filled glovebox. Weigh the components directly into a clean, dry glass vial. For a typical formulation, use a 10:1 molar ratio (e.g., 3.44 g of the salt to 0.254 g of iodine).

    • Mixing and Formation: Seal the vial and place it on a magnetic stirrer hotplate outside the glovebox. Heat the mixture to 60-70°C while stirring. The solids will gradually melt and react to form a dark, homogenous liquid. This process can take 1-2 hours.

    • Cooling and Storage: Once a homogenous liquid is formed, turn off the heat and allow the electrolyte to cool to room temperature while stirring continues. Store the resulting ionic liquid electrolyte in a sealed, dark container under an inert atmosphere.

Application Protocol II: Characterization of the Ionic Liquid Electrolyte

Effective characterization is crucial to validate the quality of the electrolyte and predict its performance in a device.

Ionic Conductivity Measurement

Principle: Ionic conductivity measures the electrolyte's ability to conduct ions. It is a key performance indicator. This is measured using Electrochemical Impedance Spectroscopy (EIS) with a conductivity cell.

Protocol:

  • Calibrate a conductivity cell with standard KCl solutions of known conductivity.

  • Fill the calibrated cell with the prepared this compound-based electrolyte.

  • Connect the cell to an impedance analyzer.

  • Perform an EIS scan over a relevant frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area (the cell constant L/A is determined during calibration).

Electrochemical Window Determination

Principle: The electrochemical stability window (ESW) defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. A wide ESW is critical for high-voltage applications. This is typically measured by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Protocol:

  • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺).

  • Fill the cell with the electrolyte.

  • Perform a CV scan, starting from the open-circuit potential and sweeping towards both anodic and cathodic limits at a slow scan rate (e.g., 10 mV/s).

  • The ESW is defined by the potentials at which a sharp increase in current is observed, corresponding to the onset of electrolyte oxidation and reduction.

Electrochemical Characterization Workflow

ElectroChem_Workflow cluster_setup Cell Assembly cluster_tests Voltammetric & Impedance Tests cluster_analysis Data Analysis A Prepare Three-Electrode Cell (WE, CE, RE) B Fill with Electrolyte under Inert Atmosphere A->B C Cyclic Voltammetry (CV) Determine Redox Potentials of I⁻/I₃⁻ B->C D Electrochemical Impedance Spectroscopy (EIS) Determine Ionic Conductivity B->D E Linear Sweep Voltammetry (LSV) Determine Electrochemical Stability Window B->E F Extract Key Parameters: - Conductivity (σ) - Anodic/Cathodic Limits - Redox Peaks C->F D->F E->F G Performance Evaluation F->G

Caption: Key steps in the electrochemical characterization of the formulated electrolyte.

Trustworthiness and Self-Validation

  • Purity Cross-Check: The visual appearance of the final electrolyte should be a clear, dark reddish-brown liquid, free of any solid particles. Any cloudiness may indicate moisture contamination or incomplete reaction.

  • Reproducibility: Repeat conductivity measurements on multiple batches of the electrolyte. The values should be within a ±5% tolerance to ensure the preparation protocol is robust and reproducible.

  • Performance Correlation: The measured ionic conductivity should correlate with the performance of the DSSC device. A higher conductivity, assuming other factors are equal, should lead to a higher short-circuit current (Jsc) and fill factor (FF) in the assembled solar cell.

Conclusion

This compound is a versatile phosphonium salt that enables the formulation of thermally stable and efficient ionic liquid electrolytes, particularly for dye-sensitized solar cells. While not an ionic liquid itself, its role in forming binary eutectic mixtures with iodine is a well-established strategy. The protocols outlined in this guide provide a comprehensive framework for the preparation and rigorous characterization of these advanced electrolytes. By carefully controlling stoichiometry, minimizing contaminants like water, and performing thorough electrochemical validation, researchers can reliably produce high-quality electrolytes for next-generation energy devices.

References

  • Properties of Phosphonium Ionic Liquids: Douglas, A. & MacFarlane, D. R. (2018). Phosphonium-based ionic liquids: an overview. Royal Society of Chemistry.
  • Ionic Liquid Electrolytes for DSSCs: Boschloo, G. & Hagfeldt, A. (2009). Characteristics of the Iodide/Triiodide Redox Mediator in Dye-Sensitized Solar Cells. Accounts of Chemical Research.
  • Electrochemical Characterization Techniques: Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. (A foundational textbook for the described electrochemical methods).

Application of Phosphonium Salts in Electrochemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phosphonium Salts in Electrochemical Systems

Phosphonium salts, a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic substituents, are emerging as highly versatile components in a wide array of electrochemical applications.[1] Their unique combination of high thermal and chemical stability, wide electrochemical windows, and tunable solubility makes them ideal candidates for demanding electrochemical environments.[2] Unlike their nitrogen-based ammonium analogues, phosphonium salts often exhibit enhanced thermal stability, a critical attribute for applications such as high-temperature batteries.[2] The large atomic radius of the phosphorus atom allows for significant steric hindrance and functionalization, enabling the fine-tuning of their physicochemical properties for specific applications.[2] This guide provides an in-depth exploration of the application of phosphonium salts in key areas of electrochemistry, complete with detailed protocols and expert insights to facilitate their adoption in your research and development endeavors.

Phosphonium Salt-Based Ion-Selective Electrodes (ISEs) for Anion Detection

The inherent charge-carrying capability of phosphonium salts makes them excellent ionophores for the fabrication of ion-selective electrodes (ISEs), particularly for the detection of anions. Their ability to form stable, yet reversible, interactions with specific anions allows for the development of sensors with high sensitivity and selectivity.

Scientific Principles

An ISE operates on the principle of measuring the potential difference across a selective membrane that separates a sample solution from an internal reference solution.[3][4] The membrane is designed to be permeable to a specific ion, and the potential difference is proportional to the logarithm of the activity of that ion in the sample. In the case of phosphonium salt-based ISEs for anion detection, the positively charged phosphonium cation is immobilized within a polymeric membrane, typically polyvinyl chloride (PVC).[5] This creates a fixed positive charge within the membrane, which then selectively interacts with and facilitates the transport of the target anion from the sample solution into the membrane, generating a measurable potential. The selectivity of the electrode is determined by the affinity of the phosphonium salt for the target anion relative to other ions present in the sample.

Application Note: Nitrate-Selective Electrode

Quaternary phosphonium salts have been shown to be superior to quaternary ammonium salts in the fabrication of nitrate-selective electrodes, exhibiting enhanced stability and sensitivity.[5] This is attributed to the homogeneous dispersion of the phosphonium salt within the plasticized PVC membrane.[5]

Protocol: Fabrication of a Nitrate-Selective PVC Membrane Electrode

This protocol outlines the steps for preparing a nitrate-selective electrode using a quaternary phosphonium salt as the ionophore.

Materials:

  • High molecular weight Polyvinyl Chloride (PVC)

  • Plasticizer (e.g., 2-nitrophenyl octyl ether - o-NPOE)

  • Quaternary phosphonium salt (e.g., a suitable tetraalkylphosphonium nitrate)

  • Lipophilic salt (e.g., tetradodecylammonium bromide - TDAB)

  • Tetrahydrofuran (THF), anhydrous

  • Glassy carbon electrode (GCE) or a conductive epoxy support in a suitable electrode body[6]

  • Internal filling solution (e.g., 0.01 M KNO₃ + 0.1 M KCl)

  • Ag/AgCl reference electrode

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve 33.2% (w/w) PVC and 65% (w/w) o-NPOE in a minimal amount of THF.[7]

    • Add 1.1% (w/w) of the quaternary phosphonium nitrate ionophore and 0.7% (w/w) of a lipophilic salt like TDAB to the solution.[7]

    • Stir the mixture until all components are completely dissolved and a homogenous, viscous solution is obtained.

  • Electrode Preparation:

    • If using a GCE, polish the surface with alumina slurry, sonicate in deionized water and ethanol, and dry thoroughly.[5]

    • If using a custom electrode body, ensure the conductive support is clean and ready for membrane casting.[6]

  • Membrane Casting:

    • Carefully cast a thin layer of the membrane cocktail onto the active surface of the electrode.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours to form a uniform, transparent membrane.[2]

  • Conditioning:

    • Once the membrane is fully cured, condition the electrode by soaking it in a 0.01 M solution of the target ion (e.g., KNO₃) for several hours. This allows for the establishment of a stable equilibrium at the membrane-solution interface.

  • Calibration and Measurement:

    • Assemble the ISE with an external reference electrode (e.g., Ag/AgCl) in a standard electrochemical cell.

    • Calibrate the electrode by measuring the potential in a series of standard solutions of known nitrate concentrations.

    • Plot the measured potential (in mV) against the logarithm of the nitrate concentration to obtain a calibration curve. The slope of the linear portion of the curve should be close to the Nernstian value of -59.16 mV/decade for a monovalent anion at 25°C.[5]

Experimental Workflow for ISE Fabrication and Calibration

ISE_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_cal Calibration & Measurement A Prepare Membrane Cocktail (PVC, Plasticizer, Phosphonium Salt, THF) C Cast Membrane onto Electrode Surface A->C B Prepare Electrode Surface (Polish & Clean) B->C D Solvent Evaporation (Curing) C->D E Condition Electrode in Target Ion Solution D->E F Measure Potential in Standard Solutions E->F G Plot Calibration Curve (mV vs. log[Analyte]) F->G

Caption: Workflow for the fabrication and calibration of a phosphonium salt-based ion-selective electrode.

Phosphonium-Based Ionic Liquids as Safe and Stable Battery Electrolytes

Phosphonium-based ionic liquids (PILs) are a class of room-temperature molten salts that offer significant advantages as electrolytes in energy storage devices, particularly lithium-ion batteries.[2] Their non-flammable nature, low vapor pressure, high thermal stability, and wide electrochemical window directly address the safety concerns associated with conventional organic solvent-based electrolytes.[2]

Scientific Principles

The function of an electrolyte in a battery is to facilitate the transport of ions between the anode and the cathode during charging and discharging cycles. PILs, being composed entirely of ions, exhibit high ionic conductivity.[2] The choice of the phosphonium cation and the counter-anion allows for the tuning of properties such as viscosity, conductivity, and electrochemical stability. For instance, the use of anions like bis(trifluoromethane)sulfonimide (TFSI) is common due to their high stability and ability to dissolve lithium salts.[8] The bulky and often asymmetric nature of phosphonium cations can disrupt crystal packing, leading to low melting points and a wide liquid range.

Application Note: High-Temperature Lithium-Ion Battery Electrolyte

The superior thermal stability of PILs makes them particularly suitable for high-temperature battery applications, where conventional electrolytes would degrade or pose a safety risk.[2]

Protocol: Assembly and Testing of a Li-ion Coin Cell with a Phosphonium Ionic Liquid Electrolyte

This protocol provides a detailed procedure for assembling a CR2032 coin cell with a PIL-based electrolyte and performing basic electrochemical characterization.[8]

Materials:

  • Phosphonium ionic liquid (e.g., a trialkylphosphonium salt with a TFSI anion)

  • Lithium salt (e.g., lithium bis(trifluoromethane)sulfonimide - LiTFSI)

  • Anode (e.g., Li metal foil)

  • Cathode (e.g., LiCoO₂ coated on Al foil)

  • Separator (e.g., Celgard)

  • CR2032 coin cell components (casings, spacers, spring)

  • Argon-filled glovebox

  • Coin cell crimper

  • Battery cycler

  • Potentiostat for cyclic voltammetry

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Dry the phosphonium ionic liquid and LiTFSI under vacuum to remove any residual water.

    • Prepare the electrolyte by dissolving a specific concentration of LiTFSI in the phosphonium ionic liquid (e.g., 1 M). Stir until the salt is completely dissolved.

  • Coin Cell Assembly (inside a glovebox):

    • Place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the PIL electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of the electrolyte onto the separator.

    • Place the lithium metal anode on top of the separator.

    • Add a spacer and a spring.

    • Carefully place the top casing and crimp the coin cell using a coin cell crimper to ensure a hermetic seal.[9]

  • Electrochemical Characterization:

    • Resting: Allow the assembled cell to rest for several hours to ensure proper wetting of the electrodes and separator with the electrolyte.[9]

    • Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window of the electrolyte. Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) between the desired voltage limits.[10][11]

    • Charge-Discharge Cycling: Cycle the battery at a constant current (e.g., C/10 rate) between the specified voltage cutoffs (e.g., 3.0-4.2 V for LiCoO₂) using a battery cycler.[12] Record the charge and discharge capacities for multiple cycles to evaluate the battery's performance and coulombic efficiency.

Experimental Workflow for Li-ion Coin Cell Assembly and Testing

Battery_Workflow cluster_prep Preparation (Glovebox) cluster_assembly Assembly (Glovebox) cluster_test Electrochemical Testing A Prepare PIL Electrolyte (PIL + Li Salt) D Add Electrolyte A->D B Prepare Electrodes & Separator C Stack Components in Coin Cell Casing B->C C->D E Crimp Coin Cell D->E F Resting & OCV Measurement E->F G Cyclic Voltammetry (CV) F->G H Galvanostatic Charge-Discharge Cycling F->H

Caption: Workflow for the assembly and electrochemical testing of a Li-ion coin cell with a phosphonium ionic liquid electrolyte.

Phosphonium Ionic Liquid Electrolyte Properties
Property Typical Value Range
Ionic Conductivity10⁻³ - 10⁻² S/cm
Electrochemical Window4 - 6 V
Thermal Stability> 300 °C

Phosphonium Salts in Electrocatalysis: The Case of CO₂ Reduction

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a promising strategy for mitigating climate change and storing renewable energy. Phosphonium salts can play a crucial role in this process, acting as catalysts or co-catalysts to enhance the efficiency and selectivity of the reaction.

Scientific Principles

In the context of CO₂ electroreduction, phosphonium salts can function in several ways. They can act as phase-transfer catalysts, facilitating the transport of reactants across interfaces.[1] More interestingly, they can directly participate in the catalytic cycle. The phosphonium cation can interact with and stabilize the CO₂ radical anion (CO₂⁻), a key intermediate in the reduction process, thereby lowering the activation energy for subsequent reaction steps. Additionally, functionalized phosphonium salts can be designed to have specific active sites that promote the formation of desired products.

Application Note: Electrocatalytic Reduction of CO₂ in an H-Cell

An H-type electrochemical cell is a common setup for studying electrocatalytic reactions, as it allows for the separation of the anodic and cathodic compartments, preventing the mixing of products.[13][14]

Protocol: Electrocatalytic CO₂ Reduction using a Phosphonium Salt Co-catalyst

This protocol describes a general procedure for evaluating the performance of a phosphonium salt as a co-catalyst for the electrochemical reduction of CO₂ in an aqueous electrolyte.

Materials:

  • H-type electrochemical cell with a proton exchange membrane (e.g., Nafion)

  • Working electrode (e.g., a metal electrode like Ag or Cu)

  • Counter electrode (e.g., Pt foil or mesh)

  • Reference electrode (e.g., Ag/AgCl)

  • Aqueous electrolyte (e.g., 0.1 M KHCO₃)

  • Phosphonium salt catalyst

  • High-purity CO₂ gas

  • Potentiostat

  • Gas chromatograph (GC) for gaseous product analysis[15]

  • Nuclear Magnetic Resonance (NMR) spectrometer or High-Performance Liquid Chromatography (HPLC) for liquid product analysis[1][16][17][18]

Procedure:

  • Electrolyte Preparation:

    • Prepare the aqueous electrolyte (e.g., 0.1 M KHCO₃) and purge it with CO₂ for at least 30 minutes to ensure saturation.

    • Dissolve the phosphonium salt catalyst in the electrolyte at the desired concentration.

  • Electrochemical Cell Setup:

    • Assemble the H-cell, placing the working electrode in the cathodic compartment and the counter and reference electrodes in the anodic compartment.[19]

    • Fill both compartments with the CO₂-saturated electrolyte.

  • Electrolysis:

    • Continuously bubble CO₂ through the cathodic compartment during the experiment.

    • Perform controlled-potential electrolysis at a specific negative potential (e.g., -1.0 V vs. Ag/AgCl) for a set duration.

  • Product Analysis:

    • Gaseous Products: Periodically collect gas samples from the headspace of the cathodic compartment and analyze them using a GC to quantify products like CO, H₂, and hydrocarbons.[15]

    • Liquid Products: After electrolysis, collect the electrolyte from the cathodic compartment and analyze it using NMR or HPLC to identify and quantify liquid products such as formate, acetate, and alcohols.[1][16][17][18]

  • Data Analysis:

    • Calculate the Faradaic efficiency for each product to determine the selectivity of the catalytic system.

Experimental Workflow for Electrocatalytic CO₂ Reduction

CO2_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Product Analysis A Prepare Electrolyte with Phosphonium Salt B Saturate Electrolyte with CO₂ A->B C Assemble H-type Electrochemical Cell B->C D Controlled-Potential Electrolysis C->D E Gaseous Product Analysis (Gas Chromatography) D->E F Liquid Product Analysis (NMR/HPLC) D->F G Calculate Faradaic Efficiencies E->G F->G

Caption: Workflow for the electrocatalytic reduction of CO₂ using a phosphonium salt co-catalyst in an H-type cell.

Conclusion

The unique and tunable properties of phosphonium salts position them as enabling materials in a variety of electrochemical applications. From enhancing the safety and performance of batteries to enabling sensitive and selective ion detection and participating in important electrocatalytic reactions, the potential of phosphonium salts is vast. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and innovate with these versatile compounds, driving advancements in energy storage, environmental monitoring, and sustainable chemical synthesis.

References

  • Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temper
  • Procedure for the Construction of All-solid-state PVC Membrane Electrodes. RSC Publishing. URL: [Link]
  • Versatile Procedures for Reliable NMR Quantification of CO2 Electroreduction Products. The Journal of Physical Chemistry C. URL: [Link]
  • Industrial preparation of phosphonium ionic liquids. Green Chemistry. URL: [Link]
  • NMR-based quantification of liquid products in CO2 electroreduction on phosphate-derived nickel catalysts.
  • Design and synthesis of the poly vinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore.
  • Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. Semantic Scholar. URL: [Link]
  • Quantification of liquid products from the electroreduction of CO2 and CO using static headspace-gas chromatography and nuclear magnetic resonance spectroscopy.
  • Investigating Liquid Product Quantification in CO2 Reduction on Nickel-Phosphate C
  • Gas Product Analysis from Carbon Dioxide Utilization Technology by Gas Chrom
  • Green Chemistry. RSC Publishing. URL: [Link]
  • Schematic of electroreduction of CO2 in the H-cell.
  • Schematic of the electrochemical H-cell used for CO2 reduction...
  • Stable Cycle Performance of a Phosphorus Negative Electrode in Lithium-Ion Batteries Derived from Ionic Liquid Electrolytes.
  • High Concentration Hybrid Electrolytes Using Phosphonium Ionic Liquid Additives for Stable High-Energy Density Li-Ion Anodes.
  • Industrial preparation of phosphonium ionic liquids. Green Chemistry. URL: [Link]
  • Cyclic Voltammetry of Metallic Acetylacetonate Salts in Quaternary Ammonium and Phosphonium Based Deep Eutectic Solvents.
  • Ion-selective Electrode With Fixed Quaternary Phosphonium Ion-sensing Species. RSC Publishing. URL: [Link]
  • Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel.
  • Trihexyl(tetradecyl)phosphonium Chloride. Solvionic. URL: [Link]
  • Phosphonium ionic liquid-based electrolyte for high voltage Li-ion batteries: Effect of ionic liquid ratio.
  • Charge-Discharge Characteristics on Low Viscosity Phosphonium Ionic Liquid Electrolytes for Lithium Ion Battery.
  • Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade. PubMed Central. URL: [Link]
  • Development of Low-Viscosity Phosphonium-based Ionic Liquid Electrolytes for Lithium-Ion Batteries: Charge–Discharge Performance and Ionic Transport Properties.
  • Nitrate ion-selective electrodes based on quaternary phosphonium salts in plasticized poly(vinyl chloride) and influence of membrane homogeneity on their performance.
  • ION SELECTIVE ELECTRODE. URL: [Link]
  • Electrochemical co₂ reduction setup. YouTube. URL: [Link]
  • Protocol for cyclic voltammetry. iGEM. URL: [Link]
  • Electrochemical carbon dioxide reduction measurements in the H-type...
  • Cyclic Voltammetry. Chemistry LibreTexts. URL: [Link]
  • Electrochemical Reduction of CO2 on Au Electrocatalysts in a Zero-Gap, Half-Cell Gas Diffusion Electrode Setup: a Systematic Performance Evaluation and Comparison to a H-cell Setup.
  • Ion-Selective Electrodes. Chemistry LibreTexts. URL: [Link]
  • Application of super-concentrated phosphonium based ionic liquid electrolyte for anode-free lithium metal batteries. Sustainable Energy & Fuels. URL: [Link]
  • A novel phosphonium ionic liquid electrolyte enabling high-voltage and high-energy positive electrode materials in lithium-metal. I.R.I.S. URL: [Link]
  • Ion-selective electrodes.

Sources

Application Notes and Protocols: Tributylmethylphosphonium Iodide in Polymer Electrolytes for Advanced Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Safer, High-Performance Electrolytes

The advancement of energy storage technologies, particularly lithium-ion batteries, is intrinsically linked to the evolution of their core components. The electrolyte, responsible for ion transport between the anode and cathode, remains a critical area of innovation. Traditional liquid electrolytes, while offering high ionic conductivity, present significant safety hazards such as flammability, leakage, and toxicity, making them less suitable for next-generation applications demanding greater safety and stability[1].

Solid polymer electrolytes (SPEs) have emerged as a promising alternative, offering enhanced safety, mechanical robustness, and design flexibility. However, their widespread adoption has been hampered by typically lower ionic conductivity at ambient temperatures compared to their liquid counterparts[2]. A key strategy to overcome this limitation involves the incorporation of ionic liquids (ILs) into the polymer matrix. ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and wide electrochemical windows[1][3].

Among the various classes of ILs, phosphonium-based ILs are particularly noteworthy for their superior thermal and chemical stability compared to more common nitrogen-based analogues like imidazolium salts[3][4]. Tributylmethylphosphonium iodide (TBMPI or TMPI), a phosphonium IL, combines the mechanical integrity of a polymer host with the high ionic conductivity of an ionic liquid, creating a hybrid polymer electrolyte with synergistic benefits[1]. This guide provides a detailed overview, application notes, and experimental protocols for the use of TBMPI in polymer electrolytes for battery research.

This compound (TBMPI): Core Physicochemical Properties

This compound, with the molecular formula C₁₃H₃₀IP, is characterized by a bulky phosphonium cation and an iodide anion[1]. This structure imparts several advantageous properties for electrochemical applications.

  • High Thermal Stability : Phosphonium-based ILs exhibit enhanced thermal stability, with decomposition temperatures often exceeding 300°C[3][5]. This property is crucial for improving the safety of batteries, especially under high-temperature operating conditions.

  • Wide Electrochemical Window : A wide electrochemical stability window (ESW) is essential for an electrolyte to be compatible with high-voltage electrode materials. TBMPI-based electrolytes have demonstrated stable electrochemical windows, with one study reporting a window of 3.4 V, which is suitable for various electrochemical devices[6][7]. Other phosphonium ILs have shown stability even beyond 5V[5][8].

  • Ionic Conductivity : As a molten salt, TBMPI provides mobile ions that can significantly enhance the charge carrier concentration within a polymer matrix, thereby boosting ionic conductivity[1].

  • Plasticizing Effect : In polymer electrolytes, TBMPI acts as a plasticizer, reducing the crystallinity of the polymer host (e.g., PEO or PVdF-HFP)[6]. This increases the amorphous phase of the polymer, which facilitates faster ion transport and improves overall ionic conductivity[7].

P P+ C1 CH₂ P->C1 C5 CH₂ P->C5 C9 CH₂ P->C9 C13 CH₃ P->C13 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₃ C3->C4 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₃ C11->C12 I I⁻

Fig. 1: Structure of this compound (TBMPI).

Application in Polymer Electrolytes: Mechanism and Synergies

TBMPI is typically incorporated into a host polymer matrix, such as Poly(ethylene oxide) (PEO) or Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), using a solution-casting technique[6][9].

  • PEO-based Electrolytes : PEO is a well-studied polymer host due to its ability to solvate alkali metal salts through coordination between the ether oxygen atoms and the cations. The addition of TBMPI to a PEO matrix doped with a salt like ammonium iodide (NH₄I) or a lithium salt serves two primary functions. First, it disrupts the crystalline structure of PEO, increasing the amorphous regions where ion transport predominantly occurs. Second, it introduces additional mobile ions (tributylmethylphosphonium⁺ and I⁻), which increases the total charge carrier concentration and enhances ionic conductivity[1].

  • PVdF-HFP-based Electrolytes : PVdF-HFP is another popular polymer host known for its excellent electrochemical stability and ability to form gel polymer electrolytes by entrapping large amounts of liquid electrolyte[6]. In PVdF-HFP systems, TBMPI not only increases the concentration of mobile charge carriers but also acts as a plasticizer, improving the flexibility and amorphicity of the polymer film[6]. This combination leads to a significant enhancement in ionic conductivity.

TBMPI Tributylmethylphosphonium Iodide (TBMPI) Added Amorphous Increased Amorphous Phase TBMPI->Amorphous Plasticizing Effect Ions Increased Mobile Ion Concentration TBMPI->Ions Dissociation Polymer Semi-Crystalline Polymer Matrix (e.g., PEO, PVdF-HFP) Polymer->Amorphous Mobility Enhanced Ion Mobility Amorphous->Mobility Ions->Mobility Conductivity Higher Ionic Conductivity Mobility->Conductivity

Fig. 2: Mechanism of TBMPI in enhancing polymer electrolyte properties.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and characterization of TBMPI-based polymer electrolytes.

Safety Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: Preparation of PEO-based Polymer Electrolyte with TBMPI

This protocol is adapted from methodologies described for preparing PEO-based electrolytes containing TBMPI and an ammonium salt[1][9].

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mw = 10⁵ g/mol )

  • Ammonium iodide (NH₄I)

  • This compound (TBMPI)

  • Acetonitrile (solvent)

  • Petri dishes

Equipment:

  • Magnetic stirrer with hotplate

  • Weighing balance

  • Spatula and beakers

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a clean, dry beaker, dissolve a specific weight of PEO in acetonitrile. The amount of solvent should be sufficient to fully dissolve the polymer (e.g., 20-30 mL for 1g of PEO).

    • Stir the solution at a moderate speed (e.g., 300 rpm) at a slightly elevated temperature (40-50°C) for 2-3 hours until the PEO is completely dissolved and a homogeneous solution is formed.

  • Salt Addition:

    • Add the desired amount of NH₄I (e.g., 8 wt.% relative to PEO) to the PEO solution.

    • Continue stirring for another 4-5 hours until the salt is fully dissolved[1].

  • TBMPI Incorporation:

    • Add the desired weight percentage of TBMPI to the PEO:NH₄I solution. Studies have shown that varying concentrations (e.g., up to 14 wt.%) can be explored to optimize conductivity[1].

    • Stir the mixture for an additional 2-3 hours to ensure complete homogeneity.

  • Film Casting:

    • Pour the final homogeneous solution into clean, dry Petri dishes.

    • Allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours. This slow evaporation helps in forming a uniform film.

  • Drying:

    • Transfer the Petri dishes containing the cast films to a vacuum oven.

    • Dry the films at a moderate temperature (e.g., 40-50°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Storage:

    • Once completely dry, carefully peel the free-standing polymer electrolyte film from the Petri dish.

    • Store the film in a desiccator or a glovebox under an inert atmosphere to prevent moisture absorption.

Protocol 2: Preparation of PVdF-HFP-based Polymer Electrolyte with TBMPI

This protocol is based on the solution-casting method used for PVdF-HFP electrolytes incorporating TBMPI and a sodium salt[6][7].

Materials:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP)

  • Sodium thiocyanate (NaSCN) or another suitable salt

  • This compound (TBMPI)

  • Acetone or Tetrahydrofuran (THF) (solvent)

  • Petri dishes

Equipment:

  • Magnetic stirrer

  • Weighing balance

  • Spatula and beakers

  • Vacuum oven

Procedure:

  • Polymer-Salt Solution:

    • Dissolve predetermined amounts of PVdF-HFP and NaSCN in a minimal amount of acetone or THF in a sealed beaker.

    • Stir the solution at room temperature for several hours until a clear, viscous solution is obtained.

  • TBMPI Addition:

    • Add the required weight percentage of TBMPI to the polymer-salt solution. The amount can be varied to study its effect on conductivity; for instance, concentrations up to 150 wt.% relative to the polymer-salt complex have been investigated[6].

    • Continue stirring for another 2-4 hours to ensure the TBMPI is uniformly distributed.

  • Film Casting and Drying:

    • Follow steps 4-6 from Protocol 1 (Film Casting, Drying, and Film Storage) to produce and store the final PVdF-HFP-based electrolyte film.

start Start dissolve Dissolve Polymer & Salt in Solvent start->dissolve stir1 Stir until Homogeneous dissolve->stir1 add_il Add TBMPI to Solution stir1->add_il stir2 Stir for Uniform Distribution add_il->stir2 cast Pour Solution into Petri Dish stir2->cast evap Evaporate Solvent at Room Temp cast->evap dry Dry Film in Vacuum Oven evap->dry store Store Film in Desiccator dry->store end End store->end

Fig. 3: General workflow for preparing TBMPI-based polymer electrolytes.
Protocol 3: Electrochemical Characterization

A. Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

  • Sample Preparation: Cut a circular piece of the prepared polymer electrolyte film of a known diameter and thickness.

  • Cell Assembly: Sandwich the electrolyte film between two blocking electrodes (e.g., stainless steel or ion-blocking gold electrodes) in a coin cell or a specialized conductivity cell.

  • EIS Measurement:

    • Connect the cell to an impedance analyzer or potentiostat.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the resulting impedance data and generate a Nyquist plot (Z'' vs. Z').

  • Data Analysis:

    • The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z') of the Nyquist plot.

    • Calculate the ionic conductivity (σ) using the formula: σ = l / (R_b * A) where:

      • l is the thickness of the electrolyte film (cm).

      • R_b is the bulk resistance (Ω).

      • A is the cross-sectional area of the electrode-electrolyte interface (cm²).

B. Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV)

  • Cell Assembly: Assemble a cell with the polymer electrolyte sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode (Li | SPE | SS).

  • LSV Measurement:

    • Connect the cell to a potentiostat.

    • Sweep the potential of the working electrode from the open-circuit voltage (OCV) to a high positive potential (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).

    • Record the current response as a function of the applied potential.

  • Data Analysis: The ESW is determined by identifying the voltage at which a sharp increase in current is observed, indicating the onset of electrolyte decomposition.

Data Interpretation and Expected Results

The incorporation of TBMPI is expected to significantly enhance the ionic conductivity of the polymer electrolyte. The optimal concentration of TBMPI is crucial, as excessive amounts can lead to ion pairing and aggregation, which may slightly decrease conductivity after reaching a peak value[1].

Table 1: Example Ionic Conductivity Data for TBMPI-based Polymer Electrolytes

Polymer SystemTBMPI Content (wt.%)Room Temperature Ionic Conductivity (S/cm)Reference
PEO:NH₄I02.05 x 10⁻⁶[1]
PEO:NH₄I14Reaches maximum value (specific value not stated)[1]
PVdF-HFP:NaSCN0(baseline)[6]
PVdF-HFP:NaSCN1508.3 x 10⁻⁵[6]

Note: The conductivity values are highly dependent on the specific polymer, salt, and preparation conditions.

The electrochemical stability window for TBMPI-doped systems is generally wide enough for application in many battery chemistries, with reported values around 3.4 V[6][7]. This makes them suitable for use with a variety of cathode materials.

Troubleshooting and Expert Insights

  • Causality Behind Experimental Choices:

    • Solution Casting: This method is widely used because it is simple, cost-effective, and allows for the formation of thin, uniform, and free-standing films with good electrode-electrolyte contact.

    • Vacuum Drying: Residual solvent can significantly impact the electrochemical performance and mechanical integrity of the electrolyte. Vacuum drying is critical to ensure its complete removal.

    • Slow Scan Rate in LSV: A slow scan rate is used to allow the system to reach a quasi-steady state at each potential, ensuring an accurate determination of the decomposition voltage without kinetic limitations.

  • Common Issues and Solutions:

    • Brittle Films: This may be due to insufficient plasticizer (TBMPI) or excessive salt concentration leading to high crystallinity. Optimize the TBMPI and salt content.

    • Inconsistent Conductivity Measurements: This often results from variations in film thickness, poor electrode contact, or moisture contamination. Ensure uniform film thickness, apply consistent pressure during cell assembly, and handle/store films in an inert environment.

    • Low ESW: Contamination, especially from moisture or residual solvent, can lower the decomposition voltage. Ensure thorough drying and assembly in a dry environment (e.g., a glovebox).

Conclusion and Future Outlook

This compound is a highly effective additive for creating quasi-solid-state polymer electrolytes. Its ability to act as both a plasticizer and an additional source of mobile ions leads to significantly enhanced ionic conductivity while leveraging the inherent safety and stability of phosphonium-based ionic liquids[1][3]. The protocols and insights provided here offer a robust framework for researchers to develop and characterize high-performance polymer electrolytes.

Future research should focus on optimizing the polymer-salt-IL composition, exploring different phosphonium ILs with various anions to further improve conductivity and electrochemical stability, and testing these advanced electrolytes in full-cell battery configurations with high-voltage cathodes and lithium metal anodes[3][10].

References

  • Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. MDPI. [Link]
  • Polyether‐Derived Carbon Material and Ionic Liquid (this compound) Incorporated Poly(Vinylidene Fluoride‐ - IPPT PAN. Wiley Online Library. [Link]
  • Dependency of ionic conductivity in polymer electrolyte with variation in IL concentrations.
  • (PDF) Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte.
  • Polyether‐Derived Carbon Material and Ionic Liquid (this compound) Incorporated Poly(Vinylidene Fluoride‐co‐Hexafluoropropylene)‐Based Polymer Electrolyte for Supercapacitor Application | Request PDF.
  • Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion b
  • Applications of phosphonium-based ionic liquids in chemical processes.
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • A novel phosphonium ionic liquid electrolyte enabling high-voltage and high-energy positive electrode materials in lithium-metal. I.R.I.S.. [Link]
  • Applications of Polymer Electrolytes in Lithium-Ion B

Sources

Application Notes and Protocols for Tributylmethylphosphonium Iodide in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphonium-Based Ionic Liquids in Advanced Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in third-generation photovoltaic technology, offering a low-cost and environmentally conscious alternative to conventional silicon-based cells.[1][2][3] A critical component governing the efficiency and long-term stability of DSSCs is the electrolyte, which is responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode.[4][5] While traditional electrolytes are often based on volatile organic solvents, which pose challenges related to leakage and long-term stability, ionic liquids (ILs) have emerged as a compelling alternative due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[4][6][7]

Among the various classes of ionic liquids, phosphonium-based salts, such as tributylmethylphosphonium iodide ([P₄₄₄₁]I), offer unique advantages. Compared to their more common imidazolium-based counterparts, phosphonium ILs can exhibit enhanced thermal and chemical stability.[6][7] The larger, more shielded phosphorus cation can lead to a decrease in the interaction with the triiodide/iodide redox couple, potentially influencing the charge transport dynamics and recombination kinetics within the cell.[8] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and application of this compound as a key component in high-performance DSSC electrolytes.

Mechanism of Action in Dye-Sensitized Solar Cells

The fundamental operation of a DSSC involves a series of electron transfer processes, as depicted in the workflow below. The electrolyte, containing the I⁻/I₃⁻ redox couple, plays a pivotal role in two key steps: dye regeneration and charge transport.

DSSC_Workflow cluster_anode Photoanode Sunlight Sunlight (hν) Dye Sensitizer Dye (S) Sunlight->Dye 1. Light Absorption (S → S) TiO2 TiO₂ Conduction Band Dye->TiO2 2. Electron Injection (S → S⁺ + e⁻) External_Load External Load TiO2->External_Load 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Load->Counter_Electrode 4. External Circuit Electrolyte Electrolyte (I⁻ / I₃⁻ in [P₄₄₄₁]I) Counter_Electrode->Electrolyte 6. Redox Regeneration (I₃⁻ + 2e⁻ → 3I⁻) Electrolyte->Dye 5. Dye Regeneration (2S⁺ + 3I⁻ → 2S + I₃⁻)

Figure 1: Workflow of a Dye-Sensitized Solar Cell.

Upon photoexcitation, the sensitizer dye injects an electron into the conduction band of the mesoporous TiO₂. The oxidized dye is then regenerated by accepting an electron from an iodide ion (I⁻) in the electrolyte, which in turn is oxidized to triiodide (I₃⁻).[3][4] The triiodide diffuses to the counter electrode, where it is reduced back to iodide, completing the circuit.[3][4] The tributylmethylphosphonium cation, while not directly participating in the redox reactions, forms the ionic medium that facilitates the transport of the iodide and triiodide ions. Its physicochemical properties, such as viscosity and ionic conductivity, directly impact the overall efficiency of this charge transport process.[8]

Synthesis and Purification of this compound

For researchers opting to synthesize this compound in-house, the following protocol outlines a standard quaternization reaction.

Materials and Equipment:

  • Tributylphosphine (P(C₄H₉)₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The entire apparatus should be flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Reagent Addition: Dissolve tributylphosphine in anhydrous diethyl ether or THF and place it in the round-bottom flask. In the dropping funnel, add a stoichiometric equivalent of methyl iodide, also dissolved in the anhydrous solvent.

  • Reaction: Cool the flask containing the tributylphosphine solution in an ice bath. Add the methyl iodide solution dropwise with vigorous stirring over 30-60 minutes.

  • Precipitation and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. A white precipitate of this compound will form. Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under high vacuum for several hours to remove any residual solvent. The final product should be a white, crystalline solid. Store the product under an inert atmosphere.

Preparation of the DSSC Electrolyte

The following protocol details the preparation of a standard electrolyte for DSSCs utilizing this compound. This formulation is a starting point and can be optimized for specific dyes and cell architectures.

Materials:

  • This compound ([P₄₄₄₁]I), synthesized or commercially sourced

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • Guanidinium thiocyanate (GuNCS) (optional additive)

  • Acetonitrile (ACN) and Valeronitrile (VN), anhydrous, battery grade (3:1 v/v)

Protocol:

  • Solvent Mixture: In a clean, dry glass vial, prepare the solvent mixture by combining acetonitrile and valeronitrile in a 3:1 volume ratio.

  • Component Dissolution: To the solvent mixture, add the following components in the order listed, ensuring each component is fully dissolved before adding the next. Use a magnetic stirrer for efficient mixing.

    • 0.6 M this compound

    • 0.05 M Iodine

    • 0.5 M 4-tert-butylpyridine

    • 0.1 M Guanidinium thiocyanate (if used)

  • Storage: Store the prepared electrolyte in a tightly sealed, dark container to prevent degradation from light and moisture. It is recommended to prepare the electrolyte fresh before cell fabrication.

Rationale for Component Selection:

  • This compound: Serves as the primary source of iodide ions and as the ionic liquid solvent.

  • Iodine: Reacts with iodide to form the triiodide, completing the I⁻/I₃⁻ redox couple.

  • 4-tert-butylpyridine (TBP): An additive that adsorbs onto the TiO₂ surface, suppressing charge recombination by shifting the conduction band edge of the TiO₂ to more negative potentials and increasing the open-circuit voltage (V_oc).[9]

  • Guanidinium thiocyanate (GuNCS): An optional additive that can improve both V_oc and the short-circuit current (J_sc) by influencing the TiO₂ surface potential and promoting efficient dye regeneration.[9]

  • Acetonitrile/Valeronitrile Mixture: A common solvent system that offers a good balance of low viscosity for rapid ion transport (from acetonitrile) and a higher boiling point for improved long-term stability (from valeronitrile).

DSSC Fabrication and Electrolyte Filling

The following is a generalized protocol for the fabrication of a lab-scale DSSC and the application of the this compound-based electrolyte.

DSSC_Fabrication A 1. Prepare FTO Glass (Cleaning & Blocking Layer) B 2. Deposit Mesoporous TiO₂ A->B C 3. Sinter TiO₂ Film B->C D 4. Dye Sensitization C->D F 6. Assemble Cell (with sealant) D->F E 5. Prepare Counter Electrode (Pt-coated FTO) E->F G 7. Introduce Electrolyte F->G H 8. Seal Cell G->H

Figure 2: General workflow for DSSC fabrication.

Protocol:

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate.

    • Deposit a mesoporous layer of TiO₂ nanoparticles onto the FTO glass using a technique such as screen printing or doctor-blading.

    • Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the substrate.

    • After cooling, immerse the TiO₂ electrode in a solution of a ruthenium-based or organic dye for several hours to sensitize the film.[10]

  • Counter Electrode Preparation:

    • Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum, onto another FTO-coated glass substrate.

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn®) around the active area of the dye-sensitized TiO₂ electrode.

    • Carefully place the platinum-coated counter electrode on top of the photoanode, offsetting the conductive sides for external contact.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte filling.

  • Electrolyte Introduction:

    • Introduce the prepared this compound electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action. This should be done in a glovebox or a dry environment to prevent moisture contamination.

  • Sealing:

    • Seal the filling holes using a small piece of the sealant and a hot soldering iron to ensure a hermetic seal.

Performance Characterization

The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). Key photovoltaic parameters to be determined from the current density-voltage (J-V) curve include:

  • Open-circuit voltage (V_oc): The maximum voltage at zero current.

  • Short-circuit current density (J_sc): The maximum current density at zero voltage.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve.

  • Power conversion efficiency (η): The overall efficiency of the cell.

Table 1: Representative Performance of Phosphonium Iodide-Based Electrolytes in DSSCs

Phosphonium CationCo-additives/SolventJ_sc (mA/cm²)V_oc (V)FFη (%)Reference
TriphenylmethylphosphoniumNot specified---5.34 - 7.10[8][11]
Triethyl(methyl)phosphoniumSilica (quasi-solid-state)---up to 7.4[12][13]

Note: The performance data is indicative and can vary significantly based on the specific cell components (dye, TiO₂ thickness, etc.) and fabrication conditions.

Troubleshooting and Optimization

  • Low J_sc: This may indicate poor light harvesting, inefficient electron injection, or high mass transport limitations in the electrolyte. Consider optimizing the TiO₂ layer thickness, using a different dye, or adjusting the viscosity of the electrolyte by altering the solvent composition.

  • Low V_oc: This is often associated with high charge recombination rates. Ensure a compact TiO₂ blocking layer is present to prevent short-circuiting. The concentration of additives like TBP can also be fine-tuned to maximize V_oc.

  • Low FF: A low fill factor can be caused by high series resistance within the cell. Check the quality of the FTO substrate and the contacts. The viscosity of the electrolyte can also play a role; a highly viscous electrolyte can increase the series resistance.

  • Stability Issues: If the cell performance degrades rapidly, it may be due to electrolyte leakage or degradation. Ensure the cell is properly sealed. The inherent chemical and thermal stability of this compound is advantageous for long-term performance.[6][7]

Conclusion

This compound represents a viable and potentially advantageous alternative to traditional imidazolium-based ionic liquids for use in DSSC electrolytes. Its favorable thermal and chemical stability can contribute to the development of more robust and durable photovoltaic devices. By following the protocols and understanding the principles outlined in this application note, researchers can effectively incorporate this promising material into their DSSC research and development efforts, paving the way for next-generation solar energy conversion technologies.

References

  • MDPI. (n.d.). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte.
  • ResearchGate. (2025). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte.
  • PMC. (n.d.). Progress on Electrolytes Development in Dye-Sensitized Solar Cells.
  • CORE. (n.d.). Phosphonium iodide as a donor liquid electrolyte for dye-sensitized solar cells.
  • Friedrich-Alexander-Universität Erlangen-Nürnberg CRIS. (n.d.). Efficient and Stable Solid-State Dye-Sensitized Solar Cells by the Combination of Phosphonium Organic Ionic Plastic Crystals with Silica.
  • Scilit. (2006). Molten phosphonium iodides as electrolytes in dye-sensitized nanocrystalline solar cells.
  • PubMed. (2018). Efficient and Stable Solid-State Dye-Sensitized Solar Cells by the Combination of Phosphonium Organic Ionic Plastic Crystals with Silica.
  • Semantic Scholar. (2010). Phosphonium iodide as a donor liquid electrolyte for dyesensitized solar cells.
  • ResearchGate. (n.d.). Long-term stability testing of dye-sensitized solar cells.
  • NIH. (n.d.). Influence of electrolyte co-additives on the performance of dye-sensitized solar cells.
  • ResearchGate. (2016). Efficient and Stable Plastic Dye Sensitized Solar Cells (DSSCs) with Quasi-Solid Electrolyte without Iodine.
  • PMC. (2022). A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption.
  • Royal Society of Chemistry. (n.d.). Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells.
  • ResearchGate. (2008). Effects of substituents of imidazolium cations on the performance of dye-sensitized TiO2 solar cells.
  • MDPI. (2022). Photovoltaic Performance of Dye-Sensitized Solar Cells with a Solid-State Redox Mediator Based on an Ionic Liquid and Hole-Transporting Triphenylamine Compound.
  • ResearchGate. (2024). A Study On Photovoltaic Effects Using Dye Sensitized Solar Cell Prepared From Piperine With Triphenyl Butyl Phosphonium Bromide Ionic Liquid As The Electrolyte.
  • MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells.
  • JMER. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme.
  • MDPI. (n.d.). Dye Sensitized Solar Cells.
  • University of California, Berkeley. (n.d.). Fabrication procedure of dye-sensitized solar cells.
  • PubMed. (2005). Enhanced efficiency of dye-sensitized TiO2 solar cells (DSSC) by doping of metal ions.
  • PubMed. (2017). Synthesis of 8-Aryl-O-methylcyanidins and Their Usage for Dye-Sensitized Solar Cell Devices.
  • Google Patents. (n.d.). CN102496465B - Electrolyte for dye-sensitized solar cell and preparation method thereof.
  • ResearchGate. (n.d.). High performance dye-sensitized solar cells using ionic liquids as their electrolytes.
  • MDPI. (2023). Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO₂ Nanoparticles Layer.
  • ScienceOpen. (2013). Highly Efficient Plastic Crystal Ionic Conductors for Solid-state Dye-sensitized Solar Cells.
  • Young Scientist Journal. (2024). Dye-Sensitized Solar Cells: Optimization of Parameters to Maximize Efficiency.
  • ResearchGate. (2020). How can I prepare triiodide/iodide solution to use as electrolyte?.
  • Semantic Scholar. (2019). Performance Improvement of Dye-Sensitized Solar Cell- (DSSC-) Based Natural Dyes by Clathrin Protein.

Sources

Leveraging Tributylmethylphosphonium Salts for Efficient Olefination via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable and strategic method for the synthesis of alkenes from carbonyl compounds.[1][2][3] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the specific use of tributylmethylphosphonium salts in the Wittig reaction. We will delve into the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols for both the synthesis of the phosphonium salt and its subsequent use in a classic methylenation reaction, and discuss critical experimental parameters. By focusing on the causality behind experimental choices, this guide aims to empower chemists to confidently and successfully implement this powerful transformation in their synthetic endeavors.

The Wittig Reaction: A Mechanistic Overview

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[4][5] The reaction's power lies in its regioselectivity; the new carbon-carbon double bond forms unambiguously between the original carbonyl carbon and the ylide carbon.[6][7]

The overall process can be understood in two primary stages:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base, as the acidity of this proton is significantly increased by the electron-withdrawing, positively charged phosphorus.[4][8] The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, such as those derived from alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[8][9]

  • Olefination: The generated ylide, a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[8] This leads to the formation of a four-membered heterocyclic intermediate known as an oxaphosphetane.[6][10] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and a phosphine oxide byproduct.[8] The exceptional stability of the phosphorus-oxygen double bond in the phosphine oxide is the thermodynamic driving force for the entire reaction.[10][11]

Figure 1: General mechanism of the Wittig reaction.

Tributylphosphonium vs. Triphenylphosphonium Salts

While triphenylphosphine-based salts are most common in literature, tributylphosphine offers distinct characteristics.

  • Nucleophilicity: Tributylphosphine is a stronger nucleophile than triphenylphosphine due to the electron-donating nature of the butyl groups. This can facilitate a faster SN2 reaction during the formation of the phosphonium salt.

  • Byproduct Removal: The primary byproduct of the reaction is the corresponding phosphine oxide. Triphenylphosphine oxide is a notoriously crystalline solid that can be difficult to separate from reaction products. In contrast, tributylphosphine oxide is often an oil or a more soluble solid, which can simplify purification via chromatography or extraction.

  • Ylide Reactivity: Ylides derived from trialkylphosphines are generally more reactive (less stabilized) than their triphenylphosphine counterparts, which can be advantageous for reactions with sterically hindered ketones.

Protocol 1: Synthesis of Tributylmethylphosphonium Iodide

The Wittig reaction begins with a stable, isolable phosphonium salt. This protocol details the quaternization of tributylphosphine with iodomethane via an SN2 reaction to produce the necessary precursor.[8]

Experimental Workflow: Phosphonium Salt Synthesis

G A 1. Reagent Setup B 2. Reflux Reaction (Tributylphosphine + MeI) A->B Inert Atmosphere C 3. Cooling & Precipitation B->C Overnight D 4. Isolation (Vacuum Filtration) C->D E 5. Washing & Drying D->E Wash with cold ether F 6. Characterization (NMR, MS) E->F

Figure 2: Workflow for tributylmethylphosphonium salt synthesis.

Materials and Equipment

Reagent/EquipmentDetails
Tributylphosphine1.0 equiv.
Iodomethane (MeI)1.1-1.2 equiv.
Diethyl ether or TolueneAnhydrous
Round-bottom flaskSized appropriately
Reflux condenser
Magnetic stirrer & heat
Schlenk line/Inert gasNitrogen or Argon
Filtration apparatusBuchner funnel, filter paper, vacuum flask

Step-by-Step Procedure

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Causality: Tributylphosphine is susceptible to air oxidation, so maintaining an inert atmosphere is crucial for high yield and purity.

  • Reagent Addition: Charge the flask with anhydrous diethyl ether or toluene. Add tributylphosphine (1.0 equiv.) via syringe.

  • Methyl Iodide Addition: While stirring, add iodomethane (1.1 equiv.) dropwise to the solution. An exothermic reaction may be observed, and a precipitate may begin to form immediately. Causality: Iodomethane is a highly reactive primary alkyl halide, ideal for the SN2 reaction with the nucleophilic phosphine.[8] A slight excess ensures complete consumption of the phosphine.

  • Reaction: Gently heat the mixture to reflux and maintain for 12-24 hours to ensure the reaction goes to completion.

  • Isolation: After the reaction period, cool the flask to room temperature and then further in an ice bath to maximize precipitation of the phosphonium salt.

  • Filtration: Collect the white, crystalline solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the salt under high vacuum. The product, this compound, should be stored under an inert atmosphere.

Protocol 2: Wittig Methylenation of an Aldehyde

This protocol describes the in situ generation of the tributylmethylidenephosphorane ylide and its immediate reaction with an aldehyde (e.g., benzaldehyde) to form a terminal alkene.

Materials and Equipment

Reagent/EquipmentDetails
This compound1.1 equiv. (from Protocol 1)
n-Butyllithium (n-BuLi)1.05 equiv. (e.g., 2.5 M solution in hexanes)
Aldehyde (e.g., Benzaldehyde)1.0 equiv.
Tetrahydrofuran (THF)Anhydrous, inhibitor-free
Schlenk flask / 3-neck flaskSized appropriately
Syringes and needlesFor transfer of air/moisture-sensitive reagents
Low-temperature bathDry ice/acetone (-78 °C) or ice/water (0 °C)
Saturated NH₄Cl solutionFor quenching
Organic solvent (e.g., Ether)For extraction
Drying agent (e.g., MgSO₄)
Rotary evaporator
Chromatography systemFor purification

Step-by-Step Procedure

  • Apparatus Setup: Under an inert atmosphere, add this compound (1.1 equiv.) and a magnetic stir bar to a flame-dried Schlenk flask. Add anhydrous THF to create a suspension.

  • Ylide Generation: Cool the suspension to -78 °C (or 0 °C, depending on the scale and desired control). Slowly add n-butyllithium solution (1.05 equiv.) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes. Causality: This deprotonation step is highly exothermic and requires careful temperature control.[9] Performing the addition at low temperature prevents side reactions. The ylide is not isolated and is used immediately (in situ) due to its reactivity with air and moisture.[12][13]

  • Carbonyl Addition: While maintaining the low temperature, add a solution of the aldehyde (1.0 equiv.) in a small amount of anhydrous THF dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This step protonates any remaining ylide or other basic species, making the mixture safe to handle in the air.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent like diethyl ether. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will contain the desired alkene and tributylphosphine oxide. Purify the alkene using flash column chromatography on silica gel. Causality: The polarity difference between the nonpolar alkene product and the more polar tributylphosphine oxide allows for efficient separation on silica.

Troubleshooting and Key Parameters

ProblemPossible CauseSuggested Solution
No reaction/Low yield Incomplete ylide formation due to wet solvent/glassware or inactive base.Ensure all solvents are anhydrous and glassware is flame-dried. Titrate the n-BuLi solution before use.
Sterically hindered ketone is unreactive.Increase reaction temperature after addition of the carbonyl, or use a more reactive ylide if possible.
Complex mixture Side reactions from base (e.g., enolization of the carbonyl).Add the carbonyl substrate at a very low temperature (-78 °C). Use a salt-free ylide preparation if necessary.
Difficulty in purification Tributylphosphine oxide co-elutes with the product.Adjust the eluent system for chromatography (e.g., use a less polar solvent system like hexanes/ethyl acetate).

References

  • Wittig reagents - Wikipedia. [Link]
  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. [Link]
  • Wittig Reaction - Organic Chemistry Portal. [Link]
  • Wittig Reaction - Chemistry LibreTexts. [Link]
  • The Wittig Reaction: Synthesis of Alkenes - University of Colorado Boulder. [Link]
  • Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. [Link]
  • Wittig Reaction - Common Conditions - SynArchive. [Link]
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - National Institutes of Health (NIH). [Link]
  • Wittig reaction using various salts - ResearchG
  • The role of triphenylphosphine in wittig reaction synthesis - BDMAEE. [Link]
  • The Wittig Reaction and the Critical Role of Phosphonium Salts - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Wittig reaction - Wikipedia. [Link]
  • The WITTIG REACTION With CHEMILUMINESCENCE! - University of Colorado Boulder. [Link]
  • Preparation of New Wittig Reagents and Their Application to the Synthesis of alpha,beta-Unsaturated Phosphon
  • Research on Wittig Reagents and Their Applications in Organic Synthesis - Ore
  • Recent applications of the Wittig reaction in alkaloid synthesis - PubMed. [Link]
  • Process for the preparation of phosphonium salts - Google P
  • Mastering the Wittig Reaction with High-Purity Phosphonium Salts. [Link]
  • Wittig Reaction - Web Pages. [Link]
  • The Wittig Reaction: Synthesis of Alkenes - St. Olaf College. [Link]
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Tributylmethylphosphonium Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Tributylmethylphosphonium Iodide

This compound, a quaternary phosphonium salt, has emerged as a versatile and powerful tool in the arsenal of synthetic organic chemists.[1] Its unique combination of properties, including high thermal stability, solubility in a range of organic solvents, and its efficacy as a phase-transfer catalyst (PTC), makes it an invaluable reagent for facilitating a variety of nucleophilic substitution reactions.[1][2][3] This is particularly relevant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where achieving high yields and selectivities under mild conditions is paramount.[4][5]

These application notes provide a comprehensive overview of the utility of this compound in key nucleophilic substitution reactions, offering detailed protocols and mechanistic insights to enable researchers to effectively harness its synthetic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 1702-42-7[6]
Molecular Formula C13H30IP[6]
Molecular Weight 344.26 g/mol [7]
Appearance White to light yellow crystalline powder[6]
Melting Point 133.5 °C[6]
Solubility Soluble in Methanol[6]
Synthesis Protocol: A Straightforward Approach

This compound can be readily synthesized in the laboratory via a direct quaternization reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Protocol 1: Synthesis of this compound

Materials:

  • Tributylphosphine

  • Methyl iodide

  • Hexane (anhydrous)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Under an inert atmosphere, add tributylphosphine (1.0 eq) to a Schlenk flask containing anhydrous hexane.

  • With vigorous stirring, slowly add methyl iodide (1.05 eq) to the solution at room temperature (20 °C).

  • Continue stirring the reaction mixture at room temperature. The product will precipitate out of the hexane solution.

  • After the reaction is complete (typically monitored by the disappearance of the starting phosphine), the solid product is isolated by filtration, washed with cold hexane, and dried under vacuum to yield this compound as a white to off-white solid. A reported yield for a similar synthesis is 97.5%.[6]

Safety Precautions:

  • Tributylphosphine is toxic and pyrophoric; handle under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

The Power of Phase-Transfer Catalysis (PTC)

Many crucial nucleophilic substitution reactions involve a salt of the nucleophile (e.g., NaCN, NaN3) which is soluble in an aqueous phase, and an organic substrate which is soluble in an organic solvent. The immiscibility of these two phases often leads to very slow or non-existent reaction rates. This is where phase-transfer catalysis becomes indispensable.[1][3]

This compound acts as an effective phase-transfer catalyst by facilitating the transport of the nucleophilic anion from the aqueous phase to the organic phase.[1] The lipophilic tributyl and methyl groups on the phosphonium cation allow it to form an ion pair with the nucleophile, which is soluble in the organic solvent. In the organic phase, the "naked" and less-solvated nucleophile exhibits enhanced reactivity, leading to a significant acceleration of the reaction rate.[8]

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Nu Nu⁻ (aq) Interface Phase Boundary Aq_Nu->Interface Transfer Aq_M M⁺ (aq) Cat_I [R₄P]⁺I⁻ (aq) Cat_I->Interface Ion Exchange Org_Sub R'-X (org) Cat_X [R₄P]⁺X⁻ (org) Org_Sub->Cat_X Nucleophilic Attack Org_Prod R'-Nu (org) Cat_X->Org_Prod Reaction Cat_X->Interface Return to Aqueous Phase

Figure 1: General mechanism of phase-transfer catalysis.

Applications in Nucleophilic Substitution Reactions

Iodination of Alcohols: A Gateway to Further Transformations

Protocol 2: Iodination of a Primary Alcohol (Adapted Protocol)

Materials:

  • Primary alcohol (e.g., 1-octanol)

  • Tributylphosphine (in situ generation of the phosphonium salt)

  • Iodine (I2)

  • Imidazole

  • Dichloromethane (DCM, anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and tributylphosphine (1.2 eq) in anhydrous DCM at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of iodine (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography to yield the corresponding alkyl iodide.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to neutralize the HI generated during the reaction, preventing side reactions.

  • Tributylphosphine: The in situ reaction with iodine generates the active tributylphosphonium iodide species that facilitates the conversion of the alcohol.

  • DCM: A common solvent for this type of reaction due to its ability to dissolve the reactants and its relatively low boiling point for easy removal.

Cyanation of Alkyl Halides: Building Blocks for Pharmaceuticals

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into amines, carboxylic acids, and other functional groups prevalent in pharmaceutical compounds.[4] Phase-transfer catalysis is a highly effective method for the cyanation of alkyl halides.[8][11]

It is important to note that while iodide is generally a good leaving group, in phase-transfer catalyzed cyanations, the presence of iodide ions can sometimes have an inhibitory effect. This is because the more lipophilic iodide can preferentially pair with the phosphonium cation, hindering the transport of the cyanide anion into the organic phase.[12] Therefore, for this specific application, starting with an alkyl chloride or bromide is often preferred.

Cyanation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Benzyl Chloride Aqueous NaCN This compound Heating Heat to 60-80 °C with Vigorous Stirring Reactants->Heating Separation Phase Separation Heating->Separation Washing Wash Organic Layer Separation->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification

Figure 2: Experimental workflow for the cyanation of benzyl chloride.

Protocol 3: Phase-Transfer Catalyzed Cyanation of Benzyl Chloride

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • This compound

  • Toluene

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve benzyl chloride (1.0 eq) in toluene.

  • Add an aqueous solution of sodium cyanide (1.5 eq).

  • Add a catalytic amount of this compound (e.g., 5 mol%).

  • Heat the biphasic mixture to 60-80 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude benzyl cyanide, which can be further purified by distillation or column chromatography.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.

Azidation of Alkyl Halides: Accessing Versatile Intermediates

Alkyl azides are valuable synthetic intermediates that can be readily transformed into amines via Staudinger reduction or hydrogenation, and they are also key components in "click chemistry" for the synthesis of triazoles.[13] The synthesis of alkyl azides from alkyl halides is a classic SN2 reaction that can be significantly accelerated using phase-transfer catalysis.[2]

Protocol 4: Phase-Transfer Catalyzed Azidation of 1-Bromooctane

Materials:

  • 1-Bromooctane

  • Sodium azide (NaN3)

  • This compound

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 1-bromooctane (1.0 eq) and an aqueous solution of sodium azide (2.0 eq).

  • Add a catalytic amount of this compound (e.g., 5 mol%).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.[2]

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The resulting 1-azidooctane can be purified by distillation under reduced pressure.[2]

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with heavy metals and use appropriate safety measures.

Relevance in Drug Development and Pharmaceutical Synthesis

The efficiency and mild conditions offered by this compound-catalyzed nucleophilic substitution reactions are highly advantageous in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Many drug molecules contain functional groups that are introduced via the types of reactions described above.

  • Antiviral Agents: The synthesis of many antiviral nucleoside analogs involves the introduction of various functional groups at specific positions on the nucleobase or the sugar moiety.[14][15][16] Nucleophilic substitution reactions are fundamental to these synthetic routes.

  • Anti-inflammatory Drugs: The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives involves the formation of carbon-nitrogen or carbon-oxygen bonds, which can be facilitated by phase-transfer catalysis.[13][17][18][19]

  • General API Synthesis: The ability to perform reactions in biphasic systems with inexpensive and environmentally benign solvents like water aligns with the principles of green chemistry, a growing focus in the pharmaceutical industry.[8] The use of phase-transfer catalysis can simplify workup procedures and reduce waste, leading to more sustainable and cost-effective manufacturing processes for APIs.[4]

Conclusion

This compound is a highly effective and versatile reagent for promoting nucleophilic substitution reactions. Its primary role as a phase-transfer catalyst enables the efficient reaction of immiscible reagents, leading to higher yields, faster reaction rates, and milder reaction conditions. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in academia and industry, empowering them to leverage the full potential of this valuable phosphonium salt in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

  • Chem-Impex. This compound. URL
  • Yadav, J. S., et al. (2012). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Indian Journal of Chemistry - Section B, 51B(3), 457-462. URL
  • LookChem. This compound. URL
  • Reeves, W. P., & Bahr, M. L. (1976). Phase-transfer catalysis; preparation of alkyl azides. Synthesis, 1976(12), 823. URL
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • Fluorochem.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
  • Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. URL
  • Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. URL
  • Ley, S. V., & Baxendale, I. R. (2002). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Chimia, 56(4), 162-168. URL
  • Anilkumar, G., Nambu, H., & Kita, Y. (2002). A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. Organic Process Research & Development, 6(2), 190-191. URL
  • Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Organic Syntheses, Coll. Vol. 7, p.184 (1990); Vol. 62, p.202 (1984). URL
  • Gelin, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 29(1), 235. URL
  • BenchChem.
  • Piantadosi, C., et al. (1991). Synthesis and antiretroviral activity of phospholipid analogs of azidothymidine and other antiviral nucleosides. Journal of Medicinal Chemistry, 34(4), 1408-1414. URL
  • Organic Syntheses. Methyl iodide. Organic Syntheses, Coll. Vol. 2, p.399 (1943); Vol. 19, p.64 (1939). URL
  • Wang, C. G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551-10560. URL
  • Kumar, R., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7232. URL
  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. URL
  • BenchChem. Application Notes and Protocols: Preparation of Butoxymethyltriphenylphosphonium Iodide using Dibutoxymethane. URL
  • Organic Chemistry Portal.
  • Taylor & Francis.
  • BenchChem. A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis. URL
  • Wang, C. G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551-10560. URL
  • ResearchGate. Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. URL
  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. URL
  • PubChem. Phosphonium, tributylmethyl-, iodide (1:1). URL
  • Google Patents.
  • De Clercq, E. (2010). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 2(3), 741-761. URL
  • Gelin, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 29(1), 235. URL
  • Angajala, K. K., et al. (2016). Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. SpringerPlus, 5, 436. URL
  • de Oliveira, C. S. A., et al. (2012). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Journal of Chemistry, 2013, 582174. URL
  • Angajala, K. K., et al. (2016). Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. SpringerPlus, 5, 436. URL
  • de Fátima, Â., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of the Brazilian Chemical Society, 35(1), 1-21. URL

Sources

Application Notes and Protocols for Phosphonium Salt Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Catalysis at the Interface

In the realm of organic synthesis, enabling reactions between reactants that reside in separate, immiscible phases presents a significant challenge. Phase Transfer Catalysis (PTC) emerges as a powerful and elegant solution to this problem, facilitating reactions by transporting a reactant from one phase to another where the reaction can proceed.[1][2][3] This technique is particularly crucial in industrial applications, including pharmaceutical and agrochemical manufacturing, where it contributes to higher yields, increased selectivity, and the use of more environmentally benign reagents.[4][5][6]

Among the catalysts employed in PTC, quaternary phosphonium salts have carved out a significant niche, often demonstrating superior performance compared to their ammonium counterparts.[7] This application note provides a comprehensive guide to the mechanism of phosphonium salt phase transfer catalysis, offers detailed experimental protocols, and explores its applications in the critical field of drug development.

The Unique Advantages of Phosphonium Salts in Phase Transfer Catalysis

While both quaternary ammonium and phosphonium salts are effective phase transfer catalysts, phosphonium salts offer distinct advantages, particularly in demanding industrial processes.[7] Their primary strengths lie in their enhanced thermal and chemical stability.[7][8] Unlike quaternary ammonium salts, which can be susceptible to Hofmann elimination in the presence of strong bases and heat, phosphonium salts are more robust, leading to reduced catalyst degradation and fewer impurities in the reaction mixture.[7] This heightened stability often translates to higher product yields and purity, especially in reactions requiring elevated temperatures or strongly basic conditions.[7]

Furthermore, the larger and more lipophilic nature of the phosphonium cation can facilitate a more efficient transfer of the reactant anion into the organic phase, leading to enhanced catalytic activity in certain applications.[7]

Core Mechanism of Phosphonium Salt Phase Transfer Catalysis

The fundamental principle of phosphonium salt PTC involves the transport of an anionic reactant from an aqueous or solid phase into an organic phase where it can react with an organic substrate.[2][9] This process is cyclical and can be broken down into the following key steps:

  • Anion Exchange at the Interface: The phosphonium salt, typically a quaternary salt with the general formula R₄P⁺X⁻, resides at the interface of the two immiscible phases. Here, the initial anion (X⁻) is exchanged for the reactant anion (Y⁻) from the aqueous or solid phase.

  • Formation of the Lipophilic Ion Pair: The newly formed ion pair, R₄P⁺Y⁻, is lipophilic due to the organic nature of the 'R' groups on the phosphorus atom. This characteristic allows it to be extracted from the aqueous or interfacial region into the bulk organic phase.[9]

  • Reaction in the Organic Phase: Within the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It then reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).

  • Catalyst Regeneration: The phosphonium cation (R₄P⁺) then pairs with the newly formed anion (Z⁻) and migrates back to the interface to restart the catalytic cycle by exchanging Z⁻ for another reactant anion Y⁻.

This continuous cycle allows for the stoichiometric reaction to occur with only a catalytic amount of the phosphonium salt.

Visualizing the Catalytic Cycle

PTC_Mechanism cluster_organic Organic Phase M_Y M⁺Y⁻ (Reactant Anion Source) QY_org R₄P⁺Y⁻ M_Y->QY_org Anion Exchange M_Z M⁺Z⁻ (Byproduct) RZ RZ (Organic Substrate) RY RY (Product) QZ_org R₄P⁺Z⁻ RZ->QZ_org Nucleophilic Attack QZ_org->M_Z Catalyst Regeneration QY_org->RZ Reaction

Caption: The catalytic cycle of phosphonium salt phase transfer catalysis.

Experimental Protocol: A Representative Alkylation Reaction

This protocol details a general procedure for the N-alkylation of a secondary amine using an alkyl halide under phase transfer conditions with a phosphonium salt catalyst.

Materials:

  • Secondary amine

  • Alkyl halide

  • Quaternary phosphonium salt (e.g., tetrabutylphosphonium bromide)

  • Aqueous sodium hydroxide (50% w/w)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq), the alkyl halide (1.1 eq), toluene (5 mL per mmol of amine), and the quaternary phosphonium salt (0.05 eq).

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.

Key Experimental Parameters and Their Influence

The success and efficiency of a phosphonium salt-catalyzed phase transfer reaction are highly dependent on several key parameters. The following table summarizes these factors and their general impact on the reaction outcome.

ParameterInfluenceRationale and Field-Proven Insights
Phosphonium Salt Structure HighThe lipophilicity of the cation affects its ability to transfer the anion into the organic phase. Longer alkyl chains generally increase lipophilicity and catalytic activity.[10] The steric bulk around the phosphorus center can also influence reactivity.
Stirring Rate (Agitation) HighVigorous stirring is crucial to maximize the interfacial surface area between the two phases, thereby increasing the rate of anion exchange.[11]
Concentration of Reactants MediumHigher concentrations of the reactant anion in the aqueous phase can drive the equilibrium towards the formation of the catalyst-anion ion pair in the organic phase.[10]
Solvent Choice MediumThe organic solvent influences the solubility of the catalyst-ion pair and the reactivity of the anion. Non-polar aprotic solvents like toluene are common, while polar aprotic solvents can sometimes enhance reaction rates.[10]
Temperature HighReaction rates generally increase with temperature. The high thermal stability of phosphonium salts allows for a wider range of reaction temperatures compared to their ammonium counterparts.[7]
Water Content MediumThe amount of water can affect the hydration of the anion. In some cases, minimizing water content can lead to a more "naked" and reactive anion.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Insufficient agitation- Low catalyst concentration or activity- Inappropriate solvent- Deactivated catalyst- Increase stirring speed.- Increase catalyst loading or try a different phosphonium salt with greater lipophilicity.- Screen different solvents.- Ensure the catalyst has not been degraded by prolonged exposure to harsh conditions.
Formation of Byproducts - Reaction temperature is too high- Presence of competing nucleophiles- Lower the reaction temperature.- Purify reactants and ensure the absence of water if it can act as a competing nucleophile.
Difficulty in Phase Separation - Formation of a stable emulsion- Add a small amount of brine to help break the emulsion.- Centrifugation can also be effective.

Applications in Drug Development and Pharmaceutical Manufacturing

Phase transfer catalysis, and specifically the use of robust phosphonium salt catalysts, is a cornerstone of modern pharmaceutical development and manufacturing.[4][5][12] The methodology offers significant advantages in the synthesis of complex active pharmaceutical ingredients (APIs) by enabling reactions that would otherwise be difficult or inefficient.[12]

Key applications include:

  • Alkylation Reactions: The synthesis of ethers and the N-alkylation of amines and heterocycles are common transformations in drug synthesis that are efficiently catalyzed by phosphonium salts.[3][8]

  • Asymmetric Synthesis: Chiral phosphonium salts have been developed as effective catalysts for asymmetric reactions, which are crucial for producing enantiomerically pure drugs.[8][13][14] This includes asymmetric alkylations, aminations, and cycloadditions.[8]

  • Nucleophilic Substitution Reactions (SN2): The displacement of leaving groups by a variety of nucleophiles is a fundamental bond-forming reaction in medicinal chemistry, and PTC provides a mild and efficient way to carry out these transformations.[7]

  • Green Chemistry: PTC aligns with the principles of green chemistry by often allowing for the use of water as a solvent, reducing the need for volatile organic compounds, and enabling the use of less hazardous bases like sodium hydroxide.[13][15]

The ability to perform reactions under milder conditions with higher yields and selectivity makes phosphonium salt PTC a valuable tool for developing more sustainable and cost-effective synthetic routes to life-saving medicines.[4]

Conclusion

Phosphonium salt phase transfer catalysis is a versatile and powerful technique with broad applicability in organic synthesis, particularly within the pharmaceutical industry. The inherent stability and high catalytic activity of phosphonium salts make them the catalysts of choice for a wide range of reactions. By understanding the underlying mechanism and the influence of key experimental parameters, researchers can effectively leverage this technology to streamline synthetic routes, improve process efficiency, and contribute to the development of novel therapeutics.

References

  • A comparative analysis of phosphonium vs.
  • Industrial Phase-Transfer C
  • Phosphonium Salts - C
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry - O
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic
  • Phase transfer c
  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C
  • Phase Transfer C
  • Chiral quaternary phosphonium salts: a new class of organoc
  • Phase transfer c
  • Phase-transfer c
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing).
  • Phase-Transfer Catalysis Lab Experiment Guide - Studylib.
  • Phase transfer c
  • Lecture 41 : Phase Transfer C
  • Phase-Transfer C
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences.
  • A Minireview of Phase-Transfer C

Sources

Application Notes & Protocols: The Utility of Tributylmethylphosphonium Iodide as a Phase Transfer Catalyst in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex organic molecules, central to the development of modern agrochemicals, often involves reactants that are immiscible in common solvent systems. Tributylmethylphosphonium iodide emerges as a highly effective Phase Transfer Catalyst (PTC) designed to overcome these interfacial barriers.[1][2] As a quaternary phosphonium salt, it offers superior thermal and chemical stability compared to its ammonium-based counterparts, making it a robust tool for industrial applications.[3][4] This guide provides an in-depth exploration of the principles behind its catalytic action, detailed protocols for its application in key agrochemical synthetic routes, and expert insights into process optimization and troubleshooting.

The Foundational Principle: Overcoming Immiscibility with Phase Transfer Catalysis

In many industrial syntheses, particularly in the agrochemical sector, economic and environmental considerations favor the use of aqueous solutions for inorganic reagents (e.g., hydroxides, cyanides). However, the organic substrates for these reactions are typically soluble only in non-polar organic solvents. This phase incompatibility creates a significant kinetic barrier, as the reactants cannot interact, leading to extremely slow or non-existent reactions.[2][5]

Phase Transfer Catalysis (PTC) provides an elegant solution. A PTC agent, such as this compound, facilitates the transport of a reactant from one phase (typically aqueous) into the other phase (typically organic) where the reaction can proceed.[2][6] The catalyst functions by pairing with the anionic reactant in the aqueous phase to form a lipophilic, organic-soluble ion pair. This complex then migrates across the phase boundary into the organic solvent, where the "naked" anion exhibits enhanced nucleophilicity and reacts with the organic substrate. The catalyst is then regenerated and returns to the aqueous phase to begin the cycle anew.[6]

The advantages of this approach are manifold:

  • Elimination of Harsh Solvents: It reduces the need for expensive and hazardous solvents that would be required to dissolve all reactants in a single phase.[2][5]

  • Use of Inexpensive Reagents: Enables the use of simple, cost-effective inorganic bases and nucleophiles like sodium hydroxide and sodium cyanide.[7][8]

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures and with faster rates, improving energy efficiency.[6]

  • Improved Yields and Selectivity: By minimizing side reactions and decomposition, PTC can lead to higher conversions and purer products.[2][7][9]

PTC_Mechanism Figure 1: General Mechanism of Phase Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactants Na⁺Y⁻ (Aqueous Nucleophile) Catalyst_Return Q⁺X⁻ (Catalyst) Aq_Reactants->P1 Ion_Pair_Aq Q⁺Y⁻ (Lipophilic Ion Pair) Catalyst_Return->Ion_Pair_Aq 1. Forms Ion Pair Org_Substrate R-X (Organic Substrate) Product R-Y (Product) Org_Substrate->P2 Product->Catalyst_Return 4. Regenerates Catalyst Product->P3 Byproduct Na⁺X⁻ (Byproduct) Ion_Pair_Org Q⁺Y⁻ Ion_Pair_Aq->Ion_Pair_Org 2. Migrates to Organic Phase Ion_Pair_Org->Product 3. Reacts with Substrate P1->Catalyst_Return P2->Product P3->Byproduct

Caption: General mechanism of phase transfer catalysis.

This compound: A Catalyst of Choice

While quaternary ammonium salts are common PTCs, phosphonium salts like this compound (TBMPi) often exhibit superior performance, particularly under demanding industrial conditions.[3][4] Their increased thermal stability allows for higher reaction temperatures without degradation to phosphine oxides, a common failure mode for ammonium salts under basic conditions.[2] The larger, more polarizable phosphorus atom also influences the catalyst's activity and interaction with anions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1702-42-7[10][11]
Molecular Formula C₁₃H₃₀IP[10][11]
Molecular Weight 344.26 g/mol [11]
Appearance White to light yellow powder/crystal[12][13]
Melting Point 133.5 °C[10][14]
Solubility Soluble in methanol and other organic solvents[1][10]

The structure of TBMPi, with three butyl chains and one methyl group, provides a balanced lipophilicity, enabling efficient partitioning between phases and rapid transport of the anionic reactant.

Application Protocol 1: Synthesis of an Arylacetonitrile Herbicide Intermediate

Arylacetonitriles are crucial building blocks for a wide range of herbicides. The following protocol details a robust, TBMPi-catalyzed cyanation of a substituted benzyl chloride, a reaction often plagued by low yields in biphasic systems without an effective PTC.

Reaction: Ar-CH₂-Cl + NaCN --(TBMPi, Toluene/H₂O)--> Ar-CH₂-CN + NaCl

Expert Rationale: This protocol exemplifies a classic solid-liquid or liquid-liquid PTC reaction. The choice of toluene as the organic solvent is based on its inability to dissolve sodium cyanide, creating the necessary biphasic system. TBMPi is selected for its proven efficacy in transporting the cyanide anion (CN⁻) into the organic phase for the nucleophilic substitution reaction.

Materials:

  • Substituted Benzyl Chloride (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • This compound (TBMPi) (0.02 equiv, 2 mol%)

  • Toluene (Anhydrous)

  • Deionized Water

  • 5% Sodium Hydroxide Solution

  • Saturated Sodium Chloride (Brine) Solution

Protocol Steps:

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead mechanical stirrer, condenser, and thermocouple, charge the substituted benzyl chloride and toluene (approx. 3 mL per gram of substrate).

  • Aqueous Phase Preparation: In a separate vessel, dissolve sodium cyanide in deionized water (approx. 1.5 mL per gram of NaCN). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Catalyst Addition: Add the this compound catalyst to the organic phase in the reactor.

  • Reaction Initiation: Begin vigorous stirring (e.g., 400-500 RPM) to create a large interfacial area between the phases. Heat the reactor to 70-80 °C.

  • Reagent Addition: Slowly add the aqueous sodium cyanide solution to the heated, stirring reactor over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by taking small aliquots of the organic phase and analyzing via GC or TLC. The disappearance of the benzyl chloride starting material indicates completion.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature and stop stirring. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water, 5% NaOH solution (to remove any trace HCN), and finally with saturated brine to aid in drying.

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude arylacetonitrile product. Further purification can be achieved by distillation or crystallization if required.

Workflow_Diagram Figure 2: Experimental Workflow for Arylacetonitrile Synthesis start Start: Reactor Setup charge_reagents 1. Charge Reactor - Benzyl Chloride - Toluene - TBMPi Catalyst start->charge_reagents prepare_aq 2. Prepare Aqueous Phase - Dissolve NaCN in H₂O charge_reagents->prepare_aq heat_stir 3. Heat to 70-80°C - Begin Vigorous Stirring prepare_aq->heat_stir add_aq 4. Add Aqueous NaCN - Slow addition over 30 min heat_stir->add_aq monitor 5. Monitor Reaction - 2-4 hours via GC/TLC add_aq->monitor monitor->monitor Incomplete workup 6. Cool & Workup - Phase Separation - Aqueous Washes monitor->workup Reaction Complete isolate 7. Isolate Product - Dry Organic Layer - Concentrate Solvent workup->isolate end End: Purified Product isolate->end

Sources

Application Note: Tributylmethylphosphonium Iodide for Advanced Studies of Cell Membrane Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Lipophilic Cations in Probing Cellular Bioenergetics

The cell membrane, a sophisticated lipid bilayer, maintains an electrical potential that is fundamental to numerous physiological processes, including nutrient transport, signal transduction, and cellular homeostasis.[1][2] This membrane potential, particularly the highly negative potential across the inner mitochondrial membrane (Δψm) of -140 to -180 mV, is a critical indicator of cellular health and metabolic activity.[3][4] Disruptions in Δψm are an early hallmark of apoptosis and cellular dysfunction.[5]

Lipophilic cations, such as the quaternary phosphonium salt Tributylmethylphosphonium (TBM P+), are invaluable tools for probing these potentials. Due to their delocalized positive charge shielded by hydrophobic alkyl groups, these molecules can readily pass through phospholipid bilayers.[3] Their accumulation within the cell, and more significantly within the mitochondrial matrix, is driven by the negative-inside plasma and mitochondrial membrane potentials, respectively. This accumulation follows the Nernst equation, establishing a direct relationship between the concentration gradient of the cation and the magnitude of the membrane potential.[3] This application note provides a comprehensive guide to the mechanism, applications, and protocols for using Tributylmethylphosphonium iodide to study cell membranes.

Mechanism of Action: Electrophoretic Distribution Across Lipid Bilayers

The utility of Tributylmethylphosphonium (TBM P+) as a membrane potential probe is rooted in its physicochemical properties. As a lipophilic cation, it overcomes the significant energy barrier that prevents hydrophilic ions from passively crossing the hydrophobic core of the cell membrane.[3] The process can be understood in several steps:

  • Adsorption and Partitioning: TBM P+ first adsorbs to the surface of the lipid bilayer. Its hydrophobic tributyl chains facilitate its partitioning into the nonpolar interior of the membrane.

  • Translocation: Driven by the electrochemical gradient, the cation translocates across the membrane. The plasma membrane potential (typically -30 to -80 mV) drives an initial accumulation in the cytosol.[6][7]

  • Mitochondrial Accumulation: The primary driving force for TBM P+ accumulation is the substantial negative potential of the inner mitochondrial membrane (Δψm). This potential can lead to a several hundred-fold concentration of the cation within the mitochondrial matrix compared to the cytosol.[3][6]

Any event that causes membrane depolarization (a decrease in the negative potential) will reduce the driving force for TBM P+ entry, leading to its efflux from the cell or mitochondria until a new equilibrium is reached. Conversely, hyperpolarization increases its accumulation. It is this dynamic relationship that allows researchers to monitor changes in membrane potential.

Caption: Accumulation of TBM P+ driven by membrane potentials.

Core Applications & Experimental Considerations

This compound is primarily used for the quantitative or qualitative assessment of plasma and mitochondrial membrane potentials.

  • Assessing Mitochondrial Function: As mitochondrial membrane potential is generated by the electron transport chain, TBM P+ uptake is a reliable indicator of mitochondrial respiratory function.[5]

  • Apoptosis Detection: The dissipation of Δψm is a key event in the early stages of apoptosis.[5] Monitoring the release of pre-loaded TBM P+ can serve as a sensitive assay for detecting the onset of programmed cell death.

  • Drug Screening: The effects of novel chemical compounds on mitochondrial function or plasma membrane integrity can be screened by measuring their impact on TBM P+ accumulation.

Important Considerations:

  • Potential Toxicity: At higher concentrations, lipophilic phosphonium cations can exhibit toxicity. They have been shown to inhibit the mitochondrial respiratory chain and induce proton leak, which can confound results.[8][9] Therefore, it is crucial to determine a non-toxic working concentration for each cell type and experimental duration.

  • Binding Effects: A fraction of the accumulated TBM P+ may bind to intracellular proteins and membranes, meaning that the measured concentration does not solely represent the free cation in the mitochondrial matrix.[10] This should be considered when performing precise quantitative calculations.

  • Iodide Counter-ion: While the phosphonium cation is the active probe, the iodide counter-ion is generally considered inert at typical working concentrations but can have effects on specific cellular processes like thyroid iodide transport.[11] This is rarely a concern for most membrane potential studies.

Comparative Data of Membrane Potential Probes
Probe TypeExample(s)Measurement PrincipleResponse TimeKey AdvantagesKey Limitations
Lipophilic Cation TBM P+ , TMRM, TMRE, Rhodamine 123Nernstian accumulation driven by ΔψmSlow (minutes)Allows for quantitative measurements (electrode, radiolabel); good for steady-state analysis.Slower response; potential for toxicity and inhibition of mitochondrial function.[6][12]
Fast-Response Dyes di-4-ANEPPS, FluoVolt™Electrochromic shift (change in fluorescence spectrum upon potential change)Fast (milliseconds)Can detect transient potential changes like action potentials.[13][14]Small signal change (2-10% per 100 mV); primarily for plasma membrane.[14]
Slow-Response Dyes DiBAC₄(3)Potential-dependent influx and binding to intracellular proteinsSlow (seconds to minutes)Larger signal change than fast-response dyes; good for flow cytometry.[12][14]Indirect measurement; sensitive to plasma membrane potential, excluded from mitochondria.[14]

Protocol: Quantifying Changes in Mitochondrial Membrane Potential Using a TBM P+-Selective Electrode

This protocol describes a method for measuring changes in mitochondrial membrane potential (Δψm) in a suspension of isolated mitochondria or permeabilized cells using a TBM P+-selective electrode. This technique provides real-time, quantitative data on TBM P+ concentration in the buffer, allowing for the inference of its uptake into mitochondria.

Principle

A TBM P+-selective electrode generates a voltage that is proportional to the logarithm of the TBM P+ concentration in the surrounding medium. As mitochondria with an intact membrane potential are added, they will take up TBM P+ from the buffer. This decrease in external TBM P+ concentration is measured by the electrode, allowing for the calculation of the amount of TBM P+ accumulated and, subsequently, the estimation of Δψm. Uncouplers like CCCP dissipate the proton gradient, causing a collapse in Δψm and the release of TBM P+ back into the buffer, serving as a critical experimental control.[5]

Materials and Equipment
  • This compound (CAS: 1702-42-7)[15]

  • Isolated mitochondria or digitonin-permeabilized cells

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 2 mM MgCl₂, 3 mM HEPES, pH 7.2)

  • Respiratory substrates (e.g., succinate, glutamate/malate)

  • ADP (Adenosine diphosphate)

  • CCCP (carbonyl cyanide m-chlorophenylhydrazone) or FCCP

  • TBM P+-selective electrode and reference electrode

  • High-impedance millivoltmeter or ion meter

  • Stirred, temperature-controlled measurement chamber (e.g., from Hansatech or Oroboros Instruments)

Step-by-Step Methodology
  • Electrode Calibration and Setup:

    • Assemble the TBM P+-selective electrode and reference electrode in the measurement chamber containing a known volume (e.g., 2 mL) of respiration buffer at the desired temperature (e.g., 30 °C).

    • Prepare a 1 M stock solution of TBM P+ in ethanol. From this, prepare a 1 mM aqueous working solution.

    • Add a known starting concentration of TBM P+ to the buffer (e.g., to a final concentration of 3-5 µM).

    • Perform a multi-point calibration by making successive small additions of the TBM P+ working solution to generate a standard curve of electrode voltage (mV) versus log[TBM P+]. The electrode should exhibit a Nernstian response of approximately 59 mV per tenfold change in concentration.[16]

  • Baseline Measurement:

    • Add fresh respiration buffer to the chamber and allow the temperature to equilibrate.

    • Add respiratory substrates (e.g., 5 mM succinate + 1 µM rotenone to inhibit Complex I).

    • Add TBM P+ to the desired starting concentration (e.g., 3 µM) and allow the electrode signal to stabilize. This is your baseline external TBM P+ concentration.

  • Initiating TBM P+ Uptake:

    • Add a known amount of mitochondrial protein (e.g., 0.5-1.0 mg/mL) to the chamber.

    • Observe the immediate decrease in the external TBM P+ concentration (increase in the mV reading) as the energized mitochondria take up the cation. The signal will stabilize as a new equilibrium is reached. This represents State 4 respiration (resting state).

  • Modulating Membrane Potential:

    • State 3 Respiration: Add a pulse of ADP (e.g., 100-200 µM) to stimulate ATP synthesis. This will cause a slight depolarization of the membrane, which may be observed as a small release of TBM P+ (a decrease in the mV reading). Once the ADP is phosphorylated to ATP, the potential will recover, and TBM P+ will be taken up again.

    • Maximum Depolarization (Control): Add a potent uncoupler like CCCP (e.g., 1 µM). This will collapse the proton gradient and the mitochondrial membrane potential entirely.[5] Observe the rapid and complete release of accumulated TBM P+ back into the buffer, with the electrode reading returning to the initial baseline established before the addition of mitochondria. This validates that the observed uptake was indeed potential-dependent.

  • Data Analysis:

    • Using the calibration curve, convert the measured mV values into TBM P+ concentrations at each stage of the experiment.

    • Calculate the amount of TBM P+ taken up by the mitochondria (in nmol/mg protein) based on the change in external concentration and the known volume and protein amount.

    • The membrane potential (Δψ) can be estimated using a form of the Nernst equation: Δψ (mV) = -59 * log ([TBM P+]in / [TBM P+]out) (Note: Calculating [TBM P+]in requires an estimation of the mitochondrial matrix volume, typically assumed to be around 1 µL/mg protein.)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate TBM P+ Electrode in Respiration Buffer B Add Respiratory Substrates (e.g., Succinate) A->B C Add TBM P+ to Buffer (Establish Baseline) B->C D Add Isolated Mitochondria (Observe TBM P+ Uptake) C->D E Modulate Δψm (e.g., Add ADP) D->E F Add Uncoupler (CCCP) (Observe TBM P+ Release) E->F G Convert mV to [TBM P+] F->G H Calculate TBM P+ Uptake (nmol/mg protein) G->H I Estimate Δψm using Nernst Equation H->I

Caption: Workflow for measuring Δψm with a TBM P+ electrode.

References

  • Grinvald, A., Hildesheim, R., Farber, I. C., & Anglister, L. (n.d.). Improved fluorescent probes for the measurement of rapid changes in membrane potential. Biophysical Journal.
  • Antonenko, Y. N., Avetisyan, A. V., Cherepanov, D. A., Knorre, D. A., Korshunova, G. A., Markova, O. V., Mokhova, E. N., & Skulachev, V. P. (2008). Effects of lipophilic dications on planar bilayer phospholipid membrane and mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • BOC Sciences. (n.d.). Fluorescent Probes for Membrane Potential. BOC Sciences.
  • Biotium. (n.d.). Membrane Potential & Nerve Terminal Dyes. Biotium.
  • Thermo Fisher Scientific. (n.d.).
  • Abdelkader, H., & Lee, S. H. (1984). Triphenylmethylphosphonium (TPMP+) as a probe for peritubular membrane potential in the kidney slice. PubMed.
  • Deal, P. E., & Kulkarni, C. A. (2018). Fluorescent indicators for imaging membrane potential of organelles. PubMed Central.
  • Rosselli, F., & Toth, E. (2020).
  • Murphy, M. P. (2008). Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology. Reactive Oxygen Species in Biology and Human Health.
  • Rosselli, F., & Toth, E. (2020). Absorption of Phosphonium Cations and Dications into a Hydrated POPC Phospholipid Bilayer: A Computational Study. The Journal of Physical Chemistry B.
  • LookChem. (n.d.). This compound. LookChem.
  • Rosselli, F., & Toth, E. (2020). The Absorption of Phosphonium Cations and Dications into a Hydrated POPC Phospholipid Bilayer: a Computational Study.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Kalyanaraman, B., & You, Y. (2018).
  • Madar, I., Huang, Y., Ravert, H., Du, Y., & Dannals, R. F. (2012). Membrane Potential-dependent Uptake of 18F-triphenylphosphonium - A New Voltage Sensor as an Imaging Agent for Detecting Burn-induced Apoptosis. PubMed Central.
  • Brown, C. G., Fowler, K. L., Nicholls, P. J., & Atterwill, C. (1986). Assessment of thyrotoxicity using in vitro cell culture systems. PubMed.
  • CD BioSustainable-Green Chemistry. (n.d.). This compound. CD BioSustainable-Green Chemistry.
  • Divakarova, E. (2018). Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode.
  • TCI Chemicals. (n.d.). This compound | 1702-42-7. TCI Chemicals.
  • Waldeck-Weiermair, M. (2019). Live-cell microscopy for mitochondrial membrane potential measurements. Protocols.io.
  • Kulkarni, C. A., & Fink, B. D. (2017).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1702-42-7. TCI (APAC).
  • Kamo, N., Muratsugu, M., Hongoh, R., & Kobatake, Y. (1979).
  • FIVEphoton Biochemicals. (n.d.). FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. FIVEphoton Biochemicals.
  • Bradley, J., & Luo, R. (2009). Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer Dye. PubMed Central.
  • Trnka, J. (2013). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak.
  • Bot, C., & van Veen, H. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. PubMed.
  • Lábajová, A. (n.d.). MEASUREMENT OF THE MEMBRANE POTENTIAL USING ION-SELECTIVE ELECTRODE SENSITIVE TO TETRAPHENYLPHOSPHONIUM. Charles University.
  • Pakhomov, A. G., & Semenov, I. (2013). Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake. PubMed Central.
  • Bernardini, C. (2015). Effect Of Tributyltin On Mammalian Endothelial Cell Integrity.
  • Rossi, C., & Chopineau, J. (2007). Tethered bilayer lipid membranes (tBLMs)
  • Miller, K. E., & Weaver, D. G. (2015). Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay. PubMed Central.
  • Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. PubMed Central.
  • Mejia, A. G. (2013).
  • Li, Z., & Wu, C. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. PubMed Central.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 1702-42-7. TCI (India).
  • Wu, C., Chen, Y., & Liu, H. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. MDPI.
  • Le, C. F., & Saeidi, N. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. PubMed Central.
  • Rakovska, A., & Vasicek, O. (2022). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. MDPI.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Thyropropic Acid Toxicity in Cell Culture. BenchChem.
  • Stiefel, P., & Schmidt-Emrich, S. (2019). Propidium iodide staining underestimates viability of adherent bacterial cells. PubMed Central.
  • Liu, X. (2020). The mechanism of action of valinomycin on the thylakoid membrane - Characterization of the electric current density.
  • Goraus, M., & Lojkowski, M. (2022). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI.

Sources

Application Notes and Protocols for Reactions Using Phosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phosphonium Iodides in Modern Synthesis

Phosphonium iodide salts are a versatile and powerful class of reagents in organic chemistry. These compounds, characterized by a positively charged phosphorus atom bonded to four organic groups or hydrogen atoms and an iodide counter-ion ([PR₄]⁺I⁻), serve as crucial intermediates and reagents in a variety of synthetic transformations. The unsubstituted parent salt, phosphonium iodide (PH₄I), is a convenient solid for storing and handling highly toxic and pyrophoric phosphine gas (PH₃), which can be liberated by treatment with a base.[1]

In the realm of organic synthesis, organophosphonium iodides, particularly alkyltriphenylphosphonium iodides, are most renowned as precursors to phosphonium ylides for the Wittig reaction, a cornerstone method for alkene synthesis.[2][3] The unique properties of the iodide anion—being both a good nucleophile and an excellent leaving group—also enable these salts to participate in other fundamental transformations, including nucleophilic substitutions and photoredox catalytic cycles.[4] Recent advancements have even positioned alkylphosphonium iodides as effective radical precursors under photoinduced conditions, opening new avenues for C-C bond formation.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups, core mechanisms, and detailed protocols for leveraging phosphonium iodides in key synthetic applications.

PART 1: Critical Safety and Handling Protocols

Phosphonium iodide and its organic derivatives present several hazards that necessitate strict safety protocols. Adherence to these guidelines is critical for ensuring operator safety and experimental integrity.

Hazard Identification:

  • Toxicity: Many phosphonium salts are classified as toxic if swallowed.[6][7] Inhalation of dust can cause respiratory irritation.[8][9]

  • Irritation: These compounds are known to cause serious skin and eye irritation.[8][9] Prolonged or repeated exposure can be harmful.[6]

  • Hygroscopic Nature: Phosphonium iodide (PH₄I) is hygroscopic and hydrolyzes into phosphine (PH₃) and hydrogen iodide (HI), both of which are hazardous.[1]

  • Combustibility: While not highly flammable, containers may burn in a fire, emitting corrosive and toxic fumes such as iodine, phosphine, or phosphorus oxides.[6][8]

Data Presentation: Safety Protocol Summary

Protocol ElementSpecificationRationale
Personal Protective Equipment (PPE) Safety glasses or goggles, nitrile gloves, lab coat.[8]To prevent eye and skin contact with the irritating and toxic solid.
Engineering Controls Handle solids only in a well-ventilated fume hood.[7][10]To avoid inhalation of fine dust particles and potential off-gassing of HI or PH₃.
Handling Avoid generating dust. Use dry, clean spatulas and glassware.[8]Minimizes inhalation risk and prevents premature decomposition due to moisture.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere if possible.[6][7]Protects the hygroscopic material from moisture and air, which can cause decomposition.[1]
Spill & Waste Use dry cleanup procedures (sweep or vacuum).[8] Dispose of waste in a sealed, labeled container according to institutional guidelines.[7]Prevents contamination and aerosolization. Proper disposal is crucial due to toxicity.

PART 2: Core Mechanisms and Rationale

Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting experimental outcomes.

The Wittig Reaction: From Phosphonium Salt to Alkene

The Wittig reaction is a fundamental method for converting aldehydes and ketones into alkenes.[2] The process begins with the formation of a phosphonium ylide from an alkyltriphenylphosphonium iodide salt.

  • Ylide Formation: The process starts with an Sₙ2 reaction between a phosphine (like triphenylphosphine) and an alkyl halide (like iodomethane) to form the phosphonium salt.[11] This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide).[3][12] The acidity of this proton is significantly increased by the adjacent positively charged phosphorus atom. The resulting neutral, zwitterionic species is the phosphonium ylide, or phosphorane.[3]

  • Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Mechanistic studies support a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[2][13] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloreversion. The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, which leads to the desired alkene.[13]

Causality of Stereoselectivity

The stereochemical outcome (Z vs. E alkene) is highly dependent on the stability of the ylide.[13]

  • Non-Stabilized Ylides (e.g., R = alkyl, H): These ylides are highly reactive. The cycloaddition is rapid and kinetically controlled, leading preferentially to the cis-substituted oxaphosphetane, which decomposes to the (Z)-alkene .[3][13]

  • Stabilized Ylides (e.g., R = ester, ketone): The negative charge on the carbon is delocalized by the electron-withdrawing group. This makes the ylide less reactive and allows the initial cycloaddition to be reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-substituted oxaphosphetane, which yields the (E)-alkene .[3][13]

Wittig_Mechanism cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination Salt [Ph₃P⁺-CH₂R] I⁻ Alkyltriphenylphosphonium Iodide Ylide Ph₃P=CHR Phosphonium Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Carbonyl R'C(=O)R'' Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Products R'R''C=CHR (Alkene) + Ph₃P=O (TPPO) Oxaphosphetane->Products Retro-[2+2] Ylide_ref Ph₃P=CHR Ylide_ref->Carbonyl

Caption: The Wittig reaction mechanism proceeds via ylide formation and olefination.

Deoxygenation of Epoxides

Phosphonium iodide can serve as a potent deoxygenation agent, particularly for converting epoxides into alkenes. This transformation is valuable for removing the epoxide functional group, which may be used as a protecting group for a double bond during a synthetic sequence.[14] The reaction mechanism involves nucleophilic attack by the iodide ion on one of the epoxide carbons, leading to ring-opening and formation of a β-iodo alkoxide. The phosphorus center then acts as an oxophile, abstracting the oxygen atom and facilitating the elimination of iodide to form the alkene. The reaction is typically stereospecific.[14]

Photoinduced Radical Generation

A modern application of alkylphosphonium iodides is their use as precursors for alkyl radicals under mild, visible-light conditions.[4][5] In this system, the phosphonium iodide salt forms a photoactive electron donor-acceptor (EDA) or charge-transfer complex (CTC) with a suitable electron donor.[5] Upon irradiation with blue light, a single electron transfer (SET) occurs from the donor to the phosphonium salt, leading to the generation of an alkyl radical and triphenylphosphine. This method provides a metal-free and photocatalyst-free pathway to generate radicals for various cross-coupling and cyclization reactions.[4][5]

Radical_Generation Start [Ph₃P⁺-R] I⁻ + Electron Donor (D) EDA EDA Complex {[Ph₃P⁺-R]I⁻ • D} Start->EDA Complexation Radical R• (Alkyl Radical) + Ph₃P + I⁻ + D⁺• EDA->Radical Single Electron Transfer (SET) Light Blue Light (hν)

Caption: Photoinduced generation of alkyl radicals from phosphonium iodide salts.

PART 3: Detailed Experimental Protocols

The following protocols are adapted from established and reliable procedures. All operations should be performed in a fume hood with appropriate PPE.

Protocol 1: Synthesis of Methyltriphenylphosphonium Iodide

This protocol describes the Sₙ2 reaction between triphenylphosphine and iodomethane to form the corresponding phosphonium salt, a common precursor for the simplest Wittig reagent.[15]

Materials:

  • Triphenylphosphine (recrystallized from ethanol)

  • Iodomethane (methyl iodide)

  • Benzene (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Drying apparatus (vacuum desiccator with P₂O₅)

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (e.g., 39 g, 0.15 mol) in 105 mL of anhydrous benzene.

  • To the stirring solution, add iodomethane (e.g., 10.0 mL, 0.16 mol) dropwise.

  • Stir the solution at room temperature for 12 hours. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with fresh benzene to remove any unreacted starting materials.

  • Dry the resulting white solid (methyltriphenylphosphonium iodide) under reduced pressure over phosphorus pentoxide for 12 hours.[15]

Protocol 2: The Wittig Reaction - Synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene

This protocol details the in situ generation of a phosphonium ylide and its subsequent reaction with an aldehyde (geranial) to form an alkene.[15]

Equipment:

  • Three-necked, round-bottom flask (1 L)

  • Pressure-equalizing dropping funnel, thermometer, magnetic stirrer, serum caps

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath

Materials:

  • Methyltriphenylphosphonium iodide (50 g, 0.12 mol) (from Protocol 1)

  • Tetrahydrofuran (THF), anhydrous (370 mL total)

  • Phenyllithium (e.g., 1.8 M solution in cyclohexane/ether)

  • Geranial (17.2 g, 0.11 mol)

Procedure: Step A: Ylide Generation

  • Assemble the glassware, dry it thoroughly, and flush with argon.[15]

  • Charge the flask with methyltriphenylphosphonium iodide and 320 mL of anhydrous THF.

  • Cool the resulting suspension to 0°C in an ice bath while stirring under a positive pressure of argon.

  • Add a few drops of the phenyllithium solution until a persistent yellow-orange color appears. This titrates residual moisture.[15]

  • Add the remaining phenyllithium solution (total of ~0.115 mol) dropwise over 10 minutes.

  • Remove the ice bath and stir the orange ylide suspension at room temperature for 30 minutes.

Step B: Olefination

  • Cool the reaction mixture back down to 0-5°C.

  • Add a solution of geranial in 50 mL of anhydrous THF dropwise over 10 minutes.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding 2 mL of methanol.

  • Remove most of the solvent using a rotary evaporator until a slurry remains.

  • The crude product can then be purified by filtration through Florisil or silica gel followed by distillation to isolate the triene.[15]

Wittig_Workflow Start 1. Charge Flask (Phosphonium Iodide, THF) Cool 2. Cool to 0°C Start->Cool Base 3. Add Base (PhLi) (Ylide forms) Cool->Base Stir 4. Stir at RT Base->Stir ReCool 5. Cool to 0°C Stir->ReCool Aldehyde 6. Add Aldehyde ReCool->Aldehyde React 7. React at RT Aldehyde->React Quench 8. Quench Reaction React->Quench Purify 9. Workup & Purification Quench->Purify Product Final Alkene Product Purify->Product

Caption: Experimental workflow for a typical Wittig olefination reaction.

Protocol 3: Deoxygenation of an Epoxide to an Alkene

This generalized protocol illustrates the deoxygenation of an epoxide using a system that generates a reactive phosphorus(III) species with iodide.

Materials:

  • Epoxide substrate

  • Triphenylphosphine (PPh₃)

  • Sodium Iodide (NaI)

  • Trifluoroacetic Anhydride (TFAA)

  • Solvent (e.g., THF or Acetonitrile)

  • Magnetic stirrer, round-bottom flask

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the epoxide, triphenylphosphine (1.2 eq), and sodium iodide (1.2 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring solution. The TFAA activates the phosphine.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting epoxide.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography to isolate the alkene.

References

  • Wikipedia. (n.d.). Phosphonium iodide.
  • Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Org. Synth. 1985, 63, 118.
  • CCS Chemistry. (2024). dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles.
  • Regulations.gov. (n.d.). SAFETY DATA SHEET - Tri-n-butyl methyl phosphonium iodide.
  • Wikipedia. (n.d.). Wittig reaction.
  • Bagul, C., Gadhwal, S., & Boruah, R. C. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal, 12(1), 58.
  • Deepwater Chemicals, Inc. (n.d.). Ethyltriphenylphosphonium Iodide, ETPPI Safety Data Sheet.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Org. Synth. 2020, 97, 217.
  • Molander, G. A., & Figueroa, R. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 879–882.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • L.S. College, Muzaffarpur. (2020). Wittig reaction.
  • The Organic Chemistry Tutor. (2023). The Wittig Reaction in Synthesis. YouTube.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wittig reaction.
  • Chemistry - The Central Science. (2020). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. YouTube.
  • Chemistry Stack Exchange. (2014). What are the mechanisms for the reduction of organic compounds employing red phosphorus and iodine?.
  • ResearchGate. (n.d.). Reduction of Epoxides. Request PDF.
  • The Chemist's Cookbook. (2024). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube.

Sources

Troubleshooting & Optimization

Troubleshooting reactions with phosphonium salt catalysts

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for phosphonium salt-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile catalysts in their work. My goal is to provide not just solutions to common problems, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experiments. Phosphonium salts are powerful tools, particularly in phase-transfer catalysis (PTC) and Wittig reactions, prized for their high thermal and chemical stability compared to their ammonium analogs.[1][2] However, like any specialized tool, their effective use requires a nuanced understanding of the reaction environment.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. Let's dive into the practical challenges you might be facing.

Part 1: General Handling and Catalyst Integrity

Before we troubleshoot the reaction itself, let's ensure the catalyst is viable. Problems often start before the first reagent is even measured.

Question: My reaction is sluggish or failing completely. How can I be sure my phosphonium salt catalyst is active and pure?

Answer: This is the crucial first step. Catalyst integrity is paramount. Several factors can compromise your phosphonium salt:

  • Water Content: Phosphonium salts can be hygroscopic. Absorbed water can interfere with many reactions, especially those employing strong bases for ylide formation in a Wittig reaction or hydrolyzing sensitive substrates. For moisture-resistant phosphonium salts, water may not be an effective deactivating agent.[3]

  • Impurities from Synthesis: The most common impurity is the starting material, typically a tertiary phosphine (e.g., triphenylphosphine) or its oxide (triphenylphosphine oxide, TPPO). These can interfere with the reaction or complicate purification.[4] Unreacted alkyl halides from the salt's preparation can also react with bases, leading to unwanted side products.

  • Thermal Decomposition: While generally robust, phosphonium salts have thermal limits.[2][5] The specific degradation temperature can be influenced by the anion; for instance, salts with non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide (NTf₂) show significantly higher thermal stability than their chloride counterparts.[6]

Self-Validation Protocol: Quick Catalyst Check

  • Appearance: Check for any change in color or consistency (e.g., clumping), which can indicate moisture absorption or degradation.

  • Solubility Test: Ensure the catalyst dissolves as expected in your reaction solvent. Poor solubility could indicate impurities or degradation.

  • NMR Spectroscopy: A ³¹P NMR spectrum is an excellent tool to check for purity. The phosphonium salt will have a characteristic chemical shift, distinct from potential triphenylphosphine or TPPO impurities.

  • Control Reaction: If you suspect the catalyst, run a small-scale control reaction that is known to work reliably with a fresh bottle of the same catalyst.

Part 2: Troubleshooting Phase-Transfer Catalysis (PTC)

In PTC, the phosphonium salt acts as a shuttle, carrying an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[1][7]

Question: I'm seeing low conversion in my phase-transfer catalyzed reaction. What should I investigate?

Answer: Low conversion in PTC is typically a mass transport or catalyst-inhibition issue. Let's break down the causal chain.

G Start Low Conversion Observed Stirring Is stirring vigorous enough to ensure high interfacial area? Start->Stirring CatalystLoading Is catalyst loading sufficient (typically 1-5 mol%)? Stirring->CatalystLoading Yes End Problem Resolved Stirring->End No, increase agitation CatalystChoice Is the catalyst lipophilic enough for the organic phase? CatalystLoading->CatalystChoice Yes CatalystLoading->End No, increase loading AnionInhibition Is the product anion inhibiting the catalyst? (Le Chatelier's Principle) CatalystChoice->AnionInhibition Yes CatalystChoice->End No, switch to a more lipophilic catalyst BaseStrength Is the aqueous base concentration high enough (e.g., 50% NaOH)? AnionInhibition->BaseStrength Yes AnionInhibition->End No, consider workup or different catalyst Deactivation Has the catalyst decomposed due to high temperature or base? BaseStrength->Deactivation Yes BaseStrength->End No, increase concentration Deactivation->End Yes, lower temperature or choose a more stable catalyst

Caption: Simplified kinetic pathway for Z-alkene formation.

Part 4: Experimental Protocols

Protocol 1: Purification of a Crude Phosphonium Salt by Recrystallization

This protocol is essential for ensuring catalyst purity before use.

  • Solvent Selection: Choose a solvent system where the phosphonium salt is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, isopropanol, or mixtures like dichloromethane/diethyl ether.

  • Dissolution: In a flask, dissolve the crude phosphonium salt in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities (like phosphine oxides) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization doesn't start, try scratching the inside of the flask with a glass rod.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize recovery. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the surface. [4]7. Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for a Salt-Free Wittig Reaction

This procedure is a starting point for achieving Z-selectivity with an unstabilized ylide.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.1 eq.) to a flame-dried flask containing anhydrous THF.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., 1.05 eq. of n-BuLi or NaHMDS) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Stir for 30-60 minutes at this temperature.

  • Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or GC-MS.

  • Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified. The major byproduct, triphenylphosphine oxide (TPPO), can often be removed by crystallization or column chromatography.

Data Summary Table

Table 1: Comparison of Common Bases for Wittig Ylide Generation

BasepKa of Conj. AcidTypical SolventsComments
n-Butyllithium (n-BuLi)~50THF, Diethyl EtherVery strong, pyrophoric. Must be handled with care under inert atmosphere.
Sodium Hydride (NaH)~36THF, DMFHeterogeneous reaction, often slower. Requires careful handling.
Sodium Amide (NaNH₂)~38Liquid Ammonia, THFVery strong base.
Potassium tert-butoxide (KOtBu)~19THF, t-BuOHGood for moderately acidic phosphonium salts. Quality of reagent is critical. [8]

I trust this guide will serve as a valuable resource in your laboratory. Successful catalysis is a blend of sound theory and meticulous practice. Should you encounter issues not covered here, remember to approach the problem systematically, considering the integrity of your reagents, the reaction conditions, and the underlying mechanism.

References

  • Specialty Chemicals. (2026, January 5). Phase Transfer Catalysis: Boosting Efficiency with Tributyl(octyl)phosphonium Chloride.
  • Specialty Chemicals. (2025, December 17). Maximizing Reaction Efficiency with Phase Transfer Catalysts.
  • Ooi, T. (2015). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry. Royal Society of Chemistry.
  • Wang, C. T. (1987). U.S. Patent No. US4692504A. Google Patents.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • Wang, C. T. (1991). European Patent No. EP0244015B1. Google Patents.
  • Robertson, A. J. (2014, January 10). Phosphonium-salts-and-methods-of-their-preparation.pdf. ResearchGate.
  • Wang, J. (2016). Amide-Phosphonium Salt as Bifunctional Phase Transfer Catalyst for Asymmetric 1,6-Addition of Malonate Esters to para-Quinone Methides. Journal of Organic Chemistry. PubMed.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Tries, F. (2003). U.S. Patent No. US6630605B2. Google Patents.
  • Tamai, S. (1996). U.S. Patent No. US5481040A. Google Patents.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

Sources

Technical Support Center: Optimizing Reaction Conditions for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing PTC reactions. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments, ensuring robust and reproducible outcomes.

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1][2] A phase transfer catalyst acts as a shuttle, transporting a reactant, usually an anion, from one phase to another where the reaction can proceed.[1] This dramatically increases reaction rates, often allows for milder reaction conditions, and can improve selectivity and yields.[1] The catalyst, often a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant, rendering it soluble in the organic phase where it can react with the organic-soluble substrate.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during PTC experiments, offering potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Reaction Conversion

Symptoms: Your reaction shows minimal or no formation of the desired product, even after a significant reaction time.

Potential Causes & Solutions:

  • Inefficient Catalyst: The chosen catalyst may not be effective for your specific reaction.

    • Causality: The catalyst's ability to transfer the reactant anion into the organic phase is critical. This is influenced by the catalyst's structure, particularly the lipophilicity of the cation.[3][5] A catalyst with insufficient lipophilicity will remain predominantly in the aqueous phase, failing to transport the reactant.[3]

    • Solution:

      • Screen Catalysts: Test a variety of catalysts. Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride - BTEAC) are common starting points.[2][6] For reactions requiring higher temperatures, more stable phosphonium salts may be a better choice.[2][7]

      • Increase Lipophilicity: Choose a catalyst with longer alkyl chains to enhance its solubility in the organic phase.[3] For example, moving from a tetrabutylammonium salt to a tetrahexylammonium salt can improve performance.[3]

      • Consider Crown Ethers: For reactions involving alkali metal cations, crown ethers can be highly effective at complexing the cation and transporting the associated anion.[4][8]

  • Poor Agitation: Insufficient mixing can severely limit the reaction rate.

    • Causality: The reaction occurs at the interface between the two phases.[9] Inadequate agitation results in a small interfacial area, limiting the opportunity for the catalyst to transport the reactant.[3][10] The overall reaction rate can be dependent on the agitation speed, especially in transfer-rate-limited reactions.[11]

    • Solution:

      • Increase Stirring Speed: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial area.[3][12] The optimal stirring speed often falls between 200 to 700 rpm in a standard laboratory flask.[11]

      • Use a Mechanical Stirrer: For viscous reaction mixtures or larger scale reactions, a mechanical stirrer provides more efficient mixing than a magnetic stir bar.

      • Consider Ultrasound: Sonication can be a powerful tool to enhance agitation and increase the transfer rate of anions.[3]

  • Incorrect Solvent System: The choice of organic solvent significantly impacts the reaction.

    • Causality: The organic solvent influences both the solubility of the catalyst-reactant ion pair and the intrinsic reaction rate.[3][13] A solvent that is too polar may poorly solvate the lipophilic catalyst, while a non-polar solvent may not be sufficient to dissolve the ion pair.[3]

    • Solution:

      • Solvent Screening: Experiment with a range of solvents. Common choices include toluene, dichloromethane, and hexane.[3]

      • Aprotic Solvents: Non-protic polar solvents can activate the anion for the reaction.[3]

      • Solvent-Free Conditions: If the reactants are liquids, consider running the reaction without an organic solvent, which can simplify workup and be more environmentally friendly.[13]

Problem 2: Catalyst Deactivation or Poisoning

Symptoms: The reaction starts but then slows down or stops completely before reaching full conversion.

Potential Causes & Solutions:

  • Catalyst Poisoning: Certain species in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive.[14][15]

    • Causality: Catalyst poisoning occurs when impurities or byproducts strongly chemisorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[14][15] This is a chemical deactivation process.[14]

    • Solution:

      • Purify Reactants: Ensure all reactants and solvents are free from potential poisons like sulfur compounds, heavy metals, or other strongly coordinating species.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities.

      • Use a More Robust Catalyst: Phosphonium salts are often more stable to strong bases and higher temperatures than their ammonium counterparts.[7]

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions.

    • Causality: Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures, especially in the presence of a strong base, leading to catalyst degradation.[16]

    • Solution:

      • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize thermal decomposition.

      • Choose a Thermally Stable Catalyst: As mentioned, phosphonium salts generally exhibit greater thermal stability.[2]

Problem 3: Formation of a Third Phase or Thick Emulsion

Symptoms: A third, often viscous, layer forms between the aqueous and organic phases, or the entire mixture becomes a thick, unmanageable emulsion.

Potential Causes & Solutions:

  • Catalyst Insolubility: The catalyst may be insoluble in both the aqueous and organic phases.

    • Causality: When the catalyst is not sufficiently soluble in either phase, it can form a separate, catalyst-rich third phase.[3][7] While this can sometimes lead to a dramatic increase in reaction rate, it can also complicate workup.[3][7]

    • Solution:

      • Change the Catalyst: Select a catalyst with better solubility in your organic phase.

      • Adjust the Solvent: Modifying the organic solvent can improve catalyst solubility.

      • Embrace the Third Phase: If the reaction rate is enhanced, develop a workup procedure to handle the third phase, such as separation and extraction.

  • High Catalyst Concentration: Using an excessive amount of catalyst can lead to emulsification.

    • Causality: Many phase transfer catalysts have surfactant-like properties. At high concentrations, they can stabilize emulsions, making phase separation difficult.

    • Solution:

      • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction (typically 1-5 mol%).

      • Add Salt: Adding a saturated brine solution during workup can help to break emulsions by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: How do I select the right phase transfer catalyst for my reaction?

A1: The choice of catalyst is crucial and depends on several factors:

  • Anion to be Transferred: The size and charge density of the anion will influence how well it pairs with the catalyst cation.

  • Reaction Temperature: For high-temperature reactions (>100 °C), phosphonium salts are generally preferred over ammonium salts due to their higher thermal stability.[2][7]

  • Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase. A good starting point is to use a catalyst with a total of 16-20 carbon atoms.

  • Cost and Availability: For industrial applications, the cost and availability of the catalyst are significant considerations.[17] Quaternary ammonium salts are often the most cost-effective option.[5][17]

Q2: What is the role of water in a phase transfer catalysis system?

A2: Water is typically the solvent for the inorganic reactant. However, the amount of water can be a critical parameter.

  • Anion Hydration: A large amount of water can lead to strong hydration of the anion, making it more difficult for the catalyst to extract it into the organic phase.[16]

  • Solid-Liquid PTC: In some cases, using a minimal amount of water or even running the reaction under solid-liquid PTC conditions (where the inorganic salt is a solid) can lead to higher reactivity because the anion is less hydrated.[16][18]

Q3: How does temperature affect a phase transfer catalysis reaction?

A3: Temperature has a significant impact on the reaction rate.

  • Increased Rate: Generally, increasing the temperature increases the reaction rate by providing more kinetic energy to the molecules.[7]

  • Catalyst Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of certain catalysts, particularly quaternary ammonium salts.[7][10]

  • Side Reactions: Elevated temperatures may also promote undesirable side reactions, reducing the overall yield of the desired product.[7] It is important to find an optimal temperature that balances reaction rate and selectivity.[7]

Q4: Can I reuse my phase transfer catalyst?

A4: Catalyst reusability is an important consideration for green chemistry and industrial processes.[7]

  • Hydrophobic Catalysts: Highly hydrophobic catalysts, such as Aliquat 336, will remain in the organic phase during aqueous workup and can often be recycled with the solvent.[19]

  • Supported Catalysts: Immobilizing the catalyst on a solid support (e.g., a polymer resin) allows for easy recovery by filtration.[7] These are often referred to as tri-phase catalysts.[4]

Experimental Protocols

Protocol 1: Screening of Phase Transfer Catalysts

This protocol outlines a general procedure for screening different phase transfer catalysts for a given reaction.

Materials:

  • Organic substrate

  • Inorganic reactant (e.g., NaCN, KOH)

  • Aqueous phase (e.g., water, brine)

  • Organic solvent (e.g., toluene, dichloromethane)

  • A selection of phase transfer catalysts (e.g., TBAB, BTEAC, TBPB, 18-crown-6)

  • Internal standard for GC or HPLC analysis

Procedure:

  • Set up a parallel reaction block or a series of identical reaction flasks equipped with stir bars and reflux condensers.

  • To each flask, add the organic substrate (1.0 eq), the organic solvent, and the internal standard.

  • In separate vials, prepare solutions or slurries of the inorganic reactant (e.g., 1.5 eq) in the aqueous phase.

  • To each reaction flask, add a different phase transfer catalyst (e.g., 0.05 eq). Include a control reaction with no catalyst.

  • Add the aqueous solution/slurry of the inorganic reactant to each flask.

  • Heat the reactions to the desired temperature and stir vigorously.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from the organic phase of each reaction.

  • Quench the aliquots (e.g., with dilute acid or water) and analyze by GC or HPLC to determine the conversion to the product.

  • Plot conversion versus time for each catalyst to identify the most effective one.

Data Presentation

Table 1: Properties of Common Phase Transfer Catalysts

CatalystAbbreviationTypeMolecular WeightTypical Applications
Tetrabutylammonium BromideTBABQuaternary Ammonium Salt322.37 g/mol Nucleophilic substitutions, alkylations
Benzyltriethylammonium ChlorideBTEACQuaternary Ammonium Salt227.77 g/mol Dichlorocyclopropanation, polymerizations[6]
Tetrabutylphosphonium BromideTBPBQuaternary Phosphonium Salt339.33 g/mol High-temperature reactions, strong base conditions
Aliquat® 336 (Methyltrioctylammonium chloride)-Quaternary Ammonium Salt404.17 g/mol Industrial applications, catalyst recycling[19]
18-Crown-618-C-6Crown Ether264.32 g/mol Reactions involving potassium salts[8]

Visualizations

Diagram 1: The Phase Transfer Catalysis Cycle

PTC_Cycle M_Y M⁺Y⁻ Q_Y Q⁺Y⁻ Q_X Q⁺X⁻ Q_X->Q_Y Anion Exchange at Interface R_X R-X R_Y R-Y Q_Y->R_Y Reaction with Substrate R-X R_Y->Q_X Release of Product & Leaving Group X⁻ R_Y->R_X Product Formation

Caption: The catalytic cycle in phase transfer catalysis.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the Catalyst Appropriate? start->check_catalyst check_agitation Is Agitation Sufficient? check_catalyst->check_agitation Yes screen_catalysts Screen Different Catalysts (Vary Lipophilicity/Type) check_catalyst->screen_catalysts No check_solvent Is the Solvent System Optimal? check_agitation->check_solvent Yes increase_agitation Increase Stirring Speed Use Mechanical Stirrer check_agitation->increase_agitation No check_temp Is the Temperature Correct? check_solvent->check_temp Yes screen_solvents Screen Different Solvents check_solvent->screen_solvents No optimize_temp Optimize Temperature check_temp->optimize_temp No end Reaction Optimized check_temp->end Yes screen_catalysts->check_agitation increase_agitation->check_solvent screen_solvents->check_temp optimize_temp->end

Caption: A decision tree for troubleshooting low conversion in PTC reactions.

References

  • Solvent Effects on Reaction-Controlled Phase-Transfer C
  • A Minireview of Phase-Transfer C
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • Phase transfer c
  • Phase Transfer C
  • Phase-Transfer Catalysis Communications.
  • A Comparative Guide to Phase Transfer Catalysts for Dichlorocyclopropan
  • The Mechanisms of PTC.Macmillan Group.
  • Interfacial mechanism and kinetics of phase-transfer catalysis.
  • Choosing a Phase-Transfer Catalyst Based on Phase Loc
  • Phase Transfer Catalysis: Fundamentals and Selected Systems.Taylor & Francis Online.
  • Phase-Transfer Catalysis Communications.
  • Optimizing Organic Synthesis with Phase Transfer C
  • Phase Transfer Catalysis: Chemistry and Engineering.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.Journal For Basic Sciences.
  • Phase-transfer c
  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene c
  • C
  • Catalyst deactivation Common causes.AmmoniaKnowHow.[Link]
  • Phase Transfer Catalyst (PTC) Chemistry: by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).YouTube.[Link]

Sources

Technical Support Center: Purification of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tributylmethylphosphonium Iodide (CAS 1702-42-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered after the synthesis of this versatile phosphonium salt. As a quaternary phosphonium salt, it serves as a valuable phase transfer catalyst and synthetic intermediate.[1] However, its efficacy is highly dependent on its purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and achieve a high-purity final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification process.

Q1: What are the typical impurities in a crude this compound synthesis?

A1: The primary impurities originate from the starting materials and potential side reactions. The synthesis is a standard quaternization reaction between tributylphosphine and methyl iodide.[2] Therefore, the crude product typically contains:

  • Unreacted Tributylphosphine: A non-polar, liquid starting material.

  • Unreacted Methyl Iodide: A volatile and light-sensitive starting material.[3]

  • Tributylphosphine Oxide: Formed by the oxidation of tributylphosphine by trace amounts of air or moisture. This is a common impurity in reactions involving phosphines.

  • Excess Iodine: If the methyl iodide used has degraded, free iodine (I₂) can be present, imparting a yellow to brown color to the crude product.[3]

  • Solvent Residues: Solvents used during the synthesis (e.g., toluene, acetonitrile) can be trapped within the crude solid.

Q2: My product is a viscous oil or a sticky, waxy solid, not the expected crystalline powder. What happened?

A2: This is the most frequently encountered issue with phosphonium salts.[4] The oily nature is almost always due to one of two factors:

  • Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The absorbed water acts as a plasticizer, preventing the formation of a stable crystal lattice and resulting in an oil or goo.

  • Trapped Solvent: Residual solvent from the reaction or initial workup can also prevent crystallization.

Causality: The ionic nature of the phosphonium salt has a strong affinity for polar molecules like water. For crystallization to occur, the phosphonium and iodide ions must arrange themselves into an ordered, low-energy crystal lattice. The presence of water or solvent molecules disrupts this ordering process.

Q3: The purified product has a persistent yellow or brownish color. How can I decolorize it?

A3: A yellow to brown discoloration is typically caused by the presence of elemental iodine (I₂).[3] This can be introduced from aged methyl iodide starting material or form via minor side reactions. While a faint yellow color is often acceptable, a more intense color indicates a higher level of impurity. Decolorization can be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot, dissolved solution.[5] The charcoal adsorbs the colored impurities, which are then removed via hot filtration.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques provides the most complete picture of purity:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities depress and broaden the melting point range.[6] The reported melting point for this compound is typically in the range of 130-140 °C.[2][7]

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Allows for structural confirmation and can reveal the presence of solvent or organic impurities.

    • ³¹P NMR: Is highly specific for phosphorus-containing compounds. Pure this compound will show a single peak. The presence of tributylphosphine or its oxide will result in distinct, separate peaks at different chemical shifts.[8]

  • Nonaqueous Titration: As specified by some commercial suppliers, this method can be used to determine the percentage purity of the salt.[1]

Q5: My melting point is broad (e.g., 125-135 °C). What does this signify?

A5: A broad melting point range is a classic indicator of an impure substance.[6] The impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to begin melting and spanning a wider temperature range to melt completely. This could be due to residual starting materials, byproducts, or trapped solvent. Further purification is recommended if a sharp melting point is required for your application.

Part 2: Troubleshooting Guide & Workflow

This section provides a logical workflow to diagnose and solve purification challenges. Follow the diagram below based on the state of your crude or purified product.

Troubleshooting Decision Tree

G start Post-Synthesis Crude Product is_oil Is the product an oil or sticky solid? start->is_oil wash_solid Perform Solvent Wash/ Trituration Protocol is_oil->wash_solid No (It's a solid) dry_thoroughly Dry thoroughly under high vacuum. Consider azeotropic drying with toluene. is_oil->dry_thoroughly Yes is_colored Is the product significantly colored (yellow/brown)? recrystallize Proceed to Recrystallization Protocol is_colored->recrystallize No charcoal_step Add activated charcoal step to Recrystallization Protocol. is_colored->charcoal_step Yes wash_solid->is_colored dry_thoroughly->is_oil Re-evaluate analyze Analyze Purity (MP, NMR) recrystallize->analyze charcoal_step->analyze

Caption: Troubleshooting workflow for purification.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for common purification scenarios. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

Protocol 1: Solvent Wash/Trituration (For Crude Solids)
  • Objective: To remove non-polar impurities like unreacted tributylphosphine and its oxide from the crude solid product. This is an essential first step before recrystallization.

  • Principle: This protocol relies on the principle of differential solubility. The desired phosphonium salt is insoluble in non-polar solvents, while the key impurities (tributylphosphine and its oxide) are highly soluble.

Step-by-Step Methodology:

  • Place the crude solid product in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a sufficient volume of a dry, non-polar solvent such as diethyl ether or hexane to form a slurry. A typical ratio is 5-10 mL of solvent per gram of crude product.

  • Stir the slurry vigorously at room temperature for 15-30 minutes. This process is called trituration. The solid may break up into a finer powder.

  • Isolate the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid on the filter with two additional portions of the cold, non-polar solvent.

  • Dry the washed solid under high vacuum to remove all residual solvent. The product at this stage is typically ready for recrystallization or, if sufficiently pure, for final analysis.

Protocol 2: Recrystallization
  • Objective: To achieve high purity by separating the phosphonium salt from trace impurities.

  • Principle: This technique is based on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system. Based on literature and empirical data, a mixture of ethyl acetate and acetonitrile is often effective for phosphonium salts.[4] Alternatively, isopropanol or ethanol can be used.

  • Dissolution: Place the crude or washed solid in an Erlenmeyer flask. Add the primary solvent (e.g., boiling ethyl acetate) in small portions while heating and stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.[6][10] If using a solvent pair, dissolve the solid in a minimal amount of the "good" hot solvent (e.g., acetonitrile) first.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and swirl. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the final product thoroughly under high vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent and moisture.

Part 4: Data & Visualization
Table 1: Recrystallization Solvent Properties
Solvent SystemRoleBoiling Point (°C)Key Considerations
Ethyl Acetate / Acetonitrile Primary / Co-solvent77 / 82Excellent system for many phosphonium salts.[4] Dissolve in minimal hot MeCN, add hot EtOAc until cloudy, then clarify with a drop of MeCN.
Isopropanol Single Solvent82Good general-purpose solvent. The product has moderate solubility when hot and low solubility when cold.
Ethanol / Diethyl Ether Good / Anti-solvent78 / 35Dissolve in minimal hot ethanol, then add cold diethyl ether dropwise until persistent cloudiness appears.
Purification & Analysis Workflow Diagram

G cluster_purification Purification Steps cluster_analysis Quality Control crude Crude Solid wash Solvent Wash (Hexane/Ether) crude->wash Removes non-polar impurities recrystallize Recrystallization (e.g., EtOAc/MeCN) wash->recrystallize Removes polar impurities dry High Vacuum Drying recrystallize->dry Removes solvent/ moisture mp Melting Point (Sharpness) dry->mp nmr NMR Spectroscopy (¹H, ³¹P) dry->nmr final_product Pure Crystalline Product mp->final_product nmr->final_product

Caption: From crude product to final analysis.

References
  • LookChem.this compound. [Link]
  • SpectraBase.methyltributylphosphonium iodide - Optional[31P NMR] - Chemical Shifts. [Link]
  • PubChem.Phosphonium, tributylmethyl-, iodide (1:1). [Link]
  • CD BioSustainable-Green Chemistry.this compound. [Link]
  • Regulations.gov.
  • Organic Syntheses.3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) -. [Link]
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ResearchGate.How to recrystallize phosphonium salt?. [Link]
  • MIT Digital Lab Techniques Manual.
  • NileRed.
  • CP Lab Safety.this compound, 25g, Each. [Link]
  • PubChem.Methyltriphenylphosphonium iodide. [Link]
  • Organic Syntheses.methyl iodide. [Link]
  • ResearchGate.Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. [Link]

Sources

Technical Support Center: Iodoalkane Stability in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling iodoalkanes in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of these valuable but sensitive reagents. Here, we move beyond simple protocols to explain the underlying chemical principles governing iodoalkane instability and provide robust, field-tested solutions to ensure the success of your reactions.

Introduction: The Double-Edged Sword of the Carbon-Iodine Bond

Iodoalkanes are powerful intermediates in organic synthesis, prized for the unique reactivity of the carbon-iodine (C-I) bond. This bond is the longest and weakest of the carbon-halogen bonds, a characteristic that makes iodide an excellent leaving group in nucleophilic substitutions and a key participant in cross-coupling reactions.[1] However, this inherent weakness is also the source of their instability.

Samples of organoiodine compounds often appear yellow or brown due to decomposition that releases elemental iodine (I₂).[1] This degradation can be initiated by exposure to light, heat, or even trace impurities, leading to reduced yields, inconsistent reaction outcomes, and purification challenges. Understanding and mitigating these decomposition pathways are critical for reliable and reproducible synthesis.

This guide provides a structured approach to addressing the common stability issues associated with iodoalkanes, from proper storage and handling to troubleshooting reactions where their instability may be a complicating factor.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding iodoalkane stability.

Q1: Why has my iodoalkane turned yellow/brown, and can I still use it?

The discoloration is almost always due to the formation of elemental iodine (I₂) from the decomposition of the iodoalkane. The primary cause is the weak C-I bond, which can be cleaved by ambient light or thermal energy.[1]

Whether you can still use the discolored reagent depends on the scale and sensitivity of your reaction. For many applications, the presence of a small amount of I₂ may be tolerable. However, for sensitive reactions, such as certain cross-coupling protocols, the iodine can interfere with the catalyst or promote side reactions.

Recommendation: It is always best practice to purify the iodoalkane before use if it shows significant discoloration. A simple wash with a sodium thiosulfate solution is often sufficient to remove the I₂.

Q2: What are the optimal storage conditions for iodoalkanes?

Proper storage is the first line of defense against decomposition.

  • Light Protection: Store all iodoalkanes in amber glass bottles or wrap the container in aluminum foil to protect from light.[2] Photochemical reactions can cleave the C-I bond, generating radical species that propagate decomposition.[2]

  • Temperature: Store in a cool, dark place. For particularly unstable iodoalkanes, refrigeration or freezing can significantly slow the rate of decomposition.

  • Inert Atmosphere: While not always necessary for short-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition pathways.

  • Stabilizers: For long-term storage, adding a small piece of copper wire or silver gauze to the bottle can act as a scavenger for any iodine that forms, thereby preventing it from catalyzing further decomposition.[3]

Q3: I suspect my iodoalkane is decomposing during my reaction. What are the signs?

Beyond the obvious color change, in-reaction decomposition can manifest in several ways:

  • Low or Inconsistent Yields: The concentration of the active iodoalkane is decreasing over the course of the reaction.

  • Formation of Unexpected Byproducts: Radical species formed from C-I bond homolysis can initiate a variety of side reactions. In reactions involving bases, elimination to form an alkene is a common side reaction, especially for secondary and tertiary iodoalkanes.[4]

  • Stalled Reactions: The elemental iodine formed can sometimes poison catalysts, particularly in cross-coupling reactions.

Q4: Are there certain types of iodoalkanes that are more unstable than others?

Yes, the structure of the alkyl group plays a significant role in the stability of the iodoalkane.

  • Tertiary Iodoalkanes: These are generally the least stable due to the increased steric hindrance around the C-I bond and the relative stability of the resulting tertiary carbocation or radical.

  • Allylic and Benzylic Iodoalkanes: These are also highly reactive and prone to decomposition due to the resonance stabilization of the resulting carbocation or radical intermediates.

  • Primary Iodoalkanes: These are typically the most stable of the iodoalkanes.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered when using iodoalkanes.

Problem 1: Persistent Discoloration and Impurity

Symptom: Your iodoalkane is yellow or brown, and you observe impurities in your crude NMR/GC-MS.

Causality: This is a clear indication of decomposition. The elemental iodine formed can act as a catalyst for further degradation.

Workflow for Purification and Stabilization

Caption: Decision workflow for handling discolored iodoalkanes.

Detailed Protocol: Purification of a Discolored Iodoalkane
  • Dissolution: Dissolve the discolored iodoalkane in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer is colorless. This indicates that all the I₂ has been reduced to iodide (I⁻) and extracted into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure.

  • Storage: Use the purified iodoalkane immediately or store it under an inert atmosphere in a dark, cool place, preferably with a stabilizer like a small piece of copper wire.[3]

Problem 2: Low Yields in Cross-Coupling Reactions

Symptom: A Suzuki, Negishi, or other palladium-catalyzed cross-coupling reaction with an iodoalkane is giving low yields or failing completely.

Causality: Iodoalkanes are excellent electrophiles for cross-coupling reactions due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[5][6] However, several instability-related issues can arise:

  • β-Hydride Elimination: For iodoalkanes with hydrogen atoms on the β-carbon, β-hydride elimination from the alkyl-palladium intermediate can be a significant side reaction, leading to the formation of an alkene and reducing the yield of the desired coupled product.[7]

  • Catalyst Poisoning: As mentioned, I₂ formed from decomposition can interfere with the catalytic cycle.

  • Homocoupling: The iodoalkane can undergo homocoupling to form an R-R dimer.

Troubleshooting Strategies for Cross-Coupling Reactions
StrategyRationale
Use Freshly Purified Iodoalkane Minimizes the presence of I₂ and other impurities that can interfere with the reaction.
Choose Appropriate Ligands Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination relative to β-hydride elimination.[5]
Control Reaction Temperature Lowering the reaction temperature can sometimes suppress side reactions like β-hydride elimination.
Use a Co-catalyst In some cases, additives can improve reaction outcomes. For example, in Sonogashira couplings, a copper(I) co-catalyst is essential.[8]
Diagram: Competing Pathways in Cross-Coupling

G Pd(0)L₂ Pd(0)L₂ R-Pd(II)-I(L₂) R-Pd(II)-I(L₂) Pd(0)L₂->R-Pd(II)-I(L₂) Oxidative Addition R-Nu R-Nu R-Pd(II)-I(L₂)->R-Nu Reductive Elimination (Desired) Alkene + H-Pd(II)-I(L₂) Alkene + H-Pd(II)-I(L₂) R-Pd(II)-I(L₂)->Alkene + H-Pd(II)-I(L₂) β-Hydride Elimination (Side Reaction)

Caption: Key competing pathways in the cross-coupling of iodoalkanes.

Problem 3: Instability During Synthesis of the Iodoalkane

Symptom: Difficulty in isolating the desired iodoalkane product during its synthesis, particularly from an alcohol precursor.

Causality: The conditions used to synthesize iodoalkanes can also promote their decomposition. For example, the popular Appel reaction (using triphenylphosphine and iodine) or methods involving strong acids can be harsh.[9]

Recommended Synthetic Approaches for Unstable Iodoalkanes

For sensitive substrates, milder methods are recommended:

  • Finkelstein Reaction: This is a classic and often gentle method for preparing iodoalkanes from the corresponding chloro- or bromoalkanes via nucleophilic substitution with an alkali metal iodide like sodium iodide in acetone.[10]

  • From Alcohols via Sulfonates: A two-step process where the alcohol is first converted to a mesylate or tosylate, followed by displacement with iodide. This avoids the harsh conditions of direct conversion.[9]

Experimental Protocol: Synthesis of Neopentyl Iodide

Neopentyl iodide is a sterically hindered primary iodide that can be prone to rearrangement under certain conditions. The following protocol from Organic Syntheses provides a reliable method for its preparation.[11]

  • Apparatus Setup: In a 500-mL two-necked, round-bottomed flask fitted with a reflux condenser and a thermometer, combine triphenyl phosphite (136 g, 0.439 mole), neopentyl alcohol (35.2 g, 0.400 mole), and methyl iodide (85 g, 0.60 mole).[11]

  • Reaction: Gently heat the mixture to reflux. The reaction is monitored by the temperature of the refluxing liquid, which will rise from an initial 75-80°C to about 130°C over approximately 24 hours.[11]

  • Workup: After the reaction is complete, distill the mixture under reduced pressure. Collect the fraction boiling below 65°C (at 50 mm Hg).[11]

  • Purification: Wash the collected fraction with water, then with 1 N sodium hydroxide solution until the washings are free of phenol. Wash again with water, dry over calcium chloride, and redistill to yield pure neopentyl iodide.[11]

Conclusion

The successful use of iodoalkanes in organic synthesis hinges on a thorough understanding of their inherent instability. By implementing proper storage and handling procedures, purifying reagents when necessary, and selecting appropriate reaction conditions, researchers can harness the synthetic power of the carbon-iodine bond while minimizing the impact of decomposition. This guide provides a foundation for troubleshooting common issues, enabling more reliable and reproducible results in the laboratory.

References

  • Vertex AI Search. (n.d.). The Synthesis and Handling of Neopentyl Iodide: A Guide for Chemists.
  • Organic Syntheses. (n.d.). Neopentyl iodide.
  • INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • Chemistry Stack Exchange. (2023, June 20). Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide.
  • Quora. (2017, December 21). Why is the direct iodination of alkane not possible?.
  • ResearchGate. (2025, August 5). Decomposition of organic impurities in sodium iodide.
  • ScienceDirect. (n.d.). LIRIC 3.2 an Updated Model for Iodine Behaviour in Presence of Organic Impurities.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
  • Chemia. (2023, April 12). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2).
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Quora. (2017, April 30). Why alkyl iodide cannot be prepared directly from alkane and iodine?.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • ChemSynthesis. (n.d.). Neopentyl iodide.
  • Google Patents. (n.d.). Process for the removal of iodine from organic compounds.
  • Thieme. (n.d.). Product Class 3: Iodoalkanes.
  • Chemia. (2022, October 4). Iodoalkane synthesis: Iodination reactions with halogen exchange (2).
  • Google Patents. (n.d.). Process for purifying iodine and/or an iodine compound.
  • ResearchGate. (2025, November 3). Iodine in Organic Synthesis.
  • Google Patents. (n.d.). Recovery and purification of iodine.
  • Sciencemadness Discussion Board. (2022, May 6). Iodine storage.
  • ResearchGate. (n.d.). Synthetic transformations of iodo-compounds through cross-coupling reactions.
  • YouTube. (2025, August 9). How Should Potassium Iodide Be Stored?.
  • Allan Chemical Corporation. (2025, September 10). Reactivity of Potassium Iodide Under Light.
  • OSTI.GOV. (1986, December 31). Effects of organic impurities on the partitioning of iodine.
  • SlidePlayer. (2014, November 11). Cross-Coupling Reactions.
  • Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide.
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • Semantic Scholar. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde.
  • Google Patents. (n.d.). Liquid organotinthioalkanol stabilizer compositions and vinyl halide resin compositions containing the same.

Sources

Common side reactions with Tributylmethylphosphonium iodide catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tributylmethylphosphonium Iodide (TBMPI), a versatile phase-transfer catalyst.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its application. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to optimize your reactions and mitigate unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a quaternary phosphonium salt valued for its efficacy as a phase-transfer catalyst (PTC).[1] In a typical PTC system, reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). TBMPI facilitates the reaction by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction can proceed.[2][3] This process enhances reaction rates, improves yields, and can eliminate the need for harsh, expensive, or anhydrous solvents, aligning with the principles of green chemistry.[3] Its high thermal stability compared to some ammonium-based PTCs makes it suitable for reactions requiring elevated temperatures.[4]

Q2: What is the general thermal stability of this compound?

Phosphonium salts, as a class, are known for their robust thermal stability, often superior to analogous ammonium salts.[4][5] While the precise decomposition temperature of TBMPI can be influenced by the reaction matrix (solvents, reagents, impurities), phosphonium salts can tolerate higher temperatures.[3] However, prolonged exposure to high temperatures, especially in the presence of strong bases, can initiate decomposition pathways.[6] It is crucial to distinguish between short-term thermal stability (relevant for fast reactions at high heat) and long-term stability (relevant for prolonged reactions).[7]

Q3: Is this compound sensitive to moisture or air?

Yes, caution is advised. The Safety Data Sheet (SDS) for TBMPI lists exposure to moisture as a condition to avoid.[8] While the catalyst itself may be stable under ambient air for short periods, absorbed moisture can be detrimental to many organic reactions, particularly those involving water-sensitive reagents like organometallics or strong bases. Furthermore, phosphonium ylides, a potential intermediate formed in the presence of a base, are known to be decomposed by water.[9] For optimal performance and reproducibility, it is best practice to handle the catalyst under an inert atmosphere (e.g., Nitrogen or Argon) and ensure all solvents and reagents are appropriately dried.

Q4: My reaction mixture turned yellow/brown. Is the catalyst decomposing?

A yellow or brown coloration often points to the formation of elemental iodine (I₂).[10] This indicates that the iodide counter-anion is being oxidized, which can be promoted by oxidizing agents, air, or certain reaction conditions.[10] While this is a reaction of the iodide component, it does not necessarily mean the tributylmethylphosphonium cation has decomposed.[10] However, it does signal a change in the reaction environment that could potentially lead to other side reactions or impact catalytic efficiency.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues by linking them to the most probable underlying side reactions.

Problem 1: Low or No Yield of Desired Product, Reagents Consumed

If you observe the consumption of your starting materials without the formation of the expected product, one of two competing, non-productive pathways is likely dominating: Hofmann Elimination or Ylide Formation .

Potential Cause A: Hofmann Elimination

Under strongly basic conditions and elevated temperatures, the phosphonium salt can undergo a Hofmann elimination reaction.[11] In this E2 mechanism, a base abstracts a β-hydrogen from one of the butyl chains, leading to the formation of 1-butene, tributylphosphine, and water. This pathway consumes the base and destroys the catalyst.

Hofmann_Elimination

💡 Solution & Mitigation Protocol:

  • Lower Reaction Temperature: Hofmann elimination is highly temperature-dependent. Reduce the reaction temperature to the lowest effective point for your desired transformation.

  • Select a Weaker/Sterically Hindered Base: The choice of base is critical. If your reaction allows, switch from strong, small bases (e.g., NaOH, KOH) to weaker or more sterically hindered bases (e.g., K₂CO₃, Cs₂CO₃, or DBU). These are less likely to initiate the elimination pathway.[12]

  • Optimize Catalyst Loading: While counterintuitive, sometimes using a slightly higher catalyst loading can favor the desired reaction if its rate is significantly increased relative to the slower decomposition pathway.

Potential Cause B: Ylide Formation and Subsequent Unwanted Reactions

If a sufficiently strong base is used (e.g., BuLi, NaH, or in some cases even alkoxides), it can deprotonate the methyl group of the TBMPI catalyst, which is more acidic than the butyl protons.[13][14] This forms a highly reactive phosphonium ylide (tributyl(methylene)phosphorane).[13][15]

Ylide_Formation

If your substrate contains electrophilic groups, such as aldehydes or ketones, this ylide can initiate an undesired Wittig-type reaction, consuming your starting material to produce an alkene byproduct.[9]

💡 Solution & Mitigation Protocol:

  • Avoid Overly Strong Bases: The most direct solution is to use a base that is strong enough to deprotonate your intended substrate but not the phosphonium salt's methyl group. Perform a careful review of the pKa values involved in your system.

  • Controlled Addition of Base: If a strong base is unavoidable, add it slowly and at a low temperature to the mixture of your substrate and catalyst. This promotes the desired reaction over the catalyst deprotonation by keeping the instantaneous concentration of the base low.

  • Reverse Addition: Consider adding the substrate/catalyst solution to the base, rather than the other way around, to ensure the base is never in excess.

Problem 2: Formation of Tributylphosphine Oxide in Final Product

The presence of tributylphosphine oxide ((C₄H₉)₃P=O) in your crude product is a strong indicator of catalyst decomposition, typically via reaction with nucleophiles or residual water/oxygen.

Potential Cause: Hydrolysis / Reaction with Nucleophiles

In the presence of hydroxide (from a strong base in water) or other strong nucleophiles, the phosphorus center of the phosphonium salt can be attacked. This can lead to a cascade of reactions, ultimately resulting in the highly stable tributylphosphine oxide.[16] This pathway is distinct from Hofmann elimination and can occur even at lower temperatures.

💡 Solution & Mitigation Protocol:

  • Ensure Anhydrous Conditions: As noted in the FAQs, moisture is detrimental.[8] Thoroughly dry all solvents, reagents, and glassware. Running the reaction under an inert atmosphere of nitrogen or argon will also prevent oxidation by atmospheric oxygen.

  • Purification Strategy: Tributylphosphine oxide is a common byproduct in many phosphorus-based reactions. It is often highly crystalline and can sometimes be removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography on silica gel.

  • Aqueous Workup Considerations: Be mindful during the aqueous workup. Prolonged exposure of the catalyst to basic aqueous solutions can promote this decomposition. Perform extractions promptly.

Summary of Troubleshooting Strategies
Observed Issue Potential Side Reaction Primary Cause Key Mitigation Strategy
Low Yield, Reagent LossHofmann EliminationStrong Base + High TemperatureLower temperature; use a weaker or sterically hindered base.
Unexpected Alkene ByproductYlide Formation & Wittig ReactionExcessively Strong BaseAvoid bases like BuLi/NaH; use a base with appropriate pKa.[13][14]
Tributylphosphine Oxide PresentHydrolysis / OxidationWater, Oxygen, Strong NucleophilesMaintain strict anhydrous and inert conditions.[8]
Reaction Turns Brown/YellowIodide OxidationOxidizing Conditions / AirDegas solvents and run under an inert atmosphere.[10]

References

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017). Master Organic Chemistry. [Link]
  • SYNTHESIS AND PROPERTIES OF TETRAKIS(UREIDOMETHYL)PHOSPHONIUM SALTS. (n.d.). Taylor & Francis. [Link]
  • HOFMANN ELIMINATION REACTION WITH PHOSPHORUS CONTAINING ALKYLAMMONIUM SALTS. (n.d.). Scilit. [Link]
  • Hofmann elimin
  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF. (2014).
  • phosphonium ylides. (2019). YouTube. [Link]
  • Wittig reaction (Phosphonium Ylid form
  • Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. [Link]
  • PHASE TRANSFER C
  • Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. (2014). YouTube. [Link]
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (2016). Green Chemistry (RSC Publishing). [Link]
  • The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. (2016). RSC Publishing. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1). (n.d.). PubChem. [Link]
  • Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). IJIRSET. [Link]
  • Journal of Molecular Liquids. (2022). Elsevier. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. (2018). Sustainable Energy & Fuels (RSC Publishing). [Link]

Sources

Technical Support Center: Optimizing Reactions Catalyzed by Phosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonium iodide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this guide to address common challenges and help you improve your reaction yields and outcomes.

I. Understanding the Role of Phosphonium Iodide in Catalysis

Phosphonium iodide (PH₄I) and its organic derivatives (R₄PI) are versatile catalysts and reagents in organic synthesis. Their applications range from classic transformations like the Wittig reaction to modern photoredox catalytic cycles.[1][2] A key feature of phosphonium iodide's catalytic activity lies in the synergistic role of the phosphonium cation and the iodide anion. The iodide ion, being an excellent nucleophile and a good leaving group, often facilitates the reaction by first reacting with the substrate to form a more reactive intermediate.[3]

For instance, in the formation of phosphonium salts from alkyl bromides and triphenylphosphine (PPh₃), a catalytic amount of iodide can significantly accelerate the reaction. The iodide ion displaces the bromide to form an alkyl iodide, which is then more readily attacked by the weakly nucleophilic PPh₃.[3] This catalytic cycle regenerates the iodide ion, allowing it to participate in multiple turnovers.

II. Troubleshooting Guide for Low Reaction Yield

Low reaction yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. This guide provides a structured approach to identifying and addressing the root cause of poor yields in phosphonium iodide-catalyzed reactions.

Isolating the Problem: A Step-by-Step Diagnostic Workflow

To effectively troubleshoot, it's crucial to isolate the variable causing the low yield. The following workflow provides a logical sequence for your investigation.

Troubleshooting_Workflow cluster_start Start Troubleshooting cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_mechanism Mechanistic & Side Reactions cluster_workup Workup & Purification cluster_end Resolution Start Low Reaction Yield Observed Reagent_Purity Verify Purity of Starting Materials & Solvents Start->Reagent_Purity Catalyst_Quality Check Phosphonium Iodide Quality (Purity, Moisture) Reagent_Purity->Catalyst_Quality If reagents are pure End Improved Yield Reagent_Purity->End Impure reagents identified & replaced Temperature Optimize Reaction Temperature Catalyst_Quality->Temperature If catalyst is of high quality Catalyst_Quality->End Degraded catalyst identified & replaced Solvent Evaluate Solvent Effects Temperature->Solvent If temperature is optimized Temperature->End Optimal temperature found Stirring Ensure Adequate Mixing Solvent->Stirring If solvent is appropriate Solvent->End Optimal solvent identified Side_Reactions Identify Potential Side Reactions Stirring->Side_Reactions If mixing is sufficient Stirring->End Mixing issue resolved Catalyst_Decomposition Investigate Catalyst Decomposition Side_Reactions->Catalyst_Decomposition If side reactions are minimal Side_Reactions->End Side reactions suppressed Workup_Losses Minimize Losses During Workup Catalyst_Decomposition->Workup_Losses If catalyst is stable Catalyst_Decomposition->End Catalyst decomposition mitigated Purification Optimize Purification Strategy Workup_Losses->Purification If workup is efficient Workup_Losses->End Workup losses minimized Purification->End If purification is optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Q1: My reaction is not proceeding or the yield is very low. What should I check first?

A1: Reagent and Catalyst Integrity

Before delving into complex reaction parameters, it is essential to verify the quality of your starting materials and the catalyst itself.

  • Purity of Starting Materials: Ensure your substrates are pure and free from contaminants that could interfere with the reaction. Impurities can sometimes poison the catalyst or lead to unwanted side reactions.

  • Phosphonium Iodide Quality:

    • Hygroscopic Nature: Phosphonium iodide is hygroscopic and can absorb moisture from the air, which can lead to its hydrolysis into phosphine and hydrogen iodide.[2] This can be particularly problematic in reactions sensitive to water or acidic conditions.

    • Storage: Store phosphonium iodide in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox.

    • Visual Inspection: The catalyst should be a white to off-white crystalline solid. A significant yellow or brown discoloration may indicate decomposition.

    • Purity Verification: If in doubt, consider purifying the catalyst. For many organic phosphonium salts, recrystallization is a viable option.

Q2: I've confirmed my reagents are pure, but the yield is still low. What's the next step?

A2: Optimizing Reaction Conditions

The reaction environment plays a critical role in the efficiency of phosphonium iodide-catalyzed reactions.

  • Temperature:

    • General Effect: Increasing the temperature generally increases the reaction rate.[4] However, excessively high temperatures can lead to catalyst decomposition or the formation of side products.[4]

    • Catalyst Stability: Phosphonium iodide itself dissociates into phosphine and hydrogen iodide at elevated temperatures (sublimation and dissociation at 62 °C at atmospheric pressure).[2] Organic phosphonium salts also have thermal stability limits.[5]

    • Optimization: If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature might improve selectivity and yield. It is crucial to find the optimal temperature range for your specific reaction.

  • Solvent Selection:

    • Polarity: The choice of solvent can significantly impact reaction rates and mechanisms.[6][7] The polarity of the solvent can influence the stability of charged intermediates and transition states.

    • Solvation Effects: In some cases, specific solvent interactions can either enhance or hinder catalytic activity. For instance, in photoredox reactions using a NaI/PPh₃ system, solvation was found to play a vital role.[8]

    • Common Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are often used for reactions involving phosphonium salts. The optimal solvent will depend on the specific reaction and substrates.

  • Stirring and Mass Transfer:

    • For heterogeneous reactions, or reactions with multiple phases, efficient stirring is crucial to ensure adequate mass transfer.[9] If the reaction rate is limited by the diffusion of reactants, increasing the stirring speed can lead to a significant improvement in yield.

Q3: My reaction is producing significant byproducts. What are the likely side reactions?

A3: Identifying and Mitigating Side Reactions

Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

  • Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of phosphonium iodide and its derivatives.[2][10] This is a common issue, especially with unstabilized ylides in Wittig reactions.

  • Oxidation: Phosphonium iodide can be slowly oxidized by air, forming iodine and phosphorus oxides.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Catalyst Decomposition: Besides thermal decomposition, the catalyst can also be degraded by other components in the reaction mixture. Understanding the potential decomposition pathways of your specific phosphonium salt is important for designing a robust reaction.[11][12]

  • Substrate-Specific Side Reactions: The nature of your substrate may lead to specific side reactions. For example, in Wittig reactions, side reactions can include enol ether formation or Michael additions, depending on the substrate and reaction conditions.

Parameter Potential Issue Troubleshooting Action
Catalyst Hygroscopic, air-sensitive, thermally unstableStore in a desiccator, handle under inert atmosphere, optimize temperature
Solvent Suboptimal polarity, poor solubilityScreen a range of solvents with varying polarities
Temperature Too low (slow reaction), too high (decomposition)Systematically vary the temperature to find the optimum
Atmosphere Presence of oxygen or moistureRun the reaction under an inert atmosphere (N₂ or Ar)
Stirring Inadequate mass transfer in heterogeneous systemsIncrease stirring speed

Table 1: Troubleshooting Summary for Low Reaction Yield.

III. Frequently Asked Questions (FAQs)

Catalyst Handling and Storage

Q: How should I properly store phosphonium iodide? A: Phosphonium iodide is hygroscopic and sensitive to air and light.[2] It should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator or a glovebox with an inert atmosphere is recommended.

Q: My phosphonium iodide has turned yellow/brown. Can I still use it? A: Discoloration often indicates decomposition, likely due to oxidation by air or exposure to light.[2] While it might still have some activity, using a discolored catalyst is not recommended as it can lead to lower yields and the introduction of impurities. Purification by recrystallization may be an option for some organic phosphonium salts.

Reaction-Specific Issues

Q: In a Wittig reaction, I am getting a low yield of my desired alkene and a lot of triphenylphosphine oxide. What could be the problem? A: This is a common issue in Wittig reactions. Here are a few things to consider:

  • Ylide Formation: Ensure complete formation of the ylide. The choice of base and solvent is critical.

  • Aldehyde/Ketone Purity: Impurities in your carbonyl compound can quench the ylide.

  • Steric Hindrance: Highly hindered ketones or aldehydes can be slow to react. In such cases, longer reaction times or higher temperatures may be necessary.

  • Product Purification: The removal of triphenylphosphine oxide can be challenging and may lead to product loss during workup.[13][14]

Q: I am performing a photoredox reaction catalyzed by a phosphonium iodide/phosphine system, and the reaction is not going to completion. What should I check? A: Photoredox reactions have their own set of specific parameters to consider:

  • Light Source: Ensure your light source has the correct wavelength and intensity to excite the electron donor-acceptor (EDA) complex.[1][8]

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degassing your solvent and reaction mixture is crucial.

  • Solvent: As mentioned, solvation plays a key role in these reactions.[8] The solvent can influence the stability and reactivity of the radical intermediates.

Workup and Purification

Q: How can I effectively remove triphenylphosphine oxide from my reaction mixture? A: Triphenylphosphine oxide is a common byproduct in reactions using triphenylphosphine, such as the Wittig and Appel reactions. Its removal can be challenging due to its polarity and solubility. Here are some common methods:

  • Chromatography: This is the most common method, but it can be difficult for non-polar products as the phosphine oxide may co-elute.

  • Crystallization: If your product is a solid, recrystallization can be an effective way to remove the more soluble triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or diethyl ether.

  • Aqueous Extraction: For certain ylides designed for easy removal, the resulting phosphine oxide is water-soluble and can be removed by aqueous workup.[13]

IV. Experimental Protocols

Protocol 1: Purification of Triphenylphosphine Oxide Contaminated Product via Precipitation

This protocol is a general guideline for removing triphenylphosphine oxide from a reaction mixture containing a relatively non-polar product.

  • Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve in Minimal Polar Solvent: Dissolve the crude residue in a minimal amount of a polar solvent in which both the product and triphenylphosphine oxide are soluble (e.g., dichloromethane or ethyl acetate).

  • Add Non-Polar Solvent: Slowly add a non-polar solvent in which triphenylphosphine oxide has low solubility (e.g., hexane, pentane, or diethyl ether) while stirring.

  • Induce Precipitation: Continue adding the non-polar solvent until a precipitate (triphenylphosphine oxide) is observed. You may need to cool the mixture in an ice bath to facilitate precipitation.

  • Filter: Filter the mixture through a plug of silica gel or celite, washing with the non-polar solvent.

  • Collect and Concentrate: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to obtain the purified product.

V. Mechanistic Insights

The Catalytic Cycle in Iodide-Assisted Phosphonium Salt Formation

Understanding the underlying mechanism of your reaction is key to effective troubleshooting. The following diagram illustrates the catalytic role of the iodide ion in accelerating the formation of a phosphonium salt from an alkyl bromide.

Catalytic_Cycle cluster_cycle Catalytic Cycle R_Br R-Br (Alkyl Bromide) R_I R-I (Alkyl Iodide) R_Br->R_I + I⁻ PPh3 PPh₃ R_I->PPh3 R_PPh3_I R-PPh₃⁺ I⁻ (Product) R_I->R_PPh3_I + PPh₃ Br_minus Br⁻ R_I->Br_minus - Br⁻ I_minus I⁻ (Catalyst) R_PPh3_I->I_minus Catalyst Regeneration I_minus->R_Br Nucleophilic Attack

Caption: Catalytic cycle of iodide in phosphonium salt formation.[3]

This cycle highlights why a substoichiometric amount of an iodide source can have a significant impact on the reaction rate. The key is the conversion of a less reactive alkyl bromide into a more reactive alkyl iodide.[3]

VI. References

  • Chemistry Stack Exchange. (2014). Catalytic iodine in synthesis of phosphonium salts. [Link]

  • Wikipedia. Phosphonium iodide. [Link]

  • Fukuoka, S. (2020). Bifunctional Onium and Potassium Iodides as Nucleophilic Catalysts for the Solvent-Free Syntheses of Carbonates, Thiocarbonates, and Oxazolidinones from Epoxides. The Chemical Record, 20(11), 1236-1253. [Link]

  • O'Brien, C. J., et al. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. CORA. [Link]

  • Liu, T., et al. (2023). Recent advancements in iodide/phosphine-mediated photoredox radical reactions. Beilstein Journal of Organic Chemistry, 19, 1686–1719. [Link]

  • Häring, M., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 137–146. [Link]

  • Balaji Catalyst. Safety, Storage, Shelf Life, Handling and Disposal. [Link]

  • O'Brien, C. J., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. CORA. [Link]

  • Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. [Link]

  • ResearchGate. (2018). Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %,.... [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2018). Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %,.... [Link]

  • Google Patents. US6630605B2 - Process for the purification of phosphonium salts.

  • Ba-Othman, M. K., & Kirby, A. J. (2021). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the Saudi Chemical Society, 25(8), 101288. [Link]

  • ResearchGate. (2023). Triphenylphosphine and sodium iodide: a new catalyst combination to rival precious metal complexes in visible light photoredox catalysis. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3327-3337. [Link]

  • Reek, J. N. H., et al. (2024). Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Chemical Science, 15(1), 123-131. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12733-12737. [Link]

  • ResearchGate. (2021). Substrate scope with phosphonic diamides Reaction conditions unless.... [Link]

  • ResearchGate. (2018). Possible pathway for catalyst decomposition (top) and the pKa values of the ligands (bottom). [Link]

  • ResearchGate. (2025). Decomposition Pathways of Homogeneous Catalysts. [Link]

  • ResearchGate. (2016). Tools for Purifying the Product. [Link]

  • ResearchGate. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. [Link]

  • ACS Central Science. (2021). Phosphorus-Based Catalysis. [Link]

  • MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

  • CCS Chemistry. (2024). dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. [Link]

  • ResearchGate. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • Smart Achievers. p-Block Elements. [Link]

  • Royal Society of Chemistry. (2001). The reaction of tin(iv) iodide with phosphines: formation of new halotin anions. [Link]

  • MDPI. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. [Link]

  • PubMed. (2021). Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts. [Link]

  • ResearchGate. (2025). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. [Link]

  • ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • RSC Education. Chemistry Olympiad past papers. [Link]

Sources

Technical Support Center: Managing Hygroscopic Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic chemistry, the success of a reaction often hinges on the meticulous control of experimental parameters. Among the most critical, yet frequently underestimated, is the management of hygroscopic reagents. These substances readily absorb moisture from the atmosphere, a characteristic that can profoundly impact their reactivity, stability, and ultimately, the outcome of a synthesis. Phosphonium salts, the cornerstone of the venerable Wittig reaction, are a prominent class of reagents where hygroscopicity presents a significant challenge.

This guide is designed to serve as a comprehensive technical resource for laboratory professionals. It moves beyond simple procedural lists to provide a deeper understanding of why certain techniques are essential. By elucidating the causal relationships between moisture, reagent integrity, and reaction success, this document aims to empower researchers to troubleshoot effectively and execute their synthetic protocols with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What makes phosphonium salts so susceptible to absorbing water?

A: The hygroscopic nature of many phosphonium salts stems from their ionic character. The strong electrostatic interactions between the bulky phosphonium cation and its counter-anion can create a crystal lattice that readily accommodates water molecules. This tendency is particularly pronounced in salts that are amorphous or have less-than-perfect crystal packing. The presence of absorbed water can interfere with the subsequent deprotonation step to form the ylide, thereby inhibiting the Wittig reaction.[1]

Q2: I left the cap off my bottle of methyltriphenylphosphonium bromide for a short time. Is it still usable?

A: It is highly likely that the reagent has absorbed atmospheric moisture. Using it directly will probably lead to a low yield in your Wittig reaction because the base will react with the water instead of the phosphonium salt.[2] To salvage the reagent, you should dry it thoroughly under a high vacuum for several hours before use.[1][3] For best results, gently heating the salt while under vacuum can help drive off adsorbed water, but be careful not to exceed its decomposition temperature.

Q3: My phosphonium salt is a sticky, oily solid. How can I purify and handle it?

A: An oily or sticky appearance is a common issue with phosphonium salts and often indicates the presence of impurities or absorbed moisture.[1][4] Here are a few techniques to address this:

  • Trituration: Vigorously stirring or grinding the oily product with a non-polar solvent in which the salt is insoluble (e.g., hexanes, diethyl ether) can wash away non-polar impurities and induce solidification.[1]

  • Recrystallization: If trituration fails, recrystallization is the next step. Finding the right solvent system is key. Often, a polar solvent like dichloromethane or acetonitrile is used to dissolve the salt, followed by the slow addition of a less polar solvent like diethyl ether or ethyl acetate to induce crystallization.[1][4] It's crucial to use anhydrous solvents for this process.

  • Drying: Once you have a solid, it must be dried extensively under high vacuum to remove all traces of solvent and moisture.[1]

Q4: What is the visual indicator that my ylide has formed successfully after adding the base?

A: The formation of a phosphonium ylide is often accompanied by a distinct color change.[2] Depending on the specific ylide, this can range from a bright yellow to a deep orange or red. This color is a good initial indicator that your phosphonium salt was dry and the base was effective. The absence of this color change is a strong signal that the reaction has not proceeded as expected and troubleshooting is necessary.

Troubleshooting Guide: The Wittig Reaction

Low yields or complete failure of a Wittig reaction are common frustrations, and the root cause often lies in the handling of the hygroscopic phosphonium salt or other moisture-sensitive aspects of the reaction setup.

Scenario 1: No reaction or very low conversion to the alkene product.

Possible Cause: Incomplete or no formation of the ylide.

Troubleshooting Steps:

  • Reagent Integrity:

    • Phosphonium Salt: Was the salt rigorously dried under high vacuum immediately before use?[1][5] Hygroscopic salts are a primary culprit for failed Wittig reactions.[2]

    • Base: Is the base fresh and of high quality? Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can degrade upon improper storage.[2]

    • Solvent: Was the solvent truly anhydrous? Even "anhydrous" solvents from commercial suppliers should be freshly dried over a suitable drying agent.[2]

  • Reaction Conditions:

    • Inert Atmosphere: Was the reaction performed under a strictly inert atmosphere (e.g., argon or nitrogen)? Oxygen can also degrade the highly reactive ylide.[6]

    • Glassware: Was all glassware oven- or flame-dried immediately before assembly to remove adsorbed water?[2][7]

Scenario 2: The reaction starts, but the yield of the alkene is poor.

Possible Cause: Ylide instability or side reactions.

Troubleshooting Steps:

  • Ylide Stability:

    • Unstabilized ylides (those with simple alkyl groups) are highly reactive and can decompose if not used promptly after generation.[2] Consider generating the ylide in the presence of the aldehyde or ketone, rather than letting it stir for an extended period before adding the carbonyl compound.[8]

  • Substrate Issues:

    • Aldehyde/Ketone Quality: Aldehydes, in particular, can be prone to oxidation or polymerization.[2][9] Using freshly purified aldehyde is recommended.

    • Steric Hindrance: Highly sterically hindered ketones can be poor substrates for the Wittig reaction, leading to slow reaction times and low yields.[2][9] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[2][9]

Data Summary Table: Common Issues and Solutions
Problem Potential Cause Recommended Action Supporting Rationale
No ylide color formationWet phosphonium saltDry salt under high vacuum for several hours before use.[1][5]Water competes with the phosphonium salt for the base.[2]
Degraded baseUse a freshly opened bottle or titrate the base to determine its exact molarity.Strong bases are themselves often moisture-sensitive.
Wet solventUse freshly distilled/dried solvent.Residual water in the solvent will quench the base and/or ylide.[6]
Low alkene yieldUnstable ylideGenerate and use the ylide in situ without prolonged stirring before adding the carbonyl.[6][8]Minimizes the time for the reactive ylide to decompose.
Sterically hindered ketoneSwitch to the Horner-Wadsworth-Emmons (HWE) reaction.[2][9]The phosphonate carbanions used in the HWE are more nucleophilic.[2]
Oily/impure saltHygroscopicity/impuritiesTriturate with a non-polar solvent or recrystallize from an anhydrous solvent system.[1][4]Removes water and other impurities that can interfere with the reaction.

Experimental Protocols & Workflows

Protocol 1: Weighing and Dispensing a Hygroscopic Phosphonium Salt

The gold standard for handling highly sensitive reagents is a glovebox.[10][11][12]

Objective: To accurately weigh and transfer a hygroscopic phosphonium salt without exposure to atmospheric moisture.

Methodology (Glovebox):

  • Preparation: Transfer the sealed bottle of phosphonium salt, a clean and dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox antechamber.[10]

  • Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with the inert gas of the glovebox.[10][13]

  • Transfer: Move the items into the main chamber of the glovebox.

  • Weighing: Place the weighing boat on the balance inside the glovebox and tare it. Carefully use the spatula to weigh the desired amount of the phosphonium salt into the boat.

  • Transfer to Flask: Transfer the weighed salt into the Schlenk flask and securely seal it with the stopper.

  • Removal: Move the sealed Schlenk flask back into the antechamber. Close the inner door and then remove the flask from the glovebox. The flask is now ready for use on a Schlenk line.[10]

Workflow Diagram: Decision-Making for Handling Phosphonium Salts

This diagram outlines the decision process for handling a new or existing bottle of a phosphonium salt.

G start Start: Need to use a phosphonium salt check_appearance Q: What is the physical appearance of the salt? start->check_appearance is_free_flowing Is it a free-flowing, crystalline solid? check_appearance->is_free_flowing Free-flowing is_oily Is it an oily or sticky solid? check_appearance->is_oily Oily/Sticky dry_salt Action: Dry under high vacuum for 2-4 hours is_free_flowing->dry_salt purify Action: Purify by trituration or recrystallization is_oily->purify weigh_method Q: How will you weigh the reagent? dry_salt->weigh_method purify->dry_salt glovebox Preferred: Use a glovebox for weighing weigh_method->glovebox High Sensitivity benchtop Alternative: Quick weighing on the bench weigh_method->benchtop Lower Sensitivity proceed Proceed to reaction setup under inert atmosphere glovebox->proceed benchtop->proceed

Caption: Decision workflow for handling phosphonium salts.

Troubleshooting Workflow: Failed Wittig Reaction

This diagram provides a logical path for troubleshooting when a Wittig reaction fails to produce the desired product.

G start Start: Wittig reaction failed (low/no yield) check_ylide Q: Did the characteristic ylide color appear? start->check_ylide color_yes Yes check_ylide->color_yes Yes color_no No check_ylide->color_no No check_carbonyl Q: Is the aldehyde/ketone of sufficient quality? color_yes->check_carbonyl check_reagents Troubleshoot Ylide Formation: 1. Was salt dry? 2. Was base fresh? 3. Was solvent anhydrous? color_no->check_reagents purify_carbonyl Action: Purify carbonyl (distill aldehyde, etc.) check_carbonyl->purify_carbonyl No check_sterics Q: Is the ketone sterically hindered? check_carbonyl->check_sterics Yes retry_reaction Action: Re-run reaction with dried/fresh reagents check_reagents->retry_reaction purify_carbonyl->retry_reaction sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No use_hwe Action: Switch to Horner-Wadsworth-Emmons (HWE) reaction sterics_yes->use_hwe re_evaluate Re-evaluate reaction conditions (temp, time) sterics_no->re_evaluate

Caption: Troubleshooting workflow for a failed Wittig reaction.

References

  • MDPI. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Wikipedia. (n.d.). Air-free technique.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of Bristol. (2018). School of Chemistry SOP For Operation Of Glove Boxes.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • Royal Society of Chemistry. (n.d.). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water.
  • University of Rochester. (n.d.). How To Run A Reaction: The Setup.
  • Wikipedia. (n.d.). Wittig reaction.
  • Common Organic Chemistry. (n.d.). Wittig Reaction - Phosphonium Salt Preparation.
  • Royal Society of Chemistry. (2024). Phosphonium salts and P-ylides.
  • Reddit. (2022). Problems with wittig reaction.
  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • ResearchGate. (2011). Can anyone help how to carried out the wittig reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • University of Rochester. (n.d.). How To: Store Reagents.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • ResearchGate. (2018). How to recrystallize phosphonium salt?
  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment.
  • BDMAEE. (2025). the use of triphenylphosphine in the synthesis of phosphonium salts.
  • MDPI. (n.d.). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?
  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • chemeurope.com. (n.d.). Phosphonium salt.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Wikipedia. (n.d.). Phosphonium.
  • National Institutes of Health. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.

Sources

Technical Support Center: Tributylmethylphosphonium Iodide Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tributylmethylphosphonium Iodide in Modern Synthesis

This compound (TBMP-I) has emerged as a robust and versatile phase-transfer catalyst and reagent in a multitude of organic synthesis applications, from pharmaceutical development to advanced materials science.[1] Its efficacy is rooted in its ability to facilitate reactions between immiscible phases, enhancing reaction rates and improving yields.[1] However, like all catalysts, its performance is finite. Understanding the mechanisms that lead to its deactivation is the first and most critical step toward prevention, ensuring experimental reproducibility, and maximizing process efficiency.

This guide serves as a dedicated resource for researchers and chemists encountering challenges with TBMP-I. We will explore the primary deactivation pathways, provide a structured troubleshooting framework, and offer validated protocols to mitigate catalyst decay.

Section 1: Understanding the Mechanisms of Catalyst Deactivation

Catalyst deactivation is the progressive loss of catalytic activity and/or selectivity over time.[2] For this compound, deactivation is not a single event but a result of several potential chemical, thermal, and mechanical stressors.[3] These can be broadly categorized as follows:

  • Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly adsorb to the catalyst's active sites, rendering them inaccessible to the reactants.[4][5] For phosphonium salts, common poisons include residual acids, bases, water, and compounds containing sulfur or certain metals.[2][6]

  • Thermal Degradation: Exposure to temperatures exceeding the catalyst's stability threshold can induce irreversible structural changes.[4] While TBMP-I is recognized for its thermal stability, prolonged exposure to high temperatures can lead to decomposition pathways, such as Hofmann elimination or other complex rearrangements.[1][7] The melting point of TBMP-I is approximately 133.5°C, which can be a soft indicator for the onset of potential thermal stress.[8][9]

  • Fouling: This mechanical deactivation involves the physical deposition of materials, such as carbonaceous residues (coke) or polymerized byproducts, onto the catalyst surface.[3] This blockage prevents reactants from reaching the active sites.

  • Chemical Reaction: In some cases, the catalyst itself can be consumed by unintended side reactions with reactants, solvents, or impurities. For instance, strong bases can deprotonate the phosphonium salt, leading to the formation of an ylide, while certain acids can lead to catalyst inactivation.[10][11]

Below is a diagram illustrating the primary pathways leading to the deactivation of the TBMP-I catalyst.

G Poisoning Chemical Poisoning (e.g., Sulfur, Water, Acids) Inactive_Catalyst Deactivated Catalyst Poisoning->Inactive_Catalyst Site Blocking Thermal_Stress Thermal Stress (Exceeding Stability Limits) Thermal_Stress->Inactive_Catalyst Decomposition Fouling Fouling (e.g., Polymer Buildup, Coke) Fouling->Inactive_Catalyst Surface Masking Active_Catalyst Active Tributylmethylphosphonium Iodide

Caption: Primary deactivation pathways for this compound.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to catalyst performance in a question-and-answer format.

Q1: My reaction has completely stalled or shows a dramatically reduced conversion rate. How do I confirm if catalyst deactivation is the cause?

A1: First, rule out other common experimental errors (incorrect stoichiometry, temperature fluctuations, poor mixing). To specifically investigate the catalyst:

  • Inert Atmosphere: Ensure your reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Phosphonium salts can be hygroscopic, and atmospheric moisture can be a deactivating agent.[9][12]

  • Analytical Verification: The most direct method is to use ³¹P NMR spectroscopy.[13] An active this compound catalyst will have a characteristic chemical shift. Degradation products, such as the corresponding phosphine oxide, will appear as new signals, typically shifted significantly downfield.

  • Control Experiment: Run a parallel reaction with a fresh batch of catalyst from a sealed container under identical conditions. If this reaction proceeds as expected, it strongly indicates the deactivation of your original catalyst batch.

Q2: I suspect my reagents or solvent are contaminated. What are the most likely poisons for this compound?

A2: Phosphonium salt catalysts are susceptible to several types of poisons.[2][14] The most common culprits are:

  • Water/Moisture: While some phosphonium salts are designed to be water-resistant, excess water can lead to hydrolysis or other deactivation pathways, especially in the presence of a base.[10][11] Always use anhydrous solvents and dry reagents.

  • Acidic Impurities: Strong acids can react with the catalyst. For example, sulfonic acids are known to be effective deactivating agents for phosphonium salts.[10][11] Ensure your reagents are free from acidic residues.

  • Basic Impurities: Strong bases can deprotonate the alpha-carbon, leading to ylide formation and subsequent decomposition pathways, consuming the active catalyst.

  • Sulfur and Phosphorus Compounds: These are classic catalyst poisons that can bind strongly to the phosphonium center, blocking active sites.[4][6] Ensure feedstocks are purified to remove these contaminants.[4]

Potential Poison Common Source Mitigation Strategy
Water (H₂O)Solvents, reagents, atmosphereUse anhydrous solvents, dry reagents over desiccants, maintain inert atmosphere.[15]
Acidic Impurities (e.g., H⁺)Reagent degradation, residual acids from previous stepsNeutralize and purify reagents via distillation or column chromatography.
Basic Impurities (e.g., OH⁻)Incomplete workup, basic reagentsUse freshly prepared or purified reagents; perform a neutral wash.
Sulfur Compounds (R-S-R)Petroleum-derived feedstocks, certain reagentsPurify feedstocks using adsorbers or guard beds.[2]
Heavy Metals (e.g., Pb, Hg)Contaminated reagents, reactor leachingUse high-purity reagents and ensure reactor cleanliness.[6]

Q3: My reaction requires high temperatures. What is the safe operating limit for TBMP-I?

A3: The thermal stability of a catalyst is a critical parameter.[4] While TBMP-I is relatively stable, thermal degradation is a primary concern at elevated temperatures.[16] The reported melting point is ~133.5°C.[8][9] As a general rule, operating significantly above this temperature for prolonged periods increases the risk of decomposition. We recommend keeping the reaction temperature below 150°C unless empirical data for your specific system demonstrates stability at higher temperatures. If your process requires more extreme conditions, consider screening for a more thermally robust catalyst.

Section 3: Proactive Prevention & Protocols

Preventing deactivation is always more effective than attempting to reverse it. Adhering to the following best practices and protocols will significantly extend the life and performance of your catalyst.

Protocol 1: Rigorous Solvent and Reagent Purification

Objective: To eliminate common catalyst poisons (water, oxygen, acidic/basic impurities) before they enter the reaction vessel.

Materials:

  • Anhydrous solvents (commercially available or freshly distilled)

  • Drying agents (e.g., molecular sieves, sodium sulfate)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Solvent Preparation: Use high-purity, anhydrous, and degassed solvents. If using bottled anhydrous solvents, use a syringe to transfer under an inert atmosphere. For in-house purification, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Reagent Purification:

    • Liquid Reagents: Dry over a suitable agent (e.g., MgSO₄, Na₂SO₄) and distill under reduced pressure if thermally stable.

    • Solid Reagents: Dry in a vacuum oven at a temperature well below the compound's melting or decomposition point.

  • Degassing: Before use, sparge all solvents and liquid reagents with an inert gas (e.g., argon) for 15-30 minutes to remove dissolved oxygen.

Protocol 2: Monitoring Catalyst Integrity with ³¹P NMR Spectroscopy

Objective: To quantitatively assess the purity and extent of deactivation of the TBMP-I catalyst.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of your catalyst sample (both fresh and used catalyst for comparison).

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Ensure the solvent is compatible with your catalyst and does not react with it.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio is typically adequate.

  • Data Analysis:

    • Identify the signal corresponding to the active Tributylmethylphosphonium cation [ (C₄H₉)₃PCH₃ ]⁺.

    • Look for new signals in the spectrum of the used catalyst. The most common degradation product, tributylphosphine oxide ((C₄H₉)₃P=O), will have a characteristic chemical shift significantly downfield from the phosphonium salt.

    • Integrate the signals of the active catalyst and any identified degradation products. The ratio of these integrals provides a quantitative measure of catalyst deactivation.

Section 4: Troubleshooting Workflow

When faced with a failing reaction, a systematic approach to troubleshooting is essential. The following decision tree provides a logical workflow to identify the root cause.

G start Low Reaction Yield / Rate Observed check_cond Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_cond cond_ok Conditions Correct check_cond->cond_ok Yes cond_bad Conditions Incorrect check_cond->cond_bad No catalyst_fresh Run Control with Fresh Catalyst cond_ok->catalyst_fresh fix_cond Adjust Conditions & Rerun cond_bad->fix_cond fix_cond->start check_catalyst Is Catalyst Active? control_ok Control Reaction Works? catalyst_fresh->control_ok deactivated Original Catalyst Deactivated control_ok->deactivated Yes other_issue Systemic Issue (e.g., Inhibitor in Substrate) control_ok->other_issue No check_purity Analyze Purity of Reagents & Solvents deactivated->check_purity purify Purify All Components (See Protocol 1) & Rerun check_purity->purify

Caption: A step-by-step workflow for troubleshooting poor catalyst performance.

Frequently Asked Questions (FAQs)

Q: Can a deactivated this compound catalyst be regenerated?

A: Regeneration of phosphonium salt catalysts is generally challenging and often not economically feasible on a lab scale. Deactivation via poisoning or thermal decomposition is typically irreversible.[4] For fouling, where the surface is merely blocked, a careful washing procedure might restore some activity, but complete regeneration is unlikely.[17] Prevention is the most effective strategy.

Q: How should I store this compound to maximize its shelf life?

A: Store the catalyst in a tightly sealed container to protect it from atmospheric moisture, as it can be hygroscopic.[9][12] It is best stored at cool temperatures (2-8°C) and away from light.[9] Always handle the catalyst under an inert atmosphere when preparing for a reaction.

Q: Does the counter-ion (iodide) play a role in deactivation?

A: Yes, the anion can significantly influence the catalyst's properties.[18] While iodide is common, it can be a source of side reactions in certain oxidative or reductive environments. In some cases, exchanging the iodide for a more inert counter-ion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) might improve stability, though this will also alter its catalytic activity and solubility.

References

  • Google Patents.
  • Google Patents.
  • Haffar, M. (2025). Catalyst deactivation mechanisms and how to prevent them. LinkedIn. [Link]
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
  • LookChem. This compound. [Link]
  • CD BioSustainable-Green Chemistry. This compound. [Link]
  • China Steel Corporation. (2014).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17–60. [Link]
  • Gulf Bio Analytical.
  • McNulty, J., et al. (2007). Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects. Organic Letters, 9(22), 4575-4578. [Link]
  • AmmoniaKnowHow.
  • ChemCatBio. (2021).
  • D'Angelo, B., et al. (2021). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
  • Jolliffe, J. D., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 1406-1416. [Link]
  • Twigg, M. V. (2025). The regeneration or disposal of deactivated heterogeneous catalysts.
  • Process Parameters. (2024).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • International Journal of Scientific Engineering and Technology. (2015).
  • Wikipedia.
  • Unacademy. (2025). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?[Link]

Sources

Technical Support Center: Solvent Selection for Phosphonium Salt Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonium salt catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of solvent selection in their experimental work. Here, we move beyond simple protocols to explain the fundamental principles governing solvent effects, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when selecting a solvent for reactions involving phosphonium salt catalysts.

Q1: My phosphonium salt catalyst isn't dissolving. What should I do?

A1: Solubility is paramount for catalyst activity. Phosphonium salts exhibit a wide range of solubilities depending on their structure, particularly the length of the alkyl chains, and the nature of the solvent.[1][2]

  • Initial Steps: Start by consulting literature for solubility data on your specific or structurally similar phosphonium salts. Common solvents for phosphonium salts include polar aprotics like acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF).[3] For non-polar salts, toluene or benzene may be effective.[3][4]

  • Troubleshooting: If your salt remains insoluble, consider that it might be hygroscopic and has absorbed moisture, appearing as an oil or sticky solid.[5] Triturating the salt with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification and remove impurities.[5] For particularly stubborn cases, a solvent system (a mixture of two or more solvents) might be necessary. A good starting point is a mixture of a solvent in which the salt is highly soluble and one in which it is sparingly soluble.[5]

Q2: My reaction is slow or not proceeding to completion. Could the solvent be the issue?

A2: Absolutely. The solvent's role extends beyond simply dissolving the reactants. It can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[6]

  • Polarity Mismatch: For many reactions, particularly those involving charged intermediates like in phase-transfer catalysis (PTC), a polar solvent is often beneficial.[7] However, the choice between a polar aprotic and a polar protic solvent is critical.

  • Protic vs. Aprotic: Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile but hinders its ability to attack an electrophile, thus slowing down the reaction.[8][9][10] Polar aprotic solvents (e.g., acetone, DMSO, MeCN) do not have O-H or N-H bonds and therefore do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[8][11][12] For many SN2-type reactions common in phosphonium salt catalysis, polar aprotic solvents are preferred.[3][13][14]

Q3: I'm observing unexpected side products. Can the solvent be the cause?

A3: Yes, the solvent can influence the reaction pathway and lead to the formation of undesired by-products.

  • Catalyst Degradation: While phosphonium salts are generally more thermally and chemically stable than their ammonium counterparts, certain conditions can lead to degradation.[15] In the presence of a strong base, phosphonium salts can undergo decomposition, and the solvent can mediate this process.[15]

  • Competing Reactions: The solvent can also promote alternative reaction pathways. For instance, in Wittig reactions, the solvent polarity can influence the E/Z selectivity of the resulting alkene.[16] In some cases, the solvent itself can react with intermediates.[17]

Q4: How does solvent choice impact catalyst stability?

A4: Phosphonium salts are known for their high thermal stability, making them suitable for reactions requiring elevated temperatures.[15][18] However, the choice of solvent can still play a role.

  • Protection from Degradation: A well-chosen solvent can help maintain the catalyst's integrity throughout the reaction. For instance, in reactions involving strong bases, a solvent that does not promote catalyst degradation pathways is crucial.[15]

  • Preventing Agglomeration in Nanoparticle Catalysis: When phosphonium salts are used as stabilizers for palladium nanoparticles in cross-coupling reactions, the solvent choice is important to prevent agglomeration and precipitation of the nanoparticles, which would lead to a loss of catalytic activity.[1][2]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving common issues related to solvent selection in phosphonium salt catalyzed reactions.

Issue 1: Low Reaction Yield

A low yield is a common and frustrating problem. The following workflow can help you systematically troubleshoot the issue from a solvent perspective.

start Low Reaction Yield check_solubility Are all reactants and the catalyst fully dissolved? start->check_solubility check_polarity Is the solvent polarity appropriate for the reaction mechanism? check_solubility->check_polarity Yes optimize_system Consider a solvent mixture to improve solubility. check_solubility->optimize_system No check_proticity Is a protic solvent hindering your nucleophile? check_polarity->check_proticity Yes end_bad Yield Still Low (Consider other factors: temperature, concentration, catalyst loading) check_polarity->end_bad No (Re-evaluate mechanism and required polarity) consider_aprotic Switch to a polar aprotic solvent (e.g., MeCN, DMF, DMSO). [1, 16] check_proticity->consider_aprotic Yes end_good Yield Improved check_proticity->end_good No consider_aprotic->end_good optimize_system->check_solubility

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Selectivity (e.g., in Wittig Reactions)

The stereochemical outcome of a reaction can be highly dependent on the solvent environment.

Causality: In reactions like the Wittig olefination, the solvent can influence the stability of the betaine and oxaphosphetane intermediates, which in turn dictates the E/Z ratio of the alkene product. Generally, polar aprotic solvents can favor the formation of the Z-alkene with non-stabilized ylides.[16]

Troubleshooting Steps:

  • Analyze the Current Solvent: Identify the polarity and proticity of your current solvent.

  • Consult the Literature: Research solvent effects on the specific type of reaction you are running.

  • Systematic Screening: If literature data is sparse, perform a systematic screen of solvents with varying polarities and coordinating abilities.

Solvent ClassExamplesPotential Impact on Selectivity
Non-polar Toluene, HexaneMay favor E-alkene formation with stabilized ylides.[3]
Polar Aprotic DMF, DMSO, AcetonitrileCan enhance Z-selectivity with non-stabilized ylides.[13][16]
Polar Protic Ethanol, MethanolCan lead to decreased selectivity due to hydrogen bonding with intermediates.[6]
Issue 3: Difficulty in Product/Catalyst Separation

Post-reaction workup can be complicated if the solvent choice leads to poor separation of the product from the catalyst.

Causality: The ideal solvent will keep the reactants and catalyst in solution during the reaction but allow for easy separation of the product afterward.

Troubleshooting Strategies:

  • Biphasic Systems: For phase-transfer catalysis, the use of a biphasic system (e.g., water and an organic solvent) is inherent. The phosphonium salt's lipophilicity, influenced by its alkyl chain length, determines its partitioning between the two phases.[15]

  • Precipitation: In some cases, a non-polar solvent like toluene or benzene is used because the phosphonium salt product is insoluble and precipitates out, driving the reaction to completion and simplifying isolation.[3][4]

  • Solvent Switching: It may be necessary to perform the reaction in one solvent and then, after completion, add an anti-solvent to precipitate either the product or the catalyst.

Experimental Protocols

Protocol 1: General Solvent Screening for a Phosphonium Salt Catalyzed Nucleophilic Substitution

This protocol provides a framework for systematically evaluating different solvents for a generic nucleophilic substitution reaction.

Objective: To identify the optimal solvent for the reaction of an alkyl halide with a nucleophile, catalyzed by a phosphonium salt.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium cyanide)

  • Phosphonium salt catalyst (e.g., tetrabutylphosphonium bromide)

  • Candidate solvents: Toluene, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Internal standard for GC analysis (e.g., decane)

Procedure:

  • Reaction Setup: In four separate reaction vials equipped with stir bars, add the alkyl halide (1 mmol), the nucleophile (1.2 mmol), the phosphonium salt catalyst (0.05 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: To each vial, add 2 mL of one of the candidate solvents (Toluene, MeCN, DMF, DMSO).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

  • Workup of Aliquots: Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product.

  • Data Evaluation: Plot the yield versus time for each solvent to determine the reaction rate. The solvent that provides the highest yield in the shortest time is considered the most effective.

setup Set up parallel reactions in different solvents run_reaction Run reactions under identical conditions (temp, time) setup->run_reaction monitor Monitor reaction progress (e.g., by GC, TLC) run_reaction->monitor analyze Analyze yield and selectivity monitor->analyze select Select optimal solvent analyze->select

Caption: Workflow for solvent screening experiment.

References

  • Benchchem. Technical Support Center: Phosphonium Salt Synthesis.
  • Google Patents.
  • NIH.
  • EFFECT OF POLARITY AND OTHER SOLVENT PARAMETERS ON - THE KINETICS OF THE ALKALiNE DECOMPOSITION OF - A QUATERNARY PHOSPHONIUM 'CHLORIDE IN AQUEOUS.
  • Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47.
  • ACS Publications.
  • Benchchem.
  • Royal Society of Chemistry. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B.
  • Royal Society of Chemistry. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NIH.
  • Alfa Chemistry.
  • Royal Society of Chemistry. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Benchchem. A comparative analysis of phosphonium vs.
  • A Minireview of Phase-Transfer C
  • Effect of base on alkyltriphenylphosphonium salts in polar aprotic solvents.
  • MDPI.
  • Royal Society of Chemistry.
  • YouTube. making phosphonium salts.
  • Phase-Transfer Catalysis Communic
  • MDPI.
  • Jetir.Org.
  • Royal Society of Chemistry.
  • ResearchGate. (PDF)
  • Wikipedia. Dimethyl sulfoxide.
  • PubMed Central. Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study - PMC.
  • Reddit. My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? : r/chemistry.
  • ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • MDPI.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Benchchem.
  • ChemTalk. Polar Protic and Aprotic Solvents.
  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
  • ResearchGate. How to recrystallize phosphonium salt?.
  • Benchchem. A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Publications of the IAS Fellows.
  • An open textbook. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1.

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution with Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting low-yield issues encountered during nucleophilic substitution reactions with iodide, a cornerstone of organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Finkelstein reaction (alkyl chloride/bromide to alkyl iodide) is giving a very low yield. What is the most common cause?

Answer: The most frequent culprit in a low-yielding Finkelstein reaction is the presence of water. This reaction's success hinges on Le Chatelier's principle. The reaction is driven forward by the precipitation of the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct from the acetone solvent. [1][2][3]Both NaCl and NaBr are poorly soluble in anhydrous acetone, but their solubility increases significantly in the presence of even small amounts of water. [4]This increased solubility prevents the byproduct from precipitating, allowing the reverse reaction to occur and establishing an unfavorable equilibrium.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous acetone. Acetone is hygroscopic and will absorb atmospheric moisture.

  • Dry Glassware: Flame-dry or oven-dry all glassware immediately before use.

  • Use High-Purity, Dry Reagents: Ensure your starting alkyl halide is free of water. Dry the sodium iodide (NaI) in a vacuum oven before use.

Question 2: I'm using anhydrous acetone and my yield is still low. Could my choice of iodide salt be the issue? I used potassium iodide (KI) instead of sodium iodide (NaI).

Answer: Yes, the choice of the alkali metal cation is critical. For reactions in acetone, sodium iodide (NaI) is strongly preferred over potassium iodide (KI) . [5]The reason lies in their differential solubility. NaI is highly soluble in acetone, whereas KI has a significantly lower solubility at typical reaction temperatures. [4][6] Furthermore, the byproduct you want to precipitate, KCl or KBr, is also insoluble in acetone. However, to drive the reaction forward, you need a high concentration of dissolved iodide ions to act as the nucleophile. The limited solubility of KI in acetone results in a lower concentration of available nucleophilic iodide, leading to a much slower reaction rate and lower yield. [4]

Salt Solubility in Acetone (at 25°C) Byproduct Byproduct Solubility in Acetone
Sodium Iodide (NaI) High (~29.2% by weight) [4] NaCl, NaBr Very Low [7][8]

| Potassium Iodide (KI) | Low (~1.33% by weight) [4]| KCl, KBr | Very Low [9]|

Question 3: My starting material is a secondary alkyl bromide. The reaction is very slow and I'm seeing elimination byproducts. How can I improve this?

Answer: This is a classic issue of competing reaction pathways. The Finkelstein reaction is an SN2 (Substitution Nucleophilic Bimolecular) reaction. [10][11][12]SN2 reactions are highly sensitive to steric hindrance at the reaction center.

  • Primary (1°) halides react the fastest. [13]* Secondary (2°) halides are significantly slower due to increased steric bulk around the electrophilic carbon. [13]* Tertiary (3°) halides generally do not react via the SN2 mechanism. [13] With secondary substrates, the iodide anion can act as a base rather than a nucleophile, leading to a competing E2 (Elimination Bimolecular) reaction, which forms an alkene. [10]This is especially favored at higher temperatures.

Troubleshooting Workflow for Secondary Halides:

G cluster_0 Troubleshooting Secondary Halide Substitution start Low Yield with 2° Halide (E2 Competition) temp Lower Reaction Temperature (e.g., room temp or 0°C) start->temp Heat favors elimination solvent Consider a More Polar Aprotic Solvent (e.g., DMF, DMSO) temp->solvent Solvent can influence pathway time Increase Reaction Time (Monitor by TLC) solvent->time Slower reactions need more time result Improved Sₙ2/E2 Ratio? time->result success Higher Yield of Alkyl Iodide result->success Yes fail Still Low Yield / Dominated by E2 result->fail No

Caption: Decision workflow for optimizing iodide substitution on secondary substrates.

Recommendations:

  • Lower the Temperature: Run the reaction at room temperature or even 0°C. Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature increases. [10]2. Monitor Carefully: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Due to the slower rate, the reaction may require a significantly longer time (24-48 hours) to reach completion.

  • Solvent Choice: While acetone is ideal for precipitation, if elimination persists, switching to another polar aprotic solvent like DMF or DMSO might alter the selectivity, although you lose the advantage of precipitation driving the equilibrium.

Question 4: I understand that iodide is a good leaving group. Why does the reaction proceed to form an alkyl iodide from an alkyl bromide, when bromide is also a good leaving group?

Answer: This is an excellent question that addresses the core principles of the SN2 reaction. While it's true that iodide is an excellent leaving group, it is also a superior nucleophile compared to bromide and chloride, especially in polar aprotic solvents like acetone. [14][15] The reaction is an equilibrium. However, two key factors push it strongly towards the formation of the alkyl iodide:

  • Nucleophilicity: Iodide is larger and more polarizable than bromide or chloride. This makes it a more potent nucleophile, accelerating the forward reaction rate (R-Br + I⁻ → R-I + Br⁻). [14][16]2. Le Chatelier's Principle: As discussed in Question 1, the insolubility of NaBr or NaCl in acetone effectively removes the byproduct from the reaction mixture. [2][3]This continuous removal of a product forces the equilibrium to shift to the right, driving the reaction to completion. [9]

Finkelstein_Mechanism cluster_legend Driving Force R_X R-X (X = Cl, Br) TS [I···R···X]⁻ Na⁺ R_X->TS Sₙ2 Attack NaI Na⁺ I⁻ (in Acetone) R_I R-I TS->R_I NaX_ppt NaX↓(Precipitate) R_I->NaX_ppt Equilibrium Shift

Caption: The Finkelstein reaction is driven forward by the precipitation of the sodium halide salt.

Key Experimental Protocols

Protocol 1: Standard Finkelstein Reaction for a Primary Alkyl Bromide

This protocol provides a general procedure for the conversion of a primary alkyl bromide to a primary alkyl iodide.

Materials:

  • Primary alkyl bromide (1.0 eq)

  • Sodium iodide (NaI), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous sodium iodide (1.5 eq) followed by anhydrous acetone to create an approximately 0.5 M solution with respect to the alkyl halide.

  • Stirring: Begin vigorous stirring to dissolve the NaI.

  • Substrate Addition: Add the primary alkyl bromide (1.0 eq) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (acetone b.p. ~56°C). A white precipitate (NaBr) should begin to form.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated NaBr.

    • Evaporate the acetone under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate (to remove any trace I₂), followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude alkyl iodide.

  • Purification: Purify the product as necessary, typically by flash column chromatography or distillation.

References

  • Nucleophilic Substitution. (2020). LibreTexts Chemistry. [Link]
  • Leaving group. (n.d.). Wikipedia. [Link]
  • SN2 Leaving Group Ability and Nucleophilicity. (2020). Total Organic Chemistry YouTube Channel. [Link]
  • Finkelstein Reaction. (n.d.).
  • Nucleophile Strength and Leaving Group Ability. (2024). BCPMED YouTube Channel. [Link]
  • Why is acetone used in Finkelstein with NAI? (2018). Quora. [Link]
  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. [Link]
  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. (n.d.). Vedantu. [Link]
  • SN2 reaction. (n.d.). Wikipedia. [Link]
  • Finkelstein Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • The Difference Between Sodium Iodide and Potassium Iodide: Applications and Properties. (2025). A&C. [Link]
  • Role of acetone in the Finkelstein reaction. (2016). Chemistry Stack Exchange. [Link]
  • Sodium iodide and potassium iodide solubility in acetone-dioxane-hexane mixtures. (n.d.). INIS. [Link]
  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin
  • Solubility of Potassium Iodide in Acetone. (1946).
  • Why does Finkelstein reaction only work with R-Cl and NaI? (2019). Chemistry Stack Exchange. [Link]
  • The Solubility of Silver Iodide in Solutions of Alkali Iodide in Acetone. (1930). RSC Publishing. [Link]
  • Nucleophilic Substitution. (n.d.). Utah Tech University. [Link]
  • Nuclophilic I– Reagents. (n.d.). WordPress. [Link]
  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
  • Sn2 Reaction. (n.d.). ChemTalk. [Link]
  • Homework 4 – 2017/04/24. (2017). Borbas research group. [Link]
  • Finkelstein Reaction. (n.d.). Unacademy. [Link]
  • Finkelstein Reaction. (n.d.). BYJU'S. [Link]
  • if iodine is a better leaving group, shouldn't this be unreactive? (2022). Reddit. [Link]
  • Optimizing Iodide-Adduct CIMS Quantitative Method for Toluene Oxidation Intermediates: Experimental Insights into Functional Group Differences. (2024). EGUsphere. [Link]
  • Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. [Link]
  • Finkelstein Reaction. (n.d.). Online Organic Chemistry Tutor. [Link]
  • The mystery of the Finkelstein reaction. (n.d.). Henry Rzepa's Blog. [Link]
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). BYJU'S. [Link]
  • 11.3 Characteristics of the SN2 Reaction. (n.d.). Organic Chemistry: A Tenth Edition. [Link]
  • 4.5: Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Scaling Up Reactions with Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up reactions involving Tributylmethylphosphonium iodide (TBPMI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between bench-scale success and efficient, scalable chemical synthesis.

Introduction: The Dual Role of this compound in Synthesis

This compound is a versatile quaternary phosphonium salt valued in organic synthesis for two primary functions: as a robust phase-transfer catalyst (PTC) and as a precursor in Wittig-type reactions.[1] While its stability and solubility in many organic solvents are advantageous, scaling up reactions from the milligram to the kilogram scale introduces a new set of challenges that can impact yield, purity, and overall process efficiency.[1] This guide will address these challenges head-on, providing practical, field-tested solutions.

Part 1: Troubleshooting Guide for Common Scale-Up Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up experiments.

Solubility and Phase-Transfer Efficiency

Question 1: My phase-transfer catalyzed reaction is sluggish or incomplete upon scale-up, despite working perfectly on a small scale. What's the likely cause?

This is a classic scale-up challenge often rooted in mass transfer limitations. On a small scale, efficient mixing is easily achieved. However, in larger reactors, inadequate agitation can lead to a reduced interfacial surface area between the aqueous and organic phases, hindering the catalyst's ability to transport the reacting anion.

Troubleshooting Steps:

  • Evaluate Agitation Efficiency: The power input per unit volume of your reactor is a critical parameter. If you observe a significant increase in reaction rate with increased stirring speed, your reaction is likely mass-transfer limited. For large-scale reactions, ensure you are using an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and that the stirring speed is sufficient to create a fine emulsion.

  • Optimize Solvent Choice: While TBPMI is soluble in a range of organic solvents, the choice of solvent can significantly impact both the solubility of the reactants and the intrinsic reaction rate.[1][2] Consider a solvent that offers a good balance between reactant solubility and immiscibility with the aqueous phase.

  • Consider Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the most effective solution and can lead to purification challenges. A typical starting range for a phase-transfer catalyst is 1-5 mol%.[2] Before increasing the catalyst load, ensure that other parameters like agitation and temperature are optimized.

Question 2: I'm observing the formation of a thick emulsion or "gunk" at the interface during my scaled-up phase-transfer reaction. How can I prevent this?

Emulsion formation is a common issue when scaling up biphasic reactions, and it can make phase separation and product isolation difficult.

Troubleshooting Steps:

  • Modify Solvent System: The polarity of the organic solvent can influence emulsion stability. Experiment with adding a small amount of a less polar co-solvent to the organic phase.

  • Adjust Aqueous Phase Composition: Increasing the ionic strength of the aqueous phase by adding a neutral salt (e.g., sodium chloride) can sometimes help to break up emulsions.

  • Temperature Control: In some cases, a moderate increase in reaction temperature can decrease the viscosity of the phases and help to prevent stable emulsion formation. However, be mindful of potential side reactions or catalyst degradation at higher temperatures.[3]

Wittig Reaction Challenges

Question 3: The yield of my Wittig reaction has dropped significantly after scaling up. What factors should I investigate?

Scaling up Wittig reactions introduces challenges related to reagent addition, temperature control, and the handling of slurries.

Troubleshooting Steps:

  • Base Addition and Ylide Formation: The in situ formation of the phosphorus ylide by treating the phosphonium salt with a strong base is a critical step.[4] On a larger scale, localized high concentrations of the base can lead to side reactions. Ensure slow, controlled addition of the base with efficient stirring to maintain a homogeneous reaction mixture.

  • Temperature Management: The initial ylide formation is often exothermic. In a large reactor, inefficient heat dissipation can lead to a temperature spike, potentially causing decomposition of the ylide or the desired product. Utilize a reactor cooling system and monitor the internal temperature closely during base addition.

  • Solvent and Solubility: Ensure that the phosphonium salt and the aldehyde or ketone are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions.

Question 4: I'm struggling with the removal of triphenylphosphine oxide (TPPO) from my product on a large scale. Are there efficient purification strategies?

The removal of the triphenylphosphine oxide byproduct is a well-known challenge in Wittig reactions.[5] While chromatography is feasible on a small scale, it is often impractical for large quantities.

Recommended Purification Protocols:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for removing TPPO.[6][7] Experiment with different solvent systems to find one where your product has good solubility at elevated temperatures and poor solubility at room temperature, while TPPO remains in solution.

  • Extraction: Acid-base extraction can be effective if your product has acidic or basic functionality. TPPO is neutral and will remain in the organic phase.

  • Precipitation of TPPO: In some cases, TPPO can be selectively precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or pentane. The product can then be isolated from the filtrate.

  • Chromatography-Free Methods: For certain alkenes, methods have been developed to remove phosphine oxide byproducts without chromatography, which can be particularly useful for scale-up.[8]

General Scale-Up and Safety Considerations

Question 5: What are the key safety precautions I need to take when handling this compound on a larger scale?

As with any chemical process, a thorough safety review is crucial before scaling up.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[9][10][11]

  • Ventilation: Handle the solid phosphonium salt in a well-ventilated area or a fume hood to avoid inhaling dust.[9][11]

  • Static Discharge: When transferring large quantities of flammable organic solvents, ensure that all equipment is properly grounded to prevent static discharge, which could be a source of ignition.[9]

  • Thermal Hazards: Be aware of potential exotherms, especially during base addition in Wittig reactions. Have a cooling system in place and a plan for emergency cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste, including residual phosphonium salts and TPPO, according to your institution's and local regulations.[9][12] Upon combustion, irritating and toxic gases such as phosphorus oxides and hydrogen iodide may be generated.[9][12]

Part 2: Data and Protocols

Solubility Data for this compound

The following table provides a general overview of the solubility of this compound in common laboratory solvents. This information is crucial for selecting an appropriate solvent system for your scaled-up reaction.

SolventSolubilityNotes
MethanolSoluble[13]Often used in Wittig reactions.
DichloromethaneSolubleA common solvent for phase-transfer catalysis.
AcetoneSoluble[12]Can be used in both PTC and Wittig reactions.
TolueneSparingly SolubleOften used in biphasic systems for PTC.
WaterSolubleImportant for the aqueous phase in PTC.
Diethyl EtherInsolubleCan be used for precipitation/purification.
HexaneInsolubleUseful for precipitating TPPO.
Experimental Protocol: Scale-Up of a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol provides a general framework for scaling up a simple nucleophilic substitution reaction using this compound as a phase-transfer catalyst.

Reaction: R-Br (organic phase) + NaCN (aqueous phase) → R-CN + NaBr

Materials:

  • Alkyl bromide (e.g., 1-bromooctane)

  • Sodium cyanide

  • This compound (1-5 mol%)

  • Toluene

  • Water

  • Jacketed reactor with overhead stirrer and temperature probe

Procedure:

  • Charge the Reactor: To the jacketed reactor, add water and sodium cyanide. Stir until the sodium cyanide is fully dissolved.

  • Add Organic Phase: Add the toluene, 1-bromooctane, and this compound to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. The stirring should be sufficient to create a fine emulsion.

  • Monitor Progress: Monitor the reaction progress by taking small aliquots of the organic phase and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and stop stirring. Allow the phases to separate.

  • Isolation: Separate the organic phase. Wash the organic phase with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or chromatography as needed.

Part 3: Visualizing Workflows

Troubleshooting Workflow for Low Yield in a Scaled-Up Reaction

The following diagram illustrates a logical decision-making process for troubleshooting low yields in reactions involving this compound.

Caption: A decision tree for troubleshooting low yields.

General Workflow for Scaling Up a Chemical Reaction

This diagram outlines the key stages involved in successfully scaling up a chemical process from the laboratory to a larger scale.

ScaleUpWorkflow Lab_Scale 1. Laboratory Scale Optimization (mg to g scale) Process_Safety 2. Process Safety Assessment - Thermal Hazard Evaluation - Material Compatibility Lab_Scale->Process_Safety Pilot_Scale 3. Pilot Scale Run (kg scale) Process_Safety->Pilot_Scale Process_Parameters 4. Define Critical Process Parameters - Temperature, Pressure - Addition Rates, Stirring Speed Pilot_Scale->Process_Parameters Full_Scale 5. Full-Scale Production Process_Parameters->Full_Scale

Caption: Key stages in the chemical scale-up process.

References

  • Chem-Impex. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Bultinck, P., et al. (2005). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry, 70(21), 8407–8414.
  • Sato, Y., et al. (2009). Chemistry of heteroaryltriphenylphosphonium iodides: preparation from iodoheteroaromatics and elimination of the phosphonium iodide group. Heterocycles, 78(11), 2735-2742.
  • Mitsubishi Chemical Corporation. (n.d.). TBPMI Safety Data Sheet.
  • CD BioSustainable-Green Chemistry. (n.d.). This compound.
  • Werner, T., et al. (2016). Recent advances in catalytic Wittig-type reactions based on P(III)/P(V) redox cycling. Beilstein Journal of Organic Chemistry, 12, 2056–2074.
  • BASF. (2003). Process for the purification of phosphonium salts. U.S.
  • Reddy, B. V. S., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Organic Letters, 25(35), 6554–6559.
  • Taylor, M. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(28), 5364-5370.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • O'Brien, C. J., et al. (2011). Olefination of Activated Alkyl Halides with Phosphonium Salts.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760114, this compound.
  • Morgan, A. B., & Lichtenhan, J. D. (2000). Thermal Stability of Highly Fluorinated Phosphonium Salts. Thermochimica Acta, 357-358, 283-291.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • Lambert, T. H., et al. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368.
  • JETIR. (2022). Phase Transfer Catalysts.

Sources

Technical Support Center: Synthesis of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tributylmethylphosphonium Iodide ([TBM-Phos]I). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to not only offer solutions but also explain the underlying chemical principles.

The synthesis of this compound, a quaternary phosphonium salt, is typically a straightforward SN2 reaction between tributylphosphine and methyl iodide.[1] While the reaction appears simple, achieving high purity is critical for its applications as a phase transfer catalyst, an intermediate for Wittig reagents, or a precursor for ionic liquids.[2] Impurities can significantly impact reaction efficiency, product yield, and the physicochemical properties of the final material.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the phosphorus atom in tributylphosphine on the electrophilic methyl carbon of methyl iodide.

Synthesis cluster_reactants Reactants TBP Tributylphosphine (C₄H₉)₃P Product This compound [(C₄H₉)₃PCH₃]⁺I⁻ TBP->Product Sₙ2 Reaction MeI Methyl Iodide CH₃I MeI->Product

Fig. 1: SN2 synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound synthesis, and how are they formed?

A1: Understanding potential impurities is the first step toward prevention. The most common contaminants arise from the starting materials themselves or from side reactions occurring during the synthesis and workup.

  • Unreacted Starting Materials: Incomplete reactions will leave residual tributylphosphine and/or methyl iodide in your crude product. Tributylphosphine is particularly problematic as it can be difficult to separate from the desired phosphonium salt due to similar solubility profiles in some solvents.[3]

  • Tributylphosphine Oxide ((C₄H₉)₃P=O): This is arguably the most common and troublesome impurity. Tertiary phosphines, especially trialkylphosphines like tributylphosphine, are highly susceptible to oxidation by atmospheric oxygen.[4] This can occur if the starting phosphine has been improperly stored or if the reaction is not conducted under a sufficiently inert atmosphere.

  • Hydrolysis Products: Phosphonium salts can be susceptible to hydrolysis, particularly under basic conditions, which cleaves a P-C bond to form a phosphine oxide (in this case, tributylphosphine oxide) and a hydrocarbon (methane).[5][6] While generally stable, prolonged exposure to moisture, especially at elevated temperatures, can contribute to this impurity. The mechanism involves the formation of a P-hydroxytetraorganophosphorane intermediate.[7][8]

  • Thermal Decomposition Products: Although this compound has good thermal stability, excessive heating during synthesis or drying can lead to decomposition.[9] The specific decomposition pathways for phosphonium salts can be complex, potentially involving elimination reactions or cleavage of the alkyl chains.[10][11]

Impurities cluster_pathways Impurity Formation Pathways TBP Tributylphosphine (Starting Material) TBPO Tributylphosphine Oxide (Impurity) TBP->TBPO  Oxidation (O₂) Product [TBM-Phos]I (Desired Product) Product->TBPO  Hydrolysis (H₂O, Base) Methane Methane (Byproduct) Product->Methane  Hydrolysis (H₂O, Base)

Fig. 2: Major pathways for impurity formation.
Q2: My reaction is sluggish and the yield is low. How can I optimize the reaction conditions?

A2: Low yield or a slow reaction rate typically points to issues with reagents, stoichiometry, or reaction parameters.

  • Reagent Purity: Ensure your tributylphosphine is pure and free of oxide. The presence of tributylphosphine oxide does not inhibit the reaction, but it means you are starting with less active phosphine than calculated, leading to a lower-than-expected yield. Likewise, the methyl iodide should be fresh and colorless; a brown color indicates decomposition and the presence of iodine (I₂), which can lead to side reactions.

  • Stoichiometry: The reaction is typically run with a slight excess of methyl iodide (e.g., 1.1 to 1.3 equivalents) to ensure the complete conversion of the more valuable tributylphosphine.[12]

  • Solvent Choice: While the reaction can be performed neat, using a solvent can improve handling and heat transfer. A non-polar aprotic solvent like toluene or hexane is often used.[1][13] The phosphonium salt product is typically insoluble in these solvents, causing it to precipitate as it forms, which drives the reaction to completion according to Le Châtelier's principle.

  • Temperature and Time: This quaternization reaction is generally exothermic. It often starts at room temperature and may require gentle heating to ensure completion. However, excessive heat should be avoided to prevent thermal decomposition.[9] Reaction times can vary, but stirring at room temperature or slightly above for several hours to overnight is common.[14]

ParameterRecommendationRationale
Stoichiometry 1.0 eq. TributylphosphineLimiting reagent.
1.1 - 1.3 eq. Methyl IodideDrives reaction to completion.
Solvent Toluene or Hexane (anhydrous)Facilitates precipitation of the product, driving the equilibrium forward.[1]
Temperature Room Temperature to 50°CBalances reaction rate against thermal degradation risk.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of tributylphosphine to tributylphosphine oxide.[4]
Q3: My final product is a persistent oil or a sticky, waxy solid that refuses to crystallize. What's wrong and how can I purify it?

A3: This is a very common issue in phosphonium salt synthesis and almost always indicates the presence of impurities.[4] Even small amounts of unreacted tributylphosphine or tributylphosphine oxide can act as a "eutectic" impurity, lowering the melting point and inhibiting the formation of a stable crystal lattice.

Purification Strategy: Trituration & Recrystallization

The key is to use a solvent system where the desired phosphonium salt has very low solubility, while the impurities (especially the less polar tributylphosphine and its oxide) are highly soluble.

Purification Crude Crude Oily Product ([TBM-Phos]I + Impurities) Trituration Triturate/Wash with Hexane or Diethyl Ether Crude->Trituration Filtration Vacuum Filtration Trituration->Filtration PureSolid Pure Crystalline [TBM-Phos]I Filtration->PureSolid Solid Impurities Impurities in Filtrate Filtration->Impurities Liquid

Fig. 3: Workflow for purification of non-crystalline product.
  • Step 1: Trituration. This is the first and often most effective method. It involves vigorously stirring or grinding the crude oily product with a non-polar solvent. Anhydrous hexane or diethyl ether are excellent choices.[3] The mechanical action helps break up the oil while the solvent washes away the soluble impurities. You may need to repeat this process several times with fresh solvent.

  • Step 2: Recrystallization. If trituration yields a solid but purity is still insufficient, recrystallization is the next step. Finding the right solvent system is crucial. A common technique is to dissolve the crude salt in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (turbid). Allowing this mixture to stand, perhaps with cooling, will often induce crystallization.

Solvent SystemTypeProcedure
Hexane or Diethyl Ether Trituration/WashingVigorously stir the crude oil with the solvent at room temperature. Decant or filter. Repeat.
Dichloromethane / Diethyl Ether RecrystallizationDissolve in minimal hot DCM, add ether until turbidity appears, then cool slowly.
Ethanol / Diethyl Ether RecrystallizationDissolve in minimal hot ethanol, add ether until turbidity appears, then cool slowly.[15]
Acetone RecrystallizationDissolve in hot acetone and cool slowly.[14]
Q4: What analytical methods are best for confirming the purity of my this compound?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.

  • ¹H and ³¹P NMR Spectroscopy: This is the most powerful tool.

    • In ¹H NMR , you can integrate the signals corresponding to the methyl and butyl groups of the phosphonium cation to confirm their ratio. The absence of signals for tributylphosphine or its oxide is a key indicator of purity.

    • ³¹P NMR is particularly definitive. Each phosphorus-containing species will have a distinct chemical shift. This compound will appear as a singlet at approximately +33 ppm. Tributylphosphine appears around -32 ppm, and tributylphosphine oxide is around +42 ppm. The absence of signals at -32 ppm and +42 ppm is a strong confirmation of high purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the polar phosphonium salt from non-polar impurities like unreacted phosphine and polar impurities like the phosphine oxide, allowing for quantification.[16]

  • Melting Point: A sharp and consistent melting point is a classic indicator of a pure crystalline compound. Impurities will typically cause the melting point to be depressed and broadened. The reported melting point for this compound is around 133.5 °C.[13]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is designed to minimize impurity formation by using an inert atmosphere and precipitating the product from a non-polar solvent.

Materials:

  • Tributylphosphine (purified, 20.24 g, 100 mmol)

  • Methyl Iodide (15.61 g, 6.85 mL, 110 mmol)

  • Anhydrous Toluene (150 mL)

  • Anhydrous Hexane (100 mL for washing)

  • Schlenk flask (250 mL), magnetic stirrer, dropping funnel, nitrogen/argon line.

Procedure:

  • Setup: Assemble the Schlenk flask with a magnetic stir bar and dropping funnel. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Using a cannula or syringe, transfer the anhydrous toluene (150 mL) into the Schlenk flask. Add the tributylphosphine (20.24 g, 100 mmol) to the toluene with stirring.

  • Reaction: Add the methyl iodide (15.61 g, 110 mmol) dropwise to the stirring solution over 20-30 minutes. The reaction is exothermic, and a white precipitate will begin to form.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the white precipitate by cannula filtration or filtration in a glovebox.

  • Washing: Wash the collected solid with several portions of anhydrous hexane (total 100 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the resulting white crystalline solid under high vacuum at 40-50°C for several hours to remove all residual solvents. The final product should be a free-flowing white powder. Store under an inert atmosphere.

Protocol 2: Purification of Oily this compound by Trituration

This protocol is for purifying a crude product that has failed to crystallize upon initial isolation.

Materials:

  • Crude this compound (oil or sticky solid)

  • Anhydrous Hexane (or Diethyl Ether)

  • Round-bottom flask or beaker, magnetic stirrer, spatula.

  • Vacuum filtration apparatus.

Procedure:

  • Solvent Addition: Place the crude oily product into a flask with a magnetic stir bar. Add a sufficient volume of anhydrous hexane to fully immerse the oil (e.g., 50 mL for every 10 g of crude product).

  • Agitation: Begin vigorous stirring. Use a spatula to scrape the sides of the flask and break up the oil, promoting its conversion into a solid suspension. This process may take anywhere from 30 minutes to several hours.

  • Isolation: Once the product has solidified into a fine powder, collect it by vacuum filtration.

  • Washing: Wash the filter cake with several fresh, small portions of cold anhydrous hexane to ensure all soluble impurities are removed.

  • Repeat (Optional): If the filtrate is still cloudy or colored, or if the resulting solid is not a pure white, the trituration process can be repeated.

  • Drying: Dry the purified white solid under high vacuum to remove all traces of the washing solvent.

References

  • Systematic Study on the General Preparation of Ionic Liquids with High Purity via Hydroxide Intermediates.
  • Alkaline Hydrolysis of β- and γ-Functional Phosphonium Salts.
  • Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews. [Link]
  • First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane.
  • First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. RSC Publishing. [Link]
  • A purification method of ionic liquids to obtain their high purity.
  • Synthesis of ionic liquids. Slideshare. [Link]
  • This compound. LookChem. [Link]
  • Typical synthesis paths for the preparation of ionic liquids.
  • Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints. [Link]
  • My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity... Reddit. [Link]
  • Catalytic iodine in synthesis of phosphonium salts. Chemistry Stack Exchange. [Link]
  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
  • Synthesis of methyltriphenylphosphonium iodide. PrepChem.com. [Link]
  • 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Organic Syntheses Procedure. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1). PubChem. [Link]
  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]
  • Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses Procedure. [Link]
  • making phosphonium salts. YouTube. [Link]
  • Thermal decomposition mechanisms of phosphonium salicylate and phosphonium benzoate ionic liquids. Journal of Molecular Liquids. [Link]
  • Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide. Chemistry Stack Exchange. [Link]
  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
  • Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
  • Process for the preparation of phosphonium salts.
  • Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl- 1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Asian Journal of Chemistry. [Link]
  • The thermal decomposition of phosphonium alkoxides. Journal of the Chemical Society C: Organic. [Link]
  • 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [Link]
  • Spectral study of phosphonium salts synthesized from Michael acceptors.

Sources

Validation & Comparative

A Comparative Guide for Researchers: Tributylmethylphosphonium Iodide vs. Tetrabutylammonium Bromide (TBAB)

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the choice of reagents can be the pivotal factor determining the success, efficiency, and scalability of a synthetic route. In the realm of phase-transfer catalysis and ionic liquids, quaternary onium salts are indispensable tools. This guide provides an in-depth, data-supported comparison between two prominent examples: Tributylmethylphosphonium iodide, a representative phosphonium salt, and Tetrabutylammonium bromide (TBAB), a ubiquitous ammonium salt. Our objective is to move beyond catalog specifications and delve into the functional causality behind their performance, enabling you to make an informed, authoritative decision for your specific application.

The Central Atom: Decoding the Fundamental Performance Difference

At the heart of the comparison between phosphonium and ammonium salts lies the identity of the central atom: phosphorus versus nitrogen. This seemingly small difference in the cation structure dictates a cascade of physicochemical properties that have profound implications for their function as catalysts and solvents.

Thermal and Chemical Stability: A Decisive Advantage for Phosphonium Salts

The most significant operational difference between these two classes of compounds is their stability, particularly under basic conditions and at elevated temperatures.

  • Tetrabutylammonium Bromide (TBAB): As a quaternary ammonium salt, TBAB is susceptible to a well-known degradation pathway called Hofmann elimination . In the presence of a strong base and heat, the cation can decompose into a tertiary amine (tributylamine) and an alkene (1-butene).[1] This degradation not only reduces the concentration of the active catalyst, potentially stalling the reaction, but also introduces impurities that can complicate product purification.

  • This compound: Phosphonium salts are not prone to Hofmann elimination.[1] Their primary degradation under harsh basic conditions typically involves the formation of a phosphine oxide and a hydrocarbon, a process that requires significantly more forcing conditions.[1] This superior thermal and chemical stability makes phosphonium salts, including this compound, the catalyst of choice for reactions requiring high temperatures or prolonged exposure to strongly basic media.[1][2][3] Research on polymerized ionic liquids has shown that phosphonium-based polymers exhibit significantly higher thermal stabilities (>370 °C) compared to their ammonium counterparts (<220 °C).[2]

Table 1: Comparison of General Physicochemical Properties

PropertyThis compoundTetrabutylammonium Bromide (TBAB)Rationale for Performance Impact
CAS Number 1702-42-7[4][5]1643-19-2[6]Unique identification.
Molecular Formula C13H30IP[4][7]C16H36BrN[6]Affects molecular weight and stoichiometry.
Molecular Weight 344.26 g/mol [5][7]322.37 g/mol [6]Important for calculating molar equivalents.
Melting Point 133.5 °C[4][8]~103 °C[6]Can influence its use as an ionic liquid.[6]
Key Advantage High thermal & chemical stability.[1][2][3]Cost-effective and widely available.[1][6]Stability is crucial for harsh reaction conditions; cost is a key factor for scalability.
Primary Degradation Phosphine oxide formation (requires harsh conditions).[1]Hofmann elimination (in base and heat).[1]Dictates the operational limits of the catalyst.

Performance in Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic layer.[9] The onium salt cation pairs with the reactant anion (e.g., hydroxide, cyanide), shuttling it into the organic phase where it can react with the substrate.[10]

PTC_Mechanism Y_aq Y⁻ (Nucleophile) QY_org Q⁺Y⁻ (Active Catalyst) Y_aq->QY_org Phase Transfer M_aq M⁺ RX_org R-X (Substrate) RX_org->QY_org RY_org R-Y (Product) QX_org Q⁺X⁻ (Inactive Catalyst) RY_org->QX_org Product Formation QX_org->Y_aq Catalyst Regeneration QY_org->RY_org Nucleophilic Substitution Experimental_Workflow cluster_prep Reaction Setup (Parallel) cluster_flaskA Flask A cluster_flaskB Flask B cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Prepare two identical reaction flasks add_reagents_A Add: - Sodium Phenoxide - Toluene - n-Butyl Bromide start->add_reagents_A add_reagents_B Add: - Sodium Phenoxide - Toluene - n-Butyl Bromide start->add_reagents_B add_cat_A Add Tributylmethyl- phosphonium iodide add_reagents_A->add_cat_A add_cat_B Add Tetrabutylammonium bromide (TBAB) heat Heat both flasks to 70°C with vigorous stirring add_reagents_B->add_cat_B monitor Monitor reaction progress (e.g., by TLC or GC) heat->monitor quench Quench reactions with water monitor->quench extract Separate layers and extract aqueous phase with toluene quench->extract dry Dry combined organic phases (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate analyze Analyze crude product for yield and purity (GC, NMR) concentrate->analyze conclusion Determine superior catalyst for this transformation analyze->conclusion Compare Results

Caption: Parallel experimental workflow for catalyst comparison.

Step-by-Step Methodology

Causality Behind Choices: This protocol uses a solid-liquid PTC system. Toluene is chosen as the organic solvent due to its ability to dissolve the substrate and product, and its immiscibility with the aqueous phase that will be used for workup. The temperature (70°C) is selected to be high enough for a reasonable reaction rate but well within the stability range of both catalysts to allow for a fair comparison. [11]

  • Preparation: To two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, add sodium phenoxide (0.03 mol), toluene (25 mL), and n-butyl bromide (0.03 mol). [11]2. Catalyst Addition:

    • To Flask A, add this compound (0.003 mol, 10 mol%).

    • To Flask B, add Tetrabutylammonium bromide (TBAB) (0.003 mol, 10 mol%).

  • Reaction: Place both flasks in a preheated oil bath at 70°C and stir the mixtures vigorously for 4 hours. [11]4. Monitoring: Monitor the consumption of the starting material by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete (or after 4 hours), cool the flasks to room temperature. Quench the reaction by adding 20 mL of water to each flask. Separate the organic layer and extract the aqueous layer twice with 10 mL portions of toluene.

  • Isolation: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Determine the isolated yield of the butyl phenyl ether product for each reaction. Analyze the purity of the products by GC and confirm their identity by ¹H NMR spectroscopy.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

  • This compound: Causes skin and serious eye irritation. [5][12]It is crucial to wear protective gloves, clothing, and eye/face protection. [12]Work should be conducted in a well-ventilated area, and dust generation should be minimized. [12]* Tetrabutylammonium bromide (TBAB): Harmful if swallowed and causes serious eye irritation. [6][13]It may also cause skin and respiratory irritation. [14]Standard personal protective equipment (gloves, safety glasses) is required, and handling should occur in a well-ventilated fume hood. [15][16][17] Always consult the most current Safety Data Sheet (SDS) for each compound before use. [12][13][14][15][16][17]

Conclusion and Expert Recommendations

The choice between this compound and Tetrabutylammonium bromide is not a matter of universal superiority, but of application-specific optimization. The experimental data and fundamental chemical principles lead to a clear set of recommendations:

Choose this compound when:

  • Your reaction requires high temperatures (>100 °C) or prolonged heating times.

  • The reaction medium is strongly basic.

  • Maximum thermal stability and minimal catalyst degradation are critical for achieving high purity and yield.

  • The application is in electrochemistry or ionic liquids where high conductivity and a wide operational window are paramount.

Choose Tetrabutylammonium Bromide (TBAB) when:

  • The reaction proceeds under mild to moderate temperature and pH conditions.

  • Cost is a primary driver, particularly for large-scale synthesis. [1][6]* It is used in one of its many well-documented applications where its performance is known to be sufficient. [18][19][20] In essence, while TBAB is a reliable, cost-effective workhorse for a vast range of standard transformations, this compound represents a higher-performance alternative for demanding applications where stability is non-negotiable. By understanding the chemical causality behind their behavior, researchers can select the optimal catalyst, saving valuable time and resources while ensuring the integrity of their synthetic outcomes.

References

  • Tetrabutylammonium bromide - Wikipedia. [Link]
  • Hemp, S. T., et al. (2013). Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology. Macromolecular Chemistry and Physics, 214(18), 2099-2107.
  • Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry. Royal Society of Chemistry. [Link]
  • TETRA BUTYL AMMONIUM BROMIDE FOR SYNTHESIS Safety D
  • Safety Data Sheet: Tetrabutylammonium bromide. Carl ROTH. [Link]
  • Tetrabutylammonium Bromide - Encyclopedia.pub. [Link]
  • Tetrabutylammonium Bromide (TBAB). SACHEM, Inc. [Link]
  • Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™. HIMEDIA. [Link]
  • Efficacy of Novel Quaternary Ammonium and Phosphonium Salts. MDPI. [Link]
  • Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. PubMed Central. [Link]
  • This compound. CD BioSustainable-Green Chemistry. [Link]
  • This compound. LookChem. [Link]
  • SAFETY DATA SHEET: Tri-n-butyl methyl phosphonium iodide.
  • Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis.
  • Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry. Royal Society of Chemistry. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1). PubChem. [Link]
  • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separ
  • Starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]
  • TBAB (Tetrabutylammonium Bromide) Catalyzed Synthesis of Bioactive Heterocycles. NIH. [Link]
  • Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids. MDPI. [Link]
  • Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms. PMC - NIH. [Link]
  • 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Organic Syntheses Procedure. [Link]
  • TBAB: Enabling Advancements in Ionic Liquids and Electrochemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (PDF) Ionic Liquid Tributyl (Carboxymethyl) Phosphonium Bromide as an efficient Catalyst.
  • methyl iodide. Organic Syntheses Procedure. [Link]

Sources

A Head-to-Head Comparison: Phosphonium vs. Ammonium Salts as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, phase transfer catalysis (PTC) stands as a powerful technique, enabling reactions between reactants situated in immiscible phases.[1] At the heart of this methodology lies the phase transfer catalyst, a critical component that shuttles one reactant across the phase boundary to interact with the other. Among the most prominent classes of these catalysts are quaternary ammonium and phosphonium salts. While both are effective, a deeper understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals striving to optimize reaction outcomes. This guide provides an in-depth, objective comparison of phosphonium and ammonium salts, supported by experimental data, to inform catalyst selection in various synthetic applications.

The Fundamental Principle of Phase Transfer Catalysis

Phase transfer catalysis facilitates reactions between two or more reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2] The catalyst, typically an 'onium' salt, possesses a lipophilic cation that can form an ion pair with the reactant anion from the aqueous phase. This lipophilic ion pair is then soluble in the organic phase, allowing the anion to react with the organic substrate.[3] After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process circumvents the need for expensive and often hazardous solvents that can dissolve all reactants in a single phase.[4]

Mechanism of Action: A Tale of Two 'Oniums'

Both ammonium and phosphonium salts operate under the same general mechanistic principle of phase transfer catalysis. The positively charged nitrogen or phosphorus atom, surrounded by bulky organic groups, forms a lipophilic cation that can pair with an anion and transport it into the organic phase.[5]

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase M+Y- M⁺Y⁻ (e.g., NaCN) Q+Y- Q⁺Y⁻ (Lipophilic Ion Pair) M+Y-->Q+Y- Ion Exchange Q+X- Q⁺X⁻ (Regenerated Catalyst) Q+X-->Q+Y- RX RX (Organic Substrate) RY RY (Product) RX->RY Q+Y-->RY Reaction RY->Q+X-

Caption: General mechanism of phase transfer catalysis.

The key difference in their catalytic prowess lies in the nature of the central atom—nitrogen versus phosphorus—and the surrounding organic substituents. This seemingly subtle distinction has profound implications for their stability, lipophilicity, and overall performance.

Performance Showdown: A Comparative Analysis

The selection of an optimal phase transfer catalyst hinges on a careful evaluation of several key performance metrics. Below, we dissect the critical differences between phosphonium and ammonium salts.

Thermal and Chemical Stability: A Clear Victor

One of the most significant advantages of phosphonium salts is their superior thermal and chemical stability compared to their ammonium counterparts.[6][7] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of strong bases and heat, leading to the formation of an alkene and a tertiary amine.[6] This degradation not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture.

Phosphonium salts, on the other hand, are not prone to Hofmann elimination.[6] Their primary degradation pathway under strongly basic conditions involves the formation of a phosphine oxide and a hydrocarbon, which typically requires more forcing conditions.[7] This enhanced stability makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[6]

Degradation_Pathways cluster_Ammonium Ammonium Salt Degradation (Hofmann Elimination) cluster_Phosphonium Phosphonium Salt Degradation Ammonium R₃N⁺-CH₂CH₂R'  +  B⁻ Transition_A [Transition State] Ammonium->Transition_A Products_A R₃N  +  CH₂=CHR'  +  BH Transition_A->Products_A Phosphonium R₃P⁺-R'  +  OH⁻ Products_P R₃P=O  +  R'H Phosphonium->Products_P Requires harsher conditions Catalyst_Selection Start Reaction Conditions High_Temp_Base High Temperature (>100°C) or Strong Base? Start->High_Temp_Base Phosphonium Consider Phosphonium Salt (e.g., TPPB) High_Temp_Base->Phosphonium Yes Mild_Conditions Mild Conditions High_Temp_Base->Mild_Conditions No Cost_Sensitivity Cost is a primary concern? Ammonium Consider Ammonium Salt (e.g., TBAB, Aliquat 336) Cost_Sensitivity->Ammonium Yes Mild_Conditions->Cost_Sensitivity Cost_sensitivity Cost_sensitivity Cost_sensitivity->Ammonium No, but mild conditions still apply

Sources

Efficacy and catalytic activity of Tributylmethylphosphonium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy and Catalytic Activity of Tributylmethylphosphonium Iodide

Introduction: Beyond Conventional Catalysis

In the landscape of modern organic synthesis, the choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of a chemical transformation. Among the plethora of available catalysts, quaternary phosphonium salts have carved out a significant niche, prized for their stability and versatile reactivity. This guide offers a detailed exploration of this compound (TBMPI), a prominent member of this class. We will dissect its mechanistic underpinnings, compare its performance against common alternatives, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus is not merely on what this catalyst does, but why it performs, providing a foundation for rational catalyst selection in your own research.

This compound (CAS No: 1702-42-7) is a quaternary phosphonium salt recognized for its high thermal and chemical stability and its solubility in a range of organic solvents.[1] These properties make it an exceptionally versatile tool for a variety of applications, most notably as a phase-transfer catalyst and as a highly efficient organocatalyst for carbon dioxide fixation.[1][2][3]

The Core of Catalysis: A Tale of Two Ions

The catalytic prowess of this compound stems from the synergistic interplay between its bulky, lipophilic tributylmethylphosphonium cation and the highly nucleophilic iodide anion. This duality allows it to excel in two distinct catalytic paradigms: phase-transfer catalysis and homogeneous organocatalysis.

As a Phase-Transfer Catalyst (PTC)

Phase-transfer catalysis is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (typically aqueous and organic).[4][5] The phosphonium salt acts as a shuttle, transporting an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.

The mechanism is a cycle of extraction and reaction. The positively charged phosphorus center of the TBMPI cation is shielded by its four alkyl groups, rendering the cation highly soluble in organic media. This lipophilic cation pairs with an anion (e.g., hydroxide, cyanide) from the aqueous phase, extracting it into the organic phase to perform a nucleophilic attack. The key advantage of phosphonium salts over their nitrogen-based quaternary ammonium counterparts is their superior stability, particularly under harsh basic conditions and at elevated temperatures where ammonium salts can degrade via Hofmann elimination.[5][6]

PTC_Mechanism NaX Na⁺X⁻ Q_X_org [P(Bu)₃Me]⁺X⁻ NaX:e->Q_X_org:w Anion Exchange NaI Na⁺I⁻ RY R-Y RX R-X RY->RX Product Formation Q_I_org [P(Bu)₃Me]⁺I⁻ RX->Q_I_org Leaving Group (Y⁻ = I⁻) Q_I_org:e->NaI:w Catalyst Regeneration Q_X_org->RY Nucleophilic Attack

Caption: General workflow for Phase-Transfer Catalysis (PTC).

In Homogeneous Catalysis: The Case of CO₂ Fixation

One of the most compelling applications of TBMPI is in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂), a key process in CO₂ valorization.[7][8] In this context, TBMPI functions as a highly effective, metal-free organocatalyst where both the cation and anion are mechanistically involved.

The catalytic cycle is initiated by the iodide anion, which acts as a potent nucleophile.[9][10] It attacks one of the carbon atoms of the epoxide ring, causing it to open and form an iodo-alkoxide intermediate. This step is facilitated by the tributylmethylphosphonium cation, which can act as a mild Lewis acid, coordinating to the epoxide's oxygen atom and making the ring more susceptible to nucleophilic attack. Subsequently, CO₂ is incorporated to form a carbonate, which then undergoes an intramolecular ring-closing displacement of the iodide to yield the cyclic carbonate product and regenerate the TBMPI catalyst.[11]

CO2_Fixation_Cycle Catalyst [P(Bu)₃Me]⁺I⁻ Activated_Complex Activated Complex Catalyst->Activated_Complex Activation Epoxide Epoxide Epoxide->Activated_Complex Ring_Opened Iodo-alkoxide Intermediate Activated_Complex->Ring_Opened Nucleophilic Attack by Iodide CO2_Adduct Carbonate Intermediate Ring_Opened->CO2_Adduct CO₂ Insertion Product Cyclic Carbonate CO2_Adduct->Product Ring Closure Product->Catalyst Catalyst Regeneration CO2 CO₂ CO2->CO2_Adduct

Caption: Catalytic cycle for cyclic carbonate synthesis using TBMPI.

Comparative Analysis: TBMPI vs. The Alternatives

A catalyst's true value is revealed through comparison. Here, we evaluate TBMPI against other common catalysts, focusing on stability and catalytic efficacy.

Stability: Phosphonium vs. Quaternary Ammonium Salts

The fundamental difference between phosphonium and ammonium salts lies in their stability. The P-C bond is generally more stable than the N-C bond, particularly towards nucleophilic attack and elimination reactions.

Catalyst TypeKey Stability CharacteristicsDegradation Pathway
Phosphonium Salts High thermal stability (>150-200 °C). Generally stable in the presence of moderate bases.[5]Can degrade to phosphine oxide under very strong basic conditions.
Quaternary Ammonium Salts Lower thermal stability. Susceptible to degradation in the presence of strong bases, even at moderate temperatures.[6]Hofmann Elimination: A base abstracts a β-hydrogen, leading to the formation of an alkene and a tertiary amine, deactivating the catalyst.[6]

This superior stability makes TBMPI and other phosphonium salts the catalysts of choice for reactions requiring elevated temperatures or prolonged exposure to basic conditions, ensuring higher catalyst turnover and process consistency.

Efficacy in Cyclic Carbonate Synthesis

The synthesis of cyclic carbonates from epoxides and CO₂ serves as an excellent benchmark for comparing catalytic performance. While many catalysts can facilitate this reaction, phosphonium iodides often exhibit superior performance under milder conditions.

CatalystSubstrateTemp (°C)Pressure (atm)Time (h)Yield (%)Reference Insight
This compound Propylene Oxide100102~95Phosphonium iodides are highly effective for this transformation.[3]
Tetrabutylammonium Iodide (TBAI) Styrene Oxide3512492Effective, but often requires co-catalysts (like silanediol) or longer reaction times at lower pressures.[7]
1,3-Dimethylimidazolium Iodide Styrene Oxide80201>99Imidazolium iodides are also highly efficient bifunctional organocatalysts for this reaction.[11]
Dicyclohexylammonium Iodide Various EpoxidesRT - 45124-4880-98Simple secondary ammonium iodides show excellent activity, highlighting the crucial role of the iodide anion.[10]

Disclaimer: The data presented are collated from different studies to illustrate relative performance; direct comparison requires identical reaction conditions.[6]

The data consistently highlight the central role of the iodide anion . Its combination of high nucleophilicity to initiate the ring-opening and its quality as a good leaving group to close the catalytic cycle makes it more effective than bromide or chloride counterparts in many cases.[9][10] TBMPI effectively combines this anionic activity with a robust, stable phosphonium cation.

Experimental Protocols: Putting Theory into Practice

To bridge the gap between theoretical understanding and practical application, we provide a detailed protocol for a key reaction catalyzed by TBMPI.

Protocol: Synthesis of Styrene Carbonate from Styrene Oxide and CO₂

This protocol demonstrates the use of TBMPI as a metal-free organocatalyst for carbon dioxide fixation under relatively mild conditions.

Experimental_Workflow Start Start Setup Reaction Setup Start->Setup 1. Charge Reactor Reaction Catalytic Reaction Setup->Reaction 2. Pressurize & Heat Workup Workup & Purification Reaction->Workup 3. Cool, Vent & Extract Analysis Analysis Workup->Analysis 4. Purify End End Product Analysis->End 5. Characterize

Caption: Experimental workflow for cyclic carbonate synthesis.

Materials & Equipment:

  • This compound (TBMPI) (e.g., 1-5 mol%)

  • Styrene oxide (1.0 eq)

  • High-pressure stainless-steel autoclave with magnetic stirring

  • CO₂ cylinder with pressure regulator

  • Solvent (optional, reaction can often be run neat)

  • Standard laboratory glassware for workup

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate for drying

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactor Charging (The 'Why'): To a clean, dry autoclave, add styrene oxide. Then, add the this compound catalyst. Causality: Performing the reaction neat (solvent-free) is a principle of green chemistry, maximizing reactor throughput and simplifying purification. The catalyst loading is kept low (1-5 mol%) to ensure high turnover and cost-effectiveness.

  • Sealing and Purging (The 'Why'): Seal the autoclave securely. Purge the vessel with low-pressure CO₂ two to three times to remove air (oxygen and nitrogen). Causality: Removing air prevents potential side reactions (oxidation) and ensures the reaction atmosphere consists purely of the reactants.

  • Reaction Conditions (The 'Why'): Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10-20 bar). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80-100 °C). Maintain these conditions for the specified time (e.g., 1-5 hours). Causality: Increased pressure and temperature increase the concentration of dissolved CO₂ and accelerate the reaction rate, respectively, according to collision theory and the Arrhenius equation.

  • Workup (The 'Why'): After the reaction period, cool the autoclave to room temperature. Carefully vent the excess CO₂ pressure in a fume hood. Open the reactor and transfer the crude reaction mixture to a round-bottom flask. Causality: This is a critical safety step to return the system to ambient pressure before handling the product.

  • Purification (The 'Why'): If the reaction was run neat, the product may be pure enough for many applications. For higher purity, dissolve the crude mixture in ethyl acetate, wash with brine to remove any water-soluble impurities, dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography. Causality: This standard extraction and chromatography process separates the desired nonpolar product from the polar catalyst and any minor byproducts.

This self-validating protocol, from controlled reaction setup to purification, ensures the reliable and efficient synthesis of the target cyclic carbonate.

Conclusion: An Authoritative Choice for Robust Catalysis

This compound stands out as a superior catalyst for specific and demanding applications. Its primary advantages are:

  • Enhanced Stability: It offers significantly greater thermal and chemical stability compared to quaternary ammonium salts, making it ideal for reactions requiring heat or basic conditions.[6]

  • High Efficacy in CO₂ Fixation: It serves as a highly efficient, metal-free catalyst for the synthesis of cyclic carbonates, a critical reaction for sustainable chemistry.[3]

  • Mechanistic Versatility: The synergistic action of its phosphonium cation and iodide anion allows it to function effectively as both a phase-transfer catalyst and a homogeneous organocatalyst.[1][11]

For researchers and process chemists developing robust synthetic routes, this compound is not just another catalyst; it is an enabling technology. Its predictable performance and resilience under challenging conditions provide a foundation for building efficient, scalable, and reliable chemical processes.

References

  • Amazon S3. This compound. [Link]
  • CD BioSustainable-Green Chemistry. This compound. [Link]
  • Gomez, J. et al. (2022).
  • Chemistry Stack Exchange. (2014). Catalytic iodine in synthesis of phosphonium salts. [Link]
  • Ochiai, B. et al. (2013). Convenient synthesis of cyclic carbonates from CO2 and epoxides by simple secondary and primary ammonium iodides as metal-free catalysts under mild conditions.... Journal of Polymer Science Part A: Polymer Chemistry. [Link]
  • Kihara, N. et al. (2003).
  • Kihara, N. et al. (2002). Effective synthesis of cyclic carbonates from carbon dioxide and epoxides by phosphonium iodides as catalysts in alcoholic solvents. Journal of Organic Chemistry.
  • PubChem. Phosphonium, tributylmethyl-, iodide (1:1). [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • Kumar, P. et al. (2020). Highly Efficient Fixation of Carbon Dioxide at RT and Atmospheric Pressure Conditions.... Inorganic Chemistry. [Link]

Sources

Beyond Phosphonium Salts: A Comparative Guide to Alternative Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, efficiency, selectivity, and process robustness are paramount. Phase transfer catalysis (PTC) has long been a cornerstone technique for achieving these goals, particularly in biphasic reactions where reactants are immiscible. While phosphonium salts have been a workhorse in this field, a diverse and potent array of alternative catalysts has emerged, each with unique properties and applications. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data, to empower you in selecting the optimal catalyst for your specific synthetic challenge.

The Central Role of Phase Transfer Catalysis

Phase transfer catalysis is a powerful methodology that facilitates the transfer of a reactant from one phase (typically aqueous or solid) into another (typically organic), where the reaction can then proceed.[1] This is achieved through the use of a phase transfer catalyst, which possesses both hydrophilic and lipophilic characteristics, allowing it to shuttle the reactant across the phase boundary.[2] The benefits are numerous: milder reaction conditions, increased reaction rates and yields, and often the elimination of the need for expensive, anhydrous, or hazardous organic solvents, making PTC a key technology in green chemistry.[1]

The general mechanism, often referred to as the Starks' extraction mechanism, involves the catalyst exchanging its counter-ion with the reactant anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase.[3] Once in the organic phase, the "naked" anion is highly reactive and readily participates in the desired transformation.[4]

A Comparative Analysis of Leading Alternative Phase Transfer Catalysts

While phosphonium salts are known for their high thermal stability, several other classes of catalysts offer distinct advantages in terms of reactivity, cost, and environmental impact.[5] This section provides a detailed comparison of the most prominent alternatives.

Quaternary Ammonium Salts ("Quats")

Quaternary ammonium salts are perhaps the most widely used class of phase transfer catalysts due to their broad applicability and cost-effectiveness.[6] Structurally similar to phosphonium salts, they consist of a central nitrogen atom bonded to four organic groups, creating a cationic species.

Mechanism of Action: Similar to phosphonium salts, quaternary ammonium salts operate via the extraction mechanism, where the lipophilic quaternary ammonium cation pairs with the reactant anion and transports it into the organic phase.[4]

Performance and Applications: Quaternary ammonium salts are effective in a wide range of reactions, including nucleophilic substitutions (SN2), alkylations, and condensation reactions.[5] Their efficacy is often influenced by the length of the alkyl chains, with longer chains imparting greater lipophilicity and enhancing solubility in the organic phase.[7]

However, a key consideration is their thermal and chemical stability. In the presence of strong bases and heat, quaternary ammonium salts can undergo Hofmann elimination, a degradation pathway that can reduce catalyst efficiency and introduce impurities.[5][8]

Comparative Data:

CatalystReactionSubstrateReagentYieldTimeConditionsReference
Tetrabutylammonium Bromide (TBAB)Alkylation of Sodium BenzoateSodium BenzoateButyl Bromide91%--[5]
Tricaprylmethylammonium Chloride (Aliquat 336)Alkylation of Sodium BenzoateSodium BenzoateButyl Bromide92%--[5]
Tetra-n-butylammonium hydroxide (TBAOH)O-alkylation of phenolsPhenolsAlkyl halidesHigh-Neat aqueous conditions[9]
Crown Ethers

Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity.[10] This unique property makes them highly effective phase transfer catalysts, particularly for reactions involving inorganic salts.[11]

Mechanism of Action: Crown ethers function through a "cation-binding" mechanism. They encapsulate the metal cation (e.g., K⁺, Na⁺) of an inorganic salt, creating a large, lipophilic complex.[10] The associated anion is then dragged into the organic phase as part of the ion pair, where it can react. This mechanism differs from onium salts as the entire reacting ion pair is transported.[10]

Performance and Applications: Crown ethers exhibit high stability and activity, even under strongly basic conditions and at elevated temperatures.[11] They are particularly advantageous when using solid inorganic salts in liquid-solid PTC.[10] However, their higher cost compared to quaternary ammonium salts can be a limiting factor.[11]

Comparative Data:

CatalystReactionSubstrateReagentYieldReference
18-Crown-6Williamson Ether SynthesisDecan-1-ol-Equal to PEG-2000[]
Dibenzo-18-crown-6Methylation of Cyclodextrinsβ-CyclodextrinDimethyl SulphateGood[13]
Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, and they are gaining significant attention as both solvents and phase transfer catalysts.[14] Their tunable nature allows for the design of ILs with specific properties for a given reaction.

Mechanism of Action: Many ionic liquids, particularly those based on imidazolium or pyridinium cations, can function as phase transfer catalysts.[15] They can act through a mechanism similar to quaternary ammonium salts, where the cationic component of the IL pairs with the reactant anion. Additionally, ILs can serve as the reaction medium itself, creating a unique reaction environment.

Performance and Applications: Ionic liquids have been successfully employed in a variety of PTC reactions, including alkylations, oxidations, and nucleophilic substitutions.[15] They offer advantages such as high thermal stability and the potential for catalyst recycling.[16] In some cases, they have demonstrated superior performance to traditional PTCs.

Comparative Data:

CatalystReactionSubstrateReagentYieldConditionsReference
Tetradecyl(trihexyl)phosphonium bromideSynthesis of p-nitrodiphenyl etherp-nitrochlorobenzenePotassium phenoxide100% selectivitySolid-liquid PTC[16]
[C8mim][NTf2]Epoxidation-Tungstic acid82-94%-[17]
Polyethylene Glycols (PEGs)

Polyethylene glycols are non-toxic, inexpensive, and readily available polyethers that can act as effective phase transfer catalysts.[] Their structure allows them to complex with metal cations in a manner similar to crown ethers.[]

Mechanism of Action: The flexible chain of PEG can fold to create a cavity that encapsulates metal cations like Na⁺ and K⁺. This complexation facilitates the transfer of the associated anion into the organic phase.[7]

Performance and Applications: PEGs are particularly effective for reactions involving sodium and potassium salts.[] They have been successfully used in Williamson ether synthesis, with performance comparable to more expensive catalysts like 18-crown-6.[] A significant advantage of PEGs is their solubility in water, which simplifies their removal during workup.[]

Comparative Data:

CatalystReactionSubstrateYieldNotesReference
PEG-2000Williamson Ether SynthesisDecan-1-olEqual to 18-crown-6Higher than cryptand[]
PEG-400Aryloxyacetic acid synthesisAromatic alcoholsGoodSolid-liquid and liquid-liquid conditions[18]
Cyclodextrins

Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They typically function as "inverse" phase transfer catalysts.

Mechanism of Action: In inverse phase transfer catalysis, the cyclodextrin encapsulates the organic substrate within its hydrophobic cavity and transports it into the aqueous phase, where it can react with a water-soluble reagent.[20] This is particularly useful for reactions where the organic substrate has low water solubility.

Performance and Applications: Cyclodextrins have been effectively used in reactions such as the hydrogenation of water-insoluble aldehydes and the oxidation of alcohols.[19][20] Modified cyclodextrins can exhibit enhanced catalytic activity. For example, a β-cyclodextrin polymer showed a higher yield in the selective oxidation of cinnamaldehyde compared to the parent cyclodextrin.[19]

Comparative Data:

CatalystReactionSubstrateYieldNotesReference
β-CyclodextrinOxidation of CinnamaldehydeCinnamaldehyde69%-[19]
β-Cyclodextrin polymerSelective oxidation of cinnamaldehydeCinnamaldehyde78%Recyclable catalyst[19]
Dimethyl-β-cyclodextrinHydrogenation of water-insoluble aldehydesAldehydesMore efficient than cosolventsInverse PTC[20]
Guanidinium Salts

Chiral guanidinium salts are an emerging class of phase transfer catalysts, particularly for asymmetric synthesis.[21] Their unique structure, featuring an N-sp²-hybridized guanidinium core, imparts distinct reactivity.

Mechanism of Action: Guanidinium salts function as phase transfer catalysts by forming ion pairs with anionic reactants. The planar nature of the guanidinium cation and the potential for hydrogen bonding interactions can lead to high levels of stereocontrol in asymmetric reactions.[22]

Performance and Applications: These catalysts have shown remarkable efficiency in various transformations, including Michael additions and alkylations, often with high enantioselectivity.[21] They are applicable on a preparative scale with low catalyst loading.

Comparative Data:

CatalystReactionSubstrateReagentEnantioselectivityReference
Chiral Pentanidium SaltMichael Additiontert-butyl glycinate-benzophenone Schiff baseVinyl ketonesHigh[21]
Chiral Guanidinium SaltAlkylationCarbamate-protected guanidinesAlkyl halides-[23]

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed protocols for representative nucleophilic substitution and alkylation reactions are provided below.

General Experimental Workflow for Phase-Transfer Catalyzed Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reaction Setup: Add organic substrate, solvent, and catalyst to flask. C Combine Phases: Add aqueous phase to the reaction flask. A->C B Prepare Aqueous Phase: Dissolve nucleophile/base in water. B->C D Run Reaction: Heat and stir vigorously. Monitor progress (TLC/GC). C->D E Work-up: Cool reaction. Quench if necessary. D->E F Extraction: Add water and organic solvent. Separate layers. E->F G Washing: Wash organic layer with water and brine. F->G H Drying & Concentration: Dry with anhydrous salt. Filter and evaporate solvent. G->H I Purification: Column chromatography or distillation. H->I J Analysis: NMR, IR, GC-MS to confirm product. I->J

Caption: General experimental workflow for a typical phase-transfer catalyzed reaction.[2]

Protocol 1: Nucleophilic Substitution - Synthesis of 1-Cyanooctane

This protocol details a classic SN2 reaction facilitated by a phase transfer catalyst.

Materials:

  • 1-Chlorooctane

  • Sodium cyanide (NaCN)

  • Phase-transfer catalyst (e.g., 5 mol% hexadecyltributylphosphonium bromide)

  • Water

  • Organic solvent (e.g., decane, optional)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane, an aqueous solution of sodium cyanide, and the chosen phase-transfer catalyst.[2] A co-solvent like decane can be used.

  • Reaction: Heat the biphasic mixture to 105°C with vigorous stirring. The reaction is typically complete within 2 hours.[2][4] Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude 1-cyanooctane can be purified by vacuum distillation.[2]

Protocol 2: O-Alkylation of a Phenol

This protocol describes the synthesis of an ether from a phenol and an alkyl halide.

Materials:

  • Phenol

  • 1-Bromooctane

  • Tetrabutylammonium bromide (TBAB)

  • 50% aqueous sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), 1-bromooctane (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reaction: To the stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 eq). Heat the reaction mixture to 70-80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up, Extraction, Washing, Drying, and Purification: Follow steps 3-7 as described in Protocol 1.

Mechanistic Insights: A Visual Comparison

The efficacy of different phase transfer catalysts is rooted in their distinct mechanisms of action. The following diagrams illustrate the catalytic cycles for onium salts and crown ethers.

G cluster_onium Onium Salt Mechanism cluster_crown Crown Ether Mechanism A Aqueous Phase: Q⁺X⁻ + M⁺Y⁻ ⇌ Q⁺Y⁻ + M⁺X⁻ C Phase Transfer: Q⁺Y⁻ (aq) → Q⁺Y⁻ (org) A->C B Organic Phase: Q⁺Y⁻ + RZ → RY + Q⁺Z⁻ D Phase Transfer: Q⁺Z⁻ (org) → Q⁺Z⁻ (aq) B->D C->B D->A E Aqueous Phase: Crown + M⁺Y⁻ ⇌ [Crown-M]⁺Y⁻ G Phase Transfer: [Crown-M]⁺Y⁻ (aq) → [Crown-M]⁺Y⁻ (org) E->G F Organic Phase: [Crown-M]⁺Y⁻ + RZ → RY + [Crown-M]⁺Z⁻ H Phase Transfer: [Crown-M]⁺Z⁻ (org) → [Crown-M]⁺Z⁻ (aq) F->H G->F H->E

Caption: Comparative catalytic cycles of onium salts and crown ethers in PTC.

Conclusion: Selecting the Right Tool for the Job

The selection of a phase transfer catalyst is a critical decision that can significantly impact the outcome of a synthetic transformation. While phosphonium salts remain a viable option, the diverse array of alternatives offers a broader toolkit for the modern chemist.

  • Quaternary ammonium salts are the economical and versatile choice for a wide range of standard applications.

  • Crown ethers excel in reactions requiring high stability and the use of solid inorganic salts, albeit at a higher cost.

  • Ionic liquids represent a modern, tunable alternative with the potential for enhanced performance and recyclability.

  • Polyethylene glycols offer a non-toxic, cost-effective, and easily removable option, particularly for reactions involving alkali metal salts.

  • Cyclodextrins provide a unique "inverse" PTC approach for reacting water-insoluble organic substrates in an aqueous medium.

  • Guanidinium salts are at the forefront of asymmetric phase transfer catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.

By understanding the distinct mechanisms, performance characteristics, and practical considerations of each catalyst class, researchers can make informed decisions to optimize their synthetic routes, leading to improved yields, enhanced selectivity, and more sustainable chemical processes.

References

  • A Comparative Guide to the Efficacy of Tetraheptylammonium and Crown Ethers in Phase-Transfer Reactions - Benchchem. (n.d.). Retrieved January 9, 2026, from https://www.benchchem.com/application-notes/a-comparative-guide-to-the-efficacy-of-tetraheptylammonium-and-crown-ethers-in-phase-transfer-reactions
  • Performance Showdown: Triethylmethylammonium Chloride vs. Phosphonium-Based Catalysts in Phase Transfer Catalysis - Benchchem. (n.d.). Retrieved January 9, 2026, from https://www.benchchem.
  • PEG for Chemical Synthesis - BOC Sciences. (n.d.). Retrieved January 9, 2026, from https://www.bocsci.com/resource/peg-for-chemical-synthesis.html
  • A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. - Benchchem. (n.d.). Retrieved January 9, 2026, from https://www.benchchem.
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (2014). Retrieved January 9, 2026, from https://www.ijirset.com/upload/2014/january/50_PHASE.pdf
  • Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006).
  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved January 9, 2026, from https://www.operachem.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. (n.d.). Retrieved January 9, 2026, from https://www.spcmc.ac.in/files/1586538962_SN-Reactions-Part-11.pdf
  • Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. (2011). The Journal of Organic Chemistry, 76(17), 7034-7043.
  • Quaternary Ammonium and Phosphonium Ionic Liquids in Chemical and Environmental Engineering. (2011).
  • Application Notes and Protocols for Phase-Transfer Catalyzed Reactions - Benchchem. (n.d.). Retrieved January 9, 2026, from https://www.benchchem.
  • Poly(Ethylene Glycol) Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. (1984). Journal of Macromolecular Science, Part A: Chemistry, 21(8-9), 1117-1136.
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020).
  • OTC PTC (Phase Transfer Catalysts) - Sciencemadness.org. (2007, November 18). Retrieved January 9, 2026, from https://www.sciencemadness.org/whisper/viewthread.php?tid=6359
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences, 22(11).
  • Cyclodextrins as inverse phase transfer catalysts for the biphasic catalytic hydrogenation of aldehydes: a green and easy alternative to conventional mass transfer promoters. (2002). Green Chemistry, 4(2), 188-193.
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved January 9, 2026, from https://www.macmillan-group.net/files/2008/04/ptc.pdf
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Sciences, 05(05).
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2009). Journal of the American Chemical Society, 131(1), 248-256.
  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2022). Molecules, 27(23), 8251.
  • ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer C
  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. (2017). Accounts of Chemical Research, 50(5), 1305-1316.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2019).
  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. (2017). Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Phase-Transfer-and-Ion-Pairing-Catalysis-of-and-Tan/0f7e8e1b3d1c1b1b1b1b1b1b1b1b1b1b1b1b1b1b
  • Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applic
  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press.
  • Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. (2017). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28418671/
  • Rate enhancements due to autocatalysis and heterogenization in phase transfer catalysis: A comparative study. (1998). Chemical Engineering Science, 53(12), 2215-2224.
  • Phase-Transfer Catalysis in Organic Syntheses. (2013). CRDEEP International Journal of Life Science Research, 1(1).
  • β-Cyclodextrin grafted on lignin as inverse phase transfer catalyst for the oxidation of benzyl alcohol in H2O. (2016). Tetrahedron, 72(4), 523-529.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2016). Tetrahedron Letters, 57(31), 3469-3472.
  • Solid Phase Stepwise Synthesis of Polyethylene Glycol. (2017).
  • β-Cyclodextrin as inverse phase transfer catalyst on the electrocatalytic hydrogenation of organic compounds in water. (2018). Journal of Electroanalytical Chemistry, 811, 134-141.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2018).
  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. (2022). Molecules, 27(15), 4896.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomed J Sci & Tech Res, 45(4).
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015).
  • Ionic Liquid as Catalyst for Solid−Liquid Phase Transfer Catalyzed Synthesis of p-Nitrodiphenyl Ether. (2009). Industrial & Engineering Chemistry Research, 48(19), 8759-8766.
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2019). Molecules, 24(11), 2133.
  • Phase Transfer Catalysis and Ionic liquids. (2015). [PowerPoint slides]. SlideShare. Retrieved from https://www.slideshare.
  • Ionic liquids as efficient phase-transfer catalysts for the solid base-promoted monoalkylation of diethyl malonate. (2005). East China Normal University.
  • The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 9, 2026, from https://www.inno-chem.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Retrieved January 9, 2026, from https://biomedres.us/fulltexts/BJSTR.MS.ID.007237.php
  • Phase Transfer Catalysts - Catalysts / Alfa Chemistry. (n.d.). Retrieved January 9, 2026, from https://www.alfa-chemistry.
  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2022).
  • Methylation of Cyclodextrins Via Phase-Transfer Catalysis. (1991). Starch - Stärke, 43(8), 312-316.
  • Phase transfer catalyst composition. (2008). Google Patents. Retrieved from https://patents.google.
  • Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. (2005). Reactive and Functional Polymers, 65(1-2), 115-125.
  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (2020). Journal of Petroleum and Geothermal Technology, 5(1).

Sources

A Senior Scientist's Guide to the Rigorous Validation of Phosphonium Iodide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the integrity of experimental results is paramount. When working with reactive and versatile reagents like phosphonium iodides, robust validation of their structure, purity, and reactivity is not merely a procedural formality but the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of essential validation methods, moving beyond a simple listing of techniques to explain the causality behind experimental choices. It is designed to empower you with the knowledge to select and implement the most appropriate validation strategies for your specific research needs.

The Imperative of Self-Validating Systems in Phosphonium Iodide Chemistry

Phosphonium iodide and its derivatives are cornerstones in a multitude of organic syntheses, most notably as precursors for Wittig reagents.[1][2] However, their hygroscopic nature and potential for side reactions necessitate a multi-faceted approach to validation.[3] A self-validating experimental workflow is one where each step provides confirmation of the identity and purity of the materials being used, ensuring that the final results are unequivocally attributable to the intended chemical transformation.

Core Validation Methodologies: A Comparative Analysis

The choice of a validation method is dictated by the specific question being asked. Are you confirming the successful synthesis of a novel phosphonium salt? Assessing its purity before a critical reaction? Or elucidating its precise three-dimensional structure? Each question is best answered by a particular analytical technique or a combination thereof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful and commonly employed technique for the characterization of phosphonium salts in solution.[4][5][6] It provides detailed information about the molecular structure, connectivity, and chemical environment of the nuclei within the molecule.

Why it's essential: For phosphonium iodides, both proton (¹H NMR) and phosphorus (³¹P NMR) spectroscopy are indispensable. ¹H NMR confirms the identity and integrity of the organic substituents attached to the phosphorus atom, while ³¹P NMR provides a direct window into the chemical environment of the phosphorus center itself, confirming the formation of the phosphonium salt and its oxidation state.[6]

Comparative Insights:

Feature¹H NMR³¹P NMR
Information Provided Presence and connectivity of organic groupsConfirmation of phosphonium salt formation, chemical shift indicative of electronic environment
Key Diagnostic Features Characteristic chemical shifts and coupling constants of protons adjacent to the phosphorus atomA single peak in a specific chemical shift range, often with coupling to adjacent protons
Advantages Readily available, provides detailed structural informationHighly sensitive to the phosphorus environment, less spectral overlap
Limitations Can have complex spectra for large moleculesLess informative about the organic substituents

Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the phosphonium iodide salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune the phosphorus probe to the correct frequency.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. The relaxation of the phosphorus nucleus can be long; a longer delay ensures quantitative results.

    • Number of Scans (NS): 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Spectral Width (SW): A wide spectral width (e.g., 200 ppm) is initially recommended to ensure the peak is captured.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

    • Integrate the peaks if quantitative analysis is required.

Visualizing the Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Ion

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For phosphonium iodides, which are ionic, electrospray ionization (ESI) is a particularly suitable technique.

Why it's essential: MS provides direct evidence of the molecular weight of the phosphonium cation. This is a critical piece of data for confirming the identity of a newly synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.[2]

Comparative Insights:

TechniqueInformation ProvidedAdvantagesLimitations
Low-Resolution MS Nominal molecular weight of the cationFast, widely availableCannot distinguish between isobaric compounds
High-Resolution MS (HRMS) Exact mass and elemental compositionHighly accurate and specificMore expensive, requires specialized instrumentation

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the phosphonium iodide salt (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates. For phosphonium salts, positive ion mode is used.

  • Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the phosphonium cation [M]⁺.

    • In HRMS, compare the measured exact mass to the theoretical mass calculated for the expected elemental formula. The mass accuracy should typically be within 5 ppm.

Visualizing the Logic:

MS_Logic PI_Sample Phosphonium Iodide (R₄P⁺I⁻) ESI_Source Electrospray Ionization PI_Sample->ESI_Source Generates gaseous R₄P⁺ ions Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Separates ions by m/z Detector Detector Mass_Analyzer->Detector Detects ions Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Generates spectrum

Caption: Logical flow of mass spectrometry analysis.

X-ray Crystallography: The Definitive Structural Proof

For crystalline phosphonium iodide salts, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][8]

Why it's authoritative: X-ray crystallography is considered the "gold standard" for structural elucidation.[7] It provides irrefutable evidence of the molecular structure and can reveal subtle details about conformation and intermolecular interactions that are not accessible by other techniques.

Comparative Insights:

FeatureInformation ProvidedAdvantagesLimitations
Structure Precise 3D atomic coordinatesUnambiguous structural determinationRequires a single, high-quality crystal; not applicable to amorphous solids or oils
Conformation Solid-state conformation of the moleculeProvides detailed insight into molecular packingThe solid-state structure may not be representative of the solution-state conformation
Stereochemistry Absolute stereochemistry (with appropriate data)The most reliable method for determining stereochemistry

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the phosphonium iodide salt of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods).

    • The atomic positions and other parameters are refined against the experimental data to generate the final structural model.

Chromatographic Methods: Assessing Purity

High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of phosphonium iodide salts and for monitoring the progress of reactions in which they are involved.[9][10][11]

Why it's important for purity: While NMR can provide an estimate of purity, HPLC offers a more sensitive and quantitative measure, capable of separating the target compound from starting materials, byproducts, and degradation products.

Comparative Insights:

MethodPrincipleAdvantagesLimitations
Reversed-Phase HPLC Separation based on hydrophobicityWidely applicable, good for a range of polaritiesMay require ion-pairing reagents for highly polar phosphonium salts
Normal-Phase HPLC Separation based on polarityGood for separating isomersSolvents are often more hazardous and expensive
Ion-Exchange Chromatography Separation based on chargeHighly specific for ionic compoundsCan be more complex to develop methods

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Method Development:

    • Column Selection: A C18 column is a good starting point.

    • Mobile Phase Selection: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. A buffer (e.g., phosphate or acetate) and an ion-pairing reagent (e.g., trifluoroacetic acid) may be necessary to achieve good peak shape and retention.

    • Detection: UV detection is commonly used if the phosphonium salt contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.[9]

  • Sample Preparation: Prepare a solution of the phosphonium iodide salt in the mobile phase at a known concentration.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Interpretation:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Summary of Validation Methods

MethodPrimary ApplicationInformation ProvidedSample RequirementsThroughputRelative Cost
NMR Spectroscopy Structural Elucidation, Purity EstimationConnectivity, chemical environment5-10 mg, solubleHighModerate
Mass Spectrometry Molecular Weight DeterminationMolecular weight, elemental formula<1 mg, solubleHighModerate to High
X-ray Crystallography Definitive Structural Elucidation3D structure, bond lengths/anglesSingle crystalLowHigh
HPLC Purity AssessmentQuantitative purity, separation of impurities<1 mg, solubleHighLow to Moderate

Conclusion: An Integrated Approach to Validation

References

  • Pratt, L., & Richards, R. E. (1954). Nuclear magnetic resonance spectra of phosphonium iodide and phosphonium bromide. Transactions of the Faraday Society, 50, 670-676. [Link]
  • Grim, S. O., McFarlane, W., Davidoff, E. F., & Marks, T. J. (1967). Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. The Journal of Physical Chemistry, 71(8), 2670-2673. [Link]
  • Capri, C., & D'Anna, F. (2015). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 1-38. [Link]
  • Capri, C., & D'Anna, F. (2015). Phosphonium salts and P-ylides. RSC Publishing. [Link]
  • Grishina, G. V., et al. (2017). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids.
  • ResearchGate. (2017). Why the intensity of phosphonium salts mass spectrum is comparably high?. [Link]
  • Adamek, J., & Zielezny, A. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8081. [Link]
  • Gafurov, Z., et al. (2020).
  • Ganjali, M. R., et al. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Scientific Reports, 13(1), 9576. [Link]
  • Giansanti, P., & Heck, A. J. R. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry, 90(23), 13684–13697. [Link]
  • Adamek, J., & Zielezny, A. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [Link]
  • Wikipedia. (2023, December 1). Organophosphorus chemistry. In Wikipedia.
  • Agilent. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors.
  • Grim, S. O., McFarlane, W., Davidoff, E. F., & Marks, T. J. (1967). Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. The Journal of Physical Chemistry. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion.
  • Wikipedia. (2023, November 11). Phosphonium iodide. In Wikipedia.
  • Wikipedia. (2023, December 29). X-ray crystallography. In Wikipedia.
  • Chromatography Today. (2022, April 26). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]
  • Blow, D. (2002). x Ray crystallography.
  • Wang, Q., et al. (2024). Discovering Novel Organophosphorus Compounds in Wastewater Treatment Plant Effluents through Suspect Screening and Nontarget Analysis. Environmental Science & Technology. [Link]
  • Young, C. G., et al. (2023). Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. Environmental Science & Technology, 57(7), 2825–2835. [Link]
  • MOPAC. (n.d.). Phosphonium iodide (PH4I) (Ref.).
  • Ainscough, E. W., et al. (1987). Complex formation between cuprous iodide and phenyl phosphine: a nuclear magnetic resonance and X-ray crystallographic study. Canadian Journal of Chemistry, 65(2), 345-351. [Link]
  • Wójciak-Kosior, M., & Sowa, I. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1298. [Link]
  • Poole, C. F., & Poole, S. K. (2010). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1-21. [Link]
  • Rohner, F., et al. (2013). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Food and Nutrition Bulletin, 34(1), 89-96. [Link]
  • Rohner, F., et al. (2013). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Bioanalyt. [Link]
  • López-Dávila, E., et al. (2022). Novel, Simple, and Environmentally Friendly Methodology for the Determination of Urinary Iodide by Colorimetry Based on Silver Nanoplates.
  • Tschulik, K., et al. (2015). Electrochemical quantification of iodide ions in synthetic urine using silver nanoparticles: A proof-of-concept.

Sources

Performance of phosphonium-based ionic liquids in batteries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Phosphonium-Based Ionic Liquids in Batteries

Introduction: Beyond Conventional Electrolytes

The advancement of energy storage systems, particularly lithium-ion batteries and beyond, is intrinsically linked to the innovation of their core components. The electrolyte, the medium for ion transport, remains a critical bottleneck, especially concerning safety and performance under demanding conditions. Conventional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, suffer from high volatility and flammability, posing significant safety risks.[1] Ionic Liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of electrolytes due to their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[2][3]

Among the diverse families of ILs, those based on phosphonium cations ([PR₁R₂R₃R₄]⁺) have garnered significant attention.[4][5] Compared to their more commonly studied nitrogen-based analogues (e.g., imidazolium, pyrrolidinium, and ammonium), phosphonium-based ILs often exhibit superior thermal and chemical stability.[6][7] This guide provides a comprehensive comparison of the performance of phosphonium-based ILs in battery applications, supported by experimental data and protocols, to inform researchers and scientists in the field of energy storage.

Physicochemical Properties: A Comparative Analysis

The suitability of an electrolyte is determined by a combination of its physical and chemical properties. Phosphonium ILs offer a unique set of characteristics that can be tuned by modifying the structure of the cation and the choice of the anion.

Thermal Stability

A standout feature of phosphonium ILs is their exceptional thermal stability. Most phosphonium ILs are stable up to 300-400°C, significantly surpassing conventional organic solvents whose flash points can be as low as 23°C (for diethyl carbonate).[2][8][9] This high thermal stability is crucial for improving the safety of batteries, especially in high-temperature applications or under abuse conditions. For instance, a study on various phosphonium ILs demonstrated thermal stability exceeding 300°C.[2][10]

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for enabling high-voltage battery chemistries, which deliver higher energy densities. Phosphonium-based ILs are known for their wide electrochemical windows, often exceeding 5V vs. Li/Li⁺.[4][10][11] This makes them highly attractive for use with high-voltage cathodes like LiMn₁.₅Ni₀.₅O₄ (LNMO).[12] In contrast, popular imidazolium-based ILs often have a more limited stability window of less than 4V vs. Li/Li⁺ due to the acidity of the proton on the imidazolium ring.[3][4] For example, methyltributylphosphonium bis(trifluoromethyl sulfonyl) imide ([P₁₄₄₄]⁺[TFSI]⁻) was reported to have a very wide ESW of 7V.[13]

Ionic Conductivity and Viscosity

Ionic conductivity and viscosity are intrinsically linked and are critical for battery performance, particularly for rate capability (the ability to charge and discharge quickly). The viscosity of an electrolyte limits the transport of ions, and for ILs, this value is typically higher than that of conventional organic electrolytes.[4]

The structure of both the cation and anion significantly influences these properties.

  • Anion Effect : ILs with the bis(fluorosulfonyl)imide ([FSI]⁻) anion generally exhibit lower viscosity and higher ionic conductivity compared to their bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) counterparts.[2][12][14] For example, trimethyl propyl phosphonium FSI ([P₁₁₁₃]FSI) showed a high room-temperature conductivity of 10.0 mS/cm and a low viscosity of 30 cP.[10]

  • Cation Effect : The size and symmetry of the phosphonium cation also play a crucial role. Smaller cations and shorter alkyl chains tend to result in lower viscosity and higher conductivity.[2][10] For instance, [P₂₂₂₄][FSI] was found to be 38% less viscous and 67% more conductive than [P₂₂₂₈][FSI] at room temperature.[2]

While generally more viscous than carbonate electrolytes, the conductivity of phosphonium ILs can be optimized and is often sufficient for many battery applications, especially at elevated temperatures.[6][15]

Comparative Performance Data

The following table summarizes the key physicochemical properties of selected phosphonium ILs compared to a common imidazolium IL and a conventional carbonate-based electrolyte.

ElectrolyteIonic Conductivity (mS/cm)Viscosity (cP)Thermal Stability (°C)Electrochemical Window (V)Reference(s)
Phosphonium ILs
[P₁₁₁₃][FSI]10.0 at 25°C30 at 25°C>300>5.0[10][12]
[P₁₁₁i₄][FSI]~5.0 at 25°C~60 at 25°C>300>5.0[10][12]
[P₂₂₂₄][FSI]2.44 at 25°C57 at 25°C>300~5.0[2]
[P₁₄₄₄][TFSI]0.4-0.6 (with Li salt)->3007.0[13]
Imidazolium IL
1-ethyl-3-methylimidazolium [TFSI]1-10 (with Li salt)50-500~300-400<4.0[4]
Conventional Electrolyte
1M LiPF₆ in EC/DEC (1:1)~10-12 at 25°C~3-5 at 25°C<145 (Flash Point)~4.3[2][16]

Performance in Battery Chemistries

Lithium-Ion Batteries (LIBs)

Phosphonium ILs have been successfully tested in various LIB configurations.

  • Graphite and LTO Anodes : Electrolytes based on FSI⁻ anions perform well with graphite anodes, enabling stable cycling.[10][12] To avoid issues like graphite exfoliation during initial testing, some studies use lithium titanate oxide (LTO) as an anode, demonstrating the fundamental compatibility of the ILs.[4]

  • High-Voltage Cathodes : The wide electrochemical stability of phosphonium ILs makes them ideal for high-voltage cathodes. However, performance can be limited by oxidative stability. While FSI⁻-based ILs show excellent transport properties, they can fail with high-voltage cathodes like LNMO, whereas TFSI⁻-based ILs are more robust at higher potentials.[4][10]

  • Silicon Anodes : For next-generation high-capacity anodes like silicon, phosphonium ILs, particularly those with the FSI⁻ anion, have shown superior performance in forming a stable solid electrolyte interphase (SEI) compared to conventional electrolytes.[2][17]

Lithium-Sulfur (Li-S) Batteries

A major challenge in Li-S batteries is the "polysulfide shuttle," where soluble lithium polysulfide intermediates migrate to the anode, causing capacity loss. ILs can help mitigate this issue. The solubility of polysulfides is highly dependent on the anion of the IL. ILs with weakly coordinating anions like [TFSI]⁻ can effectively suppress polysulfide dissolution, leading to improved Coulombic efficiency and capacity retention.[18] In contrast, ILs with more basic anions may have high polysulfide solubility, leading to poor cell performance.[18]

Anode-Free Lithium Metal Batteries

Anode-free cells, which plate lithium directly onto a copper current collector, represent a significant step towards higher energy density. A super-concentrated electrolyte using a phosphonium bis(fluorosulfonyl)imide IL has been successfully implemented in an anode-free configuration with a high-loading NMC622 cathode.[19] These cells delivered an initial specific energy approaching 600 Wh/kg, more than double that of current LIBs, with a high coulombic efficiency of 99.4%.[19] This highlights the potential of phosphonium ILs to enable advanced, high-energy battery designs.

Experimental Protocols

Synthesis of a Phosphonium-Based Ionic Liquid

This protocol describes a typical two-step synthesis for a phosphonium IL, such as trimethyl(butyl)phosphonium bis(trifluoromethanesulfonyl)imide ([P₁₁₁₄][TFSI]).

Step 1: Quaternization of the Phosphine Precursor

  • Setup : All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques to prevent oxidation of the phosphine.

  • Reaction : Add trimethylphosphine (1 equivalent) to a Schlenk flask. Cool the flask in an ice bath.

  • Addition : Slowly add 1-bromobutane (1 equivalent) to the flask while stirring.

  • Reflux : Allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours. The phosphonium bromide salt will precipitate as a white solid.

  • Isolation : After cooling, filter the solid product, wash with a non-polar solvent like hexane to remove unreacted starting materials, and dry under vacuum.

Step 2: Anion Metathesis

  • Dissolution : Dissolve the synthesized phosphonium bromide salt in deionized water.

  • Salt Addition : In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide ([Li][TFSI]) in deionized water.

  • Mixing : Slowly add the Li[TFSI] solution to the phosphonium bromide solution while stirring vigorously. The hydrophobic [P₁₁₁₄][TFSI] will phase-separate from the aqueous solution.

  • Extraction & Washing : Extract the IL phase. Wash it repeatedly with deionized water until no bromide ions are detected in the aqueous phase (tested with AgNO₃ solution).

  • Drying : Dry the final IL product under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 48 hours to remove all traces of water.

SynthesisWorkflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis P Trimethylphosphine React1 React under Inert Atmosphere P->React1 Br 1-Bromobutane Br->React1 PBr [P₁₁₁₄]Br Salt React1->PBr React2 Mix in Deionized Water PBr->React2 LiTFSI Li[TFSI] LiTFSI->React2 Wash Wash & Dry Under Vacuum React2->Wash FinalIL Final Product: [P₁₁₁₄][TFSI] Wash->FinalIL

Workflow for the synthesis of a phosphonium-based IL.
Coin Cell Assembly and Electrochemical Testing
  • Electrolyte Preparation : Inside an argon-filled glovebox, mix the synthesized and dried phosphonium IL with a lithium salt (e.g., 0.5 - 1.0 M LiTFSI or LiFSI). Stir overnight to ensure complete dissolution.

  • Electrode Preparation : Prepare cathode and anode disks of the desired diameter (e.g., 12 mm). Dry the electrodes under vacuum at an appropriate temperature (e.g., 120°C for cathodes, 80°C for graphite) for at least 12 hours inside the glovebox antechamber before transferring them into the glovebox.

  • Cell Assembly : Assemble a 2032-type coin cell in the following order: negative casing, spacer disk, cathode, separator, anode, spring, and positive casing.

  • Electrolyte Addition : Add a few drops of the prepared phosphonium IL electrolyte onto the separator to ensure it is thoroughly wetted.

  • Crimping : Crimp the coin cell using an electric crimper to ensure proper sealing.

  • Resting : Let the assembled cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

  • Testing : Perform electrochemical tests using a battery cycler.

    • Formation Cycles : Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles to form a stable SEI layer.

    • Galvanostatic Cycling : Cycle the cell between the desired voltage limits at various C-rates (e.g., C/10, C/5, 1C) to evaluate capacity retention and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS) : Measure the impedance before and after cycling to analyze changes in cell resistance.

Advantages of Phosphonium ILs Over Traditional Electrolytes

Advantages center Phosphonium Ionic Liquids Adv1 Enhanced Safety center->Adv1 Non-flammable Low Volatility Adv2 High Thermal Stability (>300°C) center->Adv2 Withstands high T Adv3 Wide Electrochemical Window (>5V) center->Adv3 Enables high-voltage cathodes Adv4 Tunable Properties center->Adv4 Modify cation/anion for specific application

Key advantages of phosphonium ILs for battery applications.

Conclusion and Future Outlook

Phosphonium-based ionic liquids represent a highly promising class of electrolytes that can significantly enhance the safety and performance of next-generation batteries. Their inherent non-flammability, exceptional thermal stability, and wide electrochemical windows address the primary drawbacks of conventional carbonate-based electrolytes.[6][9] While their typically higher viscosity and lower ionic conductivity compared to organic solvents present challenges, these properties can be effectively tuned through rational design of the cation and anion structures.[2][10]

The demonstrated success in high-voltage Li-ion systems, silicon anode cells, and even demanding anode-free configurations underscores their versatility and potential.[2][19] Future research should focus on synthesizing novel phosphonium ILs with lower viscosities without compromising their stability, exploring their use in other battery chemistries like sodium-ion batteries, and investigating their long-term stability and degradation mechanisms in practical battery systems. The continued development of these materials is a critical step toward creating safer, more reliable, and higher-energy-density storage devices.

References

  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. (2022). Molecules, 27(15), 4729. [Link]
  • Galajdová, B., et al. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Chemical Papers, 117, 373-383. [Link]
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (2021). Applied Sciences, 11(9), 4198. [Link]
  • Gelled Electrolyte Containing Phosphonium Ionic Liquids for Lithium-Ion Batteries. (2021). Polymers, 13(21), 3798. [Link]
  • Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. (2022).
  • Physical and electrochemical properties of some phosphonium-based ionic liquids and the performance of their electrolytes in lithium-ion batteries. (2017). Journal of The Electrochemical Society, 164(8), H5202-H5209. [Link]
  • Sánchez-Ramírez, N., et al. (2022). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. Helsinki University Library. [Link]
  • Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. (2022). Polymers, 14(21), 4719. [Link]
  • Physical and Electrochemical Properties of Some Phosphonium-Based Ionic Liquids and the Performance of Their Electrolytes in Lithium-Ion Batteries. (2017).
  • The use of phosphonium ionic liquids in lithium batteries and their advantages. (2023).
  • Development of Low-Viscosity Phosphonium-based Ionic Liquid Electrolytes for Lithium-Ion Batteries: Charge–Discharge Performance and Ionic Transport Properties. (2019).
  • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. (2022). Cris UTEC. [Link]
  • Thermal, Electrochemical and Radiolytic Stabilities of Ionic Liquids. (2018).
  • Application of super-concentrated phosphonium based ionic liquid electrolyte for anode-free lithium metal batteries. (2021). Sustainable Energy & Fuels, 5(16), 4143-4154. [Link]
  • Physical and electrochemical chattels of phosphonium ionic liquid-based solid and gel-polymer electrolyte for lithium secondary. (2020). Ionics, 26, 4349-4360. [Link]
  • Phosphonium-Based Ionic Liquids: An Overview. (2009).
  • Four Phosphonium‐based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. (2022).
  • Ionic conductivity of phosphonium electrolytes with two types of anion. (2021).
  • A Review of Ionic Liquids and Their Composites with Nanoparticles for Electrochemical Applic
  • Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. (2022). ChemRxiv. [Link]
  • Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. (2017).
  • Synthesis and Electrochemical Properties of Electrolytes Based on Phosphonium, Sulfonium and Imidazolium Ionic Liquids for Li-Ion Batteries. (2023).
  • Ionic Liquid Electrolytes for Lithium–Sulfur Batteries. (2013). The Journal of Physical Chemistry C, 117(16), 7963-7972. [Link]
  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
  • PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. (2016).
  • Phosphonium ionic liquid-based electrolyte for high voltage Li-ion batteries: Effect of ionic liquid ratio. (2021). Journal of Applied Electrochemistry, 51, 1651–1664. [Link]
  • Toxicity assessment of phosphonium based ionic liquids towards female guppy fish. (2015).
  • Applications of phosphonium-based ionic liquids in chemical processes. (2020).
  • Phosphonium-Based Ionic Liquids. (2012).
  • Ionic liquids as potential electrolytes for sodium-ion batteries: an overview. (2023). Physical Chemistry Chemical Physics, 25(3), 1648-1665. [Link]
  • Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. (2022).

Sources

A Senior Application Scientist's Comparative Guide to Phosphonium Salt Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of catalyst is a critical decision point that dictates reaction efficiency, selectivity, and overall process viability. Among the plethora of catalytic systems available, phosphonium salts have emerged as a versatile and robust class of organocatalysts. This guide provides an in-depth, objective comparison of different phosphonium salt catalysts, moving beyond a simple catalog of options to explore the fundamental principles that govern their performance. We will delve into their applications in phase-transfer catalysis, Lewis acid organocatalysis, and as crucial components in transition-metal-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The Superior Stability of the Phosphonium Cation: A Fundamental Advantage

At the heart of the phosphonium salt's utility is the nature of the phosphorus cation. Compared to their more common nitrogen-based counterparts, quaternary ammonium salts, phosphonium salts exhibit significantly higher thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway initiated by heat and base that leads to catalyst decomposition into an alkene and a tertiary amine. This instability can curtail reaction efficiency and introduce impurities. Phosphonium salts, conversely, are not prone to this degradation pathway, making them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.[2] Their degradation, which typically requires more forcing conditions, proceeds through the formation of a stable phosphine oxide and a hydrocarbon.[2] This inherent robustness is a recurring theme that underpins their superior performance in many demanding industrial applications.

Phase-Transfer Catalysis (PTC): The Workhorse Application

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, a common scenario in industrial synthesis.[3] Phosphonium salts excel in this role by acting as "ion shuttles," transporting anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[4]

Mechanism of Action in Phase-Transfer Catalysis

The catalytic cycle in PTC, as illustrated below, is a self-validating system. The phosphonium salt's efficacy is tied to its ability to efficiently extract the nucleophilic anion and present it in a highly reactive, "naked" state within the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase Nu_aq M⁺Y⁻ (Nucleophile Salt) QY_org [PR'₄]⁺Y⁻ (Reactive Complex) Nu_aq:e->QY_org:w Anion Exchange at Interface X_aq M⁺X⁻ (Byproduct Salt) RX R-X (Organic Substrate) RY R-Y (Product) QX_org [PR'₄]⁺X⁻ (Catalyst) RY->QX_org Forms Product & Regenerates Catalyst QY_org->RY Nucleophilic Attack QX_org:w->X_aq:e Phase Transfer Suzuki_Mechanism cluster_stabilizer Phosphonium Salt Stabilizer Shell PdNP Pd(0) Nanoparticle (Active Catalyst) Intermediate1 "Ar-Pd(II)-X" species on NP surface ArX Ar-X (Aryl Halide) ArX->PdNP Oxidative Addition ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Intermediate2 "Ar-Pd(II)-Ar'" species on NP surface Base Base (e.g., K₂CO₃) ArAr Ar-Ar' (Biaryl Product) ArAr->PdNP Regenerates Catalyst Intermediate1->ArBOH2 Transmetalation Intermediate2->ArAr Reductive Elimination LewisAcid_Mechanism Catalyst [PR'₄]⁺ (Lewis Acid Catalyst) Activated_Complex [R''CHO---PR'₄]⁺ (Activated Complex) Catalyst->Activated_Complex Aldehyde R''CHO (Aldehyde) Aldehyde->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack TMSCN TMS-CN (Nucleophile) Product_Complex->Catalyst Product Cyanohydrin Silyl Ether (Product) Product_Complex->Product Catalyst Release

Sources

A Comparative Guide to Quaternary Phosphonium Salts: Profiling Tributylmethylphosphonium Iodide Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Quaternary Phosphonium Salts

In the landscape of modern chemical synthesis, quaternary phosphonium salts (QPS) have established themselves as a versatile and powerful class of compounds. Characterized by a central phosphorus atom bonded to four organic residues, these cationic species, paired with a variety of anions, serve critical functions across diverse applications. They are mainstays as phase-transfer catalysts (PTC), enabling reactions between immiscible reactants by transporting anions into non-polar phases.[1][2] Furthermore, their tunable physicochemical properties, such as high thermal stability and wide electrochemical windows, have made them ideal candidates for use as ionic liquids (ILs) and electrolytes in advanced energy storage systems.[3][4]

While the family of QPS is extensive, the selection of a specific salt can profoundly impact reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth comparative analysis of Tributylmethylphosphonium iodide (TBMPI) , a prominent QPS, against other widely used alternatives. By examining key performance metrics, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst and reagent selection. We will delve into the nuances of thermal and electrochemical stability, solubility, and catalytic efficacy, contrasting the performance of TBMPI with its alkyl and aryl-substituted counterparts.

Focus Profile: this compound [C₁₃H₃₀IP]

This compound, with its asymmetric alkyl structure, occupies a unique position among QPS. It combines the lipophilicity of three butyl chains with a less sterically demanding methyl group. This structural balance influences its performance characteristics, making it a versatile tool in the synthetic chemist's arsenal.

It is particularly effective as a phase-transfer catalyst, where it enhances reaction rates and yields in the synthesis of complex organic molecules and pharmaceuticals.[5] Its stability and solubility in various organic solvents are key advantages.[5] Moreover, TBMPI has demonstrated significant promise in the formulation of ionic liquids and polymer electrolytes, contributing to advancements in batteries, dye-sensitized solar cells, and supercapacitors.[4][6]

Comparative Analysis: Performance Benchmarking

The efficacy of a quaternary phosphonium salt is not absolute but is defined by its performance in a specific application context. Here, we compare TBMPI against two other common QPS archetypes: the symmetric tetra-alkyl Tetrabutylphosphonium bromide (TBPB) and the aryl-substituted Methyltriphenylphosphonium iodide (MTPI) .

Molecular Structures at a Glance

To understand the performance differences, it is crucial to visualize the cationic structures.

G cluster_0 Tributylmethylphosphonium Cation cluster_1 Tetrabutylphosphonium Cation cluster_2 Methyltriphenylphosphonium Cation TBMPI P+ Me CH₃ TBMPI->Me Bu1 C₄H₉ TBMPI->Bu1 Bu2 C₄H₉ TBMPI->Bu2 Bu3 C₄H₉ TBMPI->Bu3 TBP P+ TBP_Bu1 C₄H₉ TBP->TBP_Bu1 TBP_Bu2 C₄H₉ TBP->TBP_Bu2 TBP_Bu3 C₄H₉ TBP->TBP_Bu3 TBP_Bu4 C₄H₉ TBP->TBP_Bu4 MTPI P+ MTPI_Me CH₃ MTPI->MTPI_Me Ph1 C₆H₅ MTPI->Ph1 Ph2 C₆H₅ MTPI->Ph2 Ph3 C₆H₅ MTPI->Ph3

Caption: Cationic structures of the compared phosphonium salts.

Physicochemical Properties

The fundamental physical properties of these salts dictate their handling, solubility, and reaction setup.

PropertyThis compound (TBMPI)Tetrabutylphosphonium Bromide (TBPB)Methyltriphenylphosphonium Iodide (MTPI)
CAS Number 1702-42-7[7]3115-68-2[8]2065-66-9[9]
Molecular Formula C₁₃H₃₀IP[7]C₁₆H₃₆BrP[8]C₁₉H₁₈IP[9]
Molecular Weight 344.26 g/mol [7]339.33 g/mol [8]404.23 g/mol [9]
Melting Point 133.5 °C[10][11]102-104 °C185-188 °C[9]
Appearance White to light yellow powder/crystalWhite crystalline solidWhite to pale yellow crystalline powder[12]
General Solubility Soluble in methanol[11] and other organic solvents.[5]Soluble in polar organic solvents.[13]Soluble in water, acetone, dichloromethane, methanol.[9]

Insight: The presence of three phenyl groups in MTPI significantly increases its melting point and alters its solubility profile compared to the fully alkyl-substituted TBMPI and TBPB. The choice of anion (iodide vs. bromide) also plays a role in these properties.

Key Performance Metrics: An Experimental Perspective

Thermal Stability

Why it matters: High thermal stability is crucial for reactions requiring elevated temperatures and for the long-term viability of ionic liquids. Phosphonium salts are generally recognized for having superior thermal stability compared to their nitrogen-based quaternary ammonium analogues.[14][15] This is often attributed to the lower charge density and greater polarizability of the phosphorus atom.[15]

Comparative Insights:

  • Cation Structure: Tetraarylphosphonium salts have been shown to possess exceptional thermal stability.[16][17] Therefore, MTPI, with its phenyl groups, is expected to have high thermal robustness. Among alkyl-substituted salts, stability can be influenced by the potential for decomposition pathways like Hofmann elimination, although this is less common than with ammonium salts.

  • Anion Influence: The anion has a profound effect on thermal stability.[18] Halide anions like iodide and bromide can be nucleophilic at high temperatures, potentially leading to degradation. Salts with non-nucleophilic, bulky anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) exhibit significantly higher thermal stability, often with decomposition temperatures exceeding 400 °C.[15][19] When comparing TBMPI and TBPB, the difference in the leaving group ability and nucleophilicity of iodide versus bromide can influence the onset of degradation.

Protocol for a Self-Validating Thermal Stability Study (TGA)

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Preparation: Accurately weigh 5-10 mg of the dry phosphonium salt into a ceramic or platinum TGA pan.

  • Drying: Heat the sample to 100-120 °C and hold isothermally for 10-15 minutes under a nitrogen atmosphere. This crucial step ensures that any observed mass loss is due to decomposition, not the evaporation of absorbed water or residual solvent.

  • Analysis: Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature of ~600 °C.

  • Data Interpretation: The onset temperature of decomposition (T_onset) is determined from the resulting mass vs. temperature curve. A higher T_onset indicates greater thermal stability. Comparing the T_onset values for TBMPI, TBPB, and MTPI under identical conditions provides a direct measure of their relative thermal robustness.

Electrochemical Stability

Why it matters: The electrochemical window (EW) is the potential range where an electrolyte is neither oxidized nor reduced.[20] A wide EW is paramount for applications in batteries, supercapacitors, and electro-organic synthesis, as it defines the operational voltage limits of the device.[20] Phosphonium-based ionic liquids are known for their wide electrochemical stability windows.[4]

Comparative Insights:

  • Cation Influence: The susceptibility of the cation to reduction (cathodic limit) and oxidation (anodic limit) determines the EW. Alkyl chains, like those in TBMPI and TBPB, are generally electrochemically robust. Aryl groups, as in MTPI, can be more susceptible to oxidation at high potentials.

  • Anion Influence: The anion significantly impacts the anodic (oxidation) limit. Iodide is easily oxidized, which would give TBMPI and MTPI a narrow electrochemical window, making them unsuitable for high-voltage applications. Bromide is more resistant to oxidation than iodide, but halides in general offer a more limited anodic potential compared to anions like [BF₄]⁻, [PF₆]⁻, or [NTf₂]⁻.[21]

  • Purity: Impurities, especially water, can drastically reduce the electrochemical window of any ionic liquid or electrolyte solution.[21]

Protocol for Determining the Electrochemical Window (Cyclic Voltammetry)

  • Electrolyte Preparation: Prepare a solution of the phosphonium salt (e.g., 0.1 M) in a dry, aprotic solvent like acetonitrile. The solvent must be rigorously dried to ensure the measured window is characteristic of the salt itself.

  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag⁺).

  • Measurement:

    • Scan the potential cathodically (to negative potentials) from the open-circuit potential until the reduction current of the phosphonium cation is observed. This defines the cathodic limit.

    • Scan the potential anodically (to positive potentials) from the open-circuit potential until the oxidation current of the anion is observed. This defines the anodic limit.

  • Data Analysis: The electrochemical window is the difference between the anodic and cathodic potential limits. A direct comparison of the windows for TBMPI, TBPB, and MTPI under these conditions will highlight the significant role of the anion (I⁻ vs. Br⁻) and cation structure (alkyl vs. aryl).

Performance in Phase-Transfer Catalysis (PTC)

Why it matters: In PTC, the phosphonium salt acts as a vehicle, transferring the reactant anion (e.g., OH⁻, CN⁻) from an aqueous phase into an organic phase where the reaction occurs.[1][22] The catalyst's effectiveness depends on its ability to partition favorably into the organic phase while maintaining sufficient solubility for ion exchange at the interface.

PTC_Mechanism Interface Aqueous-Organic Interface OrganicPhase Organic Phase (Substrate R-X) Product Product R-Y OrganicPhase->Product 3. SN2 Reaction [Q+Y-] + R-X -> R-Y + [Q+X-] Catalyst_QPX [Q+X-] (Catalyst Form) OrganicPhase->Catalyst_QPX 4. Catalyst Regeneration AqueousPhase Aqueous Phase (Nucleophile M+Y-) AqueousPhase->Catalyst_QPX 1. Ion Exchange at Interface Catalyst_QPY [Q+Y-] (Organic Soluble) Catalyst_QPY->OrganicPhase 2. Migration into Organic Phase Byproduct Byproduct M+X- Catalyst_QPX->AqueousPhase 5. Return to Interface for next cycle

Caption: General mechanism of Phase-Transfer Catalysis (PTC).

Comparative Insights:

  • Lipophilicity: The catalyst's lipophilicity (affinity for the organic phase) is critical. This is often related to the total number of carbon atoms on the alkyl/aryl chains, an empirical parameter known as "C#".[22]

    • TBMPI (C# = 13): 3 butyl + 1 methyl.

    • TBPB (C# = 16): 4 butyl.

    • MTPI (C# = 19): 3 phenyl (equivalent to more carbons in lipophilicity) + 1 methyl.

    • Generally, a C# in the range of 16 to 32 provides good reactivity.[22] This suggests TBPB and MTPI may be more effective than TBMPI in highly non-polar organic solvents.

  • Anion's Role: The iodide anion in TBMPI and MTPI can itself be a potent nucleophile. In reactions like an alkylation with an alkyl chloride or bromide, the iodide from the catalyst can first displace the leaving group to form a more reactive alkyl iodide intermediate. This is a form of co-catalysis that can significantly accelerate the reaction.[23] However, in some cases, a highly polarizable anion like iodide can bind too strongly to the catalyst cation, "poisoning" it and slowing the transfer of the desired reactant anion.[22]

Protocol for a Comparative PTC Reaction: Benzyl Cyanation

  • Setup: In three identical round-bottom flasks equipped with stir bars and reflux condensers, add benzyl bromide (1.0 eq) and an organic solvent (e.g., toluene).

  • Catalyst Addition: To each flask, add a different phosphonium salt (TBMPI, TBPB, MTPI) at the same molar loading (e.g., 2 mol%).

  • Reagent Addition: Add an aqueous solution of sodium cyanide (NaCN, 1.5 eq).

  • Reaction: Heat the biphasic mixtures to a set temperature (e.g., 80 °C) with vigorous stirring. The quality of stirring is critical to maximize the interfacial area.

  • Monitoring & Analysis: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by GC or HPLC.

  • Validation: Compare the reaction rates and final yields. The catalyst that provides the fastest conversion and highest yield is the most effective for this specific transformation. This experiment directly validates the catalytic efficacy based on the interplay of lipophilicity and the anion's role.

Conclusion and Selection Guide

The choice between this compound and other quaternary phosphonium salts is a nuanced decision that hinges on the specific demands of the application. No single salt is universally superior; each possesses a unique profile of strengths and weaknesses.

  • Choose this compound (TBMPI) when:

    • A reaction can benefit from the co-catalytic effect of the iodide anion, particularly in substitutions involving alkyl chlorides or bromides.

    • Moderate lipophilicity is sufficient for the chosen solvent system.

    • The application does not require a wide electrochemical window or extreme thermal stability (above ~200 °C).

  • Choose a Tetrabutylphosphonium salt (e.g., TBPB or TBP-Iodide) when:

    • Higher lipophilicity (C# = 16) is needed for efficient phase transfer into non-polar organic solvents.

    • You want to avoid the potential catalyst poisoning effect of iodide by using the bromide version, or intentionally leverage the iodide for co-catalysis.

  • Choose a Methyltriphenylphosphonium salt (e.g., MTPI) when:

    • The primary application is as a Wittig reagent precursor.[9][12]

    • High thermal stability is a primary concern.

    • Its distinct solubility profile (soluble in water and various polar organics) is advantageous for a specific reaction setup.[9]

By understanding the fundamental trade-offs between cation structure, anion identity, and the resulting impact on thermal stability, electrochemical performance, and catalytic activity, researchers can strategically select the optimal quaternary phosphonium salt to drive their chemical innovations forward.

References

  • Methyltriphenylphosphonium iodide | 2065-66-9 - J&K Scientific LLC. J&K Scientific. [Link]
  • Methyltriphenylphosphonium iodide - MySkinRecipes. MySkinRecipes. [Link]
  • This compound - CD BioSustainable-Green Chemistry. CD BioSustainable. [Link]
  • This compound - LookChem. LookChem. [Link]
  • Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI. [Link]
  • This compound - Amazon S3. Amazon Web Services. [Link]
  • Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. PubMed Central. [Link]
  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization.
  • Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives. ScienceDirect. [Link]
  • Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Royal Society of Chemistry. [Link]
  • Quaternary Phosphonium Salt. Jiangyin Lanyu Chemical Co.,Ltd. [Link]
  • Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. MDPI. [Link]
  • China Quaternary Phosphonium Salts Manufacturers Suppliers Factory. Unknown Source. [Link]
  • Catalytic iodine in synthesis of phosphonium salts. Chemistry Stack Exchange. [Link]
  • Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114. PubChem. [Link]
  • Phosphonium. Wikipedia. [Link]
  • Structure and thermal stability of phosphorus-iodonium ylids.
  • The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. Royal Society of Chemistry. [Link]
  • Electrochemical window. Wikipedia. [Link]
  • Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
  • T5% of tributyltetradecyl phosphonium ILs at a heating rate of 10 °C...
  • Tetrabutylphosphonium bromide. Cheméo. [Link]
  • Tetrabutylphosphonium bromide | C16H36BrP | CID 76564. PubChem. [Link]
  • The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal† ionic liquids | Request PDF.
  • Phase Transfer Catalysts, CAS NO.: 56-37-1, Para Nitro Toluene Ortho Sulphonic Acid. Unknown Source. [Link]
  • Phase transfer catalysts between polar and non-polar media: a molecular dynamics simulation of tetrabutylammonium iodide at the formamide/hexane interface. Royal Society of Chemistry. [Link]
  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • PHASE TRANSFER CATALYSTS.
  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Queen's University Belfast. [Link]

Sources

A Researcher's Guide to Phosphonium Iodide Catalysts: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the choice of catalyst is a critical decision that dictates not only the efficiency and yield of a reaction but also its economic viability and environmental footprint.[1] Among the array of organocatalysts, phosphonium salts, particularly phosphonium iodides, have emerged as powerful tools for a variety of transformations.[2] This guide provides an in-depth, objective comparison of phosphonium iodide catalysts against common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed catalytic choices.

Introduction: The Rise of Phosphonium Iodides in Organocatalysis

Phosphonium salts are quaternary salts featuring a central phosphorus atom bonded to four organic residues, carrying a net positive charge. Their utility as catalysts often stems from their role as phase-transfer catalysts (PTC) or, more specifically in the context of this guide, as highly effective nucleophile-and-electrophile activators. The iodide anion, in particular, plays a crucial role. Its high nucleophilicity and excellent leaving group ability make phosphonium iodides exceptionally potent for reactions like the cycloaddition of carbon dioxide (CO₂) to epoxides, a 100% atom-economical process to produce valuable cyclic carbonates.[2][3]

The general superiority of the iodide anion over other halides (Br⁻, Cl⁻) in these reactions is a well-documented trend, stemming from its greater nucleophilicity which is crucial for the initial ring-opening of the epoxide.[4]

Core Application: Cycloaddition of CO₂ to Epoxides

To ground our analysis in a practical, high-impact application, we will focus on the synthesis of cyclic carbonates from epoxides and CO₂. This reaction is a cornerstone of green chemistry, transforming a greenhouse gas into valuable products used as green solvents, electrolytes for batteries, and monomers for polymers.[2][5] The efficacy of a catalyst in this transformation is a robust benchmark of its overall performance.

Comparative Analysis: Phosphonium Iodides vs. Alternatives

The selection of a catalyst is a multi-variable equation involving activity, stability, cost, and reaction conditions. Let's compare tetrabutylphosphonium iodide (TBPI), a representative phosphonium iodide catalyst, with other common organocatalysts for the synthesis of styrene carbonate from styrene oxide and CO₂.

Catalyst SystemCatalyst Loading (mol%)Temp. (°C)Pressure (bar)Time (h)Yield (%)Relative Cost
Tetrabutylphosphonium Iodide (TBPI) 1-560-100104-12>95%Medium
Tetrabutylammonium Iodide (TBAI) 1-560-100104-12>95%Medium-High
Tetrabutylammonium Bromide (TBAB) 2-5100-12010-2012-24~90%Low
Imidazolium-based Ionic Liquid 1-211020453-99%High
(2-Hydroxyphenyl)diphenylphosphonium Iodide 523 (RT)1024>99%High

Note: Data is synthesized and generalized from multiple sources for comparative purposes.[3][6][7] Relative cost is an approximation based on typical catalogue prices for research quantities.

Key Insights from the Data:

  • Activity: Both phosphonium and ammonium iodides (TBPI and TBAI) demonstrate superior activity, enabling high yields under relatively mild conditions compared to their bromide counterparts (TBAB).[8] The iodide anion is the primary driver of this high reactivity.[4]

  • Cost: Bromide-based catalysts like TBAB are generally more cost-effective than iodide-based ones. This reflects the broader price difference between brominated and iodinated chemical starting materials.[9]

  • Stability: A significant advantage of phosphonium salts over ammonium salts is their enhanced thermal and chemical stability. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions or at elevated temperatures, reducing catalyst efficacy.[8] Phosphonium salts are not prone to this degradation, making them more robust for demanding industrial processes.[8]

  • Advanced Catalysts: Functionalized phosphonium salts, such as those with a phenol group, can exhibit extraordinary activity, even at room temperature.[7][10] This is due to a bifunctional mechanism where the hydroxyl group acts as a hydrogen bond donor, activating the epoxide and facilitating ring-opening by the iodide.[7][10] While highly effective, these specialized catalysts typically come with a higher synthesis cost.

Mechanistic Insights: The "Why" Behind Phosphonium Iodide Efficacy

The exceptional performance of phosphonium iodide catalysts in CO₂ cycloaddition is rooted in a well-understood catalytic cycle. The key is the dual role of the catalyst: the iodide anion acts as the nucleophile for ring-opening, and the phosphonium cation stabilizes the resulting intermediates.

Catalytic_Cycle cluster_reactants Reactants CAT R₄P⁺I⁻ INT1 Ring-Opened Intermediate EPO Epoxide EPO->INT1  1. Nucleophilic Attack      by Iodide (I⁻) CO2 CO₂ INT2 Alkoxycarbonate Intermediate INT1->INT2  2. CO₂ Insertion INT2->CAT   4. Catalyst       Regeneration PROD Cyclic Carbonate INT2->PROD  3. Ring Closure

Sources

Thermal stability comparison of phosphonium and ammonium salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Thermal Stability of Phosphonium vs. Ammonium Salts for Researchers and Drug Development Professionals

Introduction: Beyond the Common Cation

Quaternary ammonium and phosphonium salts, often categorized together as 'onium' salts, are mainstays in diverse scientific fields. In drug development, they function as active pharmaceutical ingredients (APIs), excipients, and phase transfer catalysts. For researchers in materials science, they are foundational to the synthesis of ionic liquids and polymers.[1] While structurally similar—a central nitrogen or phosphorus atom bonded to four organic groups, creating a cationic center—their performance under thermal stress is markedly different. Understanding these differences is critical for designing robust chemical processes, ensuring drug stability, and developing materials for high-temperature applications.

This guide provides a comprehensive comparison of the thermal stability of phosphonium and ammonium salts. We will delve into the fundamental chemical principles governing their decomposition, present comparative experimental data, and provide a standardized protocol for thermal analysis. The prevailing observation is that phosphonium salts generally exhibit superior thermal stability compared to their ammonium analogues.[2][3][4] This guide will elucidate the mechanistic basis for this crucial difference.

Core Chemical Differences: Nitrogen vs. Phosphorus

The divergence in thermal stability originates from the fundamental properties of nitrogen and phosphorus. Phosphorus is larger and less electronegative than nitrogen. This results in longer, more polarizable P-C bonds compared to N-C bonds. Consequently, the phosphonium cation is sterically more hindered and the positive charge is more diffuse, which can influence its interaction with anions and its susceptibility to certain degradation pathways.[5]

Mechanisms of Thermal Decomposition

Ammonium Salt Decomposition Pathways

Quaternary ammonium salts primarily decompose via two major pathways, particularly in the presence of a base (even a weakly basic counter-anion) and heat:

  • Hofmann Elimination: This is the most common degradation route for quaternary ammonium salts containing at least one beta-hydrogen. A base (often the counter-anion) abstracts a proton from the carbon beta to the nitrogen, leading to the formation of an alkene, a tertiary amine, and the protonated anion.[6] This pathway is often the limiting factor in the thermal stability of ammonium salts.[2]

  • Nucleophilic Substitution (SN2-type): A nucleophilic counter-anion can attack one of the alkyl groups attached to the nitrogen, leading to the formation of a tertiary amine and an alkylated anion. This is common with nucleophilic anions like halides.[7]

Simple ammonium salts (not quaternary) can also undergo thermal decomposition by reverting to the corresponding amine (or ammonia) and acid.[8]

Figure 1: Simplified schematic of the Hofmann Elimination pathway for quaternary ammonium salt degradation.

Phosphonium Salt Decomposition Pathways

Phosphonium salts are not susceptible to the Hofmann elimination reaction, which is a key reason for their enhanced thermal stability.[6] Their decomposition typically requires higher temperatures and proceeds through different mechanisms:

  • Ylide Formation and Subsequent Reactions: In some cases, particularly with electron-withdrawing groups on an adjacent carbon, a base can abstract a proton to form a phosphorus ylide. This ylide can then undergo further reactions, such as decomposition to a phosphine oxide and a carbene, or a Wittig-type reaction if an aldehyde or ketone is present.[9][10]

  • Nucleophilic Attack at Phosphorus or Carbon: A nucleophilic anion can attack the electrophilic phosphorus center or an alpha-carbon. Attack at the carbon is analogous to the SN2 pathway in ammonium salts, yielding a tertiary phosphine.

  • Decomposition to Phosphine Oxide: Under oxidative conditions or at very high temperatures, the ultimate decomposition products often include a stable trialkyl or triaryl phosphine oxide and hydrocarbons.[6][11]

Figure 2: A generalized high-temperature decomposition pathway for phosphonium salts.

Factors Influencing Thermal Stability

While the central atom is a primary determinant, the specific organic groups (cation) and the counter-ion (anion) play crucial roles in modulating the final decomposition temperature.

  • The Cation: The nature of the alkyl or aryl groups attached to the N or P atom is significant.

    • Alkyl Chain Length: For some polymerized ionic liquids, increasing the length of the alkyl chains was found to decrease the thermal stability of the phosphonium polymers.[2]

    • Steric Hindrance: For quaternary ammonium salts, increasing the size and steric bulk of the alkyl groups can increase thermal stability by hindering the Hofmann elimination pathway.[12]

  • The Anion: The anion's character is arguably as important as the cation's.

    • Nucleophilicity & Basicity: Highly nucleophilic and basic anions (e.g., chloride, acetate) can actively participate in decomposition at lower temperatures.[13]

    • Anion Stability: Weakly coordinating, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻) generally lead to salts with much higher thermal stability.[2][13] This is because the anion itself is thermally robust and is a poor base/nucleophile, thus inhibiting the common degradation pathways. For example, replacing a chloride with an [NTf₂]⁻ anion in one phosphonium salt increased its decomposition onset temperature by over 200 °C.[13]

Quantitative Comparison: Experimental Evidence

Thermogravimetric Analysis (TGA) is the standard technique used to quantify thermal stability. It measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition (Td) is the key metric for comparison.

The data below, synthesized from multiple studies, clearly illustrates the stability advantage of phosphonium-based systems.

Salt Type / StructureCounter-AnionOnset Decomposition Temp. (Td)Reference
Ammonium -based Polymerized Ionic LiquidCl⁻< 220 °C[2]
Phosphonium -based Polymerized Ionic LiquidCl⁻> 370 °C[2]
Tributylammonium Protic Ionic LiquidTriflateLower Stability[3][14]
Tributylphosphonium Protic Ionic LiquidTriflateHigher Stability[3][14]
Fluorinated Phosphonium SaltCl⁻~165 °C[13]
Fluorinated Phosphonium Salt[NTf₂]⁻~370 °C[13]

Note: Absolute temperatures can vary based on experimental conditions (e.g., heating rate), but the relative trends are consistent.

Standardized Protocol for Thermal Stability Assessment by TGA

To ensure reproducible and comparable data, a standardized methodology for TGA is essential.

Objective

To determine the onset temperature of decomposition (Td) for an ammonium or phosphonium salt, providing a quantitative measure of its thermal stability.

Apparatus
  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Inert sample pans (e.g., alumina, platinum)[12]

  • Inert gas supply (e.g., high-purity Nitrogen or Argon)

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry salt sample into a tared TGA pan.[12] A consistent sample mass is crucial for comparing results.

  • Loading and Purging: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen) at a consistent flow rate (e.g., 50-100 mL/min) for at least 30 minutes to create an oxygen-free atmosphere.[12]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. A rate of 10 °C/min is a common standard.[12] It is critical to note that the heating rate can significantly affect the observed Td; slower rates may result in lower onset temperatures.[13]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The Td is typically determined as the temperature at which a significant mass loss begins, often calculated by the instrument software as the onset point of the decomposition step in the TGA curve.

TGA_Workflow A 1. Calibrate TGA B 2. Weigh 5-10 mg of Sample A->B C 3. Load Sample & Purge with N₂ B->C D 4. Heat at 10 °C/min to 600 °C C->D E 5. Record Mass vs. Temperature D->E F 6. Determine Onset Temp. (Td) E->F

Figure 3: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Outlook

The experimental evidence is clear and mechanistically supported: phosphonium salts are, as a class, significantly more thermally stable than their ammonium salt counterparts. This stability is primarily due to their immunity to the low-energy Hofmann elimination pathway that readily degrades many quaternary ammonium compounds.

For researchers and drug development professionals, this key difference has profound implications:

  • In process chemistry , phosphonium-based phase transfer catalysts can be employed at higher temperatures, potentially accelerating reaction rates and improving efficiency where ammonium catalysts would decompose.[6]

  • In drug formulation , if a cationic moiety is required, a phosphonium salt may offer superior shelf-life and stability during heat-involved manufacturing processes like melt-extrusion or terminal sterilization.

  • In materials science , phosphonium-based ionic liquids and polymers are the preferred choice for applications demanding high-temperature performance.[2]

The stability of any onium salt is a multifactorial property, with the specific structures of both the cation and the anion playing critical roles. However, by substituting phosphorus for nitrogen as the cationic core, a fundamental enhancement in thermal robustness can often be achieved.

References

  • Y. H. Lee et al., "Protic ionic liquids based on phosphonium cations: comparison with ammonium analogues," Chemical Communications, 2011. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14299j]
  • TA Instruments, "Thermal Stability of Highly Fluorinated Phosphonium Salts," TA Instruments Application Note. [URL: https://www.tainstruments.
  • S. T. Hemp et al., "Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology," Macromolecular Chemistry and Physics, 2013. [URL: https://www.researchgate.net/publication/263590494_Comparing_Ammonium_and_Phosphonium_Polymerized_Ionic_Liquids_Thermal_Analysis_Conductivity_and_Morphology]
  • J. P. M. Prazeres et al., "Decomposition of ammonium salts by quantitative TG-MS," Journal of Thermal Analysis and Calorimetry, 2020. [URL: https://www.researchgate.
  • PUYI, "The Chemistry and Properties of Ammonia Salts: A Closer Look," PUYI website. [URL: https://www.py-chem.com/news/the-chemistry-and-properties-of-ammonia-salts-a-closer-look-83868117.html]
  • BenchChem, "A Comparative Analysis of the Stability of Various Quaternary Ammonium Bicarbonate Salts," BenchChem Technical Guide. [URL: https://www.benchchem.
  • BenchChem, "A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts," BenchChem Technical Guide. [URL: https://www.benchchem.
  • M. D. Green, "Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide," ResearchGate, 2018. [URL: https://www.researchgate.net/figure/Typical-Decomposition-Mechanisms-of-QA-Salts-in-the-Presence-of-Hydroxide-E2-a-and-S-N_fig1_329402512]
  • Technologická agentura ČR, "Decomposition of ammonium salts by...," RIV - TA ČR Starfos. [URL: https://starfos.tacr.cz/en/result/RIV/J22-V-J21-00000-00000-00000-00/J22-V-J21-00000-00000-00000-00-DETAIL]
  • S. H. Kim et al., "Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids," Journal of Molecular Liquids, 2022. [URL: https://escholarship.org/uc/item/4v78f1k1]
  • F. Castañeda et al., "Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts," Phosphorus, Sulfur, and Silicon and the Related Elements, 2005. [URL: https://www.researchgate.net/publication/232918817_Thermal_Decomposition_of_Triphenylphosphonium_Alkyl_Ester_Salts]
  • G. Fraenza et al., "Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms," PubMed Central, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098522/]
  • M. A. M. S. Al-asad, "Thermogravimetric analysis (TG) of phosphonium based ionicliquids," ResearchGate, 2017. [URL: https://www.researchgate.net/figure/Thermogravimetric-analysis-TG-of-phosphonium-based-ionicliquids_fig2_319484838]
  • F. Castañeda et al., "Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts," Repositorio Académico - Universidad de Chile. [URL: https://repositorio.uchile.cl/handle/2250/122045]
  • Sparkl, "Revision Notes - Displacement of Ammonia from Ammonium Salts," Sparkl Educational Resources. [URL: https://www.sparkl.com.
  • P. L. Paranamana et al., "Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids," eScholarship, University of California. [URL: https://escholarship.org/uc/item/4v78f1k1]
  • M. N. D. S. Cocco et al., "Thermal stability of ammonium salts as compatibilizers in polymer/layered silicate nanocomposites," ResearchGate, 2012. [URL: https://www.researchgate.net/figure/DTG-curves-from-conventional-TGA-of-quaternary-ammonium-salts-a-DTDM-Cl-b-TEDM-Cl-and_fig1_257492190]
  • P. Becker et al., "Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts," NIH National Library of Medicine, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563456/]
  • A. A. O. Abeidi et al., "Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization," MDPI, 2020. [URL: https://www.mdpi.com/2079-4991/10/12/2457]
  • A. K. M. L. Rahman et al., "Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7515b09385c751e31945a]
  • L. Zhang et al., "Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids," Journal of Materials Chemistry, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/jm/c2jm34571g]
  • R. K. Blundell & P. Licence, "Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions," RSC Publishing, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp01932a]
  • M. Grayson & P. T. Keough, "Phosphonium Compounds. II. Decomposition of Phosphonium Alkoxides to Hydrocarbon, Ether and Phosphine Oxide," Journal of the American Chemical Society, 1960. [URL: https://pubs.acs.org/doi/10.1021/ja01497a048]
  • A. A. O. Abeidi et al., "Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus," MDPI, 2023. [URL: https://www.mdpi.com/2079-6382/12/11/1577]

Sources

Introduction: The Critical Role of the Electrochemical Stability Window in Modern Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Electrochemical Window of Tributylmethylphosphonium Iodide Electrolyte

The pursuit of higher energy density and safer electrochemical devices, from lithium-ion batteries to supercapacitors, is intrinsically linked to the properties of the electrolyte. The electrochemical window (EW), also known as the electrochemical stability window (ESW), defines the potential range within which an electrolyte remains stable without being oxidized or reduced.[1] A wider electrochemical window is paramount as it allows for the use of higher voltage electrode materials, directly translating to greater energy storage capacity and improved device performance.

Ionic liquids (ILs), which are salts that are liquid below 100°C, have emerged as a compelling class of electrolytes.[2] Their desirable properties, such as negligible vapor pressure, high thermal stability, and often wide electrochemical windows, position them as safer and potentially higher-performing alternatives to conventional volatile organic solvent-based electrolytes.[2][3]

Within the diverse family of ILs, phosphonium-based ionic liquids are particularly noteworthy. Compared to their more common imidazolium-based counterparts, phosphonium ILs often exhibit superior thermal and electrochemical stability.[2][4] This guide provides a detailed comparative analysis of the electrochemical window of a specific phosphonium salt, This compound ([P₄₄₄₁][I]) . We will explore the distinct roles of its cation and anion in defining its stability limits and benchmark its performance against other classes of ionic and conventional electrolytes, supported by established experimental data and protocols.

Deconstructing the Electrochemical Window: Cation vs. Anion

An electrolyte's electrochemical window is governed by the electrochemical stability of its constituent ions. The cathodic (negative) limit is typically determined by the reduction of the cation, while the anodic (positive) limit is set by the oxidation of the anion.[5]

  • The Cation's Role (Cathodic Limit): The Tributylmethylphosphonium ([P₄₄₄₁]⁺) cation, like other quaternary phosphonium cations, is known for its high cathodic stability. This robustness stems from the absence of acidic protons, which can be a point of electrochemical weakness in some other cations, such as certain imidazolium salts.[2] The stability of the phosphonium core allows it to resist reduction even at highly negative potentials.

  • The Anion's Role (Anodic Limit): The iodide (I⁻) anion is the determining factor for the anodic stability of this electrolyte. Iodide is susceptible to oxidation at relatively low positive potentials, typically involving a two-step process to form triiodide (I₃⁻) and then iodine (I₂). This characteristic drastically curtails the positive potential limit of the electrolyte, making the iodide anion the "weak link" that defines the anodic boundary.

The interplay between the highly stable cation and the easily oxidized anion results in an electrochemical window that is significantly limited on the anodic side.

EW Electrochemical Window (EW) Cathodic Cathodic Limit (Reduction Potential) EW->Cathodic Determined by Anodic Anodic Limit (Oxidation Potential) EW->Anodic Determined by Cation Cation Stability (Tributylmethylphosphonium) Cation->Cathodic Governs Anion Anion Stability (Iodide) Anion->Anodic Governs

Caption: Relationship between ion stability and the electrochemical window.

Comparative Analysis of Electrochemical Windows

To fully appreciate the characteristics of this compound, it is essential to compare it with other electrolytes. The choice of anion, in particular, has a profound impact on the overall electrochemical window.

Phosphonium-based ILs with different anions demonstrate this effect clearly. For instance, replacing the iodide anion with the highly stable bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion can expand the electrochemical window to an exceptional 7 volts.[6] This highlights that the phosphonium cation itself is capable of sustaining a very wide potential range, but the overall performance is dictated by the anion's stability.

ElectrolyteCationAnionTypical Electrochemical Window (V)Key Limitation
This compound TributylmethylphosphoniumIodide (I⁻)Narrow (~2.8 V)Anodic Limit: Oxidation of Iodide anion at a low potential (~+0.9 V)[3]
Methyltributylphosphonium TFSI Methyltributylphosphonium[TFSI]⁻Very Wide (~7.0 V)[6]High stability from both cation and anion
Triethylsulfonium TFSI Triethylsulfonium[TFSI]⁻Wide (~5.5 V)[6]Cation reduction occurs at a higher potential than phosphonium
Ethylmethylimidazolium TFSI Ethylmethylimidazolium[TFSI]⁻Moderate (~4.3 V)[6]Cathodic Limit: Reduction of the imidazolium ring
Conventional Carbonate Electrolyte (LiPF₆) Lithium (Li⁺)[PF₆]⁻Wide (~4.5 - 5.0 V)Decomposition of organic solvents at high voltages

Note: The value for this compound is estimated based on the typical stability of the phosphonium cation and the known oxidation potential of the iodide anion.[3] The primary utility of this specific IL is not for high-voltage applications but in systems that leverage the iodide/triiodide redox couple, such as in dye-sensitized solar cells.[2][7]

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The electrochemical window of an electrolyte is experimentally determined using techniques like cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[3][5] This protocol outlines the standard procedure.

Objective

To measure the anodic and cathodic potential limits of the this compound electrolyte at a specific current density threshold.

Materials and Equipment
  • This compound (high purity, dried under vacuum)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy carbon or Platinum macro-disk electrode

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Ag/AgCl or a leak-free Ag/Ag⁺ electrode. Ferrocene can be added as an internal reference for potential calibration.

  • Inert gas supply (Argon or Nitrogen) and glovebox for sample preparation.

Step-by-Step Procedure
  • Electrolyte Preparation: Rigorously dry the this compound under a high vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove residual water. Water contamination can significantly narrow the perceived electrochemical window.[8] All subsequent handling should be performed in an inert atmosphere (glovebox).

  • Electrode Preparation: Polish the working electrode surface to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm). Rinse with a suitable solvent (e.g., acetone or isopropanol) and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox. Add the dried ionic liquid electrolyte. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the initial potential to the open-circuit potential (OCP).

    • Perform a cyclic voltammogram by sweeping the potential first in the cathodic (negative) direction from the OCP and then reversing the scan towards the anodic (positive) direction.

    • Use a standard scan rate, typically between 10 and 100 mV/s.[9]

    • Gradually expand the potential limits on successive scans until a sharp increase in current is observed at both the anodic and cathodic ends.

  • Data Analysis and Interpretation:

    • Plot the resulting current versus potential (voltammogram).

    • Define a threshold current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) to determine the potential limits.

    • The cathodic limit is the potential at which the reduction current reaches this threshold.

    • The anodic limit is the potential at which the oxidation current reaches the same threshold.

    • The electrochemical window (EW) is calculated as: EW = Anodic Limit - Cathodic Limit

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry IL under Vacuum B Polish Working Electrode A->B C Assemble Cell in Glovebox B->C D Connect to Potentiostat C->D E Run Cyclic Voltammetry D->E F Plot Current vs. Potential E->F G Define Current Threshold F->G H Calculate EW G->H

Caption: Experimental workflow for determining the electrochemical window.

Conclusion and Field Implications

The electrochemical window of this compound is a clear illustration of the critical role the anion plays in defining an electrolyte's operational limits. While the tributylmethylphosphonium cation offers excellent cathodic stability, the facile oxidation of the iodide anion results in a relatively narrow electrochemical window, making it unsuitable for high-voltage energy storage applications like modern lithium-ion batteries.

However, this characteristic does not diminish its utility in other fields. The reversible redox chemistry of the iodide/triiodide couple is precisely what makes this and similar iodide-based electrolytes essential components in dye-sensitized solar cells (DSSCs), where they act as efficient redox mediators.[2]

For researchers and drug development professionals exploring electrochemical systems, this guide underscores the importance of a holistic view of electrolyte design. The selection of an ionic liquid cannot be based on the properties of the cation or anion alone; it is the synergistic (or limiting) combination of the two that dictates performance and suitability for a specific application. Future advancements may involve the use of iodide-based ILs in mixed-anion systems or with specific additives to modulate their redox behavior for novel applications.

References

  • MDPI. (n.d.). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte.
  • Kredatusová, J., & Konefal, R. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Chemické listy, 117(6), 373-383.
  • Hofmann, A., et al. (2022).
  • Bara, J. E., et al. (2015). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 20(8), 14367-14398.
  • Tsunashima, K., et al. (2012). Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. Electrochimica Acta, 83, 211-217.
  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
  • Zhou, Q., et al. (2005). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. Journal of the Electrochemical Society, 152(4), A797.
  • Gómez, J. C., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 638652.
  • Tsunashima, K., et al. (2007). Physical and Electrochemical Properties of Room Temperature Ionic Liquids Based on Quaternary Phosphonium Cations. Electrochemistry, 75(8), 652-658.
  • ChemRxiv. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. Cambridge Open Engage.
  • ResearchGate. (n.d.). Investigating the Electrochemical Windows of Ionic Liquids | Request PDF.
  • Wang, J., et al. (2014). Refined method for predicting electrochemical windows of ionic liquids and experimental validation studies. Physical Chemistry Chemical Physics, 16(28), 14758-14765.
  • ChemRxiv. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for S. Cambridge Open Engage.
  • V. S. R. Channu, et al. (2022). Physical and electrochemical properties of new structurally flexible imidazolium phosphate ionic liquids. New Journal of Chemistry, 46, 17878-17887.
  • ResearchGate. (n.d.). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors | Request PDF.
  • ResearchGate. (n.d.). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | Request PDF.
  • ResearchGate. (n.d.). A. Cyclic voltammogram of iodide in 0.1 moL -1 TBAP/CH 2 Cl 2 at scan....
  • Wikipedia. (n.d.). Electrochemical window.
  • Bard, A. J. (n.d.).
  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).
  • Queen's University Belfast. (2008).
  • MDPI. (2021). Electrochemical Investigation of Phenethylammonium Bismuth Iodide as Anode in Aqueous Zn 2+ Electrolytes.

Sources

A Comparative Guide to Phase-Transfer Catalysis: Benchmarking Tributylmethylphosphonium Iodide Against Crown Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency of chemical transformations is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reagents in immiscible phases, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.[1] This guide provides an in-depth comparison of two prominent classes of phase-transfer catalysts: quaternary phosphonium salts, with a focus on Tributylmethylphosphonium iodide , and crown ethers . We will delve into their mechanisms of action, comparative physicochemical properties, and benchmark their performance in a model nucleophilic substitution reaction.

The Dichotomy in Mechanism: Ion-Pairing vs. Cation Encapsulation

The fundamental difference between this compound and crown ethers lies in how they transport an anionic reagent from an aqueous or solid phase into an organic phase where the reaction occurs.

This compound: The Ion-Exchange Mechanism

Quaternary phosphonium salts, such as this compound, operate via an ion-exchange mechanism.[2] The lipophilic phosphonium cation pairs with the desired anion (e.g., fluoride, cyanide) at the phase interface, and this ion pair is extracted into the organic phase. The bulk of the alkyl groups on the phosphorus atom imparts the necessary organophilicity. After the anion reacts with the organic substrate, the phosphonium cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.

G cluster_0 Organic Phase cluster_1 Aqueous Phase org_substrate R-X (Substrate) org_product R-Nu (Product) org_substrate->org_product + Nu⁻ p_cation_x [P(CH₃)(C₄H₉)₃]⁺X⁻ org_product->p_cation_x Releases X⁻ p_cation_nu [P(CH₃)(C₄H₉)₃]⁺Nu⁻ p_cation_nu->org_substrate Transports Nu⁻ aq_waste M⁺X⁻ p_cation_x->aq_waste Returns to aqueous phase aq_salt M⁺Nu⁻ (Nucleophile Salt) aq_salt->p_cation_nu Ion Exchange

Caption: Ion-exchange mechanism of this compound.

Crown Ethers: The Cation Encapsulation Strategy

Crown ethers, in contrast, are cyclic polyethers that do not exchange ions but rather encapsulate the metal cation (e.g., K⁺, Na⁺) within their central cavity.[3][4] The size of the crown ether's cavity determines its selectivity for specific cations.[3] For instance, 18-crown-6 perfectly accommodates the potassium ion.[5] This complexation effectively solubilizes the entire inorganic salt in the organic phase. The encapsulated cation leaves the corresponding anion "naked" and highly reactive, as it is poorly solvated by the nonpolar organic solvent.[3]

G cluster_0 Organic Phase cluster_1 Solid/Aqueous Phase org_substrate R-X (Substrate) org_product R-Nu (Product) org_substrate->org_product + Nu⁻ ('naked' anion) complex [M⁺ ⊂ Crown Ether]Nu⁻ complex->org_substrate Solubilizes ion pair solid_salt M⁺Nu⁻ (Solid Salt) solid_salt->complex Complexation crown Crown Ether

Caption: Cation encapsulation mechanism of crown ethers.

Comparative Analysis of Physicochemical and Performance Properties

The choice between this compound and a crown ether is dictated by the specific requirements of the reaction, including temperature, pH, and cost considerations.

PropertyThis compoundCrown Ethers (e.g., 18-Crown-6)Rationale & Field Insights
Thermal Stability High . Phosphonium salts are significantly more stable than their ammonium counterparts and are not prone to Hofmann elimination.[6]Moderate to High. Generally stable, but can degrade under harsh conditions.For reactions requiring high temperatures (>100-120 °C), phosphonium salts are the catalysts of choice due to their robust chemical nature.[6][7]
Chemical Stability High . Resistant to degradation under strongly basic conditions.[6]Very High . Generally more resistant to strong bases than onium salts.[8]While phosphonium salts are very stable, crown ethers' neutral nature makes them exceptionally inert in highly caustic environments.
Catalyst Efficiency High. The lipophilicity of the cation allows for efficient anion transport.[7]Very High. Can generate highly reactive "naked" anions, leading to significant rate enhancements.[3]Crown ethers are often more effective in solid-liquid PTC by efficiently extracting salts from the crystal lattice.[8]
Cation Selectivity None. Pairs with any available anion.High. Selectivity is based on the fit between the cation diameter and the crown ether's cavity size.[3]This selectivity is a key advantage of crown ethers when a specific metal salt is used, but a limitation if various salts are present.
Toxicity Moderate. Phosphonium salts are generally considered to have low to moderate toxicity.[7]High. Crown ethers exhibit significant toxicity, which is a major drawback for pharmaceutical and large-scale applications.The toxicity of crown ethers necessitates careful handling and can complicate product purification, especially in drug synthesis.
Cost Moderate. Generally more cost-effective than crown ethers for bulk applications.High. The synthesis of crown ethers is complex, making them significantly more expensive.[8]For industrial-scale processes, the cost of the catalyst is a critical factor, often favoring phosphonium salts.

Experimental Benchmark: Nucleophilic Fluorination of 1-Bromooctane

To provide a practical comparison, we outline a standardized protocol for the nucleophilic substitution of 1-bromooctane with potassium fluoride, a reaction often challenging due to the low solubility of KF in organic solvents and the low nucleophilicity of the fluoride ion in protic media.

Objective

To compare the catalytic efficiency of this compound and 18-Crown-6 in a biphasic (solid-liquid) fluorination reaction by measuring the yield of 1-fluorooctane over time.

Experimental Workflow

G cluster_workflow Benchmarking Workflow cluster_catalysts Parallel Reactions (80°C) prep Reaction Setup: - 1-Bromooctane - Anhydrous KF - Acetonitrile - Internal Standard cat1 Add Tributylmethyl- phosphonium iodide prep->cat1 cat2 Add 18-Crown-6 prep->cat2 monitor Reaction Monitoring: - Aliquot sampling at  t = 1, 2, 4, 8, 24h cat1->monitor cat2->monitor analysis GC-MS Analysis: - Quantify 1-fluorooctane  against internal standard monitor->analysis compare Data Comparison: - Plot Yield vs. Time - Determine rate constants analysis->compare

Caption: Experimental workflow for benchmarking PTC catalysts.

Detailed Protocol

Materials:

  • 1-Bromooctane (≥99%)

  • Potassium fluoride (spray-dried, anhydrous, ≥99%)

  • This compound (≥98%)[9][10]

  • 18-Crown-6 (≥99%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Dodecane (internal standard, ≥99%)

Procedure:

  • Preparation: To two separate oven-dried 50 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, add spray-dried potassium fluoride (1.16 g, 20 mmol).

  • Catalyst Addition:

    • To Flask A, add this compound (0.344 g, 1 mmol, 5 mol%).

    • To Flask B, add 18-Crown-6 (0.264 g, 1 mmol, 5 mol%).

  • Reagent Addition: To each flask, add anhydrous acetonitrile (20 mL), 1-bromooctane (1.93 g, 1.73 mL, 10 mmol), and dodecane (0.5 mL, as internal standard).

  • Reaction: Place both flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Dilute the aliquot with diethyl ether (1 mL) and pass it through a small plug of silica gel to remove the catalyst and salts.

  • Analysis: Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 1-fluorooctane to the internal standard, and thereby calculate the reaction yield.

Expected Data and Interpretation

The results of this experiment would be tabulated to provide a clear quantitative comparison.

Time (h)Yield (%) with this compoundYield (%) with 18-Crown-6
1~15~30
2~28~55
4~45~80
8~65~95
24~85>98

Interpretation of Expected Results:

In this specific solid-liquid PTC reaction, 18-Crown-6 is expected to show superior performance . The rationale is twofold:

  • Efficient Salt Dissolution: Crown ethers are exceptionally effective at extracting inorganic salts from their solid crystal lattice.[8]

  • "Naked" Anion Reactivity: By tightly sequestering the K⁺ ion, 18-Crown-6 generates a highly reactive, unsolvated fluoride anion in the acetonitrile solution, leading to a faster substitution rate.[3][5]

While this compound is an effective catalyst, the rate of anion exchange at the solid-liquid interface may be slower compared to the wholesale solubilization of the KF salt by the crown ether.

Application-Specific Recommendations

The choice of catalyst is not universal; it is contingent on the specific reaction context.

  • Choose this compound when:

    • High temperatures are required: Its excellent thermal stability makes it ideal for reactions that need significant heat input.[6]

    • Strongly basic conditions are present: Its resistance to degradation in the presence of strong bases is a key advantage.[6]

    • Cost is a primary concern: For large-scale industrial processes, its lower cost is a significant benefit.

    • Toxicity is a limiting factor: In pharmaceutical synthesis, its lower toxicity profile compared to crown ethers is highly desirable.[7]

  • Choose a Crown Ether when:

    • A solid, poorly soluble inorganic salt is a reactant: Their ability to complex cations and dissolve the salt in the organic phase is unmatched.[8]

    • Maximum anion reactivity is needed: For sluggish reactions, the generation of a "naked" anion can provide the necessary kinetic boost.[3]

    • High selectivity for a specific cation is required: This can be advantageous in complex mixtures to activate only a specific salt.

Conclusion

Both this compound and crown ethers are powerful tools in the arsenal of the modern chemist. This compound stands out for its robustness, thermal stability, and economic viability, making it a workhorse for many industrial applications.[11] Crown ethers, while more expensive and toxic, offer unparalleled efficiency in specific contexts, particularly in solid-liquid phase-transfer reactions, by generating exceptionally reactive anionic species.[2][3] A thorough understanding of their distinct mechanisms and properties, as demonstrated in our benchmarking guide, is crucial for selecting the optimal catalyst to drive chemical synthesis with precision and efficiency.

References

  • MDPI. (2023).
  • Study.com. (n.d.). Crown ethers are useful as in nucleophilic substitution and other reactions. [Link]
  • JoVE. (2023). Crown Ethers. [Link]
  • CD BioSustainable-Green Chemistry. (n.d.). This compound. [Link]
  • YouTube. (2023). Crown Ethers With SN2 Reactions. [Link]
  • University of Rochester. (n.d.). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. [Link]
  • MDPI. (2021).
  • Royal Society of Chemistry. (2016).
  • ResearchGate. (2012).
  • LookChem. (n.d.). This compound. [Link]
  • PubMed. (2012).
  • Royal Society of Chemistry. (2007). Crown ethers as stabilising ligands for oxonium ions. [Link]
  • Semantic Scholar. (2016).
  • International Ayurvedic Publication. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • NPTEL. (n.d.).
  • JETIR. (2022).
  • Royal Society of Chemistry. (1979). Crown ethers as phase-transfer catalysts.
  • Royal Society of Chemistry. (2024). Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. [Link]
  • ResearchGate. (2022). (a) Various crown ether phase transfer catalysts. (b) Mechanism of PTC.... [Link]
  • PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1). [Link]

Sources

A Comparative Guide to Catalyst Selectivity: Phosphonium Iodide vs. Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that dictates the efficiency, yield, and, most importantly, the selectivity of a chemical transformation. Among the versatile class of organocatalysts, quaternary phosphonium salts are mainstays, particularly in phase-transfer catalysis (PTC) and nucleophilic activation. While often treated as simple lipophilic cations, the associated halide counter-anion—specifically iodide versus bromide—is far from a passive spectator. It is an active participant in the catalytic cycle, capable of profoundly influencing the reaction pathway and its outcome.

This guide provides an in-depth comparison of the selectivity differences between phosphonium iodide and bromide catalysts. We will dissect the mechanistic underpinnings of these differences, supported by experimental data and protocols, to empower you to make more informed decisions in your synthetic endeavors.

The Decisive Role of the Halide Counter-Anion: A Mechanistic Overview

The difference in reactivity and selectivity between phosphonium iodide and bromide catalysts stems from the fundamental properties of the halide anions themselves. Understanding these properties is key to predicting their behavior in a given reaction system.

  • Nucleophilicity and Leaving Group Ability : Iodide is both a stronger nucleophile and a better leaving group than bromide.[1] This dual reactivity allows it to play a unique role in accelerating reactions, particularly with less reactive substrates. In what is effectively a catalytic, in situ Finkelstein reaction, a phosphonium iodide catalyst can react with an alkyl chloride or bromide substrate to transiently form a highly reactive alkyl iodide intermediate.[1][2] This intermediate is then more susceptible to attack by the desired nucleophile.

  • Ion-Pairing and Steric Environment : The nature of the ion pair between the bulky phosphonium cation and the halide anion influences the catalyst's steric profile and the availability of the anion. NMR studies have shown that the chemical shifts of protons on the phosphonium cation are highly dependent on the counter-anion, indicating different degrees of interaction.[3] Bromide, being smaller and more electronegative than iodide, can form tighter ion pairs. This can affect the catalyst's solubility and the orientation of reactants in the transition state, thereby influencing stereoselectivity.[3][4]

  • Redox Potential : In oxidative reactions, the halide's ease of oxidation is crucial. Iodide is more easily oxidized than bromide. This property is exploited in reactions where the catalyst facilitates an oxidative transformation, with the halide being oxidized to a more active species that participates in the reaction.[5][6]

These fundamental differences give rise to distinct advantages and selectivities for each catalyst type across various applications.

Comparative Analysis in Key Synthetic Applications

The theoretical differences between iodide and bromide manifest in tangible outcomes across a range of important chemical reactions.

Phase-Transfer Catalysis (PTC) in Alkylation Reactions

PTC is the quintessential application for phosphonium salts. Here, the catalyst shuttles a nucleophilic anion from an aqueous or solid phase into an organic phase to react with a substrate.

  • Phosphonium Bromide (e.g., Tetrabutylphosphonium Bromide, TBPB) : TBPB is a highly effective, thermally stable, and widely used phase-transfer catalyst.[7][8] It excels at transporting a wide variety of anions, making it a robust choice for general alkylations, especially when the alkylating agent is already sufficiently reactive (e.g., benzyl bromide, alkyl iodides).[7][8]

  • Phosphonium Iodide (e.g., Tetrabutylphosphonium Iodide, TBPI) : When the substrate is a less reactive alkyl chloride or bromide, TBPI often demonstrates superior performance by accelerating the reaction rate.[2] The iodide anion facilitates a halogen exchange, converting the substrate to the more labile alkyl iodide in situ. This rate enhancement is a key selectivity advantage when trying to react a sluggish electrophile without resorting to harsh conditions that might cause side reactions.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RCl R-Cl (Substrate) RI R-I (More Reactive) RCl->RI Halogen Exchange (Rate Determining for R-Cl) Product R-Nu (Product) RI->Product Nucleophilic Attack (Fast) Q_I [R'₄P]⁺I⁻ (Catalyst) Q_Cl [R'₄P]⁺Cl⁻ Q_Cl->Q_I Catalyst Regeneration Nu_Na Na⁺Nu⁻ (Nucleophile) Nu_Na->Q_I Anion Exchange

Caption: Iodide-catalyzed halogen exchange mechanism in PTC.

Cycloaddition of CO₂ and Epoxides

This reaction is a cornerstone of green chemistry, producing valuable cyclic carbonates. The catalyst's anion plays a direct nucleophilic role in initiating the epoxide ring-opening.

  • Mechanism : The reaction is initiated by the nucleophilic attack of the halide anion (I⁻ or Br⁻) on one of the epoxide's carbons.[9] The resulting halo-alkoxide then attacks CO₂, and subsequent ring-closure expels the halide, regenerating the catalyst.

  • Selectivity : The primary difference lies in the reaction rate, which is influenced by the nucleophilicity of the anion. Since iodide is more nucleophilic than bromide, phosphonium iodide catalysts can offer faster conversion under identical conditions. However, both are highly effective, and phosphonium bromides are frequently used due to their lower cost and excellent performance.[9][10][11] In bifunctional catalysts containing a hydrogen-bond donor, the bromide anion has been shown to work in synergy with Lewis acidic sites to efficiently promote ring-opening.[9]

Dehydration of Diols

A compelling example of unique selectivity is the dehydration of diols using tetrabutylphosphonium bromide (TBPB) as both a catalyst and an ionic liquid.[12]

  • Bromide-Specific Mechanism : Instead of following a typical acid-catalyzed pathway which often yields aldehydes or cyclic ethers, the TBPB-mediated reaction proceeds with high selectivity to conjugated dienes.[12] The proposed mechanism involves an initial acid-catalyzed substitution of a hydroxyl group with bromide, followed by a bromide-catalyzed dehydrobromination.[12][13]

  • Selectivity Advantage : This distinct pathway, directly involving the bromide anion, actively suppresses the formation of common side products, demonstrating a clear case where the choice of bromide is crucial for achieving the desired chemoselectivity.[12]

G start Diol (HO-R-OH) step1 Intermediate (Br-R-OH) start->step1  Step 1: Bromide Substitution (Acid Co-catalyst + [PBu₄]⁺Br⁻) side_product Side Products (Aldehydes, Ethers) start->side_product Typical Acid Catalysis end Diene (Conjugated Product) step1->end  Step 2: Dehydrobromination (Br⁻ Catalyzed)

Caption: TBPB-catalyzed diol dehydration pathway showing unique selectivity.

Quantitative Data Summary

Direct, side-by-side comparisons in the literature are often reaction-specific. However, collating data from various studies provides a clear performance trend. The following table summarizes typical observations.

Reaction TypePhosphonium Bromide CatalystPhosphonium Iodide CatalystKey Selectivity Difference & Reference
Alkylation of R-Cl Moderate to good yield, slower reaction time.Excellent yield, significantly faster reaction time.Rate: Iodide's ability to perform in situ halogen exchange accelerates the reaction.[1][2]
CO₂/Epoxide Cycloaddition High yield (e.g., >95%).High yield (e.g., >95%), often achieved at lower temperatures or shorter times.Rate: Higher nucleophilicity of iodide leads to faster epoxide ring-opening.[9][11]
Diol Dehydration High selectivity for conjugated dienes.Not typically used; would not follow the same selective mechanism.Chemoselectivity: The bromide anion is integral to the unique substitution-elimination mechanism.[12]
Oxidative α-Azidation Effective.Highly effective and selective.Reactivity/Selectivity: Both anions are oxidizable, but iodide-based systems are often more reactive and cleaner.[6]

Experimental Protocols

To provide a practical framework for evaluating these catalysts, a general protocol for a phase-transfer catalyzed alkylation is described below. This can be adapted to compare the efficacy of TBPB and TBPI directly.

Protocol: Comparative C-Alkylation of Diethyl Malonate

Objective: To compare the reaction rate and yield of the C-alkylation of diethyl malonate with 1-bromobutane using tetrabutylphosphonium bromide (TBPB) vs. tetrabutylphosphonium iodide (TBPI) as the phase-transfer catalyst.

Materials:

  • Diethyl malonate

  • 1-bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylphosphonium bromide (TBPB)

  • Tetrabutylphosphonium iodide (TBPI)

  • Toluene, anhydrous

  • Standard workup reagents (deionized water, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Set up two identical round-bottom flasks equipped with magnetic stir bars and reflux condensers. Label them "TBPB" and "TBPI".

  • Reagent Addition (Flask "TBPB"):

    • To the "TBPB" flask, add anhydrous potassium carbonate (1.2 eq).

    • Add toluene to create a stirrable slurry.

    • Add diethyl malonate (1.0 eq).

    • Add 1-bromobutane (1.1 eq).

    • Add TBPB (0.05 eq).

  • Reagent Addition (Flask "TBPI"):

    • Repeat the additions as in step 2 to the "TBPI" flask, but use TBPI (0.05 eq) as the catalyst.

  • Reaction:

    • Heat both reaction mixtures to 80°C with vigorous stirring.

    • Monitor the progress of both reactions simultaneously by TLC or GC at regular intervals (e.g., every 30 minutes). Record the time to completion for each reaction.

  • Workup (for each flask):

    • Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with toluene.

    • Combine the organic filtrates and wash with deionized water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Purify the product by flash column chromatography if necessary and determine the isolated yield.

    • Compare the time to completion and the isolated yields to assess the relative performance of the two catalysts.

Sources

A Researcher's Guide to Greener Chemistry: Comparing the Environmental Impact of Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

In the drive towards sustainable chemical synthesis, the principles of green chemistry serve as a vital compass, guiding researchers and drug development professionals toward methodologies that minimize environmental impact.[1] Phase transfer catalysis (PTC) has emerged as a powerful tool in this endeavor, offering pathways to enhanced reaction rates, milder conditions, and a reduced reliance on hazardous organic solvents.[2] By facilitating reactions between reactants in immiscible phases, PTCs can significantly improve the efficiency and environmental profile of many chemical transformations.[3][4] However, the catalysts themselves are not without environmental consequence. This guide provides an in-depth comparison of the environmental impact of common classes of phase transfer catalysts, offering experimental insights and data to inform the selection of more sustainable options.

The Green Promise of Phase Transfer Catalysis

At its core, phase transfer catalysis is an inherently green-leaning technology. By enabling the use of water as a solvent, it can drastically reduce the need for volatile and often toxic organic solvents.[5] This not in itself a panacea, as the entire lifecycle of the catalyst, from its synthesis to its ultimate fate in the environment, must be considered. A truly "green" PTC is one that is not only efficient in promoting a desired chemical reaction but is also derived from renewable resources, exhibits low toxicity and high biodegradability, and can be easily recovered and reused.

A Comparative Analysis of Common Phase Transfer Catalysts

The selection of a phase transfer catalyst is a critical decision that extends beyond reaction kinetics and into the realm of environmental stewardship. Here, we compare the most prevalent classes of PTCs: quaternary ammonium salts, phosphonium salts, crown ethers, and ionic liquids.

Quaternary Ammonium Salts: The Workhorses with a Caveat

Quaternary ammonium salts ("quats") are the most widely used phase transfer catalysts due to their relatively low cost and high efficiency in a broad range of reactions.[1] Common examples include benzyltriethylammonium chloride and tetrabutylammonium bromide (TBAB).

Environmental Profile:

  • Toxicity: Quaternary ammonium compounds (QACs) exhibit a broad range of toxicities. Their antimicrobial properties, while useful in some applications, can be detrimental to aquatic ecosystems.[6] The toxicity is influenced by the length of the alkyl chains; longer chains generally lead to increased toxicity.[7] Some studies have shown that gemini surfactants, which are dimeric quaternary ammonium salts, can be less toxic than their monomeric counterparts.[8]

  • Biodegradability: The biodegradability of quaternary ammonium salts is highly variable and structure-dependent.[7] While some studies indicate that certain QASs are biodegradable in aquatic environments with half-lives as short as 0.5 to 1.6 days, others are considered not readily biodegradable.[7][9] The presence of long alkyl chains or aromatic rings can hinder biodegradation.[9]

  • Recyclability: Recovery of soluble quaternary ammonium salts from reaction mixtures can be challenging, often leading to their disposal in waste streams.[1][10] However, techniques like nanofiltration and the formation of a third liquid phase are being explored for their recovery and reuse.[11][12][13]

Phosphonium Salts: The High-Temperature Specialists

Phosphonium salts are analogous to ammonium salts but with a central phosphorus atom. They are often more stable at higher temperatures, expanding their utility in a wider range of reaction conditions.[1]

Environmental Profile:

  • Toxicity: Similar to their ammonium counterparts, phosphonium salts can exhibit toxicity to aquatic life. Studies have shown that some phosphonium-based ionic liquids are "slightly toxic" to fish, with LC50 values in the range of 60-75 mg/L.[14][15] Their lipophilic nature can lead to accumulation in the mitochondria of cells, contributing to their cytotoxic effects.[16]

  • Biodegradability: Information on the biodegradability of phosphonium salts is less prevalent in the literature compared to quaternary ammonium salts. Their structural similarity suggests that factors like alkyl chain length will also play a crucial role in their environmental persistence.

  • Recyclability: The challenges in recycling phosphonium salts are similar to those for ammonium salts, particularly for homogeneous catalysts.

Crown Ethers: Highly Selective but with Significant Concerns

Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity.[17] This high selectivity makes them powerful catalysts for specific applications.

Environmental Profile:

  • Toxicity: Crown ethers can be toxic. For instance, the high affinity of 18-crown-6 for potassium ions contributes to its toxicity by disrupting essential biological processes.[17][18] Studies have indicated that oral toxicity of some crown ethers can affect the nervous system and cause skin and eye irritation.[18]

  • Biodegradability: The cyclic and often rigid structure of crown ethers can make them resistant to biodegradation. Their persistence in the environment is a significant concern.

  • Cost and Scalability: A major drawback of crown ethers is their high cost and the complexity of their synthesis, which can have its own environmental footprint.[19]

Ionic Liquids: The "Green" Contenders with Nuances

Ionic liquids (ILs) are salts with melting points below 100°C, and they are often touted as "green" solvents and catalysts.[20][21] They can act as both the solvent and the phase transfer catalyst, simplifying reaction systems.[22]

Environmental Profile:

  • Toxicity: The "green" label of ionic liquids is not absolute. Their toxicity is highly dependent on the nature of both the cation and the anion.[23] While some ILs are relatively benign, others can be toxic to aquatic organisms. The design of ILs with lower toxicity is an active area of research.[23]

  • Biodegradability: The biodegradability of ionic liquids is also highly variable. While some have been designed to be biodegradable, many common ILs are not. The structure of the cation and the length of the alkyl side chains are key determinants of their environmental fate.[23]

  • Recyclability: A significant advantage of many ionic liquids is their low vapor pressure, which makes them easier to contain and recycle compared to volatile organic solvents.[22] Their recyclability is a key aspect of their potential as greener alternatives.[22][24]

Quantitative Comparison of Environmental Impact

To facilitate a more direct comparison, the following table summarizes key environmental impact parameters for the different classes of phase transfer catalysts. It is important to note that these values can vary significantly based on the specific structure of the catalyst within each class.

Catalyst ClassRepresentative LC50 (Aquatic Toxicity)BiodegradabilityRecyclability
Quaternary Ammonium Salts 0.6 - 1 mg/L (Daphnia magna for some gemini surfactants)[8]Variable: from readily biodegradable to persistent[7][9]Challenging for soluble catalysts; emerging techniques show promise[11][12]
Phosphonium Salts 61.36 - 73.35 mg/L (Guppy fish for specific ILs)[14][15]Generally considered persistentSimilar challenges to ammonium salts
Crown Ethers Can be highly toxic due to ion chelation[17][18]Generally persistentDifficult and costly
Ionic Liquids Highly variable depending on structureCan be designed for biodegradability, but many are not[23]Generally high due to low vapor pressure[22]

Experimental Protocols for Environmental Impact Assessment

Evaluating the environmental impact of a phase transfer catalyst requires standardized testing. Below are outlines of key experimental protocols.

Protocol 1: Aquatic Toxicity Testing (Based on OECD 203, Fish, Acute Toxicity Test)

This protocol provides a general framework for assessing the acute toxicity of a catalyst to fish.

Objective: To determine the median lethal concentration (LC50) of a phase transfer catalyst to a standard fish species over a 96-hour period.

Methodology:

  • Test Organism: Select a standard fish species (e.g., Zebrafish, Fathead Minnow).

  • Test Substance Preparation: Prepare a stock solution of the phase transfer catalyst in a suitable solvent (if necessary) and then prepare a series of dilutions in the test water.

  • Experimental Setup:

    • Use a static or semi-static test system with controlled temperature, lighting, and dissolved oxygen levels.

    • Acclimate the fish to the test conditions prior to the experiment.

    • Introduce a set number of fish to each test concentration and a control group.

  • Observations:

    • Record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the LC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Ready Biodegradability Testing (Based on OECD 301, CO2 Headspace Test)

This protocol assesses the ready biodegradability of a catalyst by measuring the amount of CO2 produced.

Objective: To determine if a phase transfer catalyst is readily biodegradable under aerobic conditions.

Methodology:

  • Inoculum: Use an inoculum from a source of mixed microorganisms (e.g., activated sludge from a wastewater treatment plant).

  • Test Setup:

    • Add a defined concentration of the test substance to a mineral medium in a sealed vessel with a known volume of air in the headspace.

    • Include a control with no test substance and a reference compound of known biodegradability.

  • Incubation: Incubate the vessels in the dark at a constant temperature with shaking.

  • Measurement: Periodically measure the CO2 concentration in the headspace of the vessels.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the amount of CO2 produced relative to the theoretical maximum.

    • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.

Visualizing the Environmental Choice: A Decision-Making Workflow

The selection of an environmentally benign phase transfer catalyst involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for researchers.

G start Start: Define Reaction Requirements catalyst_class Initial Catalyst Class Selection (Quats, Phosphoniums, ILs, Crown Ethers) start->catalyst_class lit_review Literature Review: - Toxicity Data (LC50) - Biodegradability Data - Recyclability Reports catalyst_class->lit_review experimental_eval Experimental Evaluation (if data is unavailable) lit_review->experimental_eval Insufficient Data data_analysis Analyze and Compare Data lit_review->data_analysis Sufficient Data toxicity_test Aquatic Toxicity Test (e.g., OECD 203) experimental_eval->toxicity_test biodegradability_test Biodegradability Test (e.g., OECD 301) experimental_eval->biodegradability_test recyclability_study Recyclability Study experimental_eval->recyclability_study toxicity_test->data_analysis biodegradability_test->data_analysis recyclability_study->data_analysis select_catalyst Select Most Environmentally Benign Catalyst data_analysis->select_catalyst

Caption: A workflow for selecting an environmentally benign phase transfer catalyst.

The Lifecycle of a Phase Transfer Catalyst: An Environmental Perspective

Understanding the full lifecycle of a catalyst is crucial for a comprehensive environmental impact assessment.

G cluster_0 Catalyst Lifecycle synthesis Synthesis - Raw Material Sourcing - Energy Consumption - Waste Generation use Use in Reaction - Efficiency - Solvent Choice synthesis->use Catalyst recovery Recovery & Recycling - Separation Technique - Energy for Recovery use->recovery Used Catalyst recovery->use Recycled Catalyst disposal Disposal - Release to Environment - Persistence & Toxicity recovery->disposal Unrecovered Catalyst

Caption: The lifecycle of a phase transfer catalyst and its environmental touchpoints.

Conclusion: A Call for Conscious Catalyst Selection

The choice of a phase transfer catalyst has implications that extend far beyond the reaction flask. By considering the entire lifecycle—from synthesis to disposal—and by prioritizing catalysts with low toxicity, high biodegradability, and excellent recyclability, researchers can make significant strides in aligning their work with the principles of green chemistry. While workhorse catalysts like quaternary ammonium salts will likely remain prevalent, the growing body of research into more benign alternatives, such as task-specific and recyclable ionic liquids, offers a promising path forward. The onus is on the scientific community to demand and generate the necessary environmental impact data to make informed and responsible decisions in the pursuit of a more sustainable chemical future.

References

  • Gayen, S. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org.
  • Stolarzewicz, A., et al. (2011). Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments.
  • ResearchGate. (2025). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Chemical Communications (RSC Publishing). (n.d.). Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • PubMed. (1993). Primary biodegradation of amine oxide and quaternary ammonium amphiphiles. Folia Microbiologica, 38(1), 43-48.
  • ResearchGate. (n.d.). Biodegradability and aquatic toxicity of quaternary ammonium-based gemini surfactants: Effect of the spacer on their ecological properties.
  • OUCI. (n.d.). Ionic Liquid in Phase Transfer Catalysis.
  • MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Slideshare. (n.d.). Phase Transfer Catalysis and Ionic liquids.
  • ACS Publications. (2017). Sustainability Improvements through Catalyst Recycling in a Liquid–Liquid Batch and Continuous Phase Transfer Catalyzed Process. Organic Process Research & Development, 21(3), 365-373.
  • ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • PMC - NIH. (n.d.). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks.
  • ResearchGate. (n.d.). Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review.
  • ResearchGate. (2025). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • ResearchGate. (n.d.). Sustainability Improvements through Catalyst Recycling in a Liquid-Liquid Batch and Continuous Phase Transfer Catalyzed Process.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phase Transfer Catalysts in Modern Green Chemistry.
  • ResearchGate. (2025). Toxicity assessment of phosphonium based ionic liquids towards female guppy fish.
  • Preprints.org. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Asian Journal of Chemistry. (2014). Toxicity Assessment of Phosphonium Based Ionic Liquids Towards Female Guppy Fish.
  • ResearchGate. (2025). Towards recycling purpose: Converting PET plastic waste back to terephthalic acid using pH-responsive phase transfer catalyst.
  • ACS Figshare. (2017). Sustainability Improvements through Catalyst Recycling in a Liquid–Liquid Batch and Continuous Phase Transfer Catalyzed Process.
  • Jetir.Org. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS.
  • Organic Process Research & Development. (n.d.). Alternative Solvents: Shades of Green.
  • REEAC. (2025). Crown Ethers Show Promise in Rare Earth Separation-But Industrial Challenges Remain.
  • RSC Publishing. (n.d.). Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: a look at the potential for fuels from 'thin-air'.
  • Frontiers. (n.d.). Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis.
  • Cardiff University. (2013). Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: A look at the potential for fuels from 'thin-air'.
  • ResearchGate. (2025). Selective catalytic synthesis of bio-based terephthalic acid from lignocellulose biomass.
  • ResearchGate. (2025). Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: A look at the potential for fuels from 'thin-air'.
  • ResearchGate. (2025). Crown ether-based porous organic polymers for the removal of environmental pollutants in water.
  • Wikipedia. (n.d.). Crown ether.
  • AIP Publishing. (2022). Review on bio-based shape-stable phase change materials for thermal energy storage and utilization.
  • PMC - PubMed Central. (n.d.). Biocatalysis for Biobased Chemicals.
  • ResearchGate. (2025). (PDF) Life Cycle Assessment Applied to Naphtha Catalytic Reforming.
  • PMC - NIH. (n.d.). Aquatic Toxicity Assessment of Phosphate Compounds.
  • World Journal of Pharmaceutical Research. (2024). Phase transfer catalyst in organic synthesis.
  • Green Chemistry (RSC Publishing). (2021). Design of bio-based organic phase change materials containing a “safety valve”.
  • NIH. (n.d.). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells.
  • MDPI. (n.d.). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and cytotoxic Properties.
  • Jetir.Org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
  • Chemical Society Reviews (RSC Publishing). (2016). Recent progress in the design and applications of fluorescence probes containing crown ethers.

Sources

A Researcher's Guide to Kinetic Studies of Phosphonium Salt Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Phosphonium Salts in Catalysis

In the landscape of modern organic synthesis, phosphonium salts have carved out a significant niche as versatile and robust catalysts.[1] These quaternary phosphorus compounds are instrumental in a variety of transformations, including phase-transfer catalysis, polymerization reactions, and the chemical fixation of carbon dioxide.[1][2][3][4] Their efficacy is largely dictated by their thermal and chemical stability, which is often superior to their ammonium-based counterparts, making them indispensable for reactions requiring high temperatures or strongly basic conditions.[5] The tunability of their steric and electronic properties, achieved by modifying the four organic residues on the phosphorus atom and the associated counter-anion, allows for the rational design of catalysts tailored to specific applications.[2]

This guide provides an in-depth comparison of phosphonium salt catalysts through the lens of reaction kinetics. Understanding the kinetics of a catalytic reaction is paramount; it moves beyond simple yield determination to uncover the underlying mechanism, quantify the rate of transformation, and reveal pathways of catalyst activation or deactivation.[6][7] For researchers in academia and the pharmaceutical industry, such kinetic insights are crucial for process optimization, scaling up reactions, and developing more efficient and sustainable chemical processes.

The Indispensable Role of Kinetic Analysis in Catalyst Evaluation

Kinetic studies are the cornerstone of catalyst development and mechanistic elucidation.[7] By systematically measuring reaction rates under various conditions (e.g., temperature, pressure, and reactant/catalyst concentrations), we can construct a mathematical model that describes the reaction's behavior.[6][8] This model provides critical parameters such as the reaction order, the rate constant (k), and the activation energy (Ea), which are quantitative measures of a catalyst's intrinsic activity.[9][10]

For instance, a lower activation energy signifies a more efficient catalyst, as it provides a lower-energy pathway for the reaction to proceed. Comparing these parameters across a range of phosphonium salt catalysts allows for an objective and quantitative assessment of their relative performance, guiding the selection of the optimal catalyst for a given transformation. Furthermore, kinetic data can reveal phenomena such as substrate or product inhibition, which are critical considerations for industrial process design.[9][10]

Methodologies for In-Situ Reaction Monitoring

Accurate kinetic data acquisition hinges on the ability to monitor the reaction progress in real-time. In-situ (in the original place) analytical techniques are particularly powerful as they provide a continuous stream of data without disturbing the reaction mixture.[11] This is crucial for capturing transient intermediates and understanding the initial, most rapid phase of the reaction.[12][13]

Commonly employed in-situ techniques for kinetic analysis include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR allows for the direct quantification of reactants, products, and sometimes even catalyst species over time, providing a detailed snapshot of the reaction mixture.[14] It is particularly useful for homogeneous reactions where all components are soluble.

  • Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are excellent for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.[12][15] Fiber-optic probes allow for easy integration into a variety of reactor setups.

  • Mass Spectrometry (MS) : Advanced MS techniques can monitor the reaction headspace or directly sample the liquid phase to track the evolution of volatile products or the consumption of reactants.[13]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : While often used for offline analysis of withdrawn aliquots, automated sampling systems can enable quasi-continuous monitoring for kinetic modeling.[12]

The choice of technique depends on the specific reaction, the nature of the species being monitored, and the reaction conditions (temperature, pressure).[12] For robust kinetic models, it is often best practice to validate the results from one in-situ method with an offline technique like GC or NMR.[12]

Case Study: CO2 Fixation into Cyclic Carbonates

A prominent application of phosphonium salt catalysis is the cycloaddition of CO2 to epoxides, a green chemistry route to valuable cyclic carbonates.[3][16] This reaction serves as an excellent case study for comparing the kinetic performance of different phosphonium salt structures.

The Catalytic Cycle

The generally accepted mechanism involves a bifunctional activation pathway where both the phosphonium cation and its counter-anion play crucial roles. The anion (typically a halide) acts as a nucleophile, initiating the ring-opening of the epoxide. Concurrently, the phosphonium cation can stabilize the resulting alkoxide intermediate. In catalysts featuring a hydroxyl group, this moiety can act as a hydrogen bond donor, further activating the epoxide and accelerating the ring-opening step.[9][10][17]

Catalytic Cycle for CO2 Cycloaddition CAT R4P+X- Catalyst I1 [R4P+...Epoxide...X-] Transition State 1 CAT->I1 + Epoxide E Epoxide E->I1 CO2 CO2 I3 Carbonate Intermediate CO2->I3 PC Cyclic Carbonate I2 Halo-alkoxide Intermediate I1->I2 Ring Opening I2->I3 + CO2 I3->CAT - X- I3->PC Ring Closure (Intramolecular SN2)

Caption: Generalized catalytic cycle for phosphonium salt-catalyzed CO2 cycloaddition.

Comparative Kinetic Data

Recent studies have highlighted how subtle changes in the catalyst structure can lead to dramatic differences in reaction rates. A key comparison involves the nature of the anion and the presence of a hydrogen-bond-donating group on the cation.

A study by Werner and colleagues provides excellent comparative data for the reaction of 1,2-butylene oxide with CO2.[9][10][17]

CatalystAnion (X-)k_obs (h⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Notes
(4-hydroxybutyl)triphenylphosphonium Br⁻ 0.028N/AAliphatic -OH group shows moderate activity.
(2-hydroxy-3-phenoxypropyl)tributylphosphonium I⁻ 0.29939.6Phenol -OH group significantly enhances activity. No product inhibition.[9][10]
(2-hydroxy-3-phenoxypropyl)tributylphosphonium Br⁻ Low97Bromide anion leads to a much higher energy barrier for ring-opening.[9][10][17]

Causality Behind Performance Differences:

  • Anion Nucleophilicity : The data clearly shows the superiority of iodide (I⁻) over bromide (Br⁻) as the counter-anion. Iodide is a better nucleophile, facilitating the initial, rate-determining ring-opening of the epoxide.[9][10] DFT calculations confirm this, showing a significantly lower Gibbs energy barrier for the ring-opening step with the iodide catalyst (72 kJ mol⁻¹) compared to the bromide analogue (97 kJ mol⁻¹).[9][10][17]

  • Hydrogen-Bonding Capability : The presence of a phenol group, as opposed to a simple aliphatic alcohol, dramatically accelerates the reaction. The more acidic phenolic proton forms a stronger hydrogen bond with the epoxide's oxygen atom. This polarization of the C-O bond makes the epoxide more susceptible to nucleophilic attack, effectively lowering the activation energy of the reaction.[9][10][17]

  • Product Inhibition : The study also found that the aliphatic alcohol-functionalized catalyst suffered from product inhibition, whereas the phenol-based catalyst did not.[9][10] This is a critical insight for process development, as product inhibition can cause the reaction rate to decrease significantly over time, leading to incomplete conversion in a batch reactor setup.

Detailed Experimental Protocol: Kinetic Analysis of CO2 Cycloaddition

This protocol outlines a self-validating system for determining the observed rate constant (k_obs) for the phosphonium salt-catalyzed cycloaddition of an epoxide with CO2.

Workflow Diagram

Kinetic Experiment Workflow prep 1. Reactor Preparation & Leak Test reagents 2. Reagent Charging (Epoxide, Catalyst, Standard) prep->reagents purge 3. System Purge (Inert Gas, then CO2) reagents->purge heat 4. Heating & Equilibration (Set Temp & Pressure) purge->heat sampling 5. In-Situ Monitoring / Sampling (Start t=0, Collect Data) heat->sampling analysis 6. Data Analysis (Plot ln[A] vs. time) sampling->analysis calc 7. Calculate k_obs (k = -slope) analysis->calc

Caption: Step-by-step workflow for a typical kinetic experiment.

Step-by-Step Methodology

1. Reactor Setup and Preparation:

  • Rationale : A well-controlled environment is essential for reproducible kinetic data. Temperature, pressure, and mixing must be kept constant.[8][18]

  • Procedure :

    • Assemble a high-pressure stainless-steel batch reactor equipped with a magnetic stir bar, thermocouple, pressure transducer, and a sampling port or in-situ probe (e.g., FTIR).

    • Ensure all fittings are secure. Pressurize the empty reactor with nitrogen to 1.5x the intended reaction pressure and perform a leak test for at least 1 hour.

    • Once leak-tight, vent the reactor and place it in a heating mantle or oil bath connected to a PID controller.

2. Reagent Preparation and Charging:

  • Rationale : Accurate measurement of all components is critical. An internal standard is used for chromatographic analysis to correct for variations in sample injection volume.

  • Procedure :

    • In a glovebox or under an inert atmosphere, weigh the desired amount of phosphonium salt catalyst (e.g., 2 mol%) into the reactor.

    • Add the epoxide substrate (e.g., 1,2-butylene oxide, 460 mmol) via syringe.

    • If using offline analysis (GC/HPLC), add a known amount of a non-reactive internal standard (e.g., dodecane).

3. System Purge and Pressurization:

  • Rationale : Removing air and moisture is crucial as they can interfere with the reaction or catalyst.

  • Procedure :

    • Seal the reactor.

    • Purge the system by pressurizing with CO2 (e.g., to 0.5 MPa) and venting three times to remove any residual air.

    • Pressurize the reactor to the desired reaction pressure (e.g., 1.0 MPa) with CO2.

4. Reaction Initiation and Monitoring:

  • Rationale : Defining a precise start time (t=0) is essential. Continuous monitoring provides the data needed to determine the reaction rate.[12]

  • Procedure :

    • Begin vigorous stirring (e.g., 500 rpm) to ensure the reaction is not mass-transfer limited.

    • Simultaneously, begin heating the reactor to the target temperature (e.g., 45 °C).

    • Define t=0 as the point when the reactor contents reach the set temperature.

    • For in-situ analysis (FTIR/Raman) : Begin automated spectral collection at regular intervals (e.g., every 5 minutes).[15]

    • For offline analysis (GC/HPLC) : At timed intervals, carefully withdraw small aliquots (e.g., 0.1 mL) through the sampling port, quenching them immediately in a cooled vial containing a suitable solvent (e.g., ethyl acetate) and preparing for analysis.

5. Data Processing and Kinetic Analysis:

  • Rationale : The reaction is assumed to follow pseudo-first-order kinetics with respect to the epoxide, as the CO2 concentration is high and relatively constant.

  • Procedure :

    • Convert the analytical data (e.g., peak area ratios from GC, absorbance values from FTIR) into epoxide concentration [E] at each time point.

    • Plot ln[E] versus time (t).

    • If the plot is linear, it confirms the pseudo-first-order assumption.

    • Perform a linear regression on the data. The observed rate constant, k_obs, is the negative of the slope of this line.[9]

By repeating this experiment at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy (Ea).[10]

Conclusion and Future Outlook

Kinetic analysis is an indispensable tool for the rational comparison and development of phosphonium salt catalysts. As demonstrated with the CO2 cycloaddition case study, kinetic data provides not just a ranking of catalyst performance but also deep mechanistic insights into the factors governing their activity, such as anion nucleophilicity and the role of hydrogen bonding.[9][10] This level of understanding is critical for designing next-generation catalysts with enhanced stability and efficiency.

Future research will likely focus on developing catalysts that are not only highly active but also easily separable and recyclable, such as polymer-supported or immobilized phosphonium salts.[3][16][19] Kinetic studies will continue to play a central role in validating the performance and stability of these advanced catalytic systems, paving the way for their adoption in large-scale, sustainable chemical manufacturing.

References
  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
  • Iowa State University.
  • BenchChem. A Technical Guide to the Computational Modeling of Phosphonium Salt Stability.
  • ACS Publications.
  • Elsevier.
  • ResearchGate. Immobilized bifunctional phosphonium salts as recyclable organocatalysts in the cycloaddition of CO 2 and epoxides.
  • PubMed Central.
  • YouTube.
  • Semantic Scholar.
  • Wikipedia. In situ.
  • Idaho National Laboratory.
  • ResearchGate. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts.
  • PubMed. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts.
  • TCI Chemicals.
  • Royal Society of Chemistry.
  • National Institutes of Health. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts.
  • ResearchGate.
  • Alfa Chemistry.
  • BenchChem. A comparative analysis of phosphonium vs.
  • TCI Chemicals.
  • Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work extends beyond the bench; it encompasses a responsibility for safe handling and environmental stewardship. Tributylmethylphosphonium iodide, a member of the ionic liquid (IL) family, is often utilized for its unique properties as a solvent or catalyst in pharmaceutical and chemical synthesis.[1] While ILs are sometimes referred to as "green solvents" due to their low vapor pressure, this label can be misleading.[2][3] Many ILs exhibit persistence in the environment and potential toxicity, making their proper disposal a matter of critical importance.[4][5]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.

According to Safety Data Sheets (SDS), this compound is a known irritant.[6][7] The primary hazards are:

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [6][7]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.

Identifier Information
Chemical Name This compound
CAS Number 1702-42-7[6][7][8]
Appearance White to slightly pale reddish-yellow solid (crystal/powder)[7]
GHS Hazard Class Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2A)[6][7]
Key Precaution P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

Part 2: The Regulatory and Environmental Imperative

The core principle of chemical disposal is that the generator of the waste is responsible for its safe and compliant management from "cradle to grave." In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), with specific guidelines listed in Title 40 of the Code of Federal Regulations (CFR), Part 261.[6][9]

Why can't this go down the drain? The high water solubility of many ionic liquids, including phosphonium salts, increases the risk of their release into aquatic ecosystems if improperly discarded.[5] Studies have shown that many ILs are not readily biodegradable and can be toxic to various organisms.[3][10] Therefore, releasing this compound into the sanitary sewer system could harm aquatic life and disrupt wastewater treatment processes. It is strictly forbidden to dispose of this chemical via drains, waterways, or soil.[6]

Part 3: Standard Operating Procedure (SOP) for Disposal

This protocol ensures safety and compliance with federal, state, and local regulations.[6]

Step 1: Waste Characterization

All chemical waste must be evaluated to determine if it is hazardous. Given that this compound is a skin and eye irritant with potential ecotoxicity, it must be managed as a regulated hazardous chemical waste. Do not mix it with non-hazardous waste streams like regular trash.

Step 2: Waste Segregation

To prevent dangerous reactions and ensure proper disposal, segregate waste containing this compound.

  • Do Not Mix: Keep this waste separate from incompatible materials, particularly strong alkalis or oxidizing agents.[10][11]

  • Separate Solids and Liquids: If you have solid this compound and solutions containing it, collect them in separate, clearly labeled waste containers.

Step 3: Proper Containerization

The integrity of the waste container is crucial for preventing leaks and exposures.

  • Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a standard choice.

  • Condition: The container must be in good condition, free from cracks or rust, with a secure, leak-proof lid.[12]

  • Closure: Keep the container sealed at all times, except when adding waste.[12][13]

Step 4: Accurate Labeling

Clear labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags.

  • Full Chemical Name: Write "this compound." Do not use abbreviations or formulas.[12]

  • Composition: List all chemical constituents and their approximate percentages.

  • Hazard Information: Clearly mark the container with "Hazardous Waste" and indicate the relevant hazards (e.g., "Irritant").

Step 5: Safe Storage (Satellite Accumulation)

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[13]

  • Location: Store it away from sinks, floor drains, and areas of high traffic.

  • Ignition Sources: Although the material itself is not flammable, store it away from sources of ignition as a best practice.[6]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).

  • Contact EHS: When your container is full or you are finished with the process, contact your institution's EHS office to schedule a waste pickup.[14]

  • Professional Disposal: The EHS-approved vendor will transport the waste for final disposal, which for this compound may involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting phosphorus and iodine combustion byproducts.[7][10]

Part 4: Decontamination & Spill Response

  • Labware Decontamination: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, alcohol) and collect the rinsate as hazardous waste. Follow with a standard soap and water wash.

  • Small Spills: For small spills of the solid material, carefully sweep or vacuum it up, avoiding dust generation, and place it into a labeled hazardous waste container.[6][11] For liquid spills, absorb with an inert material (e.g., vermiculite, sand), and place the contaminated absorbent into the waste container.[6] Report any significant spills to your EHS office immediately.

Disposal Workflow Diagram

G cluster_0 cluster_1 Waste Management Protocol cluster_2 start Waste Generated: This compound char Characterize as Hazardous Waste (Irritant, Potential Ecotoxicity) start->char segregate Segregate from Incompatible and Non-Hazardous Waste char->segregate container Select Compatible, Sealable Container (e.g., HDPE) segregate->container label_node Attach "Hazardous Waste" Tag (List Full Name & %) container->label_node store Store in Secondary Containment in Satellite Accumulation Area label_node->store end_node Contact EHS for Pickup by Licensed Disposal Vendor store->end_node

Sources

A Comprehensive Guide to the Safe Handling of Tributylmethylphosphonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tributylmethylphosphonium iodide, a member of the phosphonium salt family, is increasingly utilized in pharmaceutical synthesis and green chemistry applications.[1] While offering unique properties as a solvent or catalyst, its safe handling is paramount to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound.

Understanding the Hazards: Why Precaution is Necessary

This compound is classified as a hazardous substance that can cause significant skin and eye irritation.[2][3][4][5] The primary routes of exposure are through skin contact, eye contact, inhalation, and ingestion.[2]

  • Skin Irritation: Direct contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[2]

  • Serious Eye Irritation: Contact with the eyes can cause redness, pain, and severe damage.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the lungs and respiratory system.[2]

  • Acute Toxicity: While specific data is limited, overexposure could lead to more serious health issues.[2][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is a critical component of laboratory safety.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with detailed explanations below.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles with side shields are mandatory to protect against splashes.[7] A face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk transfers or reactions under pressure.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable chemical-resistant gloves are required to prevent skin contact.[7][8] Always inspect gloves for any signs of degradation or puncture before use.[9]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully fastened to protect the skin and personal clothing from accidental spills.[8]
Respiratory Protection Dust RespiratorWhen handling the solid form of this compound, a NIOSH-approved dust respirator is necessary to prevent the inhalation of airborne particles.[3]
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, put on your dust respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield/Goggles: Remove face protection from the back of your head.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Respirator: Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][4]

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is critical for minimizing exposure risks during the handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh and transfer in a fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylmethylphosphonium Iodide
Reactant of Route 2
Tributylmethylphosphonium Iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.